Product packaging for N6-Succinyllysine(Cat. No.:CAS No. 52685-16-2)

N6-Succinyllysine

Cat. No.: B609389
CAS No.: 52685-16-2
M. Wt: 246.26
InChI Key: ZAFOVBXOMIXMTH-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N6-Succinyllysine (also known as ε-Succinyllysine) is a modified amino acid with the molecular formula C 10 H 18 N 2 O 5 and a molecular weight of 246.26 g/mol . It is the defining chemical structure of lysine succinylation, a widespread and evolutionarily conserved post-translational modification (PTM) with a mass shift of +100.0186 Da on substrate proteins . This PTM is characterized by the transfer of a succinyl group (-CO-CH2-CH2-COOH) to a lysine residue, which significantly alters the residue's properties by changing its charge from +1 to -1 under physiological conditions . This substantial change can impact protein structure, function, enzymatic activity, and interactions with other biomolecules . As a critical metabolite-regulated PTM, lysine succinylation plays a vital role in numerous cellular processes. Its levels are dynamically influenced by the concentration of succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle . Research has shown that succinylation is highly abundant on metabolic enzymes, particularly those involved in mitochondrial metabolism, glycolysis, the TCA cycle, and fatty acid oxidation . It is actively regulated by writer enzymes (succinyltransferases like KAT2A) and eraser enzymes (desuccinylases like SIRT5 and SIRT7) . Dysregulation of lysine succinylation is implicated in various disease pathologies, including cancer metabolism, cardiac metabolic diseases, and urinary diseases, making it a key area of therapeutic investigation . This product is offered as a high-purity chemical standard for research applications. It is essential for use as a standard in mass spectrometry-based proteomic studies to identify and validate protein succinylation sites . It also serves as a critical reagent in developing and validating pan-specific anti-succinyllysine antibodies for western blot analysis and immunohistochemistry . Furthermore, it can be used in biochemical assays to study the effects of succinylation on enzyme function and in metabolic studies exploring the link between cellular metabolism and epigenetic or post-translational regulation. Intended Use: This product is supplied for research and development purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18N2O5 B609389 N6-Succinyllysine CAS No. 52685-16-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-6-(3-carboxypropanoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c11-7(10(16)17)3-1-2-6-12-8(13)4-5-9(14)15/h7H,1-6,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFOVBXOMIXMTH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)CCC(=O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCNC(=O)CCC(=O)O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52685-16-2
Record name N6-Succinyllysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052685162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N6-SUCCINYLLYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LH35AJA5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N6-Succinyllysine: A Technical Guide to a Key Metabolic Post-Translational Modification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N6-succinyllysine is a dynamic and increasingly recognized post-translational modification (PTM) that plays a pivotal role in the intricate regulation of cellular metabolism and function. This technical guide provides an in-depth exploration of this compound, from its fundamental biochemistry to its broad biological significance and its implications in human health and disease. Tailored for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the enzymatic and non-enzymatic mechanisms governing lysine succinylation, the profound impact of this modification on protein structure and function, and its emerging role as a critical regulator in metabolic pathways, oncology, cardiovascular diseases, and neurodegeneration. Furthermore, this guide presents detailed, field-proven methodologies for the detection, quantification, and functional characterization of this compound, equipping researchers with the practical knowledge to investigate this important PTM in their own work.

Introduction: The Expanding Landscape of Lysine Acylation

Post-translational modifications of lysine residues are fundamental to extending the functional repertoire of the proteome.[1] Beyond the well-studied modifications of acetylation and ubiquitination, a diverse array of lysine acylations has emerged, each with unique biochemical properties and regulatory consequences. Among these, this compound, the addition of a succinyl group to the ε-amino group of a lysine residue, has garnered significant attention.[2]

This modification is notable for inducing a substantial chemical alteration to the lysine side chain. The addition of the succinyl group (C4H4O3) results in a mass shift of 100.0186 Da and, critically, converts the positive charge of the lysine residue to a negative charge at physiological pH.[3] This charge reversal can profoundly impact protein structure, electrostatic interactions, and enzymatic activity, making succinylation a potent regulatory mechanism.[3]

This guide will navigate the multifaceted world of this compound, providing a robust scientific foundation and practical insights for its study.

The Biochemistry of this compound: A Tale of Two Pathways

The installation and removal of this compound are tightly regulated processes, governed by both enzymatic and non-enzymatic mechanisms that are intrinsically linked to the metabolic state of the cell.

The Source of the Succinyl Group: Succinyl-CoA

The primary donor for lysine succinylation is succinyl-coenzyme A (succinyl-CoA), a central intermediate in the tricarboxylic acid (TCA) cycle.[1] The availability of succinyl-CoA, therefore, directly influences the extent of protein succinylation, creating a direct link between cellular metabolism and this PTM. Succinyl-CoA is generated through several key metabolic pathways, including the TCA cycle, fatty acid oxidation, and the catabolism of certain amino acids.[1]

Mechanisms of Succinylation

Lysine succinylation can occur through two distinct mechanisms:

  • Enzymatic Succinylation: Specific enzymes, known as lysine succinyltransferases, can catalyze the transfer of the succinyl group from succinyl-CoA to target lysine residues.[4] While the full complement of these enzymes is still under investigation, some proteins with acetyltransferase activity have been shown to also possess succinyltransferase capabilities.[4]

  • Non-Enzymatic Succinylation: Due to the reactive nature of the thioester bond in succinyl-CoA, succinylation can also occur non-enzymatically, particularly in environments with high concentrations of succinyl-CoA, such as the mitochondrial matrix.[1][4] This non-enzymatic mechanism further underscores the direct influence of metabolic flux on the succinylome.

The Eraser: SIRT5-Mediated Desuccinylation

The removal of the succinyl group is primarily catalyzed by Sirtuin 5 (SIRT5), a member of the NAD+-dependent protein deacetylase family.[1] SIRT5 exhibits robust desuccinylase activity and is considered the major "eraser" of this modification. The NAD+-dependency of SIRT5 activity links the removal of succinylation to the cellular redox state, adding another layer of metabolic regulation.

Succinylation_Cycle Figure 1: The this compound Cycle Succinyl_CoA Succinyl-CoA (from TCA Cycle, etc.) Succinylated_Protein Protein-Lys(Succinylated) Succinyl_CoA->Succinylated_Protein Succinylation Protein_Lysine Protein-Lys(NH3+) Succinylated_Protein->Protein_Lysine Desuccinylation SIRT5 SIRT5 (Desuccinylase) SIRT5->Succinylated_Protein NADH NADH SIRT5->NADH NAD NAD+ NAD->SIRT5 Enzymatic Enzymatic/ Non-enzymatic

Caption: The dynamic cycle of this compound addition and removal.

Biological Significance: A Nexus of Metabolism and Disease

This compound has emerged as a critical regulator in a multitude of cellular processes, with its dysregulation implicated in a growing number of pathologies.

Regulation of Cellular Metabolism

Given its direct link to the TCA cycle, it is not surprising that succinylation plays a profound role in regulating metabolic pathways. Numerous enzymes involved in central carbon metabolism, fatty acid metabolism, and amino acid metabolism are targets of succinylation.[5] The modification can either activate or inhibit enzyme activity, thereby fine-tuning metabolic flux in response to cellular energy demands. For instance, succinylation of key enzymes in the TCA cycle can modulate their activity, creating a feedback loop that influences energy production.[5]

Role in Cancer

Aberrant metabolism is a hallmark of cancer, and emerging evidence points to a significant role for this compound in tumorigenesis. Dysregulation of succinylation has been observed in various cancers, where it can impact cancer cell proliferation, survival, and metabolic reprogramming.[5] For example, the succinylation of metabolic enzymes like pyruvate kinase M2 (PKM2) can alter their activity and contribute to the Warburg effect.[5]

Implications in Cardiovascular Disease

The heart is a highly metabolic organ, and disruptions in energy metabolism are central to many cardiovascular diseases. Succinylation has been shown to be a key regulatory PTM in the heart, and its dysregulation is associated with conditions such as myocardial ischemia-reperfusion injury and heart failure. The modification of mitochondrial proteins by succinylation can impair their function, leading to mitochondrial dysfunction and cardiac pathology.

Emerging Role in Neurodegenerative Diseases

Recent studies have begun to unravel the involvement of this compound in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. In the context of Alzheimer's disease, succinylation of key proteins like amyloid precursor protein (APP) and tau has been shown to promote the formation of amyloid plaques and neurofibrillary tangles, the pathological hallmarks of the disease.[6] Succinylation of apolipoprotein E (APOE), a major genetic risk factor for Alzheimer's, has also been identified, suggesting a potential mechanism by which metabolic dysfunction contributes to disease pathogenesis.[7] In Parkinson's disease, while research is still in its early stages, the known mitochondrial dysfunction and metabolic alterations in this condition suggest that aberrant succinylation could play a role in the progressive loss of dopaminergic neurons.[8][9] The accumulation of misfolded protein aggregates, a common feature of many neurodegenerative diseases, may also be influenced by succinylation, which can alter protein stability and folding.[10][11][12]

Methodologies for the Study of this compound

The investigation of this compound requires a specialized toolkit of biochemical and analytical techniques. This section provides detailed, step-by-step protocols for the key experimental workflows.

Detection and Quantification by Mass Spectrometry-Based Proteomics

Mass spectrometry is the gold standard for the identification and quantification of PTMs, including succinylation.

4.1.1. Experimental Workflow

MS_Workflow Figure 2: Mass Spectrometry Workflow for Succinyl-Proteomics Sample_Prep 1. Sample Preparation (Cell Lysis, Protein Extraction) Digestion 2. Proteolytic Digestion (e.g., Trypsin) Sample_Prep->Digestion Enrichment 3. Immunoaffinity Enrichment of Succinyl-Peptides Digestion->Enrichment LC_MS 4. LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis 5. Data Analysis (Peptide ID, Quantification, Site Localization) LC_MS->Data_Analysis

Caption: A generalized workflow for the mass spectrometric analysis of this compound.

4.1.2. Step-by-Step Protocol: Immunoaffinity Enrichment of Succinylated Peptides

This protocol describes the enrichment of succinyl-lysine containing peptides from a complex protein digest using anti-succinyllysine antibodies.

Materials:

  • Lyophilized protein digest

  • NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0)

  • Anti-succinyllysine antibody-conjugated agarose beads

  • 0.1% Trifluoroacetic acid (TFA)

  • C18 ZipTips for desalting

Procedure:

  • Peptide Resuspension: Resuspend the lyophilized peptide mixture in NETN buffer.

  • Incubation with Antibody Beads: Add the anti-succinyllysine antibody-conjugated agarose beads to the peptide solution and incubate overnight at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively to remove non-specifically bound peptides. Perform four washes with NETN buffer, followed by two washes with ice-cold deionized water.

  • Elution: Elute the enriched succinylated peptides from the beads by incubating with 0.1% TFA.

  • Desalting: Desalt the eluted peptides using C18 ZipTips according to the manufacturer's protocol.

  • Sample Preparation for LC-MS/MS: Dry the desalted peptides in a vacuum centrifuge and resuspend in a solution of 0.1% formic acid in water for LC-MS/MS analysis.

4.1.3. LC-MS/MS Parameters

The following table provides typical parameters for the analysis of succinylated peptides on a high-resolution mass spectrometer.

ParameterSetting
LC Column Reversed-phase C18, 75 µm ID x 25 cm
LC Gradient 90-minute gradient from 5% to 35% acetonitrile with 0.1% formic acid
Flow Rate 300 nL/min
Mass Spectrometer Q Exactive or Orbitrap Fusion Lumos
Acquisition Mode Data-Dependent Acquisition (DDA)
Full MS Scan Resolution 70,000
MS/MS Scan Resolution 17,500
Fragmentation Method Higher-energy Collisional Dissociation (HCD)
Dynamic Exclusion Enabled
Immunodetection Methods

Antibody-based methods are invaluable for the validation and visualization of protein succinylation.

4.2.1. Step-by-Step Protocol: Immunoprecipitation of Succinylated Proteins

This protocol details the immunoprecipitation of succinylated proteins from cell lysates.

Materials:

  • Cell culture dish with cells of interest

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Cell scraper

  • Microcentrifuge tubes

  • Anti-succinyllysine antibody

  • Protein A/G agarose beads

  • Wash Buffer (e.g., lysis buffer without detergents)

  • Elution Buffer (e.g., 2x Laemmli sample buffer)

Procedure:

  • Cell Lysis: Place the cell culture dish on ice and wash the cells with ice-cold PBS. Add ice-cold lysis buffer and scrape the cells. Transfer the cell lysate to a microcentrifuge tube.

  • Lysate Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a fresh, pre-chilled tube.

  • Pre-clearing (Optional but Recommended): Add protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the anti-succinyllysine antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with ice-cold wash buffer.

  • Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the immunoprecipitated proteins. Pellet the beads and collect the supernatant containing the enriched succinylated proteins.

4.2.2. Western Blotting

The eluted proteins from the immunoprecipitation can be resolved by SDS-PAGE, transferred to a membrane, and probed with an antibody specific to a protein of interest to confirm its succinylation. A general western blotting protocol should be followed.[13][14][15][16]

Functional Assays: Measuring SIRT5 Desuccinylase Activity

Commercially available fluorogenic assay kits provide a convenient method to measure the desuccinylase activity of SIRT5. These assays typically utilize a synthetic peptide substrate containing a succinylated lysine residue linked to a fluorophore. Upon desuccinylation by SIRT5, a developer solution is added that generates a fluorescent signal proportional to the enzyme's activity.

4.3.1. General Protocol for a Fluorogenic SIRT5 Assay

Materials:

  • Fluorogenic SIRT5 Assay Kit (containing SIRT5 substrate, SIRT5 enzyme, NAD+, assay buffer, and developer solution)

  • Black microtiter plate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Dilute the SIRT5 substrate, SIRT5 enzyme, and NAD+ in the provided assay buffer according to the kit's instructions.

  • Set up Reactions: In a black microtiter plate, combine the assay buffer, NAD+, and SIRT5 substrate.

  • Initiate Reaction: Add the diluted SIRT5 enzyme to the appropriate wells to start the reaction. Include a "no enzyme" control.

  • Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (typically 30-60 minutes).

  • Develop Signal: Add the developer solution to each well and incubate at room temperature for 15-30 minutes.

  • Measure Fluorescence: Read the fluorescence intensity using a microplate reader at the recommended excitation and emission wavelengths.

Conclusion and Future Perspectives

This compound has firmly established itself as a critical post-translational modification that sits at the crossroads of cellular metabolism and a wide range of physiological and pathological processes. Its direct link to the central metabolic intermediate succinyl-CoA and its regulation by the NAD+-dependent sirtuin SIRT5 position it as a key sensor and effector of the cell's metabolic state. The profound impact of succinylation on protein function, coupled with its emerging roles in cancer, cardiovascular disease, and neurodegeneration, highlights its significance as a target for further research and therapeutic development.

The methodologies outlined in this guide provide a robust framework for the investigation of this compound. As our understanding of the enzymes that write, read, and erase this modification continues to grow, and as analytical technologies become even more sensitive, we can anticipate a deeper appreciation for the intricate roles of this compound in health and disease. Future research will undoubtedly uncover novel succinylated substrates, delineate the complex interplay between succinylation and other PTMs, and pave the way for the development of novel therapeutic strategies that target the succinylation-desuccinylation axis.

References

  • Altered succinylation of mitochondrial proteins, APP and tau in Alzheimer's disease. Sci Rep.
  • Succinylation of Apolipoprotein E Drives Alzheimer's Disease. Alzheimers Dement.
  • Immunoprecipit
  • Immunoprecipit
  • Protein aggregation in neurodegener
  • Identification of Lysine Succinylation Substrates and the Succinylation Regulatory Enzyme CobB in Escherichia coli. Mol Cell Proteomics.
  • Current Understanding of Protein Aggregation in Neurodegener
  • Western blot protocol. Abcam.
  • Protein aggregation in neurodegener
  • N-iminoethyl-L-lysine improves memory and reduces amyloid pathology in a transgenic mouse model of amyloid deposition. Neurobiol Aging.
  • Immunoprecipit
  • Western Blotting Protocol. Cell Signaling Technology.
  • Western Blot protocol. Protocols.io.
  • Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Assay Genie.
  • Western Blot Protocol. OriGene Technologies Inc.
  • Western Blotting. Addgene.
  • Immunoprecipit
  • Certain Amino Acids May Be Valuable Parkinson's Biomarkers, Review Finds. Parkinson's News Today.
  • Lysine-Directed Post-translational Modifications of Tau Protein in Alzheimer's Disease and Related Tauop
  • N epsilon-carboxymethyllysine in brain aging, diabetes mellitus, and Alzheimer's disease.
  • Aggregation of Disordered Proteins Associated with Neurodegener
  • Emerging concepts: boosting protein quality control to treat neurodegener
  • Modified amino acid approved for Niemann–Pick shows promise in early Parkinson's research. Drug Discovery and Development.
  • Imbalance of Lysine Acetylation Contributes to the Pathogenesis of Parkinson's Disease. Front Aging Neurosci.
  • Identification of lysine succinylation as a new post-translational modification.
  • Imbalance of Lysine Acetylation Contributes to the Pathogenesis of Parkinson's Disease.
  • Protein Succinylation: A Key Post-Translational Modific
  • Protein succinylation: regul
  • Protein post-translational modification by lysine succinylation: Biochemistry, biological implications, and therapeutic opportunities. MedComm (2020).
  • Succinylation changes protein size and charge, and increases mass by 100 Da and changes charge from a single positive to a single negative.

Sources

Unveiling the Succinylome: A Technical Guide to the Discovery and History of Protein Succinylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Post-Translational Modification

For decades, the landscape of post-translational modifications (PTMs) has been dominated by phosphorylation, acetylation, and ubiquitination. These modifications have been the bedrock of our understanding of cellular regulation. However, the discovery of protein succinylation has introduced a new layer of complexity and elegance to the intricate tapestry of protein function. This modification, the addition of a succinyl group to a lysine residue, is not merely another mark on a protein; it is a fundamental link between cellular metabolism and protein regulation. The introduction of a succinyl group, derived from the Krebs cycle intermediate succinyl-CoA, imparts a significant structural and chemical alteration. It neutralizes the positive charge of the lysine residue and introduces a bulky, negatively charged moiety, leading to profound changes in protein conformation, enzymatic activity, and protein-protein interactions.[1][2][3][4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, and core methodologies for studying protein succinylation. We will delve into the seminal discoveries that brought this modification to the forefront of cellular biology, provide detailed, field-proven protocols for its identification and characterization, and explore its burgeoning role in cellular signaling and disease.

A Historical Odyssey: The Unraveling of a New Regulatory Code

The journey to understanding protein succinylation has been a gradual unfolding of scientific inquiry, marked by key discoveries that have progressively illuminated its significance.

Year Key Discovery Seminal Publication/Researcher(s) Significance
1961 First mention of protein succinylation in a non-biological context.Not a formal discovery of a PTM, but an early chemical application.Laid the groundwork for understanding the chemical modification of proteins with succinic anhydride.
2011 Definitive identification of lysine succinylation as a naturally occurring PTM in E. coli.Zhang Z, et al. Nature Chemical Biology.[5][6]This landmark paper established lysine succinylation as a bona fide PTM, opening the floodgates for research in this area.
2011 Identification of SIRT5 as a major desuccinylase in mammals.Du J, et al. Science.[7][8]Revealed the first enzyme responsible for removing succinyl groups, demonstrating the dynamic and regulated nature of this modification.
2013 Identification of CobB as a desuccinylase in prokaryotes.Colak G, et al. Molecular & Cellular Proteomics.Uncovered the prokaryotic counterpart to SIRT5, highlighting the evolutionary conservation of succinylation regulation.
Ongoing Elucidation of the widespread role of succinylation in metabolism, cancer, and other diseases.Numerous researchers and publications.Expanding our understanding of the functional consequences of succinylation in health and disease.[1][2][3][8][9]

Core Methodologies: A Practical Guide to Interrogating the Succinylome

The study of protein succinylation relies on a robust toolkit of biochemical and analytical techniques. Here, we provide a detailed, step-by-step guide to the core experimental workflow for the identification and characterization of succinylated proteins.

Experimental Workflow for Succinylation Analysis

Succinylation_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment of Succinylated Peptides cluster_ms_analysis Mass Spectrometry Analysis cluster_validation Validation cell_lysis Cell/Tissue Lysis protein_extraction Protein Extraction & Quantification cell_lysis->protein_extraction digestion Protein Digestion (e.g., Trypsin) protein_extraction->digestion ip Immunoprecipitation (IP) with Anti-Succinil-Lysine Antibody digestion->ip Affinity Enrichment lc_ms LC-MS/MS Analysis ip->lc_ms data_analysis Data Analysis & Site Identification lc_ms->data_analysis western_blot Western Blot data_analysis->western_blot site_mutagenesis Site-Directed Mutagenesis data_analysis->site_mutagenesis enzyme_assay Enzymatic Assays data_analysis->enzyme_assay

Caption: A generalized workflow for the identification and characterization of protein succinylation.

Detailed Protocol 1: Immunoprecipitation (IP) of Succinylated Proteins

This protocol outlines the enrichment of succinylated proteins from a complex mixture using an antibody specific to succinyl-lysine residues.

Materials:

  • Cell or tissue lysate

  • Anti-succinyl-lysine antibody

  • Protein A/G magnetic beads

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Microcentrifuge tubes

  • Magnetic rack

Procedure:

  • Lysate Preparation:

    • Lyse cells or tissues in ice-cold lysis buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA).

  • Antibody-Bead Conjugation (Direct Method):

    • Wash the required amount of Protein A/G magnetic beads three times with wash buffer.

    • Resuspend the beads in wash buffer and add the anti-succinyl-lysine antibody.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the antibody to bind to the beads.

    • Wash the antibody-conjugated beads three times with wash buffer to remove unbound antibody.

  • Immunoprecipitation:

    • Add the prepared cell lysate (typically 1-2 mg of total protein) to the antibody-conjugated beads.

    • Incubate overnight at 4°C with gentle rotation.

  • Washing:

    • Place the tube on a magnetic rack to capture the beads.

    • Carefully remove and discard the supernatant.

    • Wash the beads three times with 500 µL of ice-cold wash buffer.

  • Elution:

    • Add 50 µL of elution buffer to the beads and incubate for 5-10 minutes at room temperature with gentle vortexing.

    • Place the tube on the magnetic rack and carefully transfer the supernatant (containing the enriched succinylated proteins) to a new tube containing 5 µL of neutralization buffer.

  • Sample Preparation for Downstream Analysis:

    • The eluted proteins are now ready for downstream applications such as SDS-PAGE and Western blotting or for in-solution digestion for mass spectrometry.

Detailed Protocol 2: In-Gel Digestion for Mass Spectrometry

This protocol describes the preparation of protein samples from an SDS-PAGE gel for analysis by mass spectrometry.[5][6][7][10][11]

Materials:

  • Coomassie-stained or silver-stained SDS-PAGE gel containing the protein(s) of interest

  • Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)

  • Reduction solution (10 mM DTT in 100 mM ammonium bicarbonate)

  • Alkylation solution (55 mM iodoacetamide in 100 mM ammonium bicarbonate)

  • Trypsin solution (e.g., 10 ng/µL in 50 mM ammonium bicarbonate)

  • Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)

  • Microcentrifuge tubes

  • SpeedVac concentrator

Procedure:

  • Excision and Destaining:

    • Excise the protein band(s) of interest from the gel using a clean scalpel.

    • Cut the gel pieces into small cubes (approximately 1 mm³).

    • Place the gel pieces in a microcentrifuge tube and add destaining solution to cover them.

    • Incubate at room temperature with occasional vortexing until the gel pieces are destained. Repeat as necessary.

  • Reduction and Alkylation:

    • Remove the destaining solution and add reduction solution to cover the gel pieces.

    • Incubate at 56°C for 1 hour.

    • Cool to room temperature and remove the reduction solution.

    • Add alkylation solution to cover the gel pieces and incubate in the dark at room temperature for 45 minutes.

  • Washing and Dehydration:

    • Remove the alkylation solution and wash the gel pieces with 100 mM ammonium bicarbonate.

    • Dehydrate the gel pieces by adding 100% acetonitrile and incubating until they turn white and shrink.

    • Dry the gel pieces completely in a SpeedVac concentrator.

  • Trypsin Digestion:

    • Rehydrate the dried gel pieces in trypsin solution on ice for 45 minutes.

    • Add enough 50 mM ammonium bicarbonate to cover the gel pieces.

    • Incubate overnight at 37°C.

  • Peptide Extraction:

    • Centrifuge the tube and transfer the supernatant containing the digested peptides to a new tube.

    • Add extraction buffer to the gel pieces and incubate for 15 minutes with vortexing.

    • Collect the supernatant and combine it with the previous supernatant.

    • Repeat the extraction step once more.

  • Sample Cleanup and Concentration:

    • Dry the pooled peptide extracts in a SpeedVac concentrator.

    • Resuspend the peptides in a small volume of 0.1% formic acid for LC-MS/MS analysis.

Functional Consequences: Succinylation's Impact on Cellular Processes

The addition of a succinyl group can have a profound impact on protein function. The large size and negative charge of the succinyl group can disrupt protein structure, alter enzyme kinetics, and create or block binding sites for other proteins.[1][3]

Quantitative Impact of Succinylation on Enzyme Activity
Enzyme Organism Succinylation Site(s) Effect on Activity Fold Change Reference
Isocitrate Dehydrogenase (IDH1) E. coliK192, K201, K212Inhibition~2-fold decreaseZhang et al. (2011)
Malate Dehydrogenase (MDH2) Mouse LiverK185Inhibition~1.5-fold decreaseRardin et al. (2013)
Pyruvate Dehydrogenase Complex (PDC) HumanMultiple sitesInhibitionVariablePark et al. (2013)
Succinate Dehydrogenase (SDHA) HumanK179Inhibition~3-fold decreasePark et al. (2013)

Note: Fold changes are approximate and can vary depending on experimental conditions.

Succinylation in Cellular Signaling: A Case Study of the TCA Cycle

The tricarboxylic acid (TCA) cycle is a central hub of cellular metabolism, and it is now clear that succinylation plays a critical role in its regulation. Several key enzymes in the TCA cycle are themselves regulated by succinylation, creating a complex feedback loop that fine-tunes metabolic flux in response to cellular energy demands.[12][13][14]

Caption: Regulation of the TCA cycle by protein succinylation.

Conclusion and Future Perspectives

The discovery of protein succinylation has fundamentally altered our understanding of cellular regulation. It is a prime example of how central metabolic pathways can directly influence a vast array of cellular processes through the post-translational modification of proteins. As research in this field continues to accelerate, we can expect to uncover even more intricate roles for succinylation in health and disease. The development of more sophisticated analytical tools and specific inhibitors and activators of succinylation and desuccinylation enzymes will undoubtedly pave the way for novel therapeutic strategies for a wide range of human pathologies, including metabolic disorders and cancer. The succinylome represents a new frontier in cellular biology, and its exploration promises to yield exciting and impactful discoveries for years to come.

References

  • In-gel Digestion Protocol for Mass Spec
  • In-Gel digestion protocols - UWPR
  • In-gel Digestion protocol for Mass Spec Analysis
  • UCSF In-Gel Digestion Protocol
  • Modes of succinylation that drive the manifest
  • Updates of the In‐Gel Digestion Method for Protein Analysis by Mass Spectrometry
  • Unlocking the Hidden Potential of Cancer Therapy Targeting Lysine Succinyl
  • Application Notes and Protocols for LC-MS/MS-based Detection of Succinyllysine-Containing Peptides
  • A review of the mechanism of succinyl
  • Succinylation links metabolism to protein functions
  • Succinylation – encoded metabolic codes: cracking the molecular logic of cellular adapt
  • Regulators of Cancer Progression: Succinyl
  • Protein succinylation: regul
  • Identification of Lysine Succinylation Substrates and the Succinylation Regul
  • Quantification of Lysine Acetylation and Succinylation Stoichiometry in Proteins Using Mass Spectrometric Data-Independent Acquisitions (SW
  • Succinylated enzymes involved in the TCA cycle. The enzymes include...
  • Succinyl
  • Deciphering Protein Succinylation: Cellular Functions and Implic
  • Protein Succinylation: A Key Post-Translational Modific
  • Comprehensive Succinylation Analysis Service - Cre
  • SIRT5-Mediated Lysine Desuccinylation Impacts Diverse Metabolic P
  • Immunoprecipit
  • Immunoprecipit
  • Co-Immunoprecipitation (CoIP) Workflow Guide: Step-by-Step Protocol
  • Immunoprecipitation Protocol: A Visual Guide | Cell Signaling Technology
  • Immunoprecipit
  • Desuccinylation-Triggered Peptide Self-Assembly: Live Cell Imaging of SIRT5 Activity and Mitochondrial Activity Modul
  • Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer
  • Up-regulated succinylation modifications induce a senescence phenotype in microglia by altering mitochondrial energy metabolism

Sources

The Pivotal Role of N6-Succinyllysine in Cellular Metabolism: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N6-succinyllysine, a recently discovered post-translational modification (PTM), is emerging as a critical regulator of cellular metabolism and physiology. This modification, involving the addition of a succinyl group from succinyl-CoA to a lysine residue, induces a significant change in the protein's charge and structure, thereby altering its function.[1][2] This in-depth technical guide provides a comprehensive overview of this compound, from its fundamental biochemistry to its implications in health and disease. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and technical insights necessary to investigate this important PTM and explore its therapeutic potential.

Introduction: A Paradigm Shift in Post-Translational Regulation

For decades, phosphorylation and acetylation have dominated the landscape of post-translational modifications. However, the discovery of this compound has unveiled a new layer of complexity in cellular regulation. This modification is not merely a subtle chemical alteration; it represents a direct and dynamic link between the cell's metabolic state and its proteome. The succinyl donor, succinyl-CoA, is a key intermediate of the tricarboxylic acid (TCA) cycle, placing this compound at the very heart of cellular energy metabolism.[3][4] This guide will delve into the core aspects of this compound, providing a framework for understanding its significance and a practical resource for its study.

The Biochemical Foundation of this compound

The addition of a succinyl group to a lysine residue is a fundamental biochemical process with profound implications for protein function. This section will explore the key molecular players and mechanisms governing this modification.

The Succinyl Donor: Succinyl-CoA

Succinyl-CoA is the primary donor of the succinyl group for protein succinylation.[2][4] As a central metabolite in the TCA cycle, its availability is intrinsically linked to the cell's energetic status.[3][4] Fluctuations in glucose, fatty acid, and amino acid metabolism directly impact the intracellular concentration of succinyl-CoA, which in turn can influence the extent of protein succinylation.[2][3] This direct link between metabolic flux and a PTM underscores the role of this compound as a metabolic sensor.

The 'Writers' and 'Erasers': Enzymes Governing Succinylation

The levels of this compound are dynamically regulated by the interplay of enzymes that add ("writers") and remove ("erasers") this modification.

  • Succinyltransferases (Writers): While non-enzymatic succinylation can occur, specific enzymes have been identified that catalyze this reaction. These include:

    • Carnitine Palmitoyltransferase 1A (CPT1A): Primarily known for its role in fatty acid oxidation, CPT1A has been shown to possess lysine succinyltransferase activity.[5]

    • α-Ketoglutarate Dehydrogenase Complex (KGDHC): The E2 component of this TCA cycle enzyme complex can act as a succinyltransferase.[6][7]

    • Lysine Acetyltransferase 2A (KAT2A): Also known as GCN5, this enzyme, traditionally associated with acetylation, has been shown to catalyze histone succinylation.[8]

  • Desuccinylases (Erasers): The removal of the succinyl group is primarily carried out by a specific class of sirtuins:

    • SIRT5: This mitochondrial NAD+-dependent deacetylase is the major desuccinylase in mammalian cells, playing a critical role in reversing the modification and regulating the function of numerous metabolic enzymes.[9][10]

    • SIRT7: Another member of the sirtuin family, SIRT7, has also been shown to exhibit desuccinylase activity.[5]

Diagram: The Succinylation Cycle

graph Succinylation_Cycle { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: The dynamic cycle of protein succinylation and desuccinylation, fueled by metabolic pathways.

Functional Consequences of this compound

The addition of a succinyl group to a lysine residue results in a charge switch from positive to negative and introduces a bulkier moiety.[1] This can have profound effects on a protein's structure, enzymatic activity, and interactions.

Modulation of Enzyme Activity

A primary function of this compound is the regulation of enzyme activity. This modification can either enhance or inhibit catalytic function, depending on the specific protein and the location of the succinylated lysine.

Target EnzymeMetabolic PathwayEffect of SuccinylationReference(s)
Pyruvate Dehydrogenase Complex (PDC) Glucose MetabolismInhibition[2][11]
ATP Citrate Lyase (ACLY) Fatty Acid SynthesisInhibition[12]
3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2) KetogenesisInhibition[13][14][15]
Succinate Dehydrogenase (SDH) TCA CycleActivation[2][16]
Regulation of Gene Expression

Succinylation is not limited to metabolic enzymes. Histones, the proteins that package DNA into chromatin, can also be succinylated. Histone succinylation is associated with a more open chromatin structure, which generally leads to increased gene transcription.[1][3][17] This epigenetic role of this compound provides a direct link between cellular metabolism and the regulation of gene expression programs.[1][3][8]

Methodologies for Studying this compound

Investigating this compound requires a specialized toolkit of experimental techniques. This section provides an overview of the key methodologies used to identify, quantify, and characterize this modification.

Identification and Quantification by Mass Spectrometry

Mass spectrometry (MS)-based proteomics is the cornerstone for identifying and quantifying this compound sites on a global scale.

  • Immunoaffinity Enrichment: Due to the low stoichiometry of many PTMs, enrichment of succinylated peptides prior to MS analysis is crucial. This is typically achieved using antibodies that specifically recognize this compound.

  • Quantitative Proteomics: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and isobaric tagging methods are powerful techniques for quantifying changes in succinylation levels across different experimental conditions.

Diagram: Workflow for Succinylome Analysis

graph Succinylome_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: A typical workflow for the identification and quantification of this compound sites.

Experimental Protocols

Protocol 1: Immunoaffinity Enrichment of Succinylated Peptides

  • Protein Extraction and Digestion: Lyse cells or tissues in a buffer containing deacetylase and phosphatase inhibitors. Quantify protein concentration and perform in-solution or in-gel digestion with trypsin.

  • Peptide Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

  • Antibody-Bead Conjugation: Conjugate anti-N6-succinyllysine antibody to protein A/G agarose beads.

  • Enrichment: Incubate the desalted peptides with the antibody-conjugated beads to capture succinylated peptides.

  • Washing: Wash the beads extensively to remove non-specifically bound peptides.

  • Elution: Elute the enriched succinylated peptides from the beads using an acidic solution (e.g., 0.1% trifluoroacetic acid).

  • Desalting and MS Analysis: Desalt the eluted peptides and analyze by LC-MS/MS.

Protocol 2: In Vitro Desuccinylation Assay

  • Substrate Preparation: Synthesize a peptide corresponding to a known succinylated protein sequence, with a succinylated lysine residue.

  • Enzyme Preparation: Purify recombinant SIRT5 enzyme.

  • Reaction Setup: Incubate the succinylated peptide substrate with SIRT5 in a reaction buffer containing NAD+.

  • Time-Course Analysis: Take aliquots of the reaction at different time points and quench the reaction.

  • LC-MS Analysis: Analyze the reaction products by LC-MS to monitor the conversion of the succinylated peptide to its non-succinylated form.

This compound in Health and Disease: A New Frontier for Drug Discovery

The dysregulation of this compound has been implicated in a growing number of human diseases, highlighting its potential as a therapeutic target.

Cancer

Metabolic reprogramming is a hallmark of cancer, and given the central role of this compound in metabolism, it is not surprising that this modification is heavily involved in tumorigenesis. Succinylation can affect the activity of key metabolic enzymes that are crucial for cancer cell proliferation and survival.[18] Furthermore, histone succinylation can alter the expression of oncogenes and tumor suppressor genes.[1][8][17]

Cardiovascular Disease

The heart has a high metabolic rate and is particularly rich in succinyl-CoA. Studies have shown that alterations in protein succinylation are associated with cardiac dysfunction, including heart failure and ischemia-reperfusion injury.[19][20][21][22] Succinylated proteins have been identified as potential biomarkers for cardiovascular diseases.[22]

Neurodegenerative Diseases

Emerging evidence suggests a link between this compound and neurodegenerative disorders. The brain is highly metabolically active, and disruptions in neuronal energy metabolism are a common feature of diseases like Alzheimer's and Parkinson's. Dysregulation of succinylation may contribute to the pathology of these conditions.

Future Perspectives and Therapeutic Implications

The field of this compound research is still in its early stages, but the potential for therapeutic intervention is immense. The development of small molecule modulators of succinyltransferases and desuccinylases, particularly SIRT5, holds promise for the treatment of a wide range of diseases with metabolic underpinnings.[4][5][23] As our understanding of the succinylome expands, so too will the opportunities for targeted drug discovery.

References

  • Protein succinylation: regulating metabolism and beyond. Frontiers in Nutrition. [Link]
  • Regulators of Cancer Progression: Succinyl
  • A review of the mechanism of succinylation in cancer. Experimental and Therapeutic Medicine. [Link]
  • The role of lysine succinylation in gene expression. Succinylation of...
  • Protein succinylation: regul
  • Sirtuins as Therapeutic Targets for Treating Cancer, Metabolic Diseases, and Neurodegener
  • Protein succinylation, hepatic metabolism, and liver diseases. PMC. [Link]
  • Protein succinylation: regulating metabolism and beyond. Frontiers. [Link]
  • Sodium butyrate activates HMGCS2 to promote ketone body production through SIRT5-mediated desuccinylation. Hepatic Medicine: Evidence and Research. [Link]
  • Sodium butyrate activates HMGCS2 to promote ketone body production through SIRT5-mediated desuccinylation.
  • Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds. PMC. [Link]
  • Emerging Roles for SIRT5 in Metabolism and Cancer. PMC. [Link]
  • Metabolomics-assisted proteomics identifies succinylation and SIRT5 as important regul
  • SIRT5: a potential target for discovering bioactive n
  • Palmitoylation of ketogenic enzyme HMGCS2 enhances its interaction with PPARα and transcription
  • The growing landscape of succinylation links metabolism and heart disease. PubMed. [Link]
  • Characterization of the cardiac succinylome and its role in ischemia-reperfusion injury. NIH. [Link]
  • Alpha-ketoglutarate dehydrogenase complex-dependent succinylation of proteins in neurons and neuronal cell lines. PMC. [Link]
  • Role of the Pyruvate Dehydrogenase Complex in Metabolic Remodeling. PMC. [Link]
  • Insights on the Modulation of SIRT5 Activity: A Challenging Balance. PMC. [Link]
  • Defining decreased protein succinylation of failing human cardiac myofibrils in ischemic cardiomyop
  • Palmitoylation of ketogenic enzyme HMGCS2 enhances its interaction with PPAR and transcription at the Hmgcs2 PPRE.
  • Not Just an Alternative Energy Source: Diverse Biological Functions of Ketone Bodies and Relevance of HMGCS2 to Health and Disease. Preprints.org. [Link]
  • Peptide Immunoaffinity Enrichment Coupled With Mass Spectrometry. YouTube. [Link]
  • Pyruvate dehydrogenase complex. Wikipedia. [Link]
  • Protein succinylation, hepatic metabolism, and liver diseases. PMC. [Link]
  • Regulation of pyruvate dehydrogenase (PDH) complex. Reactome. [Link]
  • Succinylation links metabolism to protein functions. PMC. [Link]
  • Peptide Immunoaffinity Enrichment with Targeted Mass Spectrometry: Application to Quantification of ATM Kinase Phospho-signaling. PMC. [Link]
  • Lysine demalonylation and desuccinylation activities of Sirt5 in peptide substrates.
  • Lysine Succinylation Is a Frequently Occurring Modification in Prokaryotes and Eukaryotes and Extensively Overlaps with Acetylation.
  • Desuccinylation-Triggered Peptide Self-Assembly: Live Cell Imaging of SIRT5 Activity and Mitochondrial Activity Modulation. Journal of the American Chemical Society. [Link]
  • SILAC Quantitation. UT Southwestern Proteomics Core. [Link]
  • Exploring the Role of ATP-Citrate Lyase in the Immune System. PMC. [Link]
  • Assays to Study Enzymatic and Non-Enzymatic Protein Lysine Acetyl
  • In-vitro succinylation of ECHS1 with succinyl-CoA is competitively...
  • Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition.
  • Desuccinylation-Triggered Peptide Self-Assembly: Live Cell Imaging of SIRT5 Activity and Mitochondrial Activity Modul
  • Desuccinylation-Triggered Peptide Self-Assembly: Live Cell Imaging of SIRT5 Activity and Mitochondrial Activity Modulation.
  • Succinylation of citrate synthase modulates its enzymatic activity. (A)...
  • Peptide immunoaffinity enrichment coupled with mass spectrometry for peptide and protein quantific
  • Quantitative proteomics using SILAC: Principles, applic
  • Succinylation – encoded metabolic codes: cracking the molecular logic of cellular adapt
  • SOP_Validation samples immunoMRM.docx. CPTAC Assay Portal. [Link]
  • Protocol for Establishing a Protein-Protein Interaction Network Using Tandem Affinity Purification Followed by Mass Spectrometry. DigitalCommons@TMC. [Link]

Sources

An In-depth Technical Guide to N6-Succinyllysine: From Discovery to Functional Genomics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N6-succinyllysine is a recently discovered and increasingly important post-translational modification (PTM) that plays a critical role in regulating cellular metabolism and function. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into the fundamental biochemistry of this compound, explore the enzymatic and non-enzymatic mechanisms governing its regulation, and detail its profound impact on protein function and cellular pathways. Furthermore, this guide presents detailed, field-proven methodologies for the detection and analysis of protein succinylation, including enrichment strategies, mass spectrometry, and immunoblotting techniques. We aim to equip researchers with the knowledge and practical tools necessary to investigate this dynamic PTM and its implications in health and disease.

Introduction: The Emergence of a Key Metabolic PTM

Post-translational modifications (PTMs) are essential for expanding the functional diversity of the proteome.[1][2] Among these, the acylation of lysine residues has emerged as a critical regulatory mechanism. This compound, the addition of a succinyl group to the ε-amino group of a lysine residue, was first identified as a naturally occurring PTM in 2011.[1][3][4] This modification is notable for the significant physicochemical change it imparts on the lysine residue. The addition of the succinyl group (molecular weight of 100 Da) not only adds bulk but, more importantly, converts the positively charged lysine to a negatively charged residue at physiological pH.[4][5] This charge reversal can profoundly alter a protein's structure, enzymatic activity, and interactions with other molecules.[4][5]

Succinylation is an evolutionarily conserved modification found in prokaryotes and eukaryotes and is particularly abundant in mitochondria, the central hub of cellular metabolism.[3] Its discovery has opened new avenues for understanding the intricate crosstalk between cellular metabolism and protein function, with implications for a wide range of biological processes and diseases, including metabolic disorders and cancer.[5][6][7]

The Biochemistry of this compound Regulation

The cellular levels of this compound are dynamically regulated by both enzymatic and non-enzymatic mechanisms, which are intrinsically linked to the metabolic state of the cell.

The Donor Molecule: Succinyl-CoA

The primary donor for lysine succinylation is succinyl-CoA, a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle.[8] Cellular pools of succinyl-CoA are also fed by fatty acid oxidation and the catabolism of certain amino acids.[9]

Enzymatic and Non-Enzymatic "Writers"

Lysine succinylation can occur through two distinct pathways:

  • Enzymatic Succinylation: Specific enzymes, known as lysine succinyltransferases (KSTs), can catalyze the transfer of the succinyl group from succinyl-CoA to lysine residues on target proteins. While dedicated KSTs are still being fully elucidated, some enzymes with lysine acetyltransferase (KAT) activity, such as KAT2A/GCN5, have been shown to possess succinyltransferase activity.[10][11]

  • Non-Enzymatic Succinylation: Elevated intracellular concentrations of the highly reactive succinyl-CoA can lead to the spontaneous, non-enzymatic succinylation of lysine residues.[2][9][11] This direct link to metabolic flux makes protein succinylation a sensitive indicator of the cell's metabolic status.

The "Erasers": Sirtuin Desuccinylases

The removal of succinyl groups is primarily carried out by a class of NAD+-dependent protein deacylases called sirtuins.[3][12] Specifically, the mitochondrial sirtuin, SIRT5, has been identified as a potent desuccinylase with weak deacetylase activity.[3][10][13] The nuclear sirtuin, SIRT7, and the bacterial Sir2 homolog, CobB, have also been shown to exhibit desuccinylase activity.[10][14] The NAD+-dependence of these enzymes further reinforces the connection between cellular energy levels and the regulation of protein succinylation.[12][13]

Below is a diagram illustrating the regulatory pathways of this compound.

Succinylation_Regulation cluster_Mitochondrion Mitochondrion cluster_Cytosol_Nucleus Cytosol / Nucleus TCA Cycle TCA Cycle Succinyl-CoA Succinyl-CoA TCA Cycle->Succinyl-CoA Fatty Acid Oxidation Fatty Acid Oxidation Fatty Acid Oxidation->Succinyl-CoA Amino Acid Catabolism Amino Acid Catabolism Amino Acid Catabolism->Succinyl-CoA Protein-Lysine Protein-Lysine Succinyl-CoA->Protein-Lysine Non-enzymatic SIRT5 SIRT5 Succinylated Protein Succinylated Protein SIRT5->Succinylated Protein Desuccinylase Protein-Lysine->Succinylated Protein Succinylation Succinylated Protein->Protein-Lysine Desuccinylation KAT2A (GCN5) KAT2A (GCN5) KAT2A (GCN5)->Protein-Lysine Enzymatic SIRT7 SIRT7 SIRT7->Succinylated Protein Desuccinylase

Caption: Regulation of this compound.

Biological Functions and Disease Implications

This compound has been shown to regulate a diverse array of cellular processes, primarily by modulating the function of metabolic enzymes.

Regulation of Metabolism

Succinylation plays a pivotal role in the regulation of glucose, fatty acid, and amino acid metabolism.[7][15] Many enzymes involved in the TCA cycle, glycolysis, and fatty acid oxidation are succinylated, and this modification can either enhance or inhibit their activity.[7][15] For example, succinylation has been shown to affect the activity of key metabolic enzymes such as isocitrate dehydrogenase and pyruvate kinase M2.[8][15]

Role in Disease

Dysregulation of protein succinylation has been implicated in a variety of diseases. The accumulation of succinate, often due to mutations in succinate dehydrogenase (SDH), can lead to hyper-succinylation of proteins, which may promote tumorigenesis.[6] Aberrant succinylation is also linked to cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions.[5][8][11]

Methodologies for Studying this compound

The study of this compound relies on a combination of specific enrichment techniques and sensitive analytical methods.

Enrichment of Succinylated Proteins and Peptides

Due to the often low stoichiometry of PTMs, enrichment is a crucial step for the analysis of succinylated proteins.

  • Immunoprecipitation (IP): Highly specific polyclonal and monoclonal antibodies that recognize the this compound motif are commercially available and widely used for the immunoprecipitation of succinylated proteins and peptides from complex biological samples.[16][17][18]

Experimental Protocol: Immunoaffinity Enrichment of Succinylated Peptides

  • Protein Extraction and Digestion: Extract total protein from cells or tissues and digest into peptides using an appropriate protease, typically trypsin.

  • Antibody-Bead Conjugation: Conjugate anti-N6-succinyllysine antibodies to agarose or magnetic beads. Pre-washed antibody-conjugated beads are also commercially available.[17][19]

  • Incubation: Incubate the peptide mixture with the antibody-conjugated beads overnight at 4°C with gentle rotation in a suitable buffer (e.g., NETN buffer: 100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).[19][20]

  • Washing: Wash the beads extensively to remove non-specifically bound peptides. Typically, this involves several washes with the incubation buffer followed by washes with water.[19][20]

  • Elution: Elute the enriched succinylated peptides from the beads using a low pH solution, such as 0.1% trifluoroacetic acid (TFA).[19][20]

  • Desalting: Desalt the eluted peptides using a C18 ZipTip or equivalent solid-phase extraction method prior to mass spectrometry analysis.[20]

Mass Spectrometry (MS)-Based Proteomics

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of PTMs, including succinylation.[1][19]

Experimental Protocol: LC-MS/MS Analysis of Succinylated Peptides

  • LC Separation: Separate the enriched and desalted peptides using a reversed-phase analytical column on a nano-high-performance liquid chromatography (nano-HPLC) system.[19][21] A typical gradient involves increasing concentrations of an organic solvent (e.g., acetonitrile) in the mobile phase.[21]

  • MS Analysis: Introduce the eluted peptides into a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap series) via a nanospray ionization (NSI) source.[19][21]

  • Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions from a full MS scan are selected for fragmentation (MS/MS).[19][21]

  • Database Searching: Search the resulting MS/MS spectra against a protein sequence database using software such as MaxQuant or Andromeda.[19] Specify this compound (mass shift of +100.0186 Da) as a variable modification.[1]

  • Data Analysis: Identify and quantify succinylated peptides and determine the precise sites of modification. A false discovery rate (FDR) of <1% is typically applied to ensure high-confidence identifications.[19]

Parameter Typical Setting Reference
Precursor Mass Tolerance 10-20 ppm[19][22]
Fragment Mass Tolerance 0.02 Da[19][22]
Enzyme Trypsin/P[20]
Variable Modifications Oxidation (M), Acetyl (Protein N-term), Succinyl (K)[22]
Fixed Modifications Carbamidomethyl (C)[22]
FDR < 1%[19]
Table 1: Typical Mass Spectrometry Search Parameters for Succinylation Analysis.

Below is a diagram illustrating the proteomics workflow for the identification of this compound sites.

Succinylation_Workflow Protein Extraction Protein Extraction Trypsin Digestion Trypsin Digestion Protein Extraction->Trypsin Digestion Peptide Mixture Peptide Mixture Trypsin Digestion->Peptide Mixture Immunoaffinity Enrichment Immunoaffinity Enrichment Peptide Mixture->Immunoaffinity Enrichment Enriched Succinyl-Peptides Enriched Succinyl-Peptides Immunoaffinity Enrichment->Enriched Succinyl-Peptides LC-MS/MS Analysis LC-MS/MS Analysis Enriched Succinyl-Peptides->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Identification of Succinylation Sites Identification of Succinylation Sites Data Analysis->Identification of Succinylation Sites

Caption: Proteomics workflow for this compound analysis.

Immunoblotting

Western blotting with anti-N6-succinyllysine antibodies can be used to detect global changes in protein succinylation or to confirm the succinylation of a specific protein after immunoprecipitation.[1][23]

Experimental Protocol: Western Blot for Succinylated Proteins

  • Sample Preparation: Prepare protein lysates from cells or tissues. For total succinylation analysis, proceed directly to SDS-PAGE. For protein-specific analysis, perform immunoprecipitation of the protein of interest first.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[24]

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[24]

  • Primary Antibody Incubation: Incubate the membrane with a primary anti-N6-succinyllysine antibody (typically at a 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[24]

Bioinformatic Tools

Several machine learning-based bioinformatics tools have been developed to predict potential lysine succinylation sites from protein sequences.[25][26][27] These tools can be valuable for prioritizing candidate proteins for experimental validation.[26][27][28] Examples include iSuc-PseAAC, SuccFind, and DeepSuccinylSite.[26][29]

Conclusion and Future Perspectives

This compound is a fundamental post-translational modification that provides a direct link between cellular metabolism and the regulation of protein function. The methodologies outlined in this guide provide a robust framework for researchers to explore the succinylome and its role in various biological contexts. Future research will likely focus on identifying specific lysine succinyltransferases, further elucidating the complex interplay between succinylation and other PTMs, and exploring the therapeutic potential of targeting succinylation pathways in disease. The continued development of advanced analytical techniques and specific molecular tools will be crucial for unraveling the full biological significance of this important modification.

References

  • Colak, G., et al. (2013). Proteomic analysis of lysine succinylation in E. coli. Molecular & Cellular Proteomics, 12(12), 3509–3520.
  • Hasan, M. M., et al. (2019). Large-Scale Assessment of Bioinformatics Tools for Lysine Succinylation Sites. Cells, 8(2), 95.
  • Li, R., et al. (2018). Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds. Molecular & Cellular Proteomics, 17(5), 924–939.
  • Ning, W., et al. (2020). Large-Scale Assessment of Bioinformatics Tools for Lysine Succinylation Sites. Cells, 8(2), 95.
  • PTM BIO. (n.d.). Succinylation Proteomics.
  • Sreedhar, A., & Zhao, Y. (2019). Enzymatic and metabolic regulation of lysine succinylation. Genes & Diseases, 7(1), 35-40.
  • Zhang, Z., et al. (2011). Identification of lysine succinylation as a new post-translational modification. Nature Chemical Biology, 7(1), 58–63.
  • PTM BIO. (n.d.). Anti-Succinyllysine Rabbit pAb.
  • Hasan, M. M., et al. (2019). Large-Scale Assessment of Bioinformatics Tools for Lysine Succinylation Sites. PubMed, 30696115.
  • Chai, F., et al. (2023). The metabolic-epigenetic interface: lysine succinylation orchestrates bidirectional crosstalk in neurodegenerative disorders. ResearchGate.
  • bio.tools. (n.d.). Bioinformatics Tools and Services Discovery Portal.
  • Wang, Y., et al. (2022). A review of the mechanism of succinylation in cancer. Frontiers in Oncology, 12, 1049375.
  • Zeng, T., et al. (2023). pSuc-EDBAM: Predicting lysine succinylation sites in proteins based on ensemble dense blocks and an attention module. Computers in Biology and Medicine, 153, 106509.
  • PTM BIO. (n.d.). Anti-Succinyllysine Antibody Conjugated Agarose Beads.
  • AntBio. (n.d.). Succinyllysine Rabbit Polyclonal Antibody.
  • Yang, G., et al. (2021). Comprehensive Succinylome Profiling Reveals the Pivotal Role of Lysine Succinylation in Energy Metabolism and Quorum Sensing of Staphylococcus epidermidis. Frontiers in Microbiology, 12, 626829.
  • ResearchGate. (n.d.). Identification of lysine succinylated proteins and peptides Venn....
  • Ouyang, B., et al. (2016). Proteome-Wide Identification of Lysine Succinylation in the Proteins of Tomato (Solanum lycopersicum). PLoS ONE, 11(2), e0147586.
  • Chen, Y., et al. (2023). Comprehensive analysis of the lysine succinylome in fish oil-treated prostate cancer cells. Journal of Biological Chemistry, 299(10), 105244.
  • Gibson, B. W., et al. (2015). The dawn of succinylation: a posttranslational modification. The FASEB Journal, 29(10), 3995-4001.
  • Kumar, S., & Lombard, D. B. (2019). Succinylation links metabolism to protein functions. Aging, 11(7), 1959–1960.
  • ResearchGate. (n.d.). Non-enzymatic lysine succinylation.
  • Wang, Y., et al. (2022). A review of the mechanism of succinylation in cancer. Frontiers in Oncology, 12.
  • Colak, G., et al. (2013). Identification of Lysine Succinylation Substrates and the Succinylation Regulatory Enzyme CobB in Escherichia coli. Molecular & Cellular Proteomics, 12(12), 3509–3520.
  • Sreedhar, A., & Zhao, Y. (2019). Enzymatic and metabolic regulation of lysine succinylation. ResearchGate.
  • Li, S., et al. (2024). Protein succinylation: regulating metabolism and beyond. Frontiers in Endocrinology, 15.
  • D'Onofrio, N., et al. (2014). Sirtuin Catalysis and Regulation. Journal of Biological Chemistry, 289(31), 21254–21259.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Li, S., et al. (2024). Protein succinylation: regulating metabolism and beyond. Frontiers in Endocrinology, 15, 1342207.
  • Applied Biomics. (n.d.). Succinyl-Lysine 2D Western Blot.
  • Singh, C. K., et al. (2022). Shedding light on structure, function and regulation of human sirtuins: a comprehensive review. Journal of Biomolecular Structure and Dynamics, 41(16), 7938-7954.
  • Zhao, G., et al. (2022). Protein post-translational modification by lysine succinylation: Biochemistry, biological implications, and therapeutic opportunities. Frontiers in Cell and Developmental Biology, 10, 894098.
  • Wang, Z., et al. (2025). Lysine succinylation as a metabolic switch in cardiovascular diseases: Mechanistic insights and therapeutic perspectives. Journal of Translational Medicine, 23(1), 123.
  • Geng, H., & Wu, Z. (2020). Sirtuins in Epigenetic Regulation. Chemical Reviews, 120(2), 1033-1076.
  • Gertz, M., & Steegborn, C. (2010). Sirtuin mechanism and inhibition: explored with Nε-acetyl-lysine analogs. RSC Publishing.
  • Houtkooper, R. H., et al. (2012). Sirtuins as regulators of metabolism and healthspan. Nature Reviews Molecular Cell Biology, 13(4), 225–238.

Sources

An In-depth Technical Guide to the Biological Function of Lysine Succinylation in Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine succinylation, a dynamic and evolutionarily conserved post-translational modification (PTM), has emerged as a critical regulatory mechanism in bacteria. This modification involves the transfer of a succinyl group from succinyl-CoA to a lysine residue on a protein substrate. This process introduces a bulky, negatively charged moiety, significantly altering the protein's physicochemical properties and, consequently, its function. This guide provides a comprehensive overview of lysine succinylation in bacteria, delving into its molecular machinery, its profound impact on central metabolism and virulence, and the state-of-the-art methodologies used for its study. Furthermore, we explore the potential of targeting this pathway for the development of novel antimicrobial agents.

Introduction: A Paradigm Shift in Bacterial Regulation

For decades, the regulation of bacterial physiology was thought to be dominated by transcriptional control. However, the discovery of widespread post-translational modifications has revolutionized this understanding. Among these, lysine succinylation stands out due to its dramatic impact on protein structure and charge. Unlike acetylation, which neutralizes the positive charge of lysine, succinylation converts it to a negative charge and adds a significantly larger chemical group.[1] This modification is not a rare event; proteomic studies have identified thousands of succinylation sites on hundreds of proteins in various bacterial species, including Escherichia coli and Mycobacterium tuberculosis.[2][3][4] These findings underscore that lysine succinylation is a fundamental regulatory layer, intricately woven into the fabric of bacterial life.

This guide will navigate the complexities of bacterial lysine succinylation, providing the necessary technical depth for researchers aiming to investigate this PTM and for drug development professionals seeking to exploit it.

The Molecular Machinery: Writers, Erasers, and the Metabolic Connection

The levels of lysine succinylation are dynamically controlled by the interplay of enzymes that add ("writers") and remove ("erasers") the modification, as well as the metabolic state of the cell, which dictates the availability of the succinyl donor, succinyl-CoA.

"Writers": A Tale of Two Mechanisms

Lysine succinylation in bacteria can occur through both enzymatic and non-enzymatic pathways.

  • Non-Enzymatic Succinylation: A key feature of lysine succinylation is its ability to occur non-enzymatically. This process is directly driven by the intracellular concentration of succinyl-CoA, a central intermediate in the tricarboxylic acid (TCA) cycle.[5][6][7][8] High levels of succinyl-CoA, often resulting from glucose-rich conditions, can lead to the spontaneous transfer of its succinyl group to reactive lysine residues on proteins.[2][4][9] The high reactivity of succinyl-CoA is attributed to the formation of an intermediary cyclic anhydride, which makes it significantly more reactive than acetyl-CoA.[5] This direct link between metabolic state and protein modification provides a rapid mechanism for bacteria to adapt their proteome function in response to nutrient availability.

  • Enzymatic Succinylation: While non-enzymatic succinylation is prevalent, the existence of specific succinyltransferases ("writers") is also proposed, though they remain less characterized in bacteria compared to their eukaryotic counterparts. These enzymes would offer a higher degree of specificity, targeting particular lysine residues on specific substrates to enact precise regulatory control.[10]

"Erasers": The Desuccinylase Activity of CobB

The reversibility of lysine succinylation is crucial for its role as a dynamic regulatory switch. In bacteria, the primary enzyme responsible for removing succinyl groups is CobB .[2][4] CobB is a sirtuin-class deacetylase, a family of NAD+-dependent enzymes.[2][4] Importantly, studies in E. coli have demonstrated that CobB possesses robust desuccinylase activity, in addition to its previously known deacetylase function.[2][4][11] This dual functionality highlights a coordinated regulation of different lysine acylation events. In some bacteria, like Streptomyces coelicolor, other sirtuin homologs such as ScCobB2 have been identified as specific desuccinylases, suggesting a diversification of this enzymatic function.[12]

Core Biological Functions: A Focus on Metabolism and Virulence

Lysine succinylation has a profound impact on numerous cellular processes in bacteria, with a particularly strong influence on metabolism and virulence. The addition of the bulky, negatively charged succinyl group can modulate protein function by altering enzymatic activity, protein stability, and protein-protein interactions.

A Master Regulator of Central Metabolism

A striking feature of the bacterial succinylome is the extensive modification of enzymes involved in central carbon metabolism.[3][13] Nearly all enzymes in major metabolic pathways, including the TCA cycle, glycolysis, and gluconeogenesis, have been found to be succinylated in various bacteria.[3][13] This suggests that succinylation acts as a global regulatory mechanism to coordinate metabolic flux in response to changing environmental conditions.[3][11] For instance, in E. coli, high glucose levels lead to a significant increase in the abundance of succinylated proteins, indicating a role for this PTM in managing carbon overflow.[2][4] In Mycobacterium tuberculosis, succinylation negatively regulates the enzymatic activity of acetyl-CoA synthetase, a key enzyme in carbon metabolism.[3]

Metabolic Pathway Key Succinylated Enzymes (Examples) Potential Regulatory Effect
TCA Cycle Isocitrate Dehydrogenase, Succinate DehydrogenaseModulation of enzyme activity, pathway flux
Glycolysis Pyruvate Kinase, EnolaseAlteration of catalytic efficiency
Fatty Acid Metabolism Acetyl-CoA SynthetaseInhibition of enzyme activity
Amino Acid Metabolism Glutamate DehydrogenaseControl of nitrogen assimilation

Table 1: Key Metabolic Enzymes Regulated by Lysine Succinylation in Bacteria. This table provides a non-exhaustive list of metabolic enzymes found to be succinylated in bacteria and the potential consequences of this modification.

A Role in Bacterial Pathogenesis and Stress Response

Beyond metabolism, lysine succinylation is increasingly implicated in bacterial virulence and the response to environmental stress. In pathogenic bacteria like Vibrio harveyi, succinylation targets proteins involved in virulence, such as those related to the general secretory system and biofilm formation.[13] In Mycobacterium tuberculosis, the succinylation of isocitrate lyase, an enzyme crucial for the glyoxylate shunt and persistence within the host, has been shown to fine-tune the bacterium's resistance to certain antibiotics.[14] This suggests that by modulating the activity of key enzymes, succinylation can influence a pathogen's ability to survive hostile environments and cause disease.

Methodologies for Studying Bacterial Lysine Succinylation: A Technical Workflow

Investigating lysine succinylation requires a specialized set of tools and techniques, primarily centered around mass spectrometry-based proteomics.

Global Identification of Succinylation Sites: A Proteomics Approach

The identification of succinylated proteins and their specific modification sites is the first step in understanding the functional role of this PTM. The general workflow involves several key steps:

Experimental Protocol: Immunoaffinity Enrichment of Succinylated Peptides

  • Protein Extraction and Digestion: Bacterial cells are lysed, and the proteins are extracted. The protein mixture is then digested into smaller peptides using a protease, typically trypsin.

  • Immunoaffinity Enrichment: The complex peptide mixture is incubated with antibodies that specifically recognize succinyl-lysine residues.[15] These antibodies are often immobilized on beads, allowing for the selective capture of succinylated peptides.[10]

  • Washing and Elution: Non-specifically bound peptides are washed away, and the enriched succinylated peptides are then eluted from the antibody-bead complex.[10]

  • LC-MS/MS Analysis: The enriched peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[11][13] The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, allowing for their identification and the precise localization of the succinylation site.

  • Bioinformatic Analysis: The resulting MS/MS data is searched against a protein sequence database to identify the succinylated proteins and map the modification sites.[15]

Succinylation_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis Protein_Extraction Protein Extraction from Bacteria Digestion Tryptic Digestion Protein_Extraction->Digestion Enrichment Immunoaffinity Enrichment (Anti-Succinil-Lysine Ab) Digestion->Enrichment Peptide Mixture LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Enriched Succinyl-Peptides Bioinformatics Bioinformatic Analysis (Site Identification & Quantification) LC_MSMS->Bioinformatics

Caption: Workflow for proteomic identification of lysine succinylation sites.

Functional Validation: From Identification to Biological Insight

Once succinylation sites are identified, the next crucial step is to determine their functional significance.

Experimental Protocol: Site-Directed Mutagenesis for Functional Analysis

  • Mutant Design: To mimic or abolish succinylation at a specific lysine (K) residue, site-directed mutagenesis is employed.

    • To mimic succinylation (charge and bulk): The lysine residue is often mutated to a glutamic acid (E), which is also negatively charged.

    • To prevent succinylation: The lysine is typically mutated to an arginine (R), which retains the positive charge but cannot be succinylated, or to an alanine (A) to remove the side chain.

  • Gene Expression and Protein Purification: The mutated gene is expressed in a suitable bacterial host, and the mutant protein is purified.

  • Functional Assays: The activity of the mutant protein is compared to the wild-type protein using relevant in vitro or in vivo assays. For example, if the succinylated protein is an enzyme, its catalytic activity would be measured.[14]

  • Phenotypic Analysis: The effect of the mutation on the bacterial phenotype can be assessed by examining growth rates, stress resistance, or virulence in appropriate models.[14]

Therapeutic Potential: Targeting Succinylation for Novel Antimicrobials

The critical role of lysine succinylation in bacterial metabolism and virulence makes its regulatory enzymes attractive targets for the development of new antimicrobial drugs.

CobB as a Potential Drug Target

The bacterial desuccinylase CobB is a particularly promising target. As it is involved in regulating key metabolic pathways and stress responses, its inhibition could disrupt bacterial survival and pathogenesis.[2][3] Furthermore, while sirtuins are present in both prokaryotes and eukaryotes, there are structural differences that could be exploited to develop specific inhibitors that target the bacterial enzyme without affecting its human counterparts. The development of small molecule inhibitors against CobB could represent a novel strategy to combat bacterial infections, especially those caused by multidrug-resistant pathogens.

Drug_Development_Logic Succinylation Lysine Succinylation Metabolism Central Metabolism Succinylation->Metabolism Virulence Virulence & Stress Response Succinylation->Virulence Bacterial_Survival Bacterial Survival & Pathogenesis Metabolism->Bacterial_Survival Virulence->Bacterial_Survival CobB CobB (Desuccinylase) CobB->Succinylation Regulates (removes) CobB->Bacterial_Survival Is essential for Inhibitor Specific Inhibitors Inhibitor->CobB Targets

Caption: Targeting the CobB desuccinylase as a potential antimicrobial strategy.

Conclusion and Future Perspectives

Lysine succinylation is a widespread and fundamentally important post-translational modification in bacteria, acting as a key interface between the cell's metabolic state and the functional regulation of its proteome. Its influence extends from the fine-tuning of metabolic pathways to the control of virulence and antibiotic resistance. While significant progress has been made in identifying the scope of the bacterial succinylome and the primary desuccinylase, many questions remain. Future research will likely focus on the identification and characterization of bacterial succinyltransferases, the elucidation of the complex interplay between succinylation and other PTMs, and the development of potent and specific inhibitors of the bacterial succinylation machinery as a new class of antimicrobial agents. The continued exploration of this fascinating modification promises to yield deeper insights into the intricate regulatory networks that govern bacterial life.

References

  • Colak, G., Xie, Z., Zhu, A. Y., Dai, L., Lu, Z., Zhang, Y., Wan, X., Chen, Y., Cha, Y. H., Lin, H., Zhao, Y., & Tan, M. (2013). Identification of Lysine Succinylation Substrates and the Succinylation Regulatory Enzyme CobB in Escherichia coli. Molecular & Cellular Proteomics, 12(12), 3509–3520. [Link]
  • Yang, G., Wang, J., Liu, Y., Liu, Y., Wang, L., Meng, C., Liu, S., Ao, S., Li, Y., & Zhang, H. (2015). Succinylome Analysis Reveals the Involvement of Lysine Succinylation in Metabolism in Pathogenic Mycobacterium tuberculosis. Molecular & Cellular Proteomics, 14(3), 796–811. [Link]
  • Okanishi, H., O'Connor, T., & Trifunovic, A. (2017). Pathways of Non-enzymatic Lysine Acylation. Frontiers in Molecular Biosciences, 4, 63. [Link]
  • Sreedhar, A., & Wiese, E. K. (2019). Enzymatic and metabolic regulation of lysine succinylation. Current Research in Chemical Biology, 1, 100003. [Link]
  • Weinert, B. T., Scholz, C., Wagner, S. A., Iesmantavicius, V., Su, D., Daniel, J. A., & Choudhary, C. (2013). Lysine succinylation is a frequently occurring modification in prokaryotes and eukaryotes and extensively overlaps with acetylation. Cell Reports, 4(4), 842–851. [Link]
  • Li, Y., Wu, Y., Zhang, S., Yang, J., Liu, T., Zhao, W., Wu, Z., Li, Y., Wang, Y., & Yang, K. (2019). Sc CobB2-mediated Lysine Desuccinylation Regulates Protein Biosynthesis and Carbon Metabolism in Streptomyces coelicolor. Molecular & Cellular Proteomics, 18(10), 2003–2017. [Link]
  • OmicsDI. (n.d.). PXD002833 - Proteome-wide analysis of lysine succinylation in 5 organisms.
  • Xing, S., & Li, D. (2020). Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds. Molecular & Cellular Proteomics, 19(2), 293–306. [Link]
  • Colak, G., Xie, Z., Zhu, A. Y., Dai, L., Lu, Z., Zhang, Y., Wan, X., Chen, Y., Cha, Y. H., Lin, H., Zhao, Y., & Tan, M. (2013). Identification of lysine succinylation substrates and the succinylation regulatory enzyme CobB in Escherichia coli. Molecular & Cellular Proteomics, 12(12), 3509-3520. [Link]
  • Baeza, J., Dowell, J. A., Smallegan, M. J., Fan, J., Amador-Noguez, D., Denu, J. M., & Hebert, A. S. (2016). Quantification of Lysine Acetylation and Succinylation Stoichiometry in Proteins Using Mass Spectrometric Data-Independent Acquisitions (SWATH). Journal of Proteome Research, 15(9), 3145–3158. [Link]
  • Colak, G., Xie, Z., Zhu, A. Y., Dai, L., Lu, Z., Zhang, Y., Wan, X., Chen, Y., Cha, Y. H., Lin, H., Zhao, Y., & Tan, M. (2013). Identification of Lysine Succinylation Substrates and the Succinylation Regulatory Enzyme CobB in Escherichia coli. Molecular & Cellular Proteomics, 12(12), 3509–3520. [Link]
  • Stenuit, B., & Agathos, S. N. (2022). Succinyl-CoA:acetate CoA-transferase functioning in the oxidative tricarboxylic acid cycle in Desulfurella acetivorans. Frontiers in Microbiology, 13, 1069720. [Link]
  • Sreedhar, A., & Wiese, E. K. (2019). Enzymatic and metabolic regulation of lysine succinylation. Current Research in Chemical Biology, 1, 100003. [Link]
  • Friedmann, E., & Holzer, H. (2002). Properties of succinyl-coenzyme A:L-malate coenzyme A transferase and its role in the autotrophic 3-hydroxypropionate cycle of Chloroflexus aurantiacus. Journal of Bacteriology, 184(13), 3573–3580. [Link]
  • Sreedhar, A., & Wiese, E. K. (2019). Enzymatic and metabolic regulation of lysine succinylation. Current Research in Chemical Biology, 1, 100003. [Link]
  • Sreedhar, A., & Wiese, E. K. (2019). Enzymatic and Metabolic Regulation of Lysine Succinylation.
  • Christensen, D. G., Baumgartner, J. T., & Wolfe, A. J. (2023). Recent Contributions of Proteomics to Our Understanding of Reversible Nε-Lysine Acylation in Bacteria. Journal of Bacteriology, 205(5), e0004023. [Link]
  • ResearchGate. (n.d.). Non-enzymatic lysine succinylation.
  • Dong, H., Guo, Z., Feng, T., Ju, Z., Li, R., Yang, H., & Chen, W. (2019). Protein lysine de-2-hydroxyisobutyrylation by CobB in prokaryotes. Science Advances, 5(7), eaaw0163. [Link]
  • Proteopedia. (2020). Succinyl-CoA synthetase.
  • Boylston, J. A., & Tipton, P. A. (2016). The dawn of succinylation: a posttranslational modification. American Journal of Physiology-Cell Physiology, 311(4), C553–C558. [Link]
  • Li, M., Li, C., Ye, J., Wang, Q., Li, J., Zhou, Y., & Chen, X. (2023). A Systematic Study of Lysine Succinylation in the Pathogenic Bacterium Vibrio harveyi in Aquatic Animals. International Journal of Molecular Sciences, 24(11), 9572. [Link]
  • Pseudomonas aeruginosa Metabolome Database. (n.d.). Succinyl-CoA (PAMDB000228).
  • MetwareBio. (n.d.). Protein Succinylation: A Key Post-Translational Modification.
  • Qian, L., Li, Y., Wang, Y., Zhang, J., Zhang, L., Wang, Y., Wang, C., Bi, L., & Zhang, H. (2019). Lysine Succinylation of Mycobacterium Tuberculosis Isocitrate Lyase (ICL) Fine-Tunes the Microbial Resistance to Antibiotics. Frontiers in Microbiology, 10, 2191. [Link]
  • Mayer, J., & Schürmann, M. (2011). Novel Reaction of Succinyl Coenzyme A (Succinyl-CoA) Synthetase: Activation of 3-Sulfinopropionate to 3-Sulfinopropionyl-CoA in Advenella mimigardefordensis Strain DPN7T during Degradation of 3,3′-Dithiodipropionic Acid. Journal of Bacteriology, 193(18), 4789–4797. [Link]
  • Christensen, D. G., Tosto, F. A., & Wolfe, A. J. (2021). Post-translational Lysine Ac(et)ylation in Bacteria: A Biochemical, Structural, and Synthetic Biological Perspective. Frontiers in Microbiology, 12, 737839. [Link]
  • Zhang, Z., Tan, M., Xie, Z., Dai, L., Chen, Y., & Zhao, Y. (2011). Identification of lysine succinylation as a new post-translational modification. Nature Chemical Biology, 7(1), 58–63. [Link]
  • Weinert, B. T., Scholz, C., Wagner, S. A., Iesmantavicius, V., Su, D., Daniel, J. A., & Choudhary, C. (2013). Lysine Succinylation Depends on Succinyl-CoA Formed through the Tricarboxylic Acid Cycle.
  • Ouidir, T., Kentache, T., Hardouin, J., & Cosette, P. (2018). Lysine Succinylation and Acetylation in Pseudomonas aeruginosa. Journal of Proteome Research, 17(7), 2446–2458. [Link]
  • Ju, Z., & He, J. (2019). Characterization and Identification of Lysine Succinylation Sites based on Deep Learning Method.
  • Li, Y., Zhao, W., Wu, Y., Zhang, S., Yang, J., Liu, T., Wu, Z., Li, Y., Wang, Y., & Yang, K. (2022). Lysine succinylation, the metabolic bridge between cancer and immunity. Cellular and Molecular Life Sciences, 79(12), 609. [Link]
  • Gao, Y., Zhang, T., Li, Z., Liu, W., Yuan, S., Chen, S., & Xie, Y. (2022). YiaC and CobB regulate lysine lactylation in Escherichia coli.
  • Zhang, Z., Tan, M., Xie, Z., Dai, L., Chen, Y., & Zhao, Y. (2011). Identification of lysine succinylation as a new post-translational modification. Nature Chemical Biology, 7(1), 58–63. [Link]
  • PTM BIO. (n.d.). Succinylation Proteomics.
  • ResearchGate. (2022). (PDF) Protein post-translational modification by lysine succinylation: Biochemistry, biological implications, and therapeutic opportunities. [Link]
  • ResearchGate. (n.d.). The enrichment analysis of the succinylated proteins. a The GO....

Sources

N6-Succinyllysine in Eukaryotes: A Technical Guide to Its Physiological Roles and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N6-succinyllysine is a dynamic and widespread post-translational modification (PTM) that plays a critical role in regulating a multitude of cellular processes in eukaryotes. This technical guide provides an in-depth exploration of the biochemical mechanisms governing protein succinylation, its diverse physiological functions, and its emerging implications in human health and disease. We delve into the intricate interplay between cellular metabolism and the succinylome, highlighting the central role of succinyl-CoA as both a key metabolic intermediate and the donor for this modification. Furthermore, this guide offers a detailed examination of the enzymatic regulation of succinylation, focusing on the sirtuin family of desuccinylases. Aimed at researchers, scientists, and drug development professionals, this document also provides field-proven, step-by-step protocols for the detection and analysis of this compound, empowering the scientific community to further unravel the complexities of this important PTM.

Introduction: The Dawn of a Significant Post-Translational Modification

First identified as a naturally occurring PTM in bacteria in 2011, this compound has since been recognized as a highly conserved and abundant modification in eukaryotes, from yeast to humans.[1][2][3] This modification involves the covalent attachment of a succinyl group from succinyl-CoA to the ε-amino group of a lysine residue.[4][5] What sets succinylation apart from other lysine modifications, such as acetylation and methylation, is the significant biophysical change it imparts. The addition of the succinyl group (mass of 100.02 Da) not only adds bulk but also converts the positively charged lysine residue to a negatively charged one at physiological pH.[6][7][8] This charge reversal can profoundly alter a protein's structure, stability, and interactions with other molecules, thereby modulating its function.[6][9]

Succinylation is now understood to be a key regulatory mechanism linking cellular metabolism directly to protein function, with a particular enrichment of succinylated proteins observed in the mitochondria.[10][11] This guide will navigate the core aspects of this compound, from its fundamental biochemistry to its broad physiological impact and the cutting-edge techniques used for its investigation.

The Biochemical Landscape of this compound

The cellular levels of this compound are dynamically regulated by the balance between its addition ("writing") and removal ("erasing"). This process is intricately linked to the metabolic state of the cell, particularly the concentration of succinyl-CoA.

Biosynthesis of this compound: A Tale of Two Mechanisms

The addition of a succinyl group to lysine residues can occur through both non-enzymatic and enzymatic pathways.

  • Non-enzymatic Succinylation: A significant portion of protein succinylation is believed to occur non-enzymatically, driven by the intracellular concentration of the highly reactive metabolite, succinyl-CoA.[6][8] Succinyl-CoA is a central intermediate in the tricarboxylic acid (TCA) cycle and is also involved in the metabolism of certain amino acids and fatty acids.[12][13] The alkaline environment of the mitochondrial matrix is thought to facilitate this chemical reaction.[8] Consequently, fluctuations in cellular metabolism that alter succinyl-CoA levels can directly impact the global succinylation landscape.[6][10] For instance, conditions that lead to an accumulation of succinyl-CoA, such as defects in the TCA cycle, can result in hyper-succinylation of proteins.

  • Enzymatic Succinylation: While non-enzymatic succinylation is prevalent, evidence for the existence of specific lysine succinyltransferases is growing. These enzymes are thought to provide a higher degree of specificity, targeting particular lysine residues on specific proteins.

    • α-Ketoglutarate Dehydrogenase Complex (α-KGDHC): This mitochondrial enzyme complex, which catalyzes the conversion of α-ketoglutarate to succinyl-CoA, has been shown to possess trans-succinylase activity.[7][9] The E2k subunit of α-KGDHC is essential for this activity, suggesting a direct role in catalyzing protein succinylation.[7]

    • Lysine Acetyltransferase 2A (KAT2A): Also known as GCN5, KAT2A has been identified as a histone succinyltransferase that can promote the succinylation of histone H3 at lysine 79 (H3K79), implicating succinylation in epigenetic regulation.[9]

    • Carnitine Palmitoyltransferase 1A (CPT1A): This enzyme, primarily known for its role in fatty acid oxidation, has also been identified as a lysine succinyltransferase in mammalian cells.[7]

Removal of this compound: The Role of Sirtuins

The removal of succinyl groups is an enzymatic process catalyzed by a class of NAD+-dependent protein deacylases known as sirtuins.

  • SIRT5: Located primarily in the mitochondria, SIRT5 is the major lysine desuccinylase in mammalian cells.[14][15][16] It efficiently removes succinyl and malonyl groups from lysine residues, playing a crucial role in regulating mitochondrial metabolism and function.[14][15] The desuccinylase activity of SIRT5 is dependent on NAD+, directly linking its function to the cellular energy state.[15]

  • SIRT7: While predominantly known as a deacetylase, SIRT7 has also been shown to possess histone desuccinylase activity, suggesting its involvement in the regulation of chromatin structure and gene expression through succinylation.[7][17]

The dynamic interplay between succinyl-CoA availability, succinyltransferases, and desuccinylases determines the specific succinylation status of a protein, which in turn dictates its functional state.

Physiological Roles of this compound in Eukaryotes

This compound has emerged as a pivotal regulator of a wide array of cellular processes, with a particularly strong influence on metabolism.[12][18]

Regulation of Metabolism

Given the mitochondrial origin of succinyl-CoA and the localization of the primary desuccinylase SIRT5, it is not surprising that succinylation plays a profound role in regulating metabolic pathways.[6][19]

  • Tricarboxylic Acid (TCA) Cycle: Several key enzymes in the TCA cycle are regulated by succinylation. For example, succinylation of the pyruvate dehydrogenase complex (PDHC) can lead to its degradation, thereby reducing the influx of acetyl-CoA into the cycle.[18] Succinylation of isocitrate dehydrogenase 2 (IDH2) and succinate dehydrogenase (SDH) has also been shown to inhibit their activity.[16][19]

  • Fatty Acid Metabolism and Ketogenesis: Succinylation regulates key enzymes involved in fatty acid oxidation and the synthesis of ketone bodies, ensuring that the production of these energy sources aligns with the body's metabolic needs.[12][18]

  • Amino Acid Metabolism: The modification of enzymes involved in amino acid synthesis, transport, and utilization by succinylation allows cells to adapt to changing nutrient availability.[12]

  • Glycolysis: Key glycolytic enzymes, such as pyruvate kinase M2 (PKM2), are targets of succinylation, which can influence their activity and subcellular localization.[16][18]

Cellular Signaling and Gene Expression

The influence of this compound extends beyond metabolic regulation to encompass cellular signaling and the control of gene expression.[4][20]

  • Signaling Pathways: By modifying specific signaling proteins, succinylation can either enhance or inhibit their activity, thereby modulating cellular processes like cell proliferation and differentiation.[20]

  • Gene Expression: Succinylation of histones and transcription factors can alter chromatin structure and the binding of regulatory proteins to DNA, consequently affecting gene transcription.[4][18]

The widespread nature of succinylation suggests that it is a fundamental regulatory mechanism that integrates cellular metabolism with a diverse range of physiological functions.

This compound in Disease

Dysregulation of protein succinylation has been implicated in the pathophysiology of several human diseases, making the enzymes that regulate this PTM attractive targets for drug development.[6][21]

  • Cancer: Aberrant succinylation has been observed in various cancers and is linked to the metabolic reprogramming that is a hallmark of tumor cells.[19][21] For instance, succinylation can promote the proliferation of cancer cells by altering the activity of key metabolic enzymes and signaling pathways.[9][21]

  • Cardiovascular Disease: Succinylation plays a role in cardiac energy metabolism, and its dysregulation has been associated with heart disease.[6]

  • Metabolic Disorders: Given its central role in metabolic regulation, it is not surprising that abnormal succinylation is linked to metabolic diseases.[12]

Further research into the specific roles of succinylation in these and other diseases is crucial for the development of novel therapeutic strategies.

Methodologies for the Study of this compound

The study of this compound has been greatly advanced by the development of specific antibodies and sensitive mass spectrometry-based techniques.

Detection of Succinylated Proteins by Immunoblotting

Western blotting using pan-specific anti-succinyllysine antibodies is a common method for the global detection of succinylated proteins in a sample.[4][22][23]

Protocol: Western Blotting for Succinylated Proteins

  • Protein Extraction and Quantification:

    • Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors.

    • Quantify the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary anti-succinyllysine antibody (diluted in blocking buffer) overnight at 4°C.[22][23][24][25]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.

Enrichment of Succinylated Peptides for Mass Spectrometry

To identify specific succinylation sites and quantify changes in succinylation levels, enrichment of succinylated peptides from a complex protein digest is necessary prior to mass spectrometry analysis.[5][26] This is typically achieved through immunoprecipitation using anti-succinyllysine antibodies.[1]

Protocol: Immunoaffinity Enrichment of Succinylated Peptides

  • Protein Digestion:

    • Denature, reduce, and alkylate the proteins in the lysate.

    • Digest the proteins into peptides using a protease such as trypsin.

    • Desalt the resulting peptide mixture using a C18 column.

  • Immunoaffinity Purification:

    • Incubate the desalted peptides with anti-succinyllysine antibody-conjugated agarose beads overnight at 4°C with gentle rotation.[1]

    • Wash the beads extensively with a series of buffers to remove non-specifically bound peptides.

  • Elution:

    • Elute the enriched succinylated peptides from the beads using a low pH solution (e.g., 0.1% trifluoroacetic acid).

    • Desalt the eluted peptides using a C18 StageTip.

Mass Spectrometry-Based Proteomic Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of succinylation sites.[5][20][26]

Workflow: LC-MS/MS Analysis of Succinylated Peptides

  • Chromatographic Separation:

    • The enriched and desalted peptides are separated by reverse-phase liquid chromatography using a nano-flow HPLC system. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides from the analytical column.[5][26][27][28][29]

  • Mass Spectrometry:

    • The eluted peptides are ionized (e.g., by electrospray ionization) and introduced into a high-resolution mass spectrometer.[5][26][27]

    • The mass spectrometer acquires full MS scans to determine the mass-to-charge ratio of the intact peptides.

    • Selected precursor ions are then fragmented (e.g., by higher-energy collisional dissociation), and the resulting fragment ions are analyzed in an MS/MS scan.[28]

  • Data Analysis:

    • The acquired MS/MS spectra are searched against a protein sequence database using specialized software (e.g., MaxQuant, Proteome Discoverer).

    • The search parameters include the mass shift corresponding to succinylation on lysine (+100.0186 Da).[5]

    • The software identifies the succinylated peptides and pinpoints the exact location of the modification.

    • For quantitative studies (e.g., using SILAC or TMT labeling), the relative abundance of succinylated peptides between different samples can be determined.[5][30]

Visualizing Key Concepts

To aid in the understanding of the concepts discussed, the following diagrams illustrate the central biochemical pathway of this compound and a typical experimental workflow for its analysis.

Succinylation_Pathway cluster_TCA TCA Cycle cluster_Protein Protein Modification cluster_Enzymes Regulatory Enzymes AKG α-Ketoglutarate SuccinylCoA Succinyl-CoA AKG->SuccinylCoA α-KGDHC Protein_SucLys Protein-Succinylated Lysine-(COO-) SuccinylCoA->Protein_SucLys Succinylation (Enzymatic/Non-enzymatic) Protein_Lys Protein-Lysine-(NH3+) Protein_SucLys->Protein_Lys Desuccinylation Succinyltransferase Succinyltransferases (e.g., α-KGDHC, KAT2A) Desuccinylase Desuccinylases (e.g., SIRT5, SIRT7)

Caption: The central role of succinyl-CoA in protein succinylation.

Succinylation_Workflow Sample Cell/Tissue Lysate Digestion Protein Digestion (Trypsin) Sample->Digestion Enrichment Immunoaffinity Enrichment (anti-succinyllysine antibody) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis (Site Identification & Quantification) LC_MS->Data_Analysis

Caption: Experimental workflow for succinylome analysis.

Conclusion and Future Perspectives

This compound has firmly established itself as a critical post-translational modification that sits at the crossroads of cellular metabolism and protein function. Its profound impact on a wide range of physiological processes and its association with various diseases underscore the importance of continued research in this area. The methodologies outlined in this guide provide a robust framework for investigating the succinylome. Future studies will undoubtedly uncover novel succinyltransferases and desuccinylases, further elucidate the complex interplay between different PTMs, and pave the way for the development of therapeutics that target the succinylation machinery for the treatment of human diseases. The exploration of the succinylome is a rapidly advancing field, and the insights gained will be invaluable for both basic and translational research.

References

  • Protein succinylation: regulating metabolism and beyond. Frontiers in Physiology. [Link]
  • The Growing Landscape of Succinylation Links Metabolism and Heart Disease. Future Science. [Link]
  • Protein succinylation: regulating metabolism and beyond.
  • Sirt5 is a NAD-dependent protein lysine demalonylase and desuccinylase. Science. [Link]
  • Succinylation – encoded metabolic codes: cracking the molecular logic of cellular adaptation.
  • The dawn of succinylation: a posttranslational modification. American Journal of Physiology-Cell Physiology. [Link]
  • Lysine desuccinylase SIRT5 binds to cardiolipin and regulates the electron transport chain. The Journal of Biological Chemistry. [Link]
  • Sirt5 Is a NAD-Dependent Protein Lysine Demalonylase and Desuccinylase.
  • Protein Succinylation: A Key Post-Translational Modific
  • Functions of the sirtuin deacylase SIRT5 in normal physiology and p
  • Lysine desuccinylase SIRT5 binds to cardiolipin and regulates the electron transport chain. The Journal of Biological Chemistry. [Link]
  • Detecting Succinylation sites from protein sequences using ensemble support vector machine.
  • Anti-Succinyllysine Rabbit pAb. PTM BIO. [Link]
  • A review of the mechanism of succinylation in cancer. Frontiers in Oncology. [Link]
  • Protein succinylation, hepatic metabolism, and liver diseases. Baishideng Publishing Group. [Link]
  • Lysine succinylation process.
  • Lysine Succinylation Depends on Succinyl-CoA Formed through the Tricarboxylic Acid Cycle.
  • (PTM-401) Anti-succinyllysine antibody. CiteAb. [Link]
  • Succinyllysine Rabbit Polyclonal Antibody. AntBio. [Link]
  • Proteome-Wide Identification of Lysine Succinylation in the Proteins of Tomato (Solanum lycopersicum). PLOS ONE. [Link]
  • Comprehensive Succinylome Profiling Reveals the Pivotal Role of Lysine Succinylation in Energy Metabolism and Quorum Sensing of Staphylococcus epidermidis. Frontiers in Microbiology. [Link]
  • Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds. Molecular & Cellular Proteomics. [Link]
  • Proteomics and succinylation modification characterization in clear cell renal cell carcinoma. iScience. [Link]
  • Dysregulation of protein succinylation and disease development. Frontiers in Physiology. [Link]
  • Identification of lysine succinylation as a new post-translational modification.
  • This compound. PubChem. [Link]
  • Formation of Nepsilon-(succinyl)
  • Identification of lysine succinylation as a new post-translational modific
  • The dawn of succinylation: a posttranslational modification. American Journal of Physiology-Cell Physiology. [Link]
  • Identification of Lysine Succinylation Substrates and the Succinylation Regulatory Enzyme CobB in Escherichia coli. Molecular & Cellular Proteomics. [Link]
  • Succinylation links metabolism to protein functions.
  • Protein post-translational modification by lysine succinylation: Biochemistry, biological implications, and therapeutic opportunities. Genes & Diseases. [Link]
  • Lysine succinylation as a metabolic switch in cardiovascular diseases: Mechanistic insights and therapeutic perspectives. Journal of Molecular and Cellular Cardiology Plus. [Link]
  • Enzymatic and metabolic regulation of lysine succinylation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
  • Post-translational modulation of cell signalling through protein succinylation. Biochemical Society Transactions. [Link]
  • EC 2.3.1.306. IUBMB. [Link]

Sources

An In-Depth Technical Guide to N6-Succinyllysine: From Biochemical Mechanism to Functional Impact

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N6-Succinyllysine (K-succ) is a dynamic and widespread post-translational modification (PTM) that plays a critical role in regulating protein function and cellular physiology. By adding a succinyl group to a lysine residue, this modification induces significant changes in protein structure, including a substantial mass increase and a charge reversal from positive to negative. These alterations have profound implications for enzyme activity, protein-protein interactions, and subcellular localization. This technical guide provides a comprehensive overview of the biochemistry of this compound, its diverse functional consequences, state-of-the-art methodologies for its study, and its emerging role in disease and drug development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate this pivotal PTM.

The Biochemistry of this compound: A Tale of Two Pathways

Protein succinylation is the covalent attachment of a succinyl group from the donor molecule succinyl-CoA to the ε-amino group of a lysine residue.[1][2] This modification is a dynamic and reversible process, governed by both enzymatic and non-enzymatic mechanisms.[3]

Formation: A Direct Link to Metabolism

The primary donor for succinylation, succinyl-CoA, is a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle.[1] This direct link positions protein succinylation as a sensor of cellular metabolic status.[1] Fluctuations in succinyl-CoA levels, influenced by nutrient availability and metabolic state, can directly impact the extent of protein succinylation.[4]

  • Non-Enzymatic Succinylation: This pathway involves the direct, spontaneous reaction of succinyl-CoA with lysine residues.[3] The rate of this reaction is influenced by the local concentration of succinyl-CoA and the cellular pH.[5]

  • Enzymatic Succinylation: While non-enzymatic modification is prevalent, specific enzymes, or "writers," have been identified that catalyze this reaction. These include lysine acetyltransferase 2A (KAT2A) and carnitine palmitoyltransferase 1A (CPT1A), which possess succinyltransferase activity.[6][7]

Removal: The Role of Sirtuin Desuccinylases

The removal of succinyl groups, or desuccinylation, is primarily catalyzed by NAD+-dependent protein deacylases of the sirtuin family.[8] Specifically, SIRT5 , a predominantly mitochondrial sirtuin, is the major cellular desuccinylase.[9][10] SIRT5's substrate-binding pocket is uniquely structured with key arginine and tyrosine residues that accommodate the negatively charged succinyl group, making it a highly efficient desuccinylase.[9][11] In the nucleus, SIRT7 has also been shown to possess desuccinylase activity.[12]

Figure 1: Catalytic cycle of SIRT5-mediated desuccinylation.
The Structural Impact of Succinylation

The addition of a succinyl group induces profound changes in the physicochemical properties of a lysine residue, far more dramatic than acetylation or methylation.[13][14]

  • Mass Addition: It adds a bulky moiety with a mass of 100.0186 Da.[14]

  • Charge Reversal: It converts the positive charge (+1) of the lysine side chain to a negative charge (-1) at physiological pH.[7][15]

This charge reversal and the added bulk can disrupt or create new electrostatic and steric interactions within a protein or at its surface.[3] This can lead to significant conformational changes, altering protein stability, active site geometry, and the formation of protein-protein interaction domains.[1][3]

Modification Mass Added (Da) Charge Change (at pH 7.4) Structural Impact
Succinylation 100.0186+1 to -1Large, introduces negative charge
Acetylation 42.0106+1 to 0Small, neutralizes charge
Monomethylation 14.0157No changeVery small, no charge change
Ubiquitination ~8500No changeVery large, adds a new protein moiety
Table 1: Comparison of common lysine post-translational modifications.

Functional Consequences of Protein Succinylation

The structural changes induced by succinylation translate into a wide array of functional outcomes, impacting nearly every aspect of cellular biology.[4][16]

Regulation of Metabolism

Given its direct link to the TCA cycle, it is not surprising that succinylation is a major regulator of metabolism.[1][8] Numerous enzymes involved in glycolysis, the TCA cycle, fatty acid metabolism, and amino acid metabolism are regulated by succinylation.[1][2]

  • TCA Cycle: Succinylation can affect key enzymes like citrate synthase and isocitrate dehydrogenase, influencing energy production.[3]

  • Glycolysis: Key glycolytic enzymes, including pyruvate kinase, are targeted by succinylation, thereby regulating glucose metabolism.[3][17]

  • Fatty Acid Oxidation: The mitochondrial trifunctional protein (TFP), crucial for long-chain fatty acid breakdown, is regulated by succinylation.[1][2] For example, succinylation of the ECHA subunit of TFP can decrease its catalytic activity.[6]

Impact on Gene Expression and Chromatin Structure

Succinylation is not confined to metabolic enzymes. Histone proteins are also heavily succinylated, adding another layer to the epigenetic code.[8] Histone succinylation can alter chromatin structure, remodeling it to either promote or repress gene transcription.[1][16] This modification has been shown to play a role in cellular differentiation and developmental pathways.[8]

Role in Disease Pathophysiology

Dysregulation of protein succinylation is increasingly linked to a variety of human diseases.[4][12]

  • Cancer: Aberrant succinylation patterns can support tumorigenesis by altering metabolic pathways (the Warburg effect) and modifying signaling proteins involved in cell proliferation and growth.[1][6]

  • Metabolic Diseases: Given its central role in metabolism, it is implicated in conditions like obesity and diabetes.[1]

  • Cardiovascular and Neurological Diseases: Dysregulated succinylation has been associated with cardiac hypertrophy, heart failure, and neurodegenerative disorders, often linked to mitochondrial dysfunction.[1][4][6]

Methodologies for Studying this compound

Investigating protein succinylation requires a specialized set of tools, primarily centered around high-sensitivity mass spectrometry. The typical workflow involves sample preparation, enrichment of succinylated peptides, and LC-MS/MS analysis.

Figure 2: General proteomics workflow for analyzing this compound.
Detailed Protocol: Immunoaffinity Enrichment and Mass Spectrometry

This protocol outlines the key steps for identifying succinylation sites from a complex protein sample.

Part A: Sample Preparation and Digestion [18]

  • Lysis: Lyse cells or tissues in a urea-based buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0) supplemented with protease and phosphatase inhibitors.

  • Reduction & Alkylation: Reduce disulfide bonds with 10 mM dithiothreitol (DTT) for 1 hour at 37°C. Alkylate free thiols with 20 mM iodoacetamide (IAA) for 45 minutes at room temperature in the dark.

  • Digestion: Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to <2 M. Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.

  • Desalting: Acidify the digest with trifluoroacetic acid (TFA) to ~pH 2-3 and desalt the peptides using a C18 solid-phase extraction cartridge. Lyophilize the eluted peptides to dryness.

Part B: Immunoaffinity Enrichment of Succinylated Peptides [18][19]

Causality: Due to the low stoichiometry of most PTMs, enrichment is critical to detect modified peptides by mass spectrometry. This step uses a highly specific antibody that recognizes the succinyl-lysine motif to selectively capture these peptides from the complex mixture.[13][20]

  • Resuspension: Resuspend the lyophilized peptides in an immunoaffinity purification (IAP) buffer (e.g., NETN buffer: 100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).[18]

  • Incubation: Add anti-succinyllysine antibody-conjugated beads (e.g., PTMScan® Succinyl-Lysine Motif Kit) to the peptide solution.[5] Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads and wash them extensively to remove non-specifically bound peptides. A typical wash series includes multiple washes with IAP buffer followed by washes with water.[18]

  • Elution: Elute the enriched succinyl-peptides from the beads using a low-pH solution, such as 0.15% TFA.

  • Final Desalting: Desalt the eluted peptides using C18 micro-tips before LC-MS/MS analysis. This step is crucial to remove any residual salts or detergents that could interfere with mass spectrometry.

Part C: LC-MS/MS Analysis and Data Processing [14]

  • Analysis: Analyze the enriched peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.

  • Data Processing: Process the raw mass spectrometry data using a database search algorithm (e.g., MaxQuant, Proteome Discoverer). Search the spectra against a relevant protein database, specifying a variable modification of +100.0186 Da on lysine residues.

  • Validation: Validate identified succinylation sites using stringent false discovery rate (FDR) criteria (typically <1%).

Validation and Functional Characterization

Mass spectrometry identifies modification sites, but further experiments are needed to validate these findings and probe their functional relevance.

Protocol: Site-Directed Mutagenesis [19][21]

Causality: To understand the function of a specific succinylation event, the modified lysine (K) is mutated. A K-to-Arginine (R) mutation (K->R) conserves the positive charge, often acting as a non-modifiable control. A K-to-Glutamine (Q) or K-to-Glutamate (E) mutation can sometimes mimic the charge-neutral or charge-negative state of acetylated or succinylated lysine, respectively.[19] Comparing the wild-type, K->R, and K->E/Q mutants can reveal the functional importance of the charge change at that specific site.

  • Design Primers: Design mutagenic primers containing the desired codon change (e.g., AAG for Lys to AGG for Arg).

  • Mutagenesis PCR: Use a high-fidelity DNA polymerase and a plasmid containing the wild-type gene as a template to perform PCR.

  • Template Removal: Digest the parental, non-mutated plasmid template using the DpnI restriction enzyme, which specifically cleaves methylated DNA.

  • Transformation: Transform the mutated plasmid into competent E. coli for amplification.

  • Verification: Sequence the resulting plasmids to confirm the presence of the desired mutation.

  • Functional Assays: Express the wild-type and mutant proteins and compare their activity, stability, or interaction partners using appropriate biochemical or cell-based assays.

Therapeutic and Drug Development Implications

The central role of succinylation in metabolism and disease makes its regulatory enzymes, particularly SIRT5, attractive targets for drug development.[6]

  • SIRT5 Modulators: Both inhibitors and activators of SIRT5 are being explored. SIRT5 inhibitors could be beneficial in certain cancers where SIRT5 activity promotes tumor growth.[10] Conversely, SIRT5 activators might be therapeutic for metabolic diseases characterized by hyper-succinylation.

  • Biomarkers: The levels of specific succinylated proteins in biofluids or tissues could serve as valuable biomarkers for diagnosing or monitoring the progression of metabolic diseases and cancers.

Conclusion

This compound is a fundamentally important post-translational modification that provides a direct readout of the cell's metabolic state to the broader proteome. Its ability to dramatically alter protein charge and structure allows it to regulate a vast landscape of cellular processes, from central metabolism to epigenetic gene regulation. As analytical technologies continue to improve, our understanding of the "succinylome" will undoubtedly expand, revealing new biological insights and presenting novel opportunities for therapeutic intervention in a wide range of human diseases.

References

  • MetwareBio. (n.d.). Protein Succinylation: A Key Post-Translational Modification. MetwareBio.
  • Hou, H., Chen, L., Li, X., Gu, J., Dong, C., Shi, Y., & Ji, J. (2024). Protein succinylation: regulating metabolism and beyond. Frontiers in Nutrition, 11, 1336057.
  • Hou, H., Chen, L., Li, X., Gu, J., Dong, C., Shi, Y., & Ji, J. (2024). Protein succinylation: regulating metabolism and beyond. PubMed, 38322791.
  • Creative Biolabs. (n.d.). Deciphering Protein Succinylation: Cellular Functions and Implications. Creative Biolabs.
  • Mu, Z., Wang, C., & Li, Z. (2024). Dysregulation of protein succinylation and disease development. Frontiers in Molecular Biosciences, 11, 1407505.
  • Hou, H., et al. (2024). Protein succinylation: regulating metabolism and beyond. ResearchGate.
  • Artiukhov, A., et al. (2022). Post-translational modulation of cell signalling through protein succinylation. Cellular and Molecular Life Sciences, 79(11), 558.
  • ResearchGate. (n.d.). Mechanism of succinylation. (A) Enzymic succinylation. (B) Non-enzymic.... ResearchGate.
  • Li, T., et al. (2024). Protein succinylation, hepatic metabolism, and liver diseases. World Journal of Gastroenterology, 30(12), 1634–1646.
  • Hou, H., Chen, L., Li, X., Gu, J., Dong, C., Shi, Y., & Ji, J. (2024). Protein succinylation: regulating metabolism and beyond. PubMed.
  • ResearchGate. (n.d.). Summary of SIRT5 desuccinylase activity and the role of corresponding.... ResearchGate.
  • Mu, Z., Wang, C., & Li, Z. (2024). Dysregulation of protein succinylation and disease development. ResearchGate.
  • Du, J., et al. (2011). Sirt5 Is a NAD-Dependent Protein Lysine Demalonylase and Desuccinylase. Science, 334(6057), 806–809.
  • Zhang, Y., et al. (2022). SIRT5: a potential target for discovering bioactive natural products. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(12), 1489–1504.
  • MetwareBio. (n.d.). Succinylation Proteomics Service for Lysine Succinylation Analysis. MetwareBio.
  • PTM BIO. (n.d.). Succinylation Proteomics. PTM BIO.
  • Giblin, W., et al. (2017). Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology. Journal of Molecular Biology, 429(22), 3385–3403.
  • Zhang, X., et al. (2024). Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development. Biomarker Research, 12(1), 12.
  • Zhang, Z., et al. (2011). Identification of lysine succinylation as a new post-translational modification. Nature Chemical Biology, 7(1), 58–63.
  • Gibson, G. E., & Park, L. C. (2019). Succinylation links metabolism to protein functions. Neurochemistry International, 127, 104306.
  • Colak, G., et al. (2013). Identification of Lysine Succinylation Substrates and the Succinylation Regulatory Enzyme CobB in Escherichia coli. Molecular & Cellular Proteomics, 12(12), 3509–3520.
  • Baeza, J., et al. (2016). Quantification of Lysine Acetylation and Succinylation Stoichiometry in Proteins Using Mass Spectrometric Data-Independent Acquisitions (SWATH). Journal of Proteome Research, 15(9), 3127–3138.
  • Zhang, Z., et al. (2011). Identification of lysine succinylation as a new post-translational modification. SciSpace.
  • Rardin, M. J., et al. (2016). Metabolomics-assisted proteomics identifies succinylation and SIRT5 as important regulators of cardiac function. Proceedings of the National Academy of Sciences, 113(15), 4237-4242.
  • Gibson, G. E., & Park, L. C. (2019). Succinylation Links Metabolism to Protein Functions. ResearchGate.
  • Yamada, Y., et al. (2009). Formation of Nepsilon-(succinyl)lysine in vivo: a novel marker for docosahexaenoic acid-derived protein modification. Journal of Lipid Research, 50(9), 1845-1853.
  • Yang, Y. H., et al. (2022). Protein post-translational modification by lysine succinylation: Biochemistry, biological implications, and therapeutic opportunities. Frontiers in Cell and Developmental Biology, 10, 993735.
  • Chen, Y. T., et al. (2023). Comprehensive analysis of the lysine succinylome in fish oil-treated prostate cancer cells. Life Science Alliance, 6(9), e202302029.
  • Yang, Y., et al. (2021). Comprehensive Succinylome Profiling Reveals the Pivotal Role of Lysine Succinylation in Energy Metabolism and Quorum Sensing of Staphylococcus epidermidis. Frontiers in Microbiology, 12, 626310.
  • Xie, L., et al. (2023). HDAC1/2/3 are major histone desuccinylases critical for promoter desuccinylation. Cell Reports, 42(8), 112959.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Zhang, Z., et al. (2011). Identification of lysine succinylation as a new post-translational modification. PubMed.
  • ResearchGate. (n.d.). In-vitro succinylation of ECHS1 with succinyl-CoA is competitively.... ResearchGate.

Sources

Succinyl-CoA as a Donor for N6-Succinyllysine Modification: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Within the complex landscape of cellular regulation, post-translational modifications (PTMs) of proteins serve as a critical mechanism for expanding the functional diversity of the proteome. Among these, the acylation of lysine residues has emerged as a pivotal regulatory process. This guide focuses on a particularly impactful PTM: N6-succinyllysine (Ksuc), a modification involving the covalent attachment of a succinyl group from the donor molecule, succinyl-CoA, to the ε-amino group of a lysine residue.[1][2]

Succinylation is distinct from more studied modifications like acetylation due to the significant physicochemical changes it imparts. The addition of the four-carbon succinyl group introduces a bulky structure and, critically, converts the positively charged primary amine of lysine to a negatively charged carboxylate at physiological pH.[3][4] This charge reversal from +1 to -1 can profoundly alter a protein's local or overall conformation, stability, enzymatic activity, and interaction networks.[1][3]

This modification is not a random event but a dynamically regulated process implicated in a vast array of cellular functions, from central metabolism and mitochondrial function to gene expression and cellular signaling.[2][5][6] This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the biochemical origins of succinylation, the dual mechanisms governing its formation, its functional consequences, and the state-of-the-art methodologies required for its study.

The Donor Molecule: Succinyl-CoA at the Crossroads of Metabolism

The availability of the donor molecule, succinyl-CoA, is a primary determinant of protein succinylation levels. Succinyl-CoA is a high-energy thioester and a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, placing it at the heart of cellular energy metabolism.[2][7] It is primarily generated from α-ketoglutarate by the α-ketoglutarate dehydrogenase complex (KGDHC).[8] However, its metabolic origins also include the catabolism of certain amino acids and odd-chain fatty acids.[2][7]

The concentration of succinyl-CoA within the mitochondrial matrix, where it is most abundant, directly correlates with the extent of protein succinylation, particularly non-enzymatic modification.[2][9] This tight link between a central metabolic intermediate and a widespread PTM allows cells to directly sense their metabolic state and translate it into regulatory responses by altering the succinylation status of key proteins.[10]

Mechanisms of this compound Formation

Protein succinylation occurs through two distinct, yet potentially interconnected, mechanisms: a chemically-driven non-enzymatic process and a more specific enzyme-catalyzed reaction.[1]

Non-Enzymatic Succinylation

The inherent chemical reactivity of the thioester bond in succinyl-CoA allows it to directly react with the nucleophilic ε-amino group of lysine residues without enzymatic catalysis.[1][11] This reaction is highly dependent on two key factors:

  • Succinyl-CoA Concentration: High local concentrations of succinyl-CoA, as found in the mitochondrial matrix, drive the reaction forward.[9]

  • Local pH: The reaction is favored in alkaline environments (higher pH), which increase the deprotonation and nucleophilicity of the lysine's amino group. The alkaline environment of the mitochondrial matrix (pH ≈ 8.0) makes it a hotspot for non-enzymatic succinylation.[9]

While considered less specific than enzymatic modification, non-enzymatic succinylation is a widespread phenomenon, particularly affecting mitochondrial proteins involved in core metabolic pathways.[1][9]

Enzymatic Succinylation: The "Writers"

While non-enzymatic succinylation is prevalent, evidence points to the existence of specific enzymes, or "writers," that catalyze the transfer of the succinyl group to target proteins, known as lysine succinyltransferases (KATs). These enzymes confer a higher degree of specificity and regulation.

Identified enzymes with succinyltransferase activity include:

  • α-Ketoglutarate Dehydrogenase Complex (KGDHC): The E2 subunit of KGDHC has been shown to possess succinyltransferase activity, directly linking the production of succinyl-CoA to its utilization in protein modification.[12]

  • Lysine Acetyltransferase 2A (KAT2A/GCN5L1): While primarily known as an acetyltransferase, KAT2A has been reported to catalyze succinylation on histones, particularly in the nucleus, suggesting a role in epigenetic regulation.[4][13]

  • Carnitine Palmitoyltransferase 1A (CPT1A): This mitochondrial outer membrane enzyme has also been identified as a potential lysine succinyltransferase.[4][14]

  • Histone Acetyltransferase 1 (HAT1): HAT1 has been implicated in succinylation, contributing to tumor progression.[11]

The existence of these writers suggests that enzymatic succinylation is a targeted regulatory mechanism that complements the broader, concentration-driven non-enzymatic process.

Regulation and Removal: The "Erasers"

Like most PTMs, succinylation is a dynamic and reversible process. The removal of the succinyl group is catalyzed by "erasers," primarily a class of NAD+-dependent enzymes known as sirtuins.

  • SIRT5: Located predominantly in the mitochondria, SIRT5 is the major and most efficient lysine desuccinylase identified to date.[9][15][16] It plays a crucial role in reversing succinylation on a global scale, particularly on metabolic enzymes. Deletion of SIRT5 in mouse models leads to a significant increase in the succinylation of mitochondrial proteins, impacting pathways like fatty acid oxidation and ketogenesis.[15] The catalytic pocket of SIRT5 contains specific arginine and tyrosine residues that confer a preference for negatively charged acyl groups like succinyl and malonyl over the neutral acetyl group.[15][17]

  • SIRT7: While primarily a deacetylase, SIRT7, located in the nucleus, has also been shown to possess limited desuccinylase activity.[4][9]

The balance between the activity of succinyltransferases ("writers") and desuccinylases ("erasers") determines the overall succinylation status of the proteome, allowing for dynamic control in response to cellular signals.[5]

Visualizing the Succinylation Pathway

The following diagram illustrates the central role of succinyl-CoA and the dynamic interplay of writer and eraser enzymes in regulating protein succinylation.

Succinylation_Pathway cluster_TCA TCA Cycle (Mitochondria) cluster_Protein Protein Modification aKG α-Ketoglutarate KGDHC KGDHC aKG->KGDHC Substrate SuccinylCoA Succinyl-CoA KAT Enzymatic 'Writer' (e.g., KAT2A, KGDHC) SuccinylCoA->KAT Donor NonEnzymatic Non-Enzymatic (High [Succinyl-CoA], pH) SuccinylCoA->NonEnzymatic Donor KGDHC->SuccinylCoA Produces Protein Target Protein (Lysine-NH3+) SuccProtein Succinylated Protein (Lysine-NH-Succinyl-) SIRT5 Eraser (SIRT5) SuccProtein->SIRT5 Substrate KAT->Protein KAT->SuccProtein SIRT5->Protein Desuccinylation NonEnzymatic->Protein NonEnzymatic->SuccProtein

Figure 1: The Succinylation Cycle. Succinyl-CoA, primarily from the TCA cycle, donates its succinyl group to protein lysine residues either non-enzymatically or via "writer" enzymes. This modification is reversed by "eraser" desuccinylases like SIRT5.

Functional Consequences of Lysine Succinylation

The addition of a bulky, negatively charged succinyl group can dramatically alter protein function, impacting numerous cellular processes.

Cellular ProcessExamples of Succinylated Proteins & Functional Impact
Metabolic Regulation Key enzymes in glycolysis, the TCA cycle, fatty acid metabolism, and amino acid metabolism are heavily succinylated.[2][6] For example, succinylation can inhibit the activity of succinate dehydrogenase in the TCA cycle[2][7] while activating fructose-1,6-bisphosphate aldolase (FBPA) in glycolysis.[2][18]
Mitochondrial Function A large proportion of mitochondrial proteins are succinylated.[9] SIRT5-mediated desuccinylation is critical for the proper function of the electron transport chain and ATP synthesis.[19]
Gene Expression & Epigenetics Histone proteins are targets of succinylation. This modification can alter chromatin structure and modulate gene expression, adding another layer to the epigenetic code.[5]
Cellular Signaling Succinylation can modulate signaling pathways by altering the activity or interaction of key signaling proteins, thereby affecting processes like cell proliferation and stress responses.[1][5]
Protein Stability The modification can influence a protein's susceptibility to degradation via the ubiquitin-proteasome pathway.[1]

Methodologies for Studying Protein Succinylation

A robust investigation of protein succinylation requires a multi-faceted approach, combining specific enrichment techniques with high-resolution detection methods.

Workflow for Succinylation Proteomics

Succinylation_Workflow Start Cell/Tissue Lysis (with Deacylase Inhibitors) Digestion Protein Digestion (e.g., Trypsin) Start->Digestion Proteins Enrichment Affinity Enrichment (anti-Ksuc Antibody) Digestion->Enrichment Peptide Mix LCMS LC-MS/MS Analysis Enrichment->LCMS Succinylated Peptides Analysis Data Analysis (Database Search, Site ID, Quantification) LCMS->Analysis MS/MS Spectra Validation Biological Validation (Western Blot, Mutagenesis, Enzyme Assays) Analysis->Validation Candidate Proteins/Sites

Figure 2: Experimental Workflow. A typical proteomics workflow for the identification and quantification of protein succinylation sites.

Detailed Experimental Protocol: Immunoaffinity Enrichment of Succinylated Peptides

This protocol provides a self-validating system for the specific enrichment of succinyl-lysine containing peptides from a complex biological sample prior to mass spectrometry analysis.

I. Materials

  • Cell or tissue lysate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade modified trypsin

  • Sep-Pak C18 cartridges

  • Anti-Succinyllysine (anti-Ksuc) antibody conjugated to agarose beads (e.g., PTM Biolabs, Cat# PTM-401)

  • Enrichment Buffer: (e.g., NETN buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% NP-40)

  • Wash Buffer: (e.g., NETN buffer)

  • Elution Buffer: 0.1% Trifluoroacetic Acid (TFA)

  • Positive Control: In vitro succinylated BSA (prepare by incubating BSA with Succinyl-CoA)

  • Negative Control: Lysate from SIRT5-overexpressing cells (expected to have lower succinylation)

II. Procedure

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a buffer containing deacetylase/desuccinylase inhibitors (e.g., Nicotinamide, Trichostatin A, Sodium Butyrate) to preserve the PTM.

    • Quantify protein concentration (e.g., BCA assay).

    • Reduce disulfide bonds with DTT (56°C for 30 min) and alkylate cysteine residues with IAA (room temperature in the dark for 30 min).

    • Digest the protein lysate into peptides using trypsin (1:50 to 1:100 enzyme:protein ratio) overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide digest with TFA to pH <3.

    • Desalt the peptides using a Sep-Pak C18 cartridge according to the manufacturer's instructions.

    • Lyophilize the cleaned peptides to dryness.

  • Immunoaffinity Enrichment:

    • Resuspend the lyophilized peptides in Enrichment Buffer.

    • Pre-clear (Optional but Recommended): Incubate the peptide solution with unconjugated agarose beads for 1 hr at 4°C to reduce non-specific binding.

    • Prepare the anti-Ksuc antibody beads by washing them three times with Enrichment Buffer.

    • Incubate the peptide solution with the pre-washed anti-Ksuc beads overnight at 4°C with gentle rotation. Include positive and negative control samples in parallel.

    • Pellet the beads by gentle centrifugation. Collect the supernatant (this is the "unbound" fraction, which can be saved for analysis).

    • Wash the beads extensively (e.g., 4-5 times) with ice-cold Wash Buffer to remove non-specifically bound peptides.

  • Elution:

    • Elute the bound succinylated peptides from the antibody beads by incubating with Elution Buffer (e.g., 0.1% TFA) twice for 5-10 minutes each.

    • Combine the eluates.

  • Final Sample Preparation for MS:

    • Desalt the eluted peptides using C18 StageTips or ZipTips.

    • Lyophilize the final enriched peptide sample.

    • The sample is now ready for resuspension in an appropriate buffer for LC-MS/MS analysis.[5]

III. Self-Validation and Quality Control

  • Western Blot: Before large-scale enrichment, validate the antibody's specificity using a Western blot with your lysate and the positive/negative controls.

  • MS Analysis of Controls: Analysis of the enriched fraction from the negative control should yield significantly fewer succinylated peptide identifications compared to the experimental sample. The positive control should yield abundant succinylated BSA peptides.

  • Analysis of Unbound Fraction: The unbound fraction should be depleted of the succinylated peptides identified in the enriched fraction.

Therapeutic Implications and Future Directions

The deep involvement of protein succinylation in metabolism and disease has made its regulatory enzymes attractive targets for drug development.[3][18] For instance, modulating the activity of SIRT5 could have therapeutic potential in metabolic disorders and certain cancers where metabolic reprogramming is a key feature.[3]

Future research will continue to unravel the complete landscape of the succinylome, identify new writers and erasers, and decipher the complex crosstalk between succinylation and other PTMs like acetylation and ubiquitination.[20] The development of more sophisticated analytical tools, including improved enrichment strategies and data analysis algorithms, will be crucial for understanding the dynamic regulation and precise functional roles of this impactful modification.[5]

References

  • MetwareBio. (n.d.). Protein Succinylation: A Key Post-Translational Modification.
  • Zhang, G., et al. (2024). Protein succinylation: regulating metabolism and beyond. Frontiers in Endocrinology, 15, 1350588.
  • Zhang, G., et al. (2024). Protein succinylation: regulating metabolism and beyond. Frontiers in Endocrinology, 15.
  • Du, J., et al. (2011). Sirt5 is a NAD-dependent protein lysine demalonylase and desuccinylase. Science, 334(6057), 806-809.
  • Du, J., et al. (2011). Sirt5 is a NAD-dependent protein lysine demalonylase and desuccinylase. Science.
  • PTM BIO. (n.d.). Succinylation Proteomics.
  • Nishida, Y., et al. (2017). Lysine desuccinylase SIRT5 binds to cardiolipin and regulates the electron transport chain. Journal of Biological Chemistry, 292(24), 10225-10235.
  • Du, J., et al. (2011). Sirt5 Is a NAD-Dependent Protein Lysine Demalonylase and Desuccinylase. ResearchGate.
  • Zhang, G., et al. (2024). Protein succinylation: regulating metabolism and beyond. ResearchGate.
  • Rardin, M. J., et al. (2013). SIRT5 Regulates the Mitochondrial Lysine Succinylome and Metabolic Networks. Cell Metabolism, 18(6), 920-933.
  • Boylston, J. A., et al. (2019). Succinylation links metabolism to protein functions. Trends in Endocrinology & Metabolism, 30(5), 310-321.
  • Zhou, L., et al. (2019). Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds. Molecular & Cellular Proteomics, 18(10), 1963-1981.
  • Mu, J., et al. (2024). Protein succinylation, hepatic metabolism, and liver diseases. World Journal of Gastroenterology, 30(12), 1599-1611.
  • ResearchGate. (n.d.). Mechanism of succinylation.
  • Zhang, G., et al. (2024). Protein succinylation: regulating metabolism and beyond. Frontiers.
  • Weinert, B. T., et al. (2013). Lysine Succinylation Depends on Succinyl-CoA Formed through the Tricarboxylic Acid Cycle. ResearchGate.
  • Auger, F. (2021). The Mystery of Extramitochondrial Proteins Lysine Succinylation. MDPI.
  • Montgomery, D. C., et al. (2022). The Acyl-CoA Specificity of Human Lysine Acetyltransferase KAT2A. ACS Chemical Biology, 17(9), 2448-2456.
  • Fendt, S. M., et al. (2021). Post-translational modulation of cell signalling through protein succinylation. Biochemical Society Transactions, 49(2), 779-789.
  • Li, S., et al. (2021). Comprehensive Succinylome Profiling Reveals the Pivotal Role of Lysine Succinylation in Energy Metabolism and Quorum Sensing of Staphylococcus epidermidis. Frontiers in Microbiology, 12, 626880.
  • Zhang, Z., et al. (2011). Identification of lysine succinylation as a new post-translational modification. Nature Chemical Biology, 7(1), 58-63.
  • Auger, F. (2021). The Mystery of Extramitochondrial Proteins Lysine Succinylation. PubMed.
  • Lin, H., et al. (2012). Protein lysine acylation and cysteine succination by intermediates of energy metabolism. ACS Chemical Biology, 7(6), 947-960.
  • Zhang, G., et al. (2022). Protein post-translational modification by lysine succinylation: Biochemistry, biological implications, and therapeutic opportunities. ResearchGate.

Sources

An In-depth Technical Guide to the Evolutionary Conservation of N6-Succinyllysine Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N6-succinyllysine (K-succ) is a significant, evolutionarily conserved post-translational modification (PTM) where a succinyl group is added to a lysine residue on a protein.[1][2] This modification is distinct from more studied PTMs like acetylation, as it induces a larger mass shift (+100.0186 Da) and, critically, converts the positive charge of the lysine side chain to a negative one.[1][3] This dramatic alteration in physicochemical properties profoundly impacts protein structure and function.[2][4][5] Predominantly driven by the metabolic intermediate succinyl-CoA, protein succinylation serves as a direct link between the cell's metabolic state and the regulation of protein function. The machinery governing succinylation and desuccinylation is conserved from prokaryotes to eukaryotes, highlighting its fundamental biological importance.[4][6] This guide provides a technical overview of the succinylation pathways, their evolutionary conservation, the functional consequences of this modification, and detailed methodologies for its study.

The Succinylation-Desuccinylation Cycle: A Tale of Writers and Erasers

The levels of protein succinylation are dynamically regulated by processes that add the succinyl group ("writers") and those that remove it ("erasers"). Unlike many other PTMs, succinylation is largely considered a non-enzymatic process, dictated by metabolite availability, though enzymatic contributions are also emerging.

The Primary "Writer": Non-Enzymatic Succinylation by Succinyl-CoA

The principal driver of protein succinylation is the chemical reactivity of succinyl-CoA, a central intermediate in the tricarboxylic acid (TCA) cycle.[1] The process is thought to occur non-enzymatically, governed by the intracellular concentration of succinyl-CoA and the local pH.[1][7][8]

  • Causality of Non-Enzymatic Modification : In environments with high concentrations of succinyl-CoA, such as the mitochondrial matrix (0.1–0.6 mM), and an alkaline pH (around 8.0), the thioester bond of succinyl-CoA becomes highly reactive.[1][9] It can directly acylate the ε-amino group of accessible lysine residues on proteins.[1] Some evidence suggests this reaction is facilitated by the transient formation of a highly reactive succinic anhydride intermediate.[7][8]

  • Metabolic Link : This non-enzymatic mechanism creates a direct and sensitive link between the metabolic state of the cell (specifically TCA cycle activity) and the succinylation status of the proteome.[10][11] Tissues with high metabolic rates and abundant succinyl-CoA, like the heart, exhibit high levels of protein succinylation.[1][10][12]

Emerging Enzymatic "Writers"

While non-enzymatic mechanisms predominate, some enzymes have been identified as potential lysine succinyltransferases, suggesting a layer of enzymatic specificity.

  • α-Ketoglutarate Dehydrogenase Complex (α-KGDHC) : The E2 subunit of this TCA cycle enzyme has been shown to possess succinyltransferase activity, potentially channeling locally produced succinyl-CoA to specific substrates.[11]

  • Carnitine Palmitoyltransferase 1A (CPT1A) : Known for its role in fatty acid oxidation, CPT1A has also been reported to have lysine succinyltransferase activity.[4]

  • Lysine Acetyltransferase 2A (KAT2A) : In the nucleus, where succinyl-CoA concentrations are low, KAT2A can interact with the α-KGDH complex to succinylate histones, such as on H3K79, promoting tumor growth.[2][13]

The "Erasers": NAD+-Dependent Desuccinylases

The removal of succinyl groups is a tightly regulated enzymatic process primarily carried out by members of the sirtuin family of NAD+-dependent deacylases.[12][14]

  • SIRT5 : The principal mitochondrial desuccinylase is SIRT5.[12][15][16] Its active site, featuring key tyrosine and arginine residues, is uniquely structured to accommodate and hydrolyze negatively charged acyl groups like succinyl and malonyl groups, while it shows weak deacetylase activity.[12] Knockout of the Sirt5 gene in mice leads to a massive accumulation of succinylated proteins, particularly those involved in the TCA cycle, fatty acid metabolism, and ketogenesis.[12][15]

  • SIRT7 : SIRT7, primarily a nuclear sirtuin, has also been identified as a desuccinylase.[4]

  • Prokaryotic Erasers : In bacteria like E. coli, the Sir2-like protein CobB acts as the primary regulatory enzyme, demonstrating dual deacetylase and desuccinylase activity.[11][17]

Below is a diagram illustrating the central pathways governing protein succinylation.

Succinylation_Cycle cluster_Mitochondrion Mitochondrial Matrix (High Succinyl-CoA) cluster_Nucleus Nucleus (Low Succinyl-CoA) TCA TCA Cycle & Amino Acid Catabolism Succinyl_CoA Succinyl-CoA TCA->Succinyl_CoA Generates Succ_Protein Protein-Lys-(NH-Succinyl-) Succinyl_CoA->Succ_Protein Non-Enzymatic Succinylation Protein Protein-Lys-(NH3+) SIRT5 SIRT5 (Desuccinylase) Succ_Protein->SIRT5 Substrate SIRT5->Protein Desuccinylation NAM Nicotinamide + O-Succinyl-ADP-Ribose SIRT5->NAM NAD NAD+ NAD->SIRT5 Cofactor aKGDH_KAT2A α-KGDH + KAT2A (Enzymatic Succinylation) Succ_Histone Histone-Lys-(NH-Succinyl-) aKGDH_KAT2A->Succ_Histone Histone Histone-Lys-(NH3+) caption The Succinylation-Desuccinylation Cycle.

Caption: The Succinylation-Desuccinylation Cycle.

Evolutionary Conservation of Succinylation Pathways

The presence of succinylation and its regulatory enzymes across different domains of life underscores its ancient origins and fundamental importance.[2][5][6]

Conservation from Prokaryotes to Eukaryotes

Succinylation is a widespread PTM found in bacteria, yeast, plants, and mammals.[18] Global proteomic studies have identified thousands of succinylation sites in organisms ranging from E. coli to humans.[16][18][19] This conservation is not random; succinylation preferentially targets key metabolic enzymes, suggesting a conserved role in regulating cellular metabolism.[3][6] For example, nearly every enzyme in the TCA cycle and glycolysis is found to be succinylated across multiple species.[1][3][11]

Furthermore, analysis of the amino acid sequences flanking succinylation sites reveals conserved motifs, such as a preference for a downstream aspartate (D) residue (K-succ...D), which is found in both prokaryotes and eukaryotes.[3] This suggests that while much of the modification may be non-enzymatic, the local protein environment and sequence context are evolutionarily selected to favor succinylation at functionally important sites.[20][21][22]

Conservation of the Regulatory Machinery

The core enzymes responsible for removing succinyl groups are highly conserved. The sirtuin family of proteins, which includes the primary desuccinylase SIRT5, is an evolutionarily conserved family of NAD-dependent lysine deacylases.[12] Homologs of mammalian sirtuins are found in yeast (e.g., Sir2) and bacteria (e.g., CobB), where they also regulate protein acylation.[11][23]

Organism Primary Desuccinylase Cellular Location Key Functions Regulated
E. coliCobBCytoplasmMetabolism, Stress Response
S. cerevisiae (Yeast)Sir2 (primarily deacetylase)Nucleus, CytoplasmGene Silencing, Metabolism
O. sativa (Rice)Sirtuin homologsMitochondria, NucleusTCA Cycle, Starch Biosynthesis[11]
H. sapiens (Human)SIRT5MitochondriaFatty Acid Oxidation, Urea Cycle, TCA Cycle[12][15]
SIRT7NucleusRibosomal biogenesis, Genome stability

Table 1: Conservation of Key Desuccinylase Enzymes and Their Functions.

Methodologies for Studying this compound

Investigating protein succinylation requires specialized proteomic techniques. The cornerstone of modern succinylome analysis is the immunoaffinity enrichment of succinylated peptides followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Immunoaffinity Enrichment and LC-MS/MS for Succinylome Profiling

This protocol provides a robust workflow for the identification and quantification of succinylation sites from cell or tissue lysates.

Rationale : Due to the low stoichiometry of most PTMs, including succinylation, enrichment is critical. A highly specific pan-anti-succinyllysine antibody is used to capture succinylated peptides from a complex proteolytic digest, enabling their detection by mass spectrometry.[17][19]

Step-by-Step Methodology:

  • Protein Extraction and Digestion :

    • Lyse cells or tissues in a buffer containing protease inhibitors and, crucially, sirtuin inhibitors (e.g., Nicotinamide) to preserve the in vivo acylation state.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide to ensure proper protein unfolding and digestion.

    • Digest proteins into peptides using sequencing-grade trypsin. Expertise Insight: Trypsin cleaves after lysine and arginine, but will not cleave at a modified lysine residue, which is beneficial for site identification.

  • Immunoaffinity Enrichment :

    • Incubate the tryptic peptide mixture with anti-N6-succinyllysine antibody-conjugated agarose beads overnight at 4°C.[17][19]

    • Wash the beads extensively with a series of buffers (e.g., NETN buffer) to remove non-specifically bound peptides.[19]

    • Elute the enriched succinyl-peptides from the antibody beads, typically using an acidic solution like 0.1% trifluoroacetic acid.

  • LC-MS/MS Analysis :

    • Analyze the enriched peptides using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap series) coupled to a nano-flow HPLC system.[3]

    • Peptides are separated on a reverse-phase column over a gradient of increasing acetonitrile concentration.[17]

    • The mass spectrometer operates in a data-dependent acquisition mode, alternating between a full MS scan to measure peptide masses and multiple MS/MS scans to fragment selected peptides.[3][17]

  • Data Analysis :

    • Use a database search algorithm (e.g., MaxQuant, Mascot) to match the acquired MS/MS spectra against a protein sequence database.[19]

    • Specify N6-succinylation of lysine (+100.0186 Da) as a variable modification in the search parameters.

    • Filter results to a high confidence level (e.g., <1% False Discovery Rate) to ensure accuracy. For quantitative studies (e.g., using SILAC or TMT labeling), the relative abundance of peptides between different conditions is calculated.[17]

The following diagram outlines this experimental workflow.

MS_Workflow cluster_SamplePrep Sample Preparation cluster_Enrichment Enrichment cluster_Analysis Analysis A 1. Cell/Tissue Lysis (with Sirtuin Inhibitors) B 2. Protein Reduction, Alkylation & Digestion (Trypsin) A->B C 3. Incubate with Anti-Succinyllysine Antibody Beads B->C D 4. Wash and Elute Succinyl-Peptides C->D E 5. Nano-LC-MS/MS Analysis D->E F 6. Database Search (e.g., MaxQuant) E->F G 7. Site Identification & Quantification F->G caption Workflow for Succinylome Profiling.

Caption: Workflow for Succinylome Profiling.

Future Directions and Therapeutic Opportunities

The evolutionary conservation of succinylation pathways points to their non-redundant and critical roles in cellular physiology. Dysregulation of protein succinylation, often linked to metabolic diseases and cancer, is an area of intense research.[4][6][15][24] The development of specific inhibitors or activators for desuccinylases like SIRT5 represents a promising therapeutic strategy.[23][25] For example, inhibiting SIRT5 could be beneficial in certain cancers that rely on metabolic pathways regulated by this enzyme.[26] Conversely, activating SIRT5 could be a strategy to counteract hyper-succinylation observed in conditions like hypertrophic cardiomyopathy.[12] A deeper understanding of the enzymatic "writers" and the specific "readers" that recognize succinylated lysines will be crucial for developing targeted therapies that can modulate this fundamental and ancient regulatory network.

References

  • A Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters.
  • Succinylation links metabolism to protein functions. PubMed Central. [Link]
  • Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation.
  • A Class of Reactive Acyl-CoA Species Reveals the Non-Enzymatic Origins of Protein Acyl
  • Evolutionary conservation of sequence motifs at sites of protein modific
  • Evolutionary conservation of sequence motifs at sites of protein modific
  • Mechanism of succinylation. (A) Enzymic succinylation. (B) Non-enzymic...
  • Metabolomics-assisted proteomics identifies succinylation and SIRT5 as important regul
  • Evolutionary conservation of sequence motifs at sites of protein modific
  • Protein post-translational modification by lysine succinylation: Biochemistry, biological implications, and therapeutic opportunities.
  • Evolutionary conservation of sequence motifs at sites of protein modification.
  • Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development. PubMed Central. [Link]
  • Comprehensive Succinylome Profiling Reveals the Pivotal Role of Lysine Succinylation in Energy Metabolism and Quorum Sensing of Staphylococcus epidermidis. PubMed Central. [Link]
  • SIRT5-Mediated Lysine Desuccinylation Impacts Diverse Metabolic P
  • Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development.
  • Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds. PubMed Central. [Link]
  • Metabolic control by sirtuins and other enzymes that sense NAD+, NADH, or their ratio.
  • SIRT5 stabilizes mitochondrial glutaminase and supports breast cancer tumorigenesis. PNAS. [Link]
  • The role of lysine succinylation in metabolic reprogramming. In various...
  • Identification of lysine succinylation as a new post-translational modific
  • Lysine Succinylation Is a Frequently Occurring Modification in Prokaryotes and Eukaryotes and Extensively Overlaps with Acetylation.
  • Lysine succinylation as a metabolic switch in cardiovascular diseases: Mechanistic insights and therapeutic perspectives. PubMed Central. [Link]
  • Protein post-translational modification by lysine succinylation: Biochemistry, biological implications, and therapeutic opportunities. PubMed Central. [Link]
  • Inhibitors of the NAD+-Dependent Protein Desuccinylase and Demalonylase Sirt5. PubMed Central. [Link]
  • Protein succinylation: regulating metabolism and beyond. Frontiers. [Link]
  • Enzymatic and Metabolic Regulation of Lysine Succinylation.
  • Enzymatic and metabolic regulation of lysine succinyl
  • Detecting Succinylation sites from protein sequences using ensemble support vector machine.
  • Identification of Lysine Succinylation Substrates and the Succinylation Regulatory Enzyme CobB in Escherichia coli.
  • Sirtuin activators and inhibitors: Promises, achievements, and challenges. PubMed Central. [Link]
  • Identification of lysine succinylation as a new post-translational modification.

Sources

The Succinylome: A Technical Guide to a Critical Regulator of Cellular Metabolism and Function

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Protein succinylation, a post-translational modification (PTM) involving the addition of a succinyl group to lysine residues, has emerged from the shadows of more extensively studied modifications to reveal itself as a pivotal regulator of cellular physiology. This modification, driven by the central metabolite succinyl-CoA, induces a profound chemical change on target proteins by adding significant mass (100.02 Da) and reversing the charge of the lysine side chain from positive to negative.[1] This alteration can dramatically impact protein structure, enzymatic activity, and protein-protein interactions.[2] Predominantly observed in the mitochondria, the succinylome is deeply integrated with core metabolic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid metabolism.[3][4][5] Dysregulation of this intricate network is increasingly linked to a spectrum of human diseases, including metabolic disorders, cancer, and neurodegeneration, making it a compelling area for both basic research and therapeutic development.[6][7] This guide provides an in-depth technical overview of the succinylome, from its fundamental biochemical principles to the state-of-the-art proteomic workflows required for its comprehensive analysis, designed for researchers, scientists, and drug development professionals.

The Biochemical Foundation of Protein Succinylation

Succinylation is the covalent addition of a succinyl group from a succinyl-CoA donor to the ε-amino group of a lysine residue on a protein.[2][8] This process is distinct from other acylations like acetylation due to the larger size and the introduction of a dicarboxylic group, which imparts a net charge change from +1 to -1 at physiological pH.[1] This charge reversal is a critical feature, as it can disrupt electrostatic interactions, leading to significant conformational changes in the protein.[2]

Regulatory Machinery: Writers, Erasers, and the Metabolic Milieu

The landscape of succinylation is dynamically controlled by several factors:

  • Succinyl-CoA Availability: The concentration of succinyl-CoA, a key intermediate in the TCA cycle, is a primary driver of non-enzymatic succinylation.[6][9] Thus, the metabolic state of the cell directly influences the extent of protein succinylation, creating a direct link between metabolic flux and protein function.[10][11]

  • "Writers" (Succinyltransferases): While non-enzymatic succinylation is prevalent, enzymatic activity also plays a role. Certain lysine acetyltransferases (KATs), such as p300 and KAT2A (also known as GCN5), have been shown to possess succinyltransferase activity, particularly in the context of histone succinylation.[3][4][8][12]

  • "Erasers" (Desuccinylases): The primary enzyme responsible for removing this modification is Sirtuin 5 (SIRT5), a NAD+-dependent protein deacylase predominantly located in the mitochondria.[5][13][14] SIRT5 exhibits robust desuccinylase activity and is a central regulator of the succinylome.[6][15][16] Its activity provides a mechanism for the dynamic and reversible control of succinylation in response to cellular cues.[13]

The Biological Significance of the Succinylome

The succinylome is a critical layer of regulation, particularly for metabolic processes. Its importance stems from its ability to directly modulate the activity of key enzymes in response to the cell's metabolic state.

A Master Regulator of Metabolism

Succinylation has a profound impact on central metabolic pathways:

  • Tricarboxylic Acid (TCA) Cycle: Numerous enzymes within the TCA cycle are targets of succinylation. For instance, succinylation of the pyruvate dehydrogenase complex (PDC), the gateway enzyme linking glycolysis to the TCA cycle, can lead to its degradation, thereby reducing the influx of acetyl-CoA.[10][11] This creates a feedback mechanism where high levels of a TCA cycle intermediate can downregulate the cycle's entry point.

  • Fatty Acid and Amino Acid Metabolism: Key enzymes in fatty acid oxidation and amino acid degradation are also regulated by succinylation.[4][5] SIRT5-mediated desuccinylation is crucial for maintaining the proper function of these pathways.[13]

  • Ketone Body Synthesis: The production of ketone bodies, an alternative energy source, is also modulated by the succinylation of critical enzymes.[8]

Beyond Metabolism: Gene Expression and Cellular Signaling

The influence of succinylation extends beyond the mitochondria:

  • Epigenetic Regulation: Histone proteins can be succinylated, particularly at sites like H3K122.[4] This modification can destabilize nucleosomes, increase chromatin accessibility, and promote gene transcription.[3][4][8][12] The interplay between nuclear succinyl-CoA pools, writers like p300/KAT2A, and erasers like SIRT5 provides a direct link between cellular metabolism and the epigenetic control of gene expression.[3][4]

  • Cellular Signaling: By altering protein conformation and charge, succinylation can modulate signaling cascades, affecting processes like cell proliferation and differentiation.[12]

The Succinylome in Disease

Given its central role in metabolism and gene regulation, it is not surprising that aberrant succinylation is implicated in numerous diseases:

  • Cancer: Metabolic reprogramming is a hallmark of cancer, and succinylation plays a key role in this process.[6][17] Changes in the succinylation of metabolic enzymes can support the altered metabolic needs of tumor cells.[5]

  • Metabolic Disorders: Dysregulation of succinylation is linked to conditions like fatty liver disease and other metabolic syndromes.[18]

  • Neurodegenerative Diseases: Mitochondrial dysfunction is a common feature of neurodegenerative disorders, and alterations in the succinylome may contribute to the disease process.[3]

A Technical Workflow for Succinylome Analysis

The analysis of the succinylome requires a specialized proteomics workflow designed to enrich and identify low-abundance succinylated peptides from a complex protein mixture. High-resolution mass spectrometry is the cornerstone of this analysis.[19][20]

Below is a detailed, step-by-step methodology, highlighting the rationale behind key experimental choices.

Experimental Design and Sample Preparation

The quality of the final data is critically dependent on meticulous sample preparation.

Step-by-Step Protocol:

  • Cell/Tissue Lysis:

    • Harvest cells or grind tissues under liquid nitrogen to preserve the in vivo PTM state.

    • Lyse in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0) supplemented with deacetylase inhibitors (e.g., nicotinamide, Trichostatin A) to inhibit endogenous eraser activity.

    • Rationale: Urea effectively denatures proteins, preventing degradation and making lysine residues accessible for digestion. Inhibitors are crucial to maintain the integrity of the succinylome post-lysis.

  • Protein Quantification:

    • Quantify the protein concentration using a compatible assay like the BCA assay.

    • Rationale: Accurate quantification is essential for ensuring equal protein input for comparative studies.

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5-10 mM and incubating at 37°C for 1 hour.[14]

    • Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 15-20 mM and incubating for 45 minutes in the dark at room temperature.[14]

    • Rationale: This step prevents the reformation of disulfide bonds, ensuring efficient and complete digestion by trypsin.

  • Protein Digestion:

    • Dilute the sample with a buffer like 100 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.

    • Add sequencing-grade trypsin at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.[21]

    • Rationale: Trypsin cleaves proteins C-terminal to lysine and arginine residues. Reducing the urea concentration is critical for optimal trypsin activity.

  • Peptide Desalting:

    • Acidify the peptide mixture with formic acid or trifluoroacetic acid.[14]

    • Desalt the peptides using a C18 solid-phase extraction cartridge to remove urea, salts, and other contaminants.

    • Lyophilize the peptides to dryness.

    • Rationale: Desalting is crucial for efficient downstream enrichment and to prevent interference during LC-MS/MS analysis.

Enrichment of Succinylated Peptides

Succinylated peptides are typically of low stoichiometry, making their enrichment a critical step for successful identification. Immunoaffinity purification is the gold standard method.[9][22]

Step-by-Step Protocol:

  • Antibody Bead Preparation:

    • Use a high-quality pan-specific anti-succinyl-lysine antibody conjugated to agarose or magnetic beads.[17]

    • Wash the beads according to the manufacturer's protocol to remove storage buffers.

  • Immunoaffinity Purification:

    • Resuspend the lyophilized peptides in an immunoaffinity purification (IAP) buffer (e.g., NETN buffer: 100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).[17][23]

    • Incubate the peptides with the antibody beads overnight at 4°C with gentle rotation.

    • Rationale: The specific antibody will capture peptides containing succinyl-lysine residues. The detergent (NP-40) helps to minimize non-specific binding.

  • Washing:

    • Wash the beads extensively with IAP buffer followed by washes with a detergent-free buffer to remove non-specifically bound peptides.[24]

    • Rationale: Thorough washing is critical to reduce background and improve the specificity of the enrichment.

  • Elution:

    • Elute the enriched succinylated peptides from the antibody beads using a low pH solution, such as 0.1% trifluoroacetic acid.[23]

    • Rationale: The low pH disrupts the antibody-antigen interaction, releasing the captured peptides.

  • Final Desalting:

    • Desalt the eluted peptides using C18 StageTips or ZipTips to remove any residual elution buffer components before LC-MS/MS analysis.[23][25]

Workflow for Succinylome Analysis

Succinylome_Workflow cluster_prep Sample Preparation cluster_enrich Enrichment cluster_analysis Analysis cluster_quant Quantification & Bioinformatics s1 Cell/Tissue Lysis (8M Urea) s2 Reduction (DTT) & Alkylation (IAA) s1->s2 s3 Trypsin Digestion s2->s3 s4 Peptide Desalting (C18 SPE) s3->s4 e1 Immunoaffinity Purification (Anti-Succinyl-Lysine Beads) s4->e1 a1 LC-MS/MS Analysis (High-Resolution MS) e1->a1 a2 Database Search (e.g., MaxQuant, Mascot) a1->a2 a3 Data Interpretation a2->a3 q1 Label-Free or TMT a3->q1 q2 Pathway & Motif Analysis q1->q2

Caption: A generalized workflow for the proteomic analysis of the succinylome.

LC-MS/MS Analysis and Data Interpretation

The enriched peptides are analyzed by high-resolution tandem mass spectrometry to determine their sequence and pinpoint the site of succinylation.

Typical LC-MS/MS Parameters:

ParameterRecommended SettingRationale
LC System Nano-flow HPLCProvides high sensitivity and chromatographic resolution for complex peptide mixtures.
Column Reversed-phase C18 (e.g., 75 µm ID x 25 cm)Standard for peptide separations, offering good retention and separation of peptides.
Gradient 60-120 minute gradient from ~5% to ~35% acetonitrile with 0.1% formic acidA long, shallow gradient is necessary to resolve the complex mixture of enriched peptides.
Mass Spectrometer High-resolution Orbitrap or Q-TOF instrumentHigh mass accuracy is essential for confident identification of peptides and the succinyl modification (+100.0186 Da).[26]
Acquisition Mode Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)DDA is a common method for discovery proteomics. DIA offers excellent quantitation and reproducibility.[26]
Fragmentation Higher-energy Collisional Dissociation (HCD)Provides high-quality fragment ion spectra for peptide sequencing.

Data Analysis Pipeline:

  • Database Searching: Raw MS/MS data are searched against a protein sequence database (e.g., UniProt) using software like MaxQuant, Mascot, or Spectronaut.[15] The search parameters must include succinylation of lysine as a variable modification.

  • Site Localization: Algorithms within the search software calculate a probability score for the localization of the succinyl group on a specific lysine residue within an identified peptide.

  • Quantification: For comparative studies, either label-free quantification (LFQ) or isobaric labeling (e.g., TMT) can be employed.[27][28][29][30] LFQ compares the signal intensity of peptides across different runs, while TMT allows for multiplexed relative quantification.

  • Bioinformatics Analysis: The list of identified and quantified succinylation sites is then subjected to bioinformatics analysis.[15][16] This includes Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify biological processes that are significantly affected by changes in succinylation.[15][31] Motif analysis can also be performed to identify consensus sequences around the succinylation sites.[15]

Data Analysis and Bioinformatics Workflow

Data_Analysis_Workflow cluster_bioinfo Downstream Analysis raw Raw LC-MS/MS Data (.raw) db_search Database Search (Variable Mod: Succinyl-Lysine) raw->db_search id_quant Peptide/Protein Identification & Quantification (LFQ/TMT) db_search->id_quant validation False Discovery Rate (FDR) Control (<1%) id_quant->validation bioinfo Bioinformatics Analysis validation->bioinfo pathway Pathway Enrichment (KEGG, GO) bioinfo->pathway motif Motif Analysis bioinfo->motif network Protein-Protein Interaction Network Analysis bioinfo->network

Caption: A typical bioinformatics pipeline for processing succinylome data.

Case Study: Regulation of the Pyruvate Dehydrogenase Complex

The Pyruvate Dehydrogenase Complex (PDC) is a critical juncture in metabolism, converting pyruvate from glycolysis into acetyl-CoA for the TCA cycle.[32][33] The activity of PDC is tightly regulated, and succinylation has emerged as a key modulator. High levels of succinyl-CoA, indicating a saturated TCA cycle, can lead to the succinylation of PDC components. This modification can mark the complex for degradation, effectively acting as a metabolic brake to prevent further influx into an already saturated cycle.[10][11] The desuccinylase SIRT5 can reverse this modification, reactivating the complex when metabolic demand increases.[5] This demonstrates a direct and elegant feedback loop where a metabolic intermediate directly regulates its own production pathway.

// Nodes Glycolysis [label="Glycolysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyruvate [label="Pyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; PDC [label="Pyruvate Dehydrogenase\nComplex (PDC)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; AcetylCoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; TCA [label="TCA Cycle", fillcolor="#FBBC05", fontcolor="#202124", shape=doublecircle]; SuccinylCoA [label="Succinyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SIRT5 [label="SIRT5", fillcolor="#34A853", fontcolor="#FFFFFF", shape=diamond]; Degradation [label="PDC Degradation", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Glycolysis -> Pyruvate; Pyruvate -> PDC [label=" E1, E2, E3"]; PDC -> AcetylCoA [label=" Active"]; AcetylCoA -> TCA; TCA -> SuccinylCoA;

SuccinylCoA -> PDC [label=" Succinylation", color="#EA4335", style=dashed, arrowhead=tee]; PDC -> Degradation [label=" Inactivation", color="#5F6368", style=dashed]; SIRT5 -> PDC [label=" Desuccinylation\n(Activation)", color="#34A853", style=dashed, arrowhead=normal]; }

Sources

The Nexus of Modification: An In-depth Technical Guide to the Crosstalk Between N6-Succinyllysine and Other Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: N6-Succinyllysine, a Metabolically-Tuned Post-Translational Modification

This compound (Ksucc) is a recently discovered and increasingly significant post-translational modification (PTM) where a succinyl group is transferred from succinyl-CoA to a lysine residue on a protein.[1] This modification is more than a simple structural alteration; it induces a profound change in the physicochemical properties of the lysine residue. The addition of a succinyl group not only increases the mass of the lysine side chain by 100 Da but also inverts its charge from a positive +1 to a negative -1 under physiological pH.[1] This charge reversal is a more dramatic change than that induced by other well-studied lysine modifications like acetylation (neutralization) and methylation (charge preservation), suggesting that succinylation can have a substantial impact on protein structure, enzymatic activity, and protein-protein interactions.

The prevalence of Ksucc is tightly linked to cellular metabolism, particularly the tricarboxylic acid (TCA) cycle, which is a primary source of succinyl-CoA. This connection positions Ksucc as a critical transducer of the cell's metabolic state to the functional proteome. The regulation of Ksucc is a dynamic interplay between its addition, which can occur both enzymatically and non-enzymatically depending on the concentration of succinyl-CoA, and its removal, primarily catalyzed by the NAD+-dependent desuccinylase SIRT5.[2][3]

This technical guide provides an in-depth exploration of the intricate crosstalk between this compound and other major PTMs, namely acetylation, ubiquitination, and phosphorylation. We will delve into the molecular mechanisms governing these interactions, their functional consequences, and provide detailed methodologies for their investigation, aimed at researchers, scientists, and drug development professionals.

I. The Interplay of Acylations: Crosstalk between Succinylation and Acetylation

The landscape of lysine acylation is a complex network of competing and cooperating modifications. Among these, the crosstalk between succinylation and acetylation is particularly prominent, given their shared lysine targets and reliance on metabolites from central carbon metabolism.

A. Competitive and Cooperative Dynamics at the Substrate Level

A significant body of proteomic research has revealed a substantial overlap between lysine succinylation and acetylation sites on a multitude of proteins, especially within the mitochondria.[4] This co-occupancy suggests a direct competition between acetyl-CoA and succinyl-CoA for modifying the same lysine residues. The outcome of this competition is likely influenced by the local concentrations of these acyl-CoA donors, the substrate specificity of the "writer" enzymes, and the activities of the respective "eraser" enzymes.

The functional consequence of this interplay is elegantly illustrated in the regulation of Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD), a key enzyme in fatty acid oxidation. Both acetylation and succinylation of VLCAD at lysine 299 (K299) within its active site negatively impact its enzymatic function.[5] Furthermore, modification of lysine residues in the C-terminal domain by either acetylation or succinylation disrupts VLCAD's interaction with cardiolipin, affecting its localization to the mitochondrial membrane.[5] This demonstrates how different acylations at the same or different sites on a single protein can converge to regulate its function and subcellular localization.

B. The Sirtuin Axis: SIRT3 and SIRT5 in Mitochondrial Acylation Crosstalk

The primary regulators of mitochondrial lysine deacylation are the sirtuins, a family of NAD+-dependent deacetylases. SIRT3 is the major mitochondrial deacetylase, while SIRT5 is the principal desuccinylase.[6] The substrate repertoires of SIRT3 and SIRT5 exhibit a notable overlap, suggesting a coordinated or competitive regulation of mitochondrial processes. For instance, in the regulation of VLCAD, SIRT3 is responsible for deacetylating K507, while SIRT5 desuccinylates K482, K492, and K507, both of which are crucial for rescuing the membrane binding of VLCAD.[5] However, only SIRT3 can restore the catalytic activity of VLCAD by deacetylating K299, highlighting the distinct roles of these sirtuins in regulating different aspects of a single protein's function.[5]

The interplay between SIRT3 and SIRT5 extends to the broader mitochondrial proteome. Quantitative proteomic studies have shown that a significant fraction of SIRT5 target sites for desuccinylation are also targeted by SIRT3 for deacetylation.[4] This co-regulation is particularly enriched in key metabolic pathways such as fatty acid β-oxidation and the TCA cycle, underscoring the importance of this sirtuin crosstalk in maintaining metabolic homeostasis.

Crosstalk between SIRT3 and SIRT5 on VLCAD.

II. A Link to Protein Stability: Crosstalk between Succinylation and Ubiquitination

Ubiquitination is a fundamental PTM that governs protein stability, localization, and activity through the covalent attachment of ubiquitin. Emerging evidence suggests a functional crosstalk between this compound and ubiquitination, where succinylation can act as a signal for ubiquitination and subsequent proteasomal degradation.

A prime example of this interplay is the regulation of glutaminase (GLS), a key enzyme in glutamine metabolism. Succinylation of GLS has been shown to promote its ubiquitination and subsequent degradation.[7] This process is counteracted by SIRT5, which desuccinylates and stabilizes GLS. This regulatory axis provides a mechanism to couple nutrient status, reflected in succinyl-CoA levels, to the control of metabolic flux through the glutamine pathway.

Another instance of succinylation influencing protein stability is seen with S100 calcium-binding protein A10 (S100A10). Succinylation of S100A10 at lysine 47 (K47) inhibits its ubiquitin-dependent degradation, leading to its accumulation in gastric cancer cells and promoting tumor progression.[1] This highlights that the outcome of the succinylation-ubiquitination crosstalk can be context-dependent, leading to either protein degradation or stabilization.

Succinylation-dependent ubiquitination of GLS.

III. Emerging Connections: Crosstalk between Succinylation and Phosphorylation

While the crosstalk between succinylation and other acyl modifications or ubiquitination is becoming increasingly clear, the direct interplay with phosphorylation is a more nascent area of research. However, evidence is emerging that these two crucial signaling modifications are indeed interconnected, often converging on key metabolic enzymes to fine-tune their activity.

A compelling case study is the regulation of Pyruvate Kinase M2 (PKM2), a key enzyme in glycolysis that is frequently dysregulated in cancer. PKM2 is subject to both succinylation and phosphorylation, and these modifications appear to have a complex, and at times synergistic, relationship. For instance, succinylation of PKM2 has been shown to modulate its enzymatic activity and subcellular localization.[8][9][10][11][12][13] One study has demonstrated that G protein-coupled receptor kinase 2 (GRK2) can mediate both the phosphorylation of PKM2 at serine 406 (S406) and the de-succinylation at lysine 433 (K433), both of which contribute to maintaining the stability of the active tetrameric form of PKM2.[14][15] This suggests a coordinated mechanism where a single kinase can influence two different PTMs on the same target protein to achieve a unified functional outcome.

Furthermore, there is evidence of indirect crosstalk where one modification can influence the machinery of the other. For example, phosphorylation of histone deacetylases (HDACs) can enhance their deacetylase activity, which in turn can lead to an increase in mitochondrial protein succinylation levels, impacting the metabolic reprogramming of cancer cells.[16] This highlights that the interplay between succinylation and phosphorylation can occur through intricate signaling cascades and not just at the level of a single protein.

IV. Methodologies for Investigating this compound Crosstalk

The study of PTM crosstalk requires a multi-faceted approach, combining robust enrichment strategies with high-resolution mass spectrometry and rigorous validation experiments.

A. Experimental Workflow for Crosstalk Analysis

The following workflow provides a comprehensive approach for identifying and quantifying the crosstalk between this compound and other PTMs.

experimental_workflow Experimental Workflow for PTM Crosstalk Analysis start 1. Sample Preparation (Cell/Tissue Lysis) digest 2. Protein Digestion (e.g., Trypsin) start->digest enrich 3. Immunoaffinity Enrichment (e.g., anti-Ksucc antibody) digest->enrich lcms 4. LC-MS/MS Analysis enrich->lcms data 5. Data Analysis (Peptide ID & Quantification) lcms->data bioinfo 6. Bioinformatic Analysis (Motif analysis, Pathway enrichment) data->bioinfo validation 7. Validation (Western Blot, Co-IP, Mutagenesis) bioinfo->validation

Workflow for PTM crosstalk analysis.
B. Detailed Step-by-Step Protocol for Immunoaffinity Enrichment and LC-MS/MS Analysis of Succinylated Peptides

This protocol provides a detailed methodology for the enrichment and analysis of succinylated peptides from a complex protein digest, a crucial step in studying Ksucc and its crosstalk.

1. Protein Extraction and Digestion:

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors. For succinylation analysis, it is also recommended to include deacetylase inhibitors such as Trichostatin A and Nicotinamide.

  • Procedure: Lyse cells or tissues in ice-cold lysis buffer. Quantify protein concentration using a BCA assay.

  • Reduction and Alkylation: Reduce disulfide bonds with 10 mM DTT at 56°C for 30 minutes, followed by alkylation with 20 mM iodoacetamide in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the sample to <1 M urea with 50 mM ammonium bicarbonate. Digest with sequencing-grade trypsin (1:50 enzyme-to-substrate ratio) overnight at 37°C.

2. Immunoaffinity Enrichment of Succinylated Peptides:

  • Enrichment Buffer (NETN buffer): 100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0.[2]

  • Antibody-Bead Conjugation: Use anti-succinyllysine antibody conjugated to agarose or magnetic beads. Pre-wash the beads with NETN buffer.

  • Enrichment: Incubate the digested peptide mixture with the antibody-conjugated beads overnight at 4°C with gentle rotation.

  • Washing: Wash the beads extensively to remove non-specifically bound peptides. A typical wash series would be:

    • 3x with NETN buffer.

    • 2x with ETN buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).

    • 1x with deionized water.

  • Elution: Elute the enriched succinylated peptides from the beads using a low pH solution, such as 0.1% trifluoroacetic acid (TFA).

3. LC-MS/MS Analysis:

  • Desalting: Desalt the eluted peptides using C18 StageTips or ZipTips.

  • LC Separation: Separate the peptides on a reverse-phase nano-LC column using a gradient of acetonitrile in 0.1% formic acid.

  • MS Analysis: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Data-Dependent Acquisition (DDA): Acquire MS1 scans followed by MS2 scans of the most intense precursor ions.

    • Data-Independent Acquisition (DIA): Systematically fragment all precursor ions within defined m/z windows.

  • MS Parameters:

    • Precursor ion mass tolerance: < 10 ppm

    • Fragment ion mass tolerance: < 0.02 Da

    • Variable modifications: Succinylation on lysine (+100.0186 Da), Acetylation on lysine (+42.0106 Da), Oxidation on methionine (+15.9949 Da).

    • Fixed modification: Carbamidomethylation on cysteine (+57.0215 Da).

4. Data Analysis and Validation:

  • Database Search: Search the MS/MS data against a relevant protein database using software such as MaxQuant, Proteome Discoverer, or similar platforms.

  • Quantification: For label-free quantification, use precursor ion intensities or spectral counts. For labeled approaches (e.g., SILAC, TMT), use the reporter ion intensities.

  • Bioinformatic Analysis: Perform motif analysis of the identified succinylation sites and pathway enrichment analysis of the succinylated proteins to gain biological insights.

  • Validation (Self-Validating System):

    • Positive Control: Use a known succinylated protein or a synthetic succinylated peptide to validate the enrichment and detection methods.

    • Negative Control: Perform a mock IP with a non-specific IgG antibody to assess the level of non-specific binding.

    • Western Blotting: Validate the succinylation of a target protein using a specific anti-succinyllysine antibody.

    • Site-directed Mutagenesis: Mutate the identified succinylated lysine residue to an arginine (to mimic the positive charge) or an alanine and assess the functional consequences.

V. Quantitative Insights into Ksucc Crosstalk

Quantitative proteomics has provided valuable data on the extent of crosstalk between this compound and other PTMs. The following tables summarize key findings from such studies.

Table 1: Overlap of Succinylation and Acetylation Sites in Different Studies

Organism/Cell LineTotal Succinylation Sites IdentifiedTotal Acetylation Sites IdentifiedOverlapping Sites (%)Reference
Lung Adenocarcinoma2373972Not explicitly stated, but co-regulated proteins identified[16]
Breast Cancer39236441 proteins with increased and 7 with decreased levels of both[5]
HeLa Cells (UV treated)5763371250 proteins identified with both modifications[12]
E. coli2580280341% of Ksucc sites were unique (not acetylated)[1]

Table 2: Examples of Proteins with Crosstalk between Succinylation and Other PTMs

ProteinInteracting PTMsFunctional Consequence of CrosstalkReference
VLCAD Acetylation, SuccinylationRegulation of enzymatic activity and mitochondrial membrane binding[5]
Glutaminase (GLS) Succinylation, UbiquitinationSuccinylation promotes ubiquitination and degradation[7]
S100A10 Succinylation, UbiquitinationSuccinylation inhibits ubiquitination and degradation[1]
PKM2 Succinylation, PhosphorylationCoordinated regulation of enzymatic activity and tetramer stability[14][15]
Histone H3 Succinylation, AcetylationPotential for competitive regulation of gene expression[17]

VI. Conclusion and Future Perspectives

The crosstalk between this compound and other post-translational modifications represents a critical layer of regulatory complexity within the cell. The interplay with acetylation, ubiquitination, and phosphorylation allows for a nuanced response to metabolic cues, influencing a wide array of cellular processes from energy metabolism to protein stability and signal transduction. As our understanding of the "succinylome" expands, it is becoming increasingly clear that no PTM acts in isolation.

The methodologies outlined in this guide provide a robust framework for researchers to investigate these intricate PTM networks. The continued application of advanced mass spectrometry techniques, coupled with rigorous biochemical and genetic validation, will be essential to further unravel the functional consequences of Ksucc crosstalk.

Future research in this field will likely focus on several key areas:

  • Elucidating the "writers" of succinylation: A clearer understanding of the enzymatic machinery responsible for lysine succinylation will be crucial for dissecting the specificity and regulation of this modification.

  • Expanding the landscape of Ksucc-phosphorylation crosstalk: This remains a relatively underexplored area, and identifying more examples of direct interplay will be critical to understanding its role in signaling.

  • Developing tools for studying PTM stoichiometry: Moving beyond relative quantification to determine the absolute stoichiometry of different PTMs on a given lysine residue will provide deeper insights into the competitive dynamics of crosstalk.

  • Translational implications: Given the links between dysregulated succinylation and diseases such as cancer and metabolic disorders, targeting the enzymes that regulate Ksucc and its crosstalk holds significant therapeutic potential.

By continuing to explore the intricate web of PTM crosstalk, the scientific community will undoubtedly uncover new paradigms of cellular regulation and open up novel avenues for therapeutic intervention.

References

  • Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds. ([Link])
  • Desuccinylation of Pyruvate Kinase M2 by SIRT5 Contributes to Antioxidant Response and Tumor Growth. ([Link])
  • Protein succinylation: regul
  • Little is known about regulation of succinylation and desuccinyl
  • Post-translational modulation of cell signalling through protein succinyl
  • The metabolic-epigenetic interface: lysine succinylation orchestrates bidirectional crosstalk in neurodegener
  • Emerging Roles for SIRT5 in Metabolism and Cancer. ([Link])
  • Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5. ([Link])
  • Succinylation-dependent mitochondrial translocation of PKM2 promotes cell survival in response to nutritional stress. ([Link])
  • GRK2-mediated phosphorylation and de-succinylation of PKM2 reduce macrophage glycolysis in rheum
  • GRK2-mediated phosphorylation and de-succinylation of PKM2 reduce macrophage glycolysis in rheum
  • Quantitative overview of lysine-succinylated and lysine-acetylated peptides and proteins in HeLa cells following UV tre
  • Illustrates the schematic representation of succinyl
  • SIRT5: a potential target for discovering bioactive n
  • Regulators of Cancer Progression: Succinyl
  • Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modific
  • A review of the mechanism of succinyl
  • Analysis of phosphorylated proteins and peptides by mass spectrometry. ([Link])
  • Analysis of phosphorylated proteins and peptides by mass spectrometry Derek T McLachlin* and Brian T Chait. ([Link])
  • Mass spectrometry analysis of protein post-translational modifications: phosphorylation and O-GlcNAc glycosyl
  • Analysis of phosphorylated peptides by ion mobility-mass spectrometry. ([Link])
  • Identification of Lysine Succinylation Substrates and the Succinylation Regulatory Enzyme CobB in Escherichia coli. ([Link])
  • Quantification of Lysine Acetylation and Succinylation Stoichiometry in Proteins Using Mass Spectrometric Data-Independent Acquisitions (SW
  • Succinylation – encoded metabolic codes: cracking the molecular logic of cellular adapt
  • SIRT5 Activation and Inorganic Phosphate Binding Reduce Cancer Cell Vitality by Modulating Autophagy/Mitophagy and ROS. ([Link])
  • Sirt5 regulates chondrocyte metabolism and osteoarthritis development through protein lysine malonyl
  • The metabolic-epigenetic interface: lysine succinylation orchestrates bidirectional crosstalk in neurodegener
  • Succinylation modification: a potential therapeutic target in stroke. ([Link])
  • SIRT5 regulates autophagy and apoptosis in gastric cancer cells. ([Link])
  • SIRT5 Regulation Has Dramatic Effect on Mitochondrial Metabolism. ([Link])
  • Functions of the sirtuin deacylase SIRT5 in normal physiology and p
  • An inventory of crosstalk between ubiquitination and other post-translational modifications in orchestr
  • SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks. ([Link])

Sources

A Senior Application Scientist's Guide to Identifying Novel N6-Succinyllysine Sites in Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Expanding Frontier of Post-Translational Modifications

In the intricate landscape of cellular regulation, post-translational modifications (PTMs) represent a critical layer of complexity, dynamically expanding the functional diversity of the proteome. Among these, lysine acylation has emerged as a central hub for integrating cellular metabolism with protein function. While acetylation has long been a focus of intensive research, the scientific community is increasingly recognizing the profound impact of other acyl modifications. This guide focuses on N6-succinyllysine (Ksucc), a PTM that introduces a larger and negatively charged succinyl group to lysine residues, often inducing more significant structural and functional changes than acetylation or methylation.[1][2]

The identification of Ksucc sites is paramount for understanding its role in diverse cellular processes, from metabolic regulation to signal transduction.[1][3] This modification is not merely a cellular curiosity; aberrant succinylation is increasingly implicated in a range of pathologies, including metabolic disorders and cancer, making it a compelling area for therapeutic exploration.[1][3] This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the robust identification and characterization of novel this compound sites. We will delve into the causality behind experimental choices, ensuring that each step is not just a protocol to be followed, but a self-validating system for generating high-confidence data.

Section 1: The "Why" - Understanding the Significance of this compound

Before embarking on the technical journey of identifying Ksucc sites, it is crucial to appreciate the profound biological implications of this modification. The addition of a succinyl group from succinyl-CoA to a lysine residue results in a mass shift of +100.0186 Da and, critically, converts the positively charged lysine to a negatively charged residue under physiological pH.[2][4] This charge reversal can dramatically alter a protein's electrostatic properties, influencing its conformation, stability, and interactions with other molecules.[1]

Key Biological Roles of Lysine Succinylation:

  • Metabolic Regulation: A significant number of succinylated proteins are key enzymes involved in central metabolic pathways, including the tricarboxylic acid (TCA) cycle, glycolysis, and fatty acid metabolism.[2][5][6] This positions succinylation as a direct sensor and regulator of cellular metabolic status, with succinyl-CoA levels potentially driving non-enzymatic succinylation.[4][7][8][9]

  • Mitochondrial Function: Given that succinyl-CoA is a key intermediate in the TCA cycle, it is unsurprising that mitochondrial proteins are hotspots for succinylation.[5][10] This modification has been shown to impact the activity of crucial mitochondrial complexes like the pyruvate dehydrogenase complex and succinate dehydrogenase.[5][10]

  • Gene Expression: Succinylation of histone proteins has been observed, suggesting a role in chromatin remodeling and the regulation of gene expression, analogous to the well-established role of histone acetylation.[11][12]

The Regulatory Machinery:

The levels of protein succinylation are dynamically regulated by the interplay of enzymes that add and remove this modification. While non-enzymatic succinylation driven by high concentrations of succinyl-CoA can occur, enzymatic regulation provides a more targeted control. The primary desuccinylase identified to date is Sirtuin 5 (SIRT5), a NAD+-dependent protein deacylase primarily located in the mitochondria.[10][13][14] SIRT5's robust desuccinylase activity underscores the importance of tightly controlling succinylation levels to maintain cellular homeostasis.[13][14] In prokaryotes, the Sir2-like deacetylase CobB has been shown to possess desuccinylation activity.[15]

Section 2: The "How" - A Validated Workflow for Identifying Ksucc Sites

The identification of novel Ksucc sites is a multi-step process that requires careful planning and execution. The low abundance of succinylated peptides necessitates a robust enrichment strategy coupled with high-resolution mass spectrometry. This section outlines a comprehensive and self-validating workflow, explaining the rationale behind each critical step.

Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment of Succinylated Peptides cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis & Validation Protein_Extraction Protein Extraction & Quantification Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Denature proteins Proteolytic_Digestion Proteolytic Digestion (e.g., Trypsin) Reduction_Alkylation->Proteolytic_Digestion Prepare for digestion Immunoaffinity_Enrichment Immunoaffinity Enrichment (anti-Ksucc antibody) Proteolytic_Digestion->Immunoaffinity_Enrichment Generate peptides SCX_Fractionation Optional: Strong Cation Exchange (SCX) Fractionation Immunoaffinity_Enrichment->SCX_Fractionation Increase coverage LC_MS_MS LC-MS/MS Analysis (High-Resolution Mass Spectrometer) Immunoaffinity_Enrichment->LC_MS_MS Direct analysis SCX_Fractionation->LC_MS_MS Separate enriched peptides Database_Searching Database Searching (e.g., MaxQuant, Mascot) LC_MS_MS->Database_Searching Acquire spectral data Site_Localization Site Localization & FDR Control Database_Searching->Site_Localization Identify peptides Bioinformatics_Analysis Bioinformatics Analysis (Motif analysis, Pathway enrichment) Site_Localization->Bioinformatics_Analysis Assign modification sites Validation Validation (e.g., Western Blot, Synthetic Peptides) Bioinformatics_Analysis->Validation Interpret biological context

Caption: A comprehensive workflow for the identification of novel this compound sites.

Step 1: Protein Extraction and Preparation - The Foundation of Success

The quality of your starting material dictates the success of the entire workflow. The goal is to efficiently extract proteins while preserving their PTMs.

Protocol:

  • Cell/Tissue Lysis: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors. Crucially, include deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide) to prevent the removal of acyl modifications by sirtuins and other HDACs during sample preparation.

  • Protein Quantification: Accurately quantify the protein concentration using a reliable method such as the BCA assay. This is essential for ensuring equal loading and reproducible results.

  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteine residues with iodoacetamide (IAA). This step is critical for denaturing the proteins and preventing the reformation of disulfide bonds, which would hinder enzymatic digestion.

  • Proteolytic Digestion: Digest the proteins into peptides using a sequence-specific protease. Trypsin is the most commonly used enzyme as it cleaves C-terminal to lysine and arginine residues, generating peptides of an ideal length for mass spectrometry analysis.

Expert Insight: The choice of lysis buffer and inhibitor cocktail is critical. For mitochondrial succinylation studies, consider a mitochondrial isolation step prior to lysis to enrich for your target organelle.

Step 2: Enrichment of Succinylated Peptides - Isolating the Needles from the Haystack

Succinylated peptides are typically present at very low stoichiometry compared to their unmodified counterparts. Therefore, a highly specific enrichment step is non-negotiable.

Protocol:

  • Immunoaffinity Enrichment: This is the gold standard for enriching succinylated peptides.[4] High-quality, pan-specific anti-succinyllysine (anti-Ksucc) antibodies conjugated to agarose or magnetic beads are used to capture peptides bearing the Ksucc modification.[7][15]

  • Washing: Thoroughly wash the beads to remove non-specifically bound peptides. This step is crucial for reducing background noise and improving the specificity of the enrichment.

  • Elution: Elute the captured succinylated peptides from the antibody-bead conjugate, typically using an acidic solution like dilute trifluoroacetic acid (TFA).

Self-Validation Checkpoint: To assess the efficiency of your enrichment, you can perform a Western blot on a small fraction of your protein lysate before and after enrichment using the same anti-Ksucc antibody. A significant increase in the signal in the enriched fraction indicates a successful pulldown.

Optional Step: Strong Cation Exchange (SCX) Chromatography

For highly complex samples, an additional fractionation step using SCX chromatography can be beneficial. Succinylation neutralizes the positive charge of lysine and introduces a negative charge, causing succinylated peptides to elute earlier from an SCX column than their unmodified counterparts.[16] This provides an orthogonal separation method that can further enrich for succinylated peptides and increase the overall number of identifications.[16]

Step 3: LC-MS/MS Analysis - High-Resolution Data Acquisition

The enriched peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Considerations:

  • High-Resolution Mass Spectrometer: Employ a high-resolution and high-mass-accuracy mass spectrometer (e.g., Orbitrap or TOF-based instruments) to accurately measure the mass of the precursor and fragment ions.[4][12] This is critical for confidently identifying the +100.0186 Da mass shift of succinylation and distinguishing it from other modifications.

  • Data-Dependent Acquisition (DDA) vs. Data-Independent Acquisition (DIA):

    • DDA: A traditional method where the most abundant precursor ions in a survey scan are selected for fragmentation.

    • DIA: A newer approach that systematically fragments all precursor ions within a specified mass range. DIA can offer better reproducibility and quantification accuracy, especially for low-abundance peptides, but requires the generation of a spectral library from DDA runs.[17]

Table 1: Typical LC-MS/MS Parameters for Succinylome Analysis

ParameterRecommended SettingRationale
Precursor Mass Error Tolerance < 10 ppmEnsures high accuracy in identifying the correct peptide.[4]
Fragment Mass Error Tolerance < 0.02 DaProvides high confidence in matching fragment ions to the peptide sequence.[4]
Dynamic Exclusion 15-30 secondsPrevents the repeated fragmentation of the same abundant peptides, allowing for the detection of lower-abundance species.[12]
Normalized Collision Energy (NCE) 28-30%Optimizes peptide fragmentation for maximal sequence coverage.[12]
Step 4: Data Analysis and Validation - From Spectra to Biological Insight

The raw mass spectrometry data must be processed to identify succinylated peptides and their modification sites.

Protocol:

  • Database Searching: Use a search algorithm like MaxQuant, Mascot, or Sequest to match the acquired MS/MS spectra against a protein sequence database.[4][15] Specify this compound (+100.0186 Da) as a variable modification.

  • False Discovery Rate (FDR) Control: It is imperative to control for false-positive identifications. Apply a strict FDR of ≤ 1% at the protein, peptide, and modification site levels.[4]

  • Site Localization: Utilize algorithms that calculate a localization probability for each potential modification site (e.g., the PTM score in MaxQuant). Only consider sites with a high localization probability (>0.75) as confidently identified.[4]

  • Bioinformatics Analysis:

    • Motif Analysis: Use tools like iceLogo or pLogo to identify conserved amino acid sequence motifs surrounding the identified Ksucc sites. This can provide insights into potential succinyltransferase recognition sequences.

    • Functional Annotation and Pathway Enrichment: Perform Gene Ontology (GO) and KEGG pathway analysis to understand the biological processes and cellular pathways that are enriched with succinylated proteins.[15] This helps to formulate hypotheses about the functional impact of succinylation.

Final Validation - The Trustworthiness Pillar:

Computational identification should always be followed by experimental validation.

  • Western Blotting: Use site-specific antibodies (if available) or pan-anti-Ksucc antibodies to confirm the succinylation of a target protein.

  • Synthetic Peptides: The gold standard for validation is to compare the MS/MS spectrum and HPLC retention time of the endogenously identified peptide with a chemically synthesized version of the same peptide.[7][9] A perfect match provides unequivocal evidence for the identification and site localization.

Section 3: Navigating the Challenges and Looking Ahead

While the workflow described provides a robust framework, researchers should be aware of potential challenges:

  • Antibody Specificity: The success of immunoaffinity enrichment is highly dependent on the quality and specificity of the anti-Ksucc antibody. It is crucial to validate the antibody's performance.

  • Isomeric Modifications: Be aware of potential isobaric modifications that could be misidentified as succinylation. For example, methylmalonylation has the same mass shift. However, distinct fragmentation patterns can often differentiate between these isomers.[7]

  • Quantification: While this guide focuses on identification, quantitative succinylomics (e.g., using SILAC or label-free quantification) is the next step to understanding how succinylation changes in response to different physiological conditions.[15]

The field of succinylation research is rapidly evolving. Advances in mass spectrometry, enrichment techniques, and bioinformatics tools are continually improving our ability to comprehensively map the succinylome.[11][18][19] The "one-pot" enrichment method, which allows for the simultaneous enrichment of multiple PTMs like acetylation and succinylation from a single sample, is a promising development for studying PTM crosstalk.[20]

By following the principles and protocols outlined in this guide, researchers can confidently identify novel this compound sites, paving the way for a deeper understanding of this critical PTM and its role in health and disease.

References

  • Large-Scale Assessment of Bioinformatics Tools for Lysine Succinylation Sites. (2019). Cells.
  • SIRT5-Mediated Lysine Desuccinylation Impacts Diverse Metabolic Pathways. (2013). Molecular Cell.
  • Extensive comparison of protein sequence-based bioinformatics applications for predicting lysine succinylation sites: a comparative review. (2022). Biotechnology & Biotechnological Equipment.
  • Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development. (2024). Journal of Translational Medicine.
  • Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds. (2017). Molecular & Cellular Proteomics.
  • Enrichment of Succinylated Peptides from E. coli Lysate. (2011). ResearchGate.
  • Simultaneous Quantification of the Acetylome and Succinylome by ‘One‐Pot’ Affinity Enrichment. (2020). Current Protocols in Molecular Biology.
  • Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5. (2022). Journal of Medicinal Chemistry.
  • Shedding light on structure, function and regulation of human sirtuins: a comprehensive review. (2023). Molecular Biology Reports.
  • Succinylation Proteomics. PTM BIO.
  • Identification of Lysine Succinylation Substrates and the Succinylation Regulatory Enzyme CobB in Escherichia coli. (2014). Molecular & Cellular Proteomics.
  • Identification of lysine succinylation as a new post-translational modification. (2011). Nature Chemical Biology.
  • Comprehensive Succinylome Profiling Reveals the Pivotal Role of Lysine Succinylation in Energy Metabolism and Quorum Sensing of Staphylococcus epidermidis. (2021). Frontiers in Microbiology.
  • Proteome-Wide Identification of Lysine Succinylation in the Proteins of Tomato (Solanum lycopersicum). (2016). PLoS ONE.
  • Improved Proteome-wide Succinylome Analysis by Data-Independent Acquisition Using High-Quality Succinyl Spectral Libraries. MassIVE.
  • (PDF) Protein post-translational modification by lysine succinylation: Biochemistry, biological implications, and therapeutic opportunities. (2022). ResearchGate.
  • The dawn of succinylation: a posttranslational modification. (2016). American Journal of Physiology-Endocrinology and Metabolism.
  • Protein succinylation: regulating metabolism and beyond. (2023). Frontiers in Physiology.

Sources

Methodological & Application

Application Notes and Protocols for the Detection of N6-Succinyllysine in Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Role of N6-Succinyllysine, a Key Post-Translational Modification

This compound (Ksucc) is a significant post-translational modification (PTM) where a succinyl group is covalently attached to a lysine residue within a protein. This modification introduces a larger structural moiety (100 Da) and a net charge change from +1 to -1 on the lysine residue, which is more substantial than acetylation (42 Da) or methylation (14 Da). These considerable physicochemical alterations can profoundly impact protein structure, function, and cellular localization.[1] Lysine succinylation has been identified as a crucial regulator in a myriad of cellular processes, particularly in metabolism. Its dysregulation has been implicated in several human diseases, including cancer and cardiovascular conditions, making its detection and quantification a critical aspect of modern biological and clinical research.

This comprehensive guide provides an in-depth overview of the current methodologies for the detection and analysis of this compound. We will delve into the core principles, detailed protocols, and practical considerations for each technique, empowering researchers to confidently investigate this important PTM in their own studies.

I. Methodological Approaches for this compound Detection: A Comparative Overview

The detection of this compound can be broadly categorized into three main approaches: immuno-based methods, mass spectrometry-based proteomics, and in-silico prediction. Each method offers distinct advantages and is suited for different research objectives.

Method Principle Primary Application Sensitivity Specificity Throughput Data Output
Western Blot Immunodetection using anti-succinyllysine antibodies following protein separation by size.Validation of succinylation on a specific protein; assessing global changes in succinylation.ModerateModerate to High (antibody dependent)LowSemi-quantitative
ELISA Quantitative immunodetection in a plate-based format.Quantification of total succinylation in a sample; high-throughput screening.HighModerate to High (antibody dependent)HighQuantitative
Mass Spectrometry (LC-MS/MS) Identification and quantification of peptides based on mass-to-charge ratio after enrichment.Global, unbiased identification and quantification of succinylation sites.HighHighHighQuantitative, site-specific
Bioinformatics In-silico prediction of succinylation sites based on sequence and structural features.Hypothesis generation; guiding experimental design.VariableVariableVery HighPredictive

II. Immuno-Based Detection of this compound

Immuno-based methods rely on the high affinity and specificity of antibodies that recognize the this compound modification. Pan-specific anti-succinyllysine antibodies, which recognize the modification independent of the surrounding amino acid sequence, are invaluable tools for this purpose.

A. Western Blotting for Global and Protein-Specific Succinylation

Western blotting is a widely used technique to visualize changes in the succinylation status of either the entire proteome or a specific protein of interest.

  • Choice of Antibody: The quality of the primary anti-succinyllysine antibody is paramount. It is crucial to use an antibody that has been validated for high specificity to succinyllysine and minimal cross-reactivity with other lysine modifications like acetylation.

  • Blocking Step: Proper blocking is essential to prevent non-specific antibody binding, which can lead to high background and false-positive signals. Using a protein-based blocking agent like non-fat dry milk or bovine serum albumin (BSA) is standard practice.

  • Loading Controls: To ensure that observed changes in succinylation are not due to variations in protein loading, it is critical to probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) whose expression is expected to remain constant across samples.

  • Protein Extraction and Quantification:

    • Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors.

    • Quantify protein concentration using a standard method like the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate the membrane with a pan-specific anti-succinyllysine antibody (typically at a 1:1000 to 1:5000 dilution) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

B. Immunoaffinity Enrichment for Mass Spectrometry

A key application of anti-succinyllysine antibodies is the enrichment of succinylated peptides from a complex mixture prior to analysis by mass spectrometry. This step is crucial for detecting the often low-abundance succinylated peptides.

  • Protein Digestion:

    • Digest the protein lysate with a protease, most commonly trypsin.

  • Peptide Incubation with Antibody-Coupled Beads:

    • Incubate the resulting peptide mixture with anti-succinyllysine antibody-conjugated agarose or magnetic beads overnight at 4°C with gentle rotation.

  • Washing:

    • Wash the beads extensively with a series of buffers to remove non-specifically bound peptides. A typical wash series includes an IP loading buffer, a high-salt buffer, and a final aqueous wash.

  • Elution:

    • Elute the enriched succinylated peptides from the antibody beads using an acidic solution, such as 0.1% trifluoroacetic acid (TFA).

III. Mass Spectrometry-Based Succinyl-Proteomics

Mass spectrometry (MS) has become the gold standard for the comprehensive and site-specific analysis of protein succinylation. The typical workflow involves protein extraction, digestion, enrichment of succinylated peptides, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Succinyl_Proteomics_Workflow cluster_SamplePrep Sample Preparation cluster_Enrichment Enrichment cluster_Analysis Analysis Protein_Extraction Protein Extraction & Quantification Digestion Proteolytic Digestion (e.g., Trypsin) Protein_Extraction->Digestion Immunoaffinity Immunoaffinity Purification (Anti-Ksucc Antibody) Digestion->Immunoaffinity LC_MSMS LC-MS/MS Analysis Immunoaffinity->LC_MSMS Data_Analysis Database Searching & Bioinformatics LC_MSMS->Data_Analysis

Caption: General workflow for mass spectrometry-based succinyl-proteomics.

A. Protocol: Global Analysis of this compound Sites by LC-MS/MS
  • Sample Preparation:

    • Perform protein extraction and digestion as described in the immunoaffinity enrichment protocol.

  • Enrichment of Succinylated Peptides:

    • Carry out immunoaffinity enrichment using an anti-succinyllysine antibody.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptides using a nanoflow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most intense precursor ions from a full MS scan are selected for fragmentation.

  • Data Analysis:

    • Search the resulting MS/MS spectra against a protein sequence database using software such as MaxQuant, Mascot, or Sequest.

    • Specify succinylation of lysine as a variable modification.

    • Perform bioinformatics analysis to identify enriched pathways and protein networks.

B. Quantitative Succinyl-Proteomics

To understand the dynamics of protein succinylation, quantitative approaches are necessary.

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This in vivo metabolic labeling technique involves growing cells in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids.[2][3][4][5] The protein lysates are then mixed, and the relative abundance of succinylated peptides is determined by the ratio of the "heavy" to "light" peptide signals in the mass spectrometer.

  • Tandem Mass Tags (TMT): TMT is an in vitro chemical labeling method where peptides from different samples are labeled with isobaric tags. After labeling, the samples are combined and analyzed together. Upon fragmentation in the mass spectrometer, the tags release reporter ions of different masses, allowing for the relative quantification of the peptides.

IV. Validation of this compound Sites: Ensuring Data Integrity

The validation of identified succinylation sites is a critical step to ensure the reliability of the results.

A. HPLC Co-elution with Synthetic Peptides

The "gold standard" for validating a PTM site is to compare the chromatographic and mass spectrometric properties of the endogenously identified peptide with a chemically synthesized version of that same peptide.[6]

  • Synthesis of Peptides:

    • Synthesize the putative succinylated peptide and its unmodified counterpart.

  • HPLC Analysis:

    • Analyze the endogenous peptide digest, the synthetic succinylated peptide, and a 1:1 mixture of the two by LC-MS/MS.

  • Data Comparison:

    • A perfect co-elution (identical retention times) and identical fragmentation patterns between the endogenous and synthetic succinylated peptides confirm the modification and its site.[6]

HPLC_Coelution cluster_Inputs Inputs cluster_Outputs Outputs Endogenous Endogenous Peptide (from sample) LC_MSMS LC-MS/MS Analysis Endogenous->LC_MSMS Synthetic Synthetic Succinylated Peptide Synthetic->LC_MSMS Coelution Co-elution & Identical MS/MS Spectra LC_MSMS->Coelution

Caption: Validation of succinylation sites by HPLC co-elution.

B. In Vivo Isotopic Labeling

In vivo labeling with isotopic succinate can further confirm that the modification occurs within the cellular environment.[6] Cells are treated with a heavy isotope-labeled succinate precursor, and the incorporation of the heavy succinyl group into proteins is monitored by mass spectrometry.

V. Bioinformatics in Succinylation Research: From Prediction to Functional Insights

Bioinformatics tools play a crucial role in succinylation research, from predicting potential modification sites to analyzing large-scale proteomics data.

A. Prediction of Succinylation Sites

Several machine learning-based tools have been developed to predict lysine succinylation sites from protein sequences.[7][8][9][10][11] These predictors can be valuable for:

  • Hypothesis Generation: Identifying potential succinylation sites on a protein of interest can guide site-directed mutagenesis studies to investigate the functional consequences of the modification.

  • Prioritizing Experimental Targets: In large-scale studies, prediction tools can help prioritize proteins for experimental validation.

B. Databases and Resources

A number of publicly available databases compile experimentally identified succinylation sites. These resources are invaluable for researchers to check if a protein of interest has been previously reported as succinylated and to perform meta-analyses of succinylation data.

VI. Troubleshooting Common Challenges

  • High Background in Western Blots: This can be due to insufficient blocking, too high antibody concentration, or poor quality of the primary antibody. Optimize blocking conditions and antibody dilutions.

  • Low Yield of Enriched Peptides: This may result from inefficient immunoprecipitation. Ensure that the antibody-bead conjugation is optimal and that the incubation conditions are appropriate.

  • Poor LC-MS/MS Signal: Contamination of samples with detergents or salts can suppress ionization. Ensure thorough sample cleanup before analysis.

Conclusion

The detection and analysis of this compound are central to understanding its diverse roles in health and disease. The methods described in this guide, from immuno-based techniques to advanced mass spectrometry and bioinformatics, provide a powerful toolkit for researchers. A multi-pronged approach, combining the strengths of different methodologies and incorporating rigorous validation steps, will be key to unraveling the complexities of this important post-translational modification.

References

  • Stable isotope labeling by amino acids in cell culture (SILAC) applied to quantitative proteomics of Bacillus subtilis. (2010). Journal of Proteome Research. [Link]
  • Large-Scale Assessment of Bioinformatics Tools for Lysine Succinyl
  • Stable isotope labeling by amino acids in cell culture for quantitative proteomics. (2007). Methods in Molecular Biology. [Link]
  • Stable isotope labeling by amino acids in cell culture for quantit
  • Identification of lysine succinylation as a new post-translational modification. (2011).
  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics. (2019). Advances in Experimental Medicine and Biology. [Link]
  • SuccinSite: a computational tool for the prediction of protein succinylation sites by exploiting the amino acid patterns and properties. (2016). Molecular BioSystems. [Link]
  • bio.tools · Bioinformatics Tools and Services Discovery Portal. bio.tools. [Link]
  • SuccinSite: A computational tool for the prediction of protein succinylation sites by exploiting the amino acid patterns and properties. (2016).
  • Detecting Succinylation sites from protein sequences using ensemble support vector machine. (2018).

Sources

Application Note: A Robust Mass Spectrometry-Based Workflow for the Global Identification of N6-Succinyllysine Sites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Succinylome

N6-Succinyllysine (Ksu) is a dynamic post-translational modification (PTM) where a succinyl group is covalently attached to a lysine residue.[1] This modification is more than a simple structural alteration; it induces a significant change in the local charge of the protein by converting a positively charged lysine to a negatively charged residue.[1][2] This charge reversal can profoundly impact protein structure, function, and interactions.[1] Lysine succinylation has been implicated in the regulation of crucial cellular processes, particularly in central metabolism, and its dysregulation is linked to various diseases, including metabolic disorders and cancer.[1][2][3]

The identification of succinylation sites on a proteome-wide scale, often referred to as succinylomics, is crucial for understanding its biological significance. Advances in high-resolution mass spectrometry (MS), coupled with effective enrichment strategies, have enabled the identification of thousands of succinylation sites across various organisms.[4] This application note provides a detailed, field-proven protocol for the identification of this compound sites, from sample preparation to data analysis, designed for researchers in proteomics and drug development.

I. The Strategic Approach: A Self-Validating Workflow

The accurate identification of low-abundance PTMs like succinylation requires a meticulously designed workflow. Each step is optimized to maximize recovery and specificity, ensuring the final dataset is of the highest quality. The causality behind our experimental choices is to minimize sample loss and selectively enrich for the peptides of interest, thereby increasing the confidence in identified succinylation sites.

Workflow Overview Diagram

Succinylation_Workflow cluster_prep Sample Preparation cluster_enrich Enrichment cluster_analysis Analysis p1 Protein Extraction p2 Reduction & Alkylation p1->p2 p3 Trypsin Digestion p2->p3 e1 Immunoaffinity Enrichment (Anti-Succinyllysine Antibody) p3->e1 Peptide Mixture a1 Nano LC-MS/MS e1->a1 Enriched Succinylated Peptides a2 Database Search & PTM Identification a1->a2 a3 Bioinformatics Analysis a2->a3

Caption: High-level overview of the succinylation analysis workflow.

II. Detailed Experimental Protocols

A. Protein Extraction, Digestion, and Peptide Preparation

The foundation of any successful proteomics experiment is high-quality sample preparation. The goal is to efficiently extract proteins, denature them to allow for complete enzymatic digestion, and prepare the resulting peptides for enrichment.

Protocol 1: In-Solution Protein Digestion

  • Protein Extraction & Denaturation:

    • Lyse cells or tissues in a buffer containing a strong denaturant, such as 8 M urea, to ensure complete protein solubilization and unfolding.[5] A typical lysis buffer is 8 M urea in 100 mM Tris-HCl, pH 8.0.

    • Quantify the protein concentration using a standard method like the Bradford or BCA assay.

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 1 hour at 37°C.[4]

    • Alkylate the resulting free thiols by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating for 45 minutes at room temperature in the dark.[4] This step prevents the reformation of disulfide bonds.

  • Trypsin Digestion:

    • Dilute the sample with 100 mM NH₄HCO₃ to reduce the urea concentration to less than 2 M, as high concentrations of urea can inhibit trypsin activity.[4]

    • Add sequencing-grade trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.[4][6]

  • Peptide Desalting:

    • Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge to remove salts and other interfering substances. Elute the peptides with a solution containing acetonitrile (e.g., 60% acetonitrile, 0.1% TFA).

    • Lyophilize the desalted peptides to dryness.

B. Immunoaffinity Enrichment of Succinylated Peptides

Due to the low stoichiometry of succinylation, enrichment is a critical step to increase the concentration of succinylated peptides relative to their unmodified counterparts. Immunoaffinity purification using an anti-succinyllysine antibody is the gold standard for this purpose.

Protocol 2: Anti-Succinyllysine Peptide Enrichment

  • Antibody-Bead Conjugation (if not pre-conjugated):

    • Conjugate a pan-anti-succinyllysine antibody to protein A/G agarose beads according to the manufacturer's instructions.

  • Enrichment:

    • Resuspend the lyophilized peptides in NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).[4][6][7]

    • Incubate the peptide solution with the pre-washed anti-succinyllysine agarose beads overnight at 4°C with gentle rotation.[4][6][8]

  • Washing:

    • Wash the beads extensively to remove non-specifically bound peptides. A typical wash procedure includes multiple washes with NETN buffer followed by washes with ice-cold ddH₂O.[4]

  • Elution:

    • Elute the enriched succinylated peptides from the beads using an acidic solution, such as 0.1% TFA.[4][7]

    • Immediately desalt the eluted peptides using C18 ZipTips or a similar micro-SPE method to prepare them for LC-MS/MS analysis.[4][6][7]

    • Lyophilize the final peptide sample.

Enrichment Strategy Diagram

Enrichment_Diagram cluster_input Peptide Mixture cluster_beads Anti-Ksu Beads cluster_output Result peptides Succinylated Peptides (Red) Unmodified Peptides (Blue) beads Agarose Bead with Anti-Ksu Antibody peptides->beads Incubation & Washing enriched Enriched Succinylated Peptides beads->enriched Elution & Desalting

Caption: Selective capture of succinylated peptides via immunoaffinity.

III. LC-MS/MS Analysis

The enriched peptides are separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry. High-resolution mass spectrometers, such as the Q-Exactive series, are recommended for their accuracy and sensitivity.

A. Nano-Liquid Chromatography Parameters
ParameterRecommended SettingRationale
Column Reversed-phase C18, 75 µm ID, 15-25 cm lengthProvides excellent separation of complex peptide mixtures.
Mobile Phase A 0.1% Formic Acid in WaterStandard acidic modifier for good peptide ionization in positive mode.
Mobile Phase B 0.1% Formic Acid in 80-98% AcetonitrileElutes peptides from the C18 column based on hydrophobicity.[6][9]
Flow Rate 250-400 nL/minLow flow rates enhance ionization efficiency and sensitivity.[6]
Gradient 60-120 min, typically a linear gradient from ~5% to ~35% BA long, shallow gradient is necessary to resolve the complex peptide mixture.
B. Mass Spectrometry Parameters

The following parameters are typical for a Q-Exactive mass spectrometer in a data-dependent acquisition (DDA) mode.

ParameterRecommended SettingRationale
MS1 Scan Resolution 70,000High resolution allows for accurate mass measurement of precursor ions.[4][6]
MS1 Scan Range (m/z) 350-1800Covers the typical mass range for doubly and triply charged tryptic peptides.[4][6]
AGC Target (MS1) 3e6Prevents overfilling of the C-trap, ensuring accurate mass measurement.[10]
Data-Dependent Acquisition Top 10-20 most intense precursorsSelects the most abundant peptides for fragmentation, maximizing identifications.[4][9]
MS2 Scan Resolution 17,500Sufficient resolution for accurate fragment ion mass measurement.[4][6]
Normalized Collision Energy (NCE) 28-30Optimal energy for fragmentation of most peptides.[4][9]
Dynamic Exclusion 15-30 secondsPrevents repeated fragmentation of the same abundant peptides, allowing for the selection of lower-abundance precursors.[4][6]

IV. Data Analysis and Interpretation

The raw MS data must be processed using specialized software to identify peptides and localize the succinylation sites.

A. Database Searching

Software such as MaxQuant, with its integrated Andromeda search engine, is widely used for PTM analysis.[4]

Key Search Parameters:

ParameterSettingJustification
Database Species-specific UniProt/Swiss-Prot databaseA comprehensive and well-annotated protein sequence database.
Enzyme Trypsin/PAllows for cleavage after lysine and arginine, even if followed by a proline.
Missed Cleavages Up to 2-4Accounts for incomplete trypsin digestion.[4][7]
Fixed Modification Carbamidomethyl (C)Accounts for the alkylation of cysteine residues.[4]
Variable Modifications Oxidation (M), N-terminal Acetylation, Succinyl (K)Includes common biological and artifactual modifications, and the modification of interest.
Precursor Mass Tolerance 10-20 ppmReflects the high mass accuracy of modern Orbitrap instruments.[4]
Fragment Mass Tolerance 0.02 DaAppropriate for high-resolution MS/MS data.[4]
False Discovery Rate (FDR) 1% at the peptide and protein levelA stringent statistical cutoff to minimize false-positive identifications.[4][11]
Localization Probability > 0.75Ensures high confidence in the assignment of the succinylation site on the peptide sequence.[4][10]
B. Bioinformatics Analysis

Once a list of succinylated proteins and sites is generated, bioinformatics tools can be used to understand their biological context.

  • Gene Ontology (GO) Annotation: To classify the succinylated proteins based on their associated biological processes, molecular functions, and cellular components.[4][12]

  • KEGG Pathway Analysis: To identify metabolic or signaling pathways that are significantly enriched with succinylated proteins.[4][12]

  • Motif Analysis: To determine if there are any consensus amino acid sequences surrounding the succinylation sites, which may suggest recognition by specific enzymes.[6]

V. Trustworthiness and Self-Validation

This protocol incorporates several self-validating checks:

  • Mass Accuracy: The distribution of mass errors for identified peptides should be centered around zero, confirming proper instrument calibration.[9]

  • Peptide Length Distribution: The majority of identified peptides should fall within the 7-25 amino acid range, which is characteristic of tryptic peptides.[4][13]

  • FDR Control: A stringent 1% FDR at both the peptide and protein levels ensures a high-confidence dataset.[4][11]

By adhering to these rigorous standards, researchers can be confident in the identified succinylation sites, paving the way for targeted functional studies to elucidate the role of this important PTM in health and disease.

References

  • Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds.PubMed Central.
  • Enrichment of Succinylated Peptides from E. coli Lysate.ResearchGate.
  • Proteomic sample preparation, HPLC fractionation, and succinylated enrichment.Creative Commons.
  • Proteomics and succinylation modification characterization in clear cell renal cell carcinoma.Journal of Translational Medicine.
  • Succinylation Proteomics.PTM BIO.
  • Comprehensive Succinylome Profiling Reveals the Pivotal Role of Lysine Succinylation in Energy Metabolism and Quorum Sensing of Staphylococcus epidermidis.PubMed Central.
  • Quantification of Lysine Acetylation and Succinylation Stoichiometry in Proteins Using Mass Spectrometric Data-Independent Acquisitions (SWATH).PubMed Central.
  • Proteome-Wide Identification of Lysine Succinylation in the Proteins of Tomato (Solanum lycopersicum).PLoS One.
  • Succinylation Proteomics Service for Lysine Succinylation Analysis.MetwareBio.
  • Identification of Lysine Succinylation Substrates and the Succinylation Regulatory Enzyme CobB in Escherichia coli.Molecular & Cellular Proteomics.
  • Identification of lysine succinylation as a new post-translational modification.Nature Chemical Biology.
  • Proteomic Quantification of Lysine Acetylation and Succinylation Profile Alterations in Lung Adenocarcinomas of Non-Smoking Females.PubMed Central.
  • The basic information of LC-MS/MS data.ResearchGate.
  • Protein post-translational modification by lysine succinylation.ScienceOpen.
  • Comprehensive analysis of the lysine succinylome in fish oil-treated prostate cancer cells.Life Science Alliance.
  • Proteome, Lysine Acetylome, and Succinylome Identify Posttranslational Modification of STAT1 as a Novel Drug Target in Silicosis.PubMed Central.

Sources

enrichment techniques for succinylated peptides for MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocols for the Enrichment of Succinylated Peptides for Mass Spectrometry Analysis

Authored by: A Senior Application Scientist

Introduction: The Significance of Protein Succinylation

Protein succinylation is a dynamic post-translational modification (PTM) where a succinyl group (-CO-CH₂-CH₂-CO₂H) is covalently attached to a lysine residue.[1][2] This modification is a critical regulatory mechanism in a vast array of cellular processes, including metabolic regulation, signal transduction, and gene expression.[1][2][3][4] The addition of the succinyl group is significant because it induces a substantial chemical change: it neutralizes the positive charge of the lysine side chain and introduces two negative charges, resulting in a net change from +1 to -1.[3] This alteration, coupled with the addition of a relatively bulky group, can profoundly impact a protein's structure, stability, and function.[2][3]

Despite its biological importance, the analysis of protein succinylation by mass spectrometry (MS) presents a considerable challenge. Succinylated proteins are often of low stoichiometry, meaning they are far less abundant than their unmodified counterparts.[5][6] This low abundance makes direct detection by MS difficult, as the signals from modified peptides are often masked by the overwhelming signals from unmodified peptides.[6][7] Therefore, a crucial step in any succinylation-focused proteomics workflow is the specific enrichment of succinylated peptides prior to MS analysis.[1][8]

This guide provides a detailed overview of the most effective techniques for enriching succinylated peptides, complete with step-by-step protocols and an explanation of the scientific principles behind each method. It is designed for researchers, scientists, and drug development professionals seeking to accurately identify and quantify protein succinylation.

General Workflow for Succinylation Analysis

A typical bottom-up proteomics workflow for analyzing succinylation involves several key stages, from initial protein preparation to final data analysis. The enrichment step is a critical bottleneck that determines the depth and quality of the resulting dataset.

Succinylation_Analysis_Workflow cluster_0 Upstream Sample Preparation cluster_1 Core Enrichment Phase cluster_2 Downstream Analysis Prot_Ext Protein Extraction & Quantification Red_Alk Reduction & Alkylation Prot_Ext->Red_Alk Digest Proteolytic Digestion (e.g., Trypsin) Red_Alk->Digest Enrich Enrichment of Succinylated Peptides Digest->Enrich Peptide Mixture Desalt Desalting (C18 Cleanup) Enrich->Desalt Enriched Peptides LCMS LC-MS/MS Analysis Desalt->LCMS Data Data Analysis & Bioinformatics LCMS->Data

Figure 1: General experimental workflow for the mass spectrometry-based analysis of protein succinylation.

Method 1: Immunoaffinity Purification (IAP)

Immunoaffinity purification is the gold standard for achieving high specificity in PTM enrichment. This technique leverages antibodies that are highly specific to the succinyl-lysine (Ksucc) modification to capture and isolate the peptides of interest from a complex mixture.[1][9]

Principle of Operation

The core of this method is the highly specific interaction between an antibody and its antigen—in this case, the succinylated lysine residue.[9] High-quality anti-succinyllysine antibodies are conjugated to a solid support, typically agarose or magnetic beads. When the total peptide digest is incubated with these beads, only the peptides containing the Ksucc modification are captured.[9][10] Non-specifically bound peptides are then removed through a series of stringent washing steps. Finally, the enriched succinylated peptides are eluted from the beads, usually by changing the pH, and collected for MS analysis.[10][11]

IAP_Workflow Peptides Total Peptide Mixture (Succinylated + Unmodified) Incubate Incubate with Anti-Ksucc Antibody Beads Peptides->Incubate Wash Wash Beads to Remove Non-specific Peptides Incubate->Wash Ksucc peptides bind to antibody Elute Elute Bound Peptides (e.g., with 0.1% TFA) Wash->Elute Unmodified peptides washed away MS_Analysis Desalt and Analyze by LC-MS/MS Elute->MS_Analysis Enriched Ksucc peptides collected

Figure 2: Workflow for the immunoaffinity purification of succinylated peptides.
Protocol: Immunoaffinity Enrichment of Succinylated Peptides

This protocol is adapted from established methods for the immunoaffinity enrichment of modified peptides.[10][11]

A. Sample Preparation (Upstream)

  • Protein Extraction: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors. A common lysis buffer is 8 M urea in 100 mM NH₄HCO₃. Sonicate the lysate to shear DNA and centrifuge to pellet debris.[10]

  • Quantification: Determine the protein concentration of the supernatant using a standard method like the BCA assay.

  • Reduction & Alkylation:

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5-10 mM and incubating at 37°C for 1 hour.[10]

    • Alkylate free thiols by adding iodoacetamide (IAA) to a final concentration of 15-20 mM and incubate for 45 minutes in the dark at room temperature.[10]

  • Proteolytic Digestion:

    • Dilute the sample with 100 mM NH₄HCO₃ to reduce the urea concentration to below 2 M.

    • Add sequencing-grade trypsin at a 1:50 to 1:100 enzyme-to-substrate ratio and incubate overnight at 37°C.[10]

    • Stop the digestion by acidifying the mixture with formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1-1%.[10]

  • Desalting: Desalt the peptide mixture using a C18 Sep-Pak cartridge or equivalent solid-phase extraction method. Lyophilize the peptides to dryness.[10]

B. Immunoaffinity Enrichment

  • Peptide Resuspension: Resuspend the lyophilized peptides in NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).[10] The detergents and salt in this buffer help to minimize non-specific binding to the beads.

  • Bead Preparation: Prepare the anti-succinyllysine antibody-conjugated beads according to the manufacturer's instructions. This typically involves washing the beads with NETN buffer.

  • Incubation: Add the resuspended peptide solution to the prepared antibody beads. Incubate overnight at 4°C with gentle end-over-end rotation to ensure maximal binding.[10]

  • Washing:

    • Centrifuge or use a magnetic rack to pellet the beads. Discard the supernatant, which contains unbound and non-specifically bound peptides.

    • Perform a series of washes to rigorously remove contaminants. A typical series is:

      • Four washes with NETN buffer.[10]

      • Two washes with ice-cold deionized water to remove residual buffer components.[10]

  • Elution:

    • Elute the enriched succinylated peptides from the beads by incubating them with 0.1% TFA.[10][11] The low pH disrupts the antibody-antigen interaction.

    • Incubate for 5-10 minutes at room temperature. Pellet the beads and collect the supernatant containing the enriched peptides. Repeat the elution step once more and combine the supernatants.

  • Post-Enrichment Cleanup: Immediately desalt the eluted peptides using a C18 StageTip or ZipTip to remove any residual elution buffer components that could interfere with subsequent MS analysis. Lyophilize the final enriched peptide sample.

Method 2: Strong Anion Exchange (SAX) Chromatography

Strong Anion Exchange (SAX) chromatography is a powerful chromatographic technique that separates molecules based on the strength of their negative charge.[12][13] It is a highly effective and complementary approach to IAP for enriching succinylated peptides.

Principle of Operation

The succinylation of a lysine residue imparts a net charge of -1 at neutral or alkaline pH.[3] This is a distinct chemical feature that can be exploited for separation. In SAX, a column is packed with a stationary phase containing positively charged functional groups.

The key to this method is pH control. The peptide mixture is loaded onto the SAX column at a high pH (e.g., pH 8.0 or higher).[12] At this pH:

  • Succinylated peptides , with their newly introduced carboxyl group, are strongly negatively charged and bind tightly to the positively charged SAX resin.

  • Unmodified tryptic peptides typically have a free C-terminus (pKa ~2-3) and, unless they contain acidic residues (Asp, Glu), will have a net positive charge from their N-terminus and any basic residues (Arg, His). These peptides will not bind to the column and will be found in the flow-through.

After washing away the unbound peptides, the bound succinylated peptides are eluted by applying a gradient of increasing salt concentration or decreasing pH.[13]

SAX_Workflow Peptides Total Peptide Mixture Load Load Peptides onto SAX Column at High pH (e.g., pH 8.0) Peptides->Load Wash Wash with Loading Buffer Load->Wash Negatively charged (Ksucc) peptides bind Elute Elute with Salt Gradient (e.g., 0-1 M NaCl) Wash->Elute Positively charged (unmodified) peptides flow through Collect Collect Fractions Containing Enriched Ksucc Peptides Elute->Collect Peptides elute based on charge strength

Figure 3: Workflow for the enrichment of succinylated peptides using Strong Anion Exchange (SAX) chromatography.
Protocol: SAX-based Enrichment of Succinylated Peptides

This protocol describes a general approach for SAX fractionation using spin columns or HPLC.

A. Materials and Reagents

  • SAX spin columns or an HPLC system with a SAX column.

  • Buffer A (Loading/Wash): 20 mM Tris-HCl, pH 8.0.[12]

  • Buffer B (Elution): 20 mM Tris-HCl, 1 M NaCl, pH 8.0.[12]

B. SAX Fractionation

  • Peptide Resuspension: Resuspend the desalted, lyophilized peptide digest in Buffer A.

  • Column Equilibration: Equilibrate the SAX column with several column volumes of Buffer A.

  • Sample Loading: Load the resuspended peptide sample onto the equilibrated column. Collect the flow-through, as this fraction contains most of the unmodified peptides.

  • Washing: Wash the column with several volumes of Buffer A to remove any remaining non-specifically bound peptides.

  • Stepwise Elution: Elute the bound peptides using a step gradient of increasing salt concentration. This allows for fractionation of the acidic peptides. A typical step gradient might be:

    • Fraction 1: Elute with 100 mM NaCl in Buffer A.

    • Fraction 2: Elute with 250 mM NaCl in Buffer A.

    • Fraction 3: Elute with 500 mM NaCl in Buffer A.

    • Fraction 4: Elute with 1 M NaCl in Buffer A (Buffer B).

    • Expert Insight: Succinylated peptides are strongly acidic and are expected to elute in the higher salt fractions.[14] This fractionation can also help separate them from other less acidic PTM-containing peptides, such as some phosphopeptides.

  • Post-Enrichment Cleanup: Each collected fraction must be desalted using C18 StageTips or a similar method to remove the high concentrations of salt before LC-MS/MS analysis.

Comparison of Enrichment Techniques

The choice between Immunoaffinity Purification and Strong Anion Exchange Chromatography depends on the specific goals of the experiment, sample availability, and desired throughput.

FeatureImmunoaffinity Purification (IAP)Strong Anion Exchange (SAX)
Specificity Very High (Antibody-dependent)Moderate to High
Principle Biological (Antibody-Antigen)Physicochemical (Charge)
Binding Capacity Lower, limited by antibody on beadsHigher, scalable with column size
Throughput ModerateHigh (amenable to automation)
Cost Higher (due to antibody cost)Lower (reusable columns)
Co-enrichment Risk Low; potential for antibody cross-reactivityHigher; co-enriches other acidic peptides (e.g., phosphopeptides, sialylated glycopeptides)[15][16]
Best For Maximizing specificity for Ksucc discovery; analyzing precious or low-input samples.Large-scale screening; samples with high protein input; multi-PTM analysis workflows.

Conclusion and Best Practices

The successful mass spectrometric analysis of protein succinylation is critically dependent on the effective enrichment of modified peptides.

  • Immunoaffinity Purification (IAP) offers unparalleled specificity and is the method of choice when the primary goal is the confident identification of succinylation sites with minimal interference.

  • Strong Anion Exchange (SAX) Chromatography provides a high-capacity, cost-effective, and robust alternative that is well-suited for large-scale studies and can be integrated into multi-dimensional separation strategies.

For the most comprehensive analysis, a combination of approaches can be powerful. For instance, an initial IAP enrichment followed by SAX fractionation of the eluate can further reduce sample complexity and improve the detection of low-abundance sites. Regardless of the method chosen, meticulous sample preparation and rigorous post-enrichment desalting are essential for achieving high-quality data and advancing our understanding of this crucial post-translational modification.

References

  • Vertex AI Search. (2026). Deciphering Protein Succinylation: Cellular Functions and Implications.
  • Hansen, B. K., et al. (2014). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Chemical Biology.
  • Creese, A. J., & Cooper, H. J. (n.d.). Mass Spectrometry for Post-Translational Modifications. Neuroproteomics.
  • MetwareBio. (n.d.). Protein Succinylation: A Key Post-Translational Modification.
  • Olsen, J. V., & Mann, M. (2013). Status of Large-scale Analysis of Post-translational Modifications by Mass Spectrometry. Molecular & Cellular Proteomics.
  • Yang, G., et al. (2023). Protein succinylation: regulating metabolism and beyond. Frontiers in Nutrition.
  • Weinert, B. T., et al. (2013). Enrichment of Succinylated Peptides from E. coli Lysate. ResearchGate.
  • PTM BIO. (n.d.). Succinylation Proteomics.
  • Yang, G., et al. (2023). Protein succinylation: regulating metabolism and beyond. PMC - PubMed Central.
  • Zhang, Z., et al. (2013). Identification of Lysine Succinylation Substrates and the Succinylation Regulatory Enzyme CobB in Escherichia coli. Journal of Biological Chemistry.
  • ResearchGate. (n.d.). The enrichment analysis of the succinylated proteins.
  • Zhao, L., et al. (2022). Peptide Immunoaffinity Enrichment Coupled With Mass Spectrometry. JoVE.
  • Gielis, S., et al. (2020). Peptide Retention in Hydrophilic Strong Anion Exchange Chromatography Is Driven by Charged and Aromatic Residues. Journal of Proteome Research.
  • Brandi, J., et al. (2022). Advances in enrichment methods for mass spectrometry-based proteomics analysis of post-translational modifications. Journal of Chromatography A.
  • Hary, J. F., & Pitteri, S. J. (2021). Enrichment of Intact Glycopeptides Using Strong Anion Exchange and Electrostatic Repulsion Hydrophilic Interaction Chromatography. Methods in Molecular Biology.
  • Phenomenex. (n.d.). Peptide Separations by Cation Exchange Chromatography using Luna SCX.
  • MtoZ Biolabs. (n.d.). Immunoaffinity Precipitation-Based Modified Peptide Enrichment Service.
  • ResearchGate. (2025). Enrichment of Intact Glycopeptides Using Strong Anion Exchange and Electrostatic Repulsion Hydrophilic Interaction Chromatography.

Sources

Application Notes and Protocols for Detecting N6-Succinyllysine via Western Blot

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of N6-Succinyllysine

This compound is a crucial post-translational modification (PTM) where a succinyl group is added to a lysine residue on a protein.[1][2][3] This modification is more than a simple addition; it induces a significant chemical change by converting the positively charged amine group of lysine to a negatively charged carboxyl group and adding a bulky moiety (100.0186 Da).[4][5] This alteration in charge and structure can profoundly impact protein function, stability, and interactions, thereby influencing a wide array of cellular processes.[4][6] Lysine succinylation has been implicated in the regulation of metabolism, gene expression, and has been observed in organisms from bacteria to humans, highlighting its evolutionary conservation.[2][7][8] Given its widespread importance, accurate and reliable detection of this compound is paramount for researchers investigating cellular physiology and disease pathogenesis.

This guide provides a detailed protocol for the detection of N6-succinylated proteins using Western blotting, a widely accessible and powerful technique. We will delve into the critical steps, from sample preparation to signal detection, emphasizing the rationale behind each procedural choice to ensure robust and reproducible results.

The Biology of Protein Succinylation: A Brief Overview

Protein succinylation can occur through both enzymatic and non-enzymatic mechanisms.[6] The primary enzymatic pathway involves the transfer of a succinyl group from succinyl-CoA, a key intermediate in the Krebs cycle, to a lysine residue, a reaction that can be catalyzed by specific lysine succinyltransferases.[6] Non-enzymatic succinylation can also occur, particularly in environments with high concentrations of succinyl-CoA.[4][9] The reverse reaction, desuccinylation, is carried out by desuccinylases, such as certain sirtuins, which remove the succinyl group and restore the lysine residue to its original state. This dynamic interplay between succinylation and desuccinylation allows for the precise regulation of protein function in response to cellular metabolic status.

Below is a diagram illustrating the central role of succinyl-CoA in protein succinylation and its connection to cellular metabolism.

Succinylation_Pathway Metabolism Cellular Metabolism (e.g., Krebs Cycle) SuccinylCoA Succinyl-CoA Metabolism->SuccinylCoA produces SuccinylatedProtein Succinylated Protein (this compound) SuccinylCoA->SuccinylatedProtein donates succinyl group Protein Protein (Lysine) Protein->SuccinylatedProtein SuccinylatedProtein->Protein removes succinyl group Succinyltransferase Lysine Succinyltransferase Succinyltransferase->SuccinylatedProtein catalyzes Desuccinylase Sirtuin (Desuccinylase) Desuccinylase->Protein catalyzes

Caption: The role of Succinyl-CoA in protein succinylation.

Experimental Workflow for Western Blot Detection of this compound

The successful detection of N6-succinylated proteins by Western blot hinges on a meticulous experimental workflow. The following diagram outlines the key stages of the process.

Western_Blot_Workflow SamplePrep 1. Sample Preparation (Cell/Tissue Lysis) ProteinQuant 2. Protein Quantification (e.g., BCA Assay) SamplePrep->ProteinQuant SDSPAGE 3. SDS-PAGE (Protein Separation) ProteinQuant->SDSPAGE Transfer 4. Protein Transfer (to PVDF/Nitrocellulose) SDSPAGE->Transfer Blocking 5. Blocking (Prevent Non-specific Binding) Transfer->Blocking PrimaryAb 6. Primary Antibody Incubation (Anti-Succinyllysine) Blocking->PrimaryAb SecondaryAb 7. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 8. Signal Detection (Chemiluminescence) SecondaryAb->Detection

Caption: Key stages of the Western blot workflow.

Detailed Protocol for this compound Western Blot

This protocol provides a comprehensive, step-by-step guide for the detection of N6-succinylated proteins in cell and tissue samples.

Part 1: Sample Preparation and Protein Quantification

The goal of this stage is to efficiently lyse cells or tissues to release proteins while preserving the succinylation modification.

1.1. Reagents and Buffers:

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • RIPA Lysis Buffer (Recommended for whole-cell lysates):

    • 50 mM Tris-HCl, pH 8.0

    • 150 mM NaCl

    • 1% NP-40 or Triton X-100

    • 0.5% sodium deoxycholate

    • 0.1% SDS

    • Rationale: RIPA buffer is a stringent lysis buffer containing a combination of ionic and non-ionic detergents, making it effective for solubilizing a wide range of proteins, including those in the cytoplasm, membranes, and nucleus.

  • Protease and Phosphatase Inhibitor Cocktail: Add fresh to the lysis buffer immediately before use to prevent protein degradation and dephosphorylation.[10][11]

  • BCA Protein Assay Kit: For accurate protein concentration determination.

1.2. Lysate Preparation from Adherent Cell Culture: [11]

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer with freshly added inhibitors (e.g., 1 mL for a 10 cm dish).

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

1.3. Lysate Preparation from Tissues: [10]

  • Excise the tissue of interest and place it in a pre-chilled tube on ice.

  • Add ice-cold RIPA buffer with inhibitors (approximately 10 mL per gram of tissue).

  • Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain.

  • Incubate the homogenate on ice for 2 hours with constant agitation.

  • Centrifuge the homogenate at 12,000 rpm for 20 minutes at 4°C.

  • Transfer the supernatant to a new pre-chilled tube.

1.4. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA assay according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples to be loaded on the gel. A recommended concentration is 1-5 mg/mL.

1.5. Sample Preparation for Gel Loading:

  • To your protein sample, add 4X Laemmli sample buffer to a final concentration of 1X.

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • The samples are now ready for SDS-PAGE or can be stored at -80°C.

Part 2: SDS-PAGE and Protein Transfer

2.1. SDS-PAGE:

  • Load 20-50 µg of total protein per lane of a polyacrylamide gel. The percentage of the gel will depend on the size of your protein of interest. For a general screen of succinylated proteins, a 10% or 12% gel is a good starting point.[12]

  • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

2.2. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is generally recommended for quantitative and reproducible results.

  • Ensure complete transfer by checking the gel for remaining protein using a protein stain like Coomassie Blue.

Part 3: Immunodetection

3.1. Blocking:

  • After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.

    • Rationale: Blocking prevents the primary antibody from binding non-specifically to the membrane, reducing background noise.

3.2. Primary Antibody Incubation:

  • Dilute the pan-anti-succinyllysine antibody in the blocking buffer. A typical starting dilution is 1:500 to 1:1000, but this should be optimized for your specific antibody and experimental conditions.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

3.3. Washing:

  • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

3.4. Secondary Antibody Incubation:

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

3.5. Signal Detection:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using an imaging system or X-ray film.

Validation and Controls: Ensuring Data Integrity

To ensure the specificity of the anti-succinyllysine antibody and the validity of your results, it is crucial to include appropriate controls.

  • Peptide Competition Assay: Pre-incubate the primary antibody with a succinylated lysine peptide library before incubating it with the membrane. A significant reduction or elimination of the Western blot signal indicates that the antibody is specifically recognizing the succinyllysine modification.[1][7][8]

  • Loading Control: Always probe your membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.

  • Positive Control: If available, use a lysate from cells known to have high levels of protein succinylation or a purified succinylated protein as a positive control. Treating cells with sodium succinate can increase global succinylation levels and serve as a positive control.[1][8]

Troubleshooting Common Issues

IssuePossible CauseSolution
No Signal Inefficient protein transferVerify transfer efficiency with Ponceau S staining.
Insufficient primary or secondary antibodyOptimize antibody concentrations.
Low abundance of succinylated proteinsConsider enriching for succinylated proteins using immunoprecipitation prior to Western blot.[6][8][13]
High Background Insufficient blockingIncrease blocking time or use a different blocking agent (e.g., BSA instead of milk).
Antibody concentration too highDecrease the concentration of the primary and/or secondary antibody.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific Bands Antibody cross-reactivityPerform a peptide competition assay to confirm specificity.
Protein degradationEnsure fresh protease inhibitors were added to the lysis buffer.

Concluding Remarks

Western blotting is a powerful and accessible method for the detection of this compound. By following a well-optimized protocol and incorporating appropriate controls, researchers can obtain reliable and reproducible data on the succinylation status of their proteins of interest. This information is critical for advancing our understanding of the regulatory roles of this important post-translational modification in health and disease.

References

  • Zhang, Z., Tan, M., Xie, Z., Dai, L., Chen, Y., & Zhao, Y. (2011). Identification of lysine succinylation as a new post-translational modification. Nature Chemical Biology, 7(1), 58–63. [Link]
  • MetwareBio. (n.d.). Protein Succinylation: A Key Post-Translational Modification.
  • Zhang, Z., et al. (2011).
  • Yang, Y., et al. (2015). Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds. Molecular & Cellular Proteomics, 14(7), 1934-1950. [Link]
  • Binder, C., et al. (2016). Validation of acetylated and succinylated lysine antibodies. PLOS ONE, 11(12), e0168752. [Link]
  • ResearchGate. (n.d.). Verification of lysine succinylation by western blot analysis.
  • Wang, Y., et al. (2016). Proteome-Wide Identification of Lysine Succinylation in the Proteins of Tomato (Solanum lycopersicum). PLOS ONE, 11(2), e0147974. [Link]
  • Zhang, Z., et al. (2011). Identification of lysine succinylation as a new post-translational modification. Nature Chemical Biology, 7(1), 58-63. [Link]
  • ResearchGate. (n.d.). Anti-acetyl lysine and anti-succinyl lysine western blot analyses.
  • Applied Biomics. (n.d.). Succinyl-Lysine 2D Western Blot.
  • G-Biosciences. (n.d.). SAMPLE PREPARATION FOR WESTERN BLOTTING.
  • ResearchGate. (n.d.). Validation of acetylated and succinylated lysine antibodies.
  • Colak, G., et al. (2013). Identification of Lysine Succinylation Substrates and the Succinylation Regulatory Enzyme CobB in Escherichia coli. Molecular & Cellular Proteomics, 12(12), 3509-3520. [Link]
  • Li, F., et al. (2021). Comprehensive Succinylome Profiling Reveals the Pivotal Role of Lysine Succinylation in Energy Metabolism and Quorum Sensing of Staphylococcus epidermidis. Frontiers in Microbiology, 12, 624290. [Link]
  • Zhang, Z., et al. (2011). Identification of lysine succinylation as a new post-translational modification. Nature Chemical Biology, 7(1), 58-63. [Link]

Sources

A Researcher's Guide to Immunoprecipitation of Succinylated Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Lysine Succinylation

Protein post-translational modifications (PTMs) are a cornerstone of cellular regulation, dramatically expanding the functional diversity of the proteome.[1] Among the growing list of identified PTMs, lysine succinylation has emerged as a critical regulator of protein function and cellular metabolism.[2][3] This modification involves the covalent addition of a succinyl group from succinyl-CoA to the ε-amino group of a lysine residue.[2][4]

What makes succinylation particularly impactful is the profound chemical change it imparts. The addition of the succinyl group neutralizes the positive charge of the lysine residue and introduces two negative charges, a significant alteration compared to acetylation (charge change from +1 to 0) or methylation (no charge change).[5] This substantial shift in charge and the addition of a relatively large moiety (100 Da) can dramatically alter a protein's structure, stability, enzymatic activity, and protein-protein interactions.[1][5]

Lysine succinylation is an evolutionarily conserved PTM found in both prokaryotes and eukaryotes.[1][6] It plays a pivotal role in regulating key metabolic pathways, including the tricarboxylic acid (TCA) cycle, amino acid metabolism, and fatty acid metabolism.[2][3][7] Given its central role, aberrant succinylation has been implicated in a range of diseases, including metabolic disorders and cancer, making it a subject of intense research and a potential target for therapeutic development.[1][5][8] However, like many PTMs, succinylated proteins are often present at low stoichiometry, necessitating highly sensitive enrichment techniques for their detection and study. Immunoprecipitation (IP) using a high-affinity, pan-specific anti-succinyllysine antibody is the gold standard for enriching these modified proteins from complex biological mixtures.[4][9]

This guide provides a comprehensive overview and detailed protocols for the successful immunoprecipitation of succinylated proteins, designed for researchers, scientists, and drug development professionals.

Principle of the Method: Immuno-enrichment Workflow

Immunoprecipitation of succinylated proteins leverages the high specificity of an antibody to capture and isolate proteins bearing the succinyl-lysine modification. The general workflow involves lysing cells or tissues under conditions that preserve the PTM, incubating the lysate with an anti-succinyllysine antibody, capturing the antibody-protein complex with an affinity support (e.g., Protein A/G beads), washing away non-specifically bound proteins, and finally eluting the enriched succinylated proteins for downstream analysis like Western Blotting or Mass Spectrometry.

Immunoprecipitation Workflow cluster_0 Preparation cluster_1 Immunocapture cluster_2 Purification & Elution cluster_3 Downstream Analysis CellLysis Cell/Tissue Lysis (with PTM Inhibitors) LysateClarification Lysate Clarification (Centrifugation) CellLysis->LysateClarification Incubation Incubate Lysate with Anti-Succinyllysine Ab LysateClarification->Incubation BeadCapture Add Protein A/G Beads to Capture Complex Incubation->BeadCapture Wash Wash Beads (Remove Non-specific Proteins) BeadCapture->Wash Elution Elute Enriched Succinylated Proteins Wash->Elution WB Western Blot Elution->WB MS Mass Spectrometry (LC-MS/MS) Elution->MS

Caption: General workflow for anti-succinyllysine immunoprecipitation.

Critical Experimental Parameters & Optimization

The success of a succinyl-lysine IP experiment hinges on meticulous attention to detail and optimization of several key parameters.

Antibody Selection and Validation

The quality of the anti-succinyllysine antibody is paramount. Both monoclonal and polyclonal antibodies are available.[10]

  • Polyclonal Antibodies (pAbs): Recognize multiple epitopes on the succinyl-lysine moiety, which can lead to a more robust signal and higher yield. They are often preferred for initial screening and enrichment from complex lysates.[11]

  • Monoclonal Antibodies (mAbs): Recognize a single epitope, providing high specificity and batch-to-batch consistency, which is ideal for quantitative and reproducible studies.[10]

Validation is non-negotiable. Before use in IP, the antibody's specificity should be confirmed by dot blot using succinylated and non-succinylated peptides and by Western blot on lysates from cells treated with sirtuin inhibitors, which are expected to show an increase in succinylation signal.[6]

Lysis Buffer Formulation: Preserving the Mark

The choice of lysis buffer is critical for efficiently solubilizing proteins while preserving the succinyl-lysine modification.[12][13] The key is to inhibit endogenous enzymes that could remove the modification. Sirtuin 5 (SIRT5) is the primary mitochondrial desuccinylase in mammals.[14]

Table 1: Key Components of a PTM-Preserving Lysis Buffer

Component Function & Rationale Typical Concentration
Buffering Agent Maintains a stable pH (typically 7.4-8.0) to ensure protein stability. 50 mM Tris-HCl, HEPES
Detergent Solubilizes proteins. Non-ionic detergents (NP-40, Triton X-100) are milder and preserve protein interactions, while ionic detergents (SDS) in RIPA buffer are more stringent.[12][15] 0.5 - 1.0% NP-40 or Triton X-100
Salt Disrupts non-specific ionic interactions, reducing background. 150 mM NaCl
Protease Inhibitors Prevents protein degradation by endogenous proteases released during lysis. A cocktail is recommended.[12][16] 1X Commercial Cocktail

| Sirtuin/HDAC Inhibitors | Crucial for preserving succinylation. These inhibit desuccinylases (like SIRT5) and other deacetylases.[14] | 5-10 mM Nicotinamide (NAM), 5 µM Trichostatin A (TSA) |

Expert Insight: While RIPA buffer is excellent for total protein solubilization, its denaturing components can sometimes interfere with antibody-antigen interactions.[13][16] For most applications, a non-denaturing NP-40 or Triton X-100 based buffer supplemented with inhibitors is the preferred starting point.[15]

Sample Input and Pre-Clearing

The abundance of succinylated proteins is low. Therefore, a sufficient amount of starting material is required.

  • Recommended Input: 1-5 mg of total protein per IP reaction is a common starting point.[16] The optimal amount should be determined empirically.

  • Pre-Clearing: This step is essential to reduce non-specific background. Before adding the specific antibody, the lysate is incubated with Protein A/G beads alone. These beads bind proteins that would non-specifically adhere to the affinity matrix, and are then discarded.[15]

Bead Selection and Antibody Coupling

Protein A and Protein G are bacterial proteins that bind to the Fc region of IgG antibodies. The choice depends on the antibody's host species and isotype. Magnetic beads are highly recommended as they offer easier and faster washing steps, leading to lower background and higher reproducibility compared to agarose beads.[17]

Detailed Step-by-Step Protocols

Protocol 1: Preparation of Cell Lysates for Succinylation Analysis

This protocol is designed for a 10 cm dish of cultured mammalian cells.

Reagents & Buffers:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold IP Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100.

  • Inhibitor Cocktail (add fresh before use): 1X Protease Inhibitor Cocktail, 10 mM Nicotinamide (NAM), 5 µM Trichostatin A (TSA).

Procedure:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[17][18]

  • Aspirate PBS completely. Add 1 mL of freshly prepared, ice-cold IP Lysis Buffer (with inhibitors) to the dish.[17]

  • Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[18]

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[16]

  • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[17]

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is your starting material.

  • Determine the protein concentration using a standard method like the BCA assay.

Protocol 2: Immunoprecipitation (IP) of Succinylated Proteins

This protocol assumes a starting protein amount of 2 mg.

Materials:

  • Cleared cell lysate (from Protocol 1)

  • Anti-Succinyllysine Antibody

  • Protein A/G Magnetic Beads

  • IP Lysis Buffer (with inhibitors)

  • Wash Buffer (same as Lysis Buffer)

  • Elution Buffer (e.g., 1X Laemmli sample buffer)

Procedure:

  • Lysate Dilution: Dilute 2 mg of protein from your cleared lysate to a final volume of 1 mL with ice-cold IP Lysis Buffer.

  • Pre-Clearing:

    • Add 20 µL of Protein A/G magnetic bead slurry to the 1 mL of lysate.[17]

    • Incubate on a rotator for 1 hour at 4°C.

    • Place the tube on a magnetic rack and carefully transfer the pre-cleared supernatant to a new tube. Discard the beads.

  • Immunocapture:

    • Add the recommended amount of anti-succinyllysine antibody to the pre-cleared lysate (typically 2-5 µg, but consult the antibody datasheet).

    • Incubate overnight at 4°C on a rotator to form the antibody-antigen complexes.[17]

  • Bead Capture:

    • The next day, add 30 µL of fresh Protein A/G magnetic bead slurry to the lysate-antibody mixture.

    • Incubate on a rotator for 2-4 hours at 4°C.

  • Washing:

    • Place the tube on the magnetic rack and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, remove the tube from the magnet, resuspend the beads, incubate for 5 minutes on the rotator, and then recapture the beads on the magnet before discarding the supernatant.[17]

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Add 40 µL of 1X Laemmli sample buffer to the beads.

    • Vortex briefly and heat the sample at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.[17]

    • Place the tube on the magnetic rack and collect the supernatant. This sample is now ready for Western blot analysis.

Protocol 3: Downstream Analysis - Western Blotting
  • Load the entire eluted sample, along with a small fraction (20-40 µg) of the initial input lysate, onto an SDS-PAGE gel.

  • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. Expert Insight: Avoid using milk as a blocking agent, as it contains phosphoproteins and potentially acylated proteins that can cause background.[19]

  • Probe the membrane with the same anti-succinyllysine antibody used for the IP (e.g., at a 1:1000 dilution) to confirm the enrichment of a broad range of succinylated proteins.

  • Alternatively, probe with an antibody against a specific protein of interest that is known or suspected to be succinylated to verify its specific enrichment.

Protocol 4: Sample Preparation for Mass Spectrometry (LC-MS/MS)

For proteome-wide identification of succinylation sites, the IP procedure is followed by on-bead digestion.

  • After the washing steps (Protocol 2, Step 5), wash the beads twice more with a detergent-free buffer (e.g., 50 mM Ammonium Bicarbonate) to remove any remaining detergents.

  • Resuspend the beads in a digestion buffer containing a proteomics-grade protease like Trypsin.

  • Incubate overnight at 37°C with shaking to digest the captured proteins directly off the beads.

  • The resulting peptides are then collected, desalted using C18 spin tips, and analyzed by LC-MS/MS.[5][9][20]

Validation, Controls, and Trustworthiness

A robust experiment is a self-validating one. Incorporate the following controls to ensure the trustworthiness of your results.

  • Isotype Control: Perform a parallel IP using a non-specific IgG from the same host species and of the same isotype as your primary antibody.[17] This control is critical to ensure that the observed enrichment is due to the specific antibody-antigen interaction and not non-specific binding to the IgG or beads.

  • Input Control: Always run a small percentage of your starting lysate on the Western blot. This shows the initial level of the protein before enrichment and confirms that the enrichment is successful.

  • Competition Assay (for antibody validation): Pre-incubate the antibody with a succinyl-lysine-containing peptide before adding it to the lysate. This should block the antibody's binding site and result in a significantly reduced or absent IP signal, confirming specificity.

Application Example: Succinylation and Metabolic Regulation

Lysine succinylation is deeply intertwined with cellular metabolism, particularly mitochondrial function. The TCA cycle intermediate, succinyl-CoA, is the donor for the modification.[2] The primary mitochondrial desuccinylase, SIRT5, removes this mark.[14] Therefore, the level of protein succinylation can reflect the metabolic state of the cell. Using the protocols described here, researchers have identified numerous succinylated enzymes within the TCA cycle, fatty acid oxidation, and amino acid metabolism, revealing how this PTM directly regulates metabolic flux.[3][7]

Metabolic Regulation of Succinylation Metabolism Metabolic Pathways (TCA Cycle, FAO) SuccinylCoA Succinyl-CoA Metabolism->SuccinylCoA produces SuccinylatedProtein Succinylated Protein (Altered Function) SuccinylCoA->SuccinylatedProtein donates succinyl group to Protein Target Protein (e.g., Metabolic Enzyme) Protein->SuccinylatedProtein SuccinylatedProtein->Protein removes succinyl group SIRT5 SIRT5 (Desuccinylase) SIRT5->Protein

Sources

Application Note: A Comprehensive Workflow for Quantitative Analysis of N6-Succinyllysine Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Protein Succinylation

Post-translational modifications (PTMs) are critical regulatory events that vastly expand the functional capacity of the proteome.[1][2][3] Among the growing list of identified PTMs, N6-succinyllysine (Ksuc), the addition of a succinyl group to a lysine residue, has emerged as a key regulator of cellular processes.[1][2] This modification involves the transfer of a succinyl group from succinyl-CoA, a central metabolite in the tricarboxylic acid (TCA) cycle, to the ε-amino group of a lysine residue.[1][2][4]

The addition of the succinyl moiety is profound; it imparts a significant structural and chemical change, converting the positively charged lysine to a negatively charged residue and adding a bulky four-carbon group (a mass shift of 100.0186 Da).[5][6] This alteration can dramatically impact protein conformation, stability, and function.[4] Dysregulation of protein succinylation is increasingly implicated in a range of pathologies, including metabolic disorders and cancer, making it a compelling area for therapeutic development and biomarker discovery.[1][2][7][8]

This application note provides a comprehensive, field-proven workflow for the identification and quantification of succinyllysine-modified peptides using immunoaffinity enrichment coupled with high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will detail the experimental protocols, explain the rationale behind key steps, and outline the data analysis pipeline required for a successful quantitative succinyl-proteomics study.

The Quantitative Succinyl-Proteomics Workflow

A successful quantitative proteomics experiment targeting a low-stoichiometry PTM like succinylation hinges on a multi-stage process. The primary challenge is to detect and quantify the modified peptides, which are often present in sub-stoichiometric amounts compared to their unmodified counterparts.[9] Therefore, a robust enrichment strategy is paramount. The diagram below outlines the major steps of the workflow.[10][11]

Succinyl_Workflow cluster_prep Sample Preparation cluster_quant Quantification & Enrichment cluster_analysis Analysis p1 1. Protein Extraction (Lysis & Sonication) p2 2. Reduction & Alkylation p1->p2 p3 3. Proteolytic Digestion (Trypsin) p2->p3 q1 4. Optional: Isobaric Labeling (TMT/iTRAQ) p3->q1 q2 5. Immunoaffinity Enrichment (Anti-Ksuc) q1->q2 q3 6. Desalting (C18 StageTip) q2->q3 a1 7. LC-MS/MS Analysis q3->a1 a2 8. Database Search & Identification a1->a2 a3 9. Quantification & Bioinformatics a2->a3

Caption: High-level overview of the quantitative succinyl-proteomics workflow.

Part 1: Detailed Experimental Protocols

This section provides step-by-step methodologies for the entire workflow. Adherence to these protocols is critical for reproducibility and generating high-quality data.

Protocol 1: Protein Extraction, Digestion, and Desalting

Rationale: The goal of this initial phase is to efficiently extract proteins from cells or tissues, denature them completely, and digest them into peptides suitable for mass spectrometry. Proper reduction and alkylation are essential to prevent disulfide bonds from interfering with digestion and analysis.

  • Protein Extraction:

    • Lyse cells or homogenized tissue in a urea-based lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0, with protease and phosphatase inhibitors).[10][12] The high concentration of urea ensures complete protein denaturation.

    • Sonicate the lysate on ice to shear DNA and reduce viscosity.[12][13]

    • Clarify the lysate by centrifugation at 20,000 x g for 15 minutes at 4°C to pellet cellular debris.[12]

    • Determine the protein concentration of the supernatant using a BCA assay.[12]

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5-10 mM and incubating for 1 hour at 37°C.[10][14]

    • Alkylate the resulting free thiols by adding iodoacetamide (IAA) to a final concentration of 15-20 mM. Incubate for 45 minutes in the dark at room temperature to prevent the reformation of disulfide bonds.[10][14]

  • Proteolytic Digestion:

    • Dilute the sample with 100 mM NH₄HCO₃ until the urea concentration is below 2 M. This is critical as high urea concentrations inhibit trypsin activity.

    • Add sequencing-grade trypsin at a 1:50 to 1:100 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.[10][12]

    • Stop the digestion by acidifying the sample with trifluoroacetic acid (TFA) to a final concentration of 1%.[10]

  • Peptide Desalting:

    • Activate a C18 Sep-Pak cartridge or StageTip with methanol or acetonitrile, then equilibrate with 0.1% TFA in water.

    • Load the acidified peptide mixture.

    • Wash the C18 material with 0.1% TFA to remove salts and other hydrophilic contaminants.

    • Elute the peptides with a solution of 0.1% TFA in 60-80% acetonitrile.

    • Lyophilize the desalted peptides to dryness using a vacuum concentrator.[10] The peptides are now stable for storage at -80°C or can proceed to the next step.

Protocol 2: Immunoaffinity Enrichment of Succinylated Peptides

Rationale: This is the most crucial step for succinylome analysis. Due to the low abundance of succinylated proteins, enrichment is necessary to increase the concentration of target peptides to a level detectable by the mass spectrometer.[15] This protocol uses an antibody that specifically recognizes the this compound residue.

  • Peptide Resuspension:

    • Resuspend the lyophilized peptides from Protocol 1 in NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).[7][14][16]

  • Incubation with Antibody Beads:

    • Add the peptide solution to pre-washed anti-succinyllysine antibody-conjugated agarose or magnetic beads (e.g., PTMScan® Succinyl-Lysine Motif Kit).[11][17]

    • Incubate overnight at 4°C with gentle end-over-end rotation to allow for maximal binding of succinylated peptides to the antibody.[7][16]

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Carefully remove the supernatant containing unbound peptides.

    • Wash the beads extensively to remove non-specifically bound peptides. A typical series includes four washes with NETN buffer followed by two washes with ice-cold deionized water.[7][10][16] Thorough washing is critical for reducing background and improving the specificity of identification.

  • Elution:

    • Elute the enriched succinylated peptides from the beads by incubating with a low-pH solution, typically 0.1% TFA.[7][10]

    • Combine the elution fractions and desalt immediately using a C18 StageTip as described in Protocol 1, Step 4.

    • Lyophilize the final enriched peptide sample to dryness.

Protocol 3: LC-MS/MS Analysis

Rationale: The enriched peptides are separated by reverse-phase liquid chromatography based on their hydrophobicity and then ionized and analyzed by a high-resolution mass spectrometer. The instrument measures the mass-to-charge ratio of the intact peptides and then fragments them to generate spectra that reveal their amino acid sequence and modification site.

  • Sample Preparation for Injection:

    • Resuspend the enriched, desalted peptides in a solution of 0.1% formic acid in water.[10] Formic acid is a common mobile phase modifier that aids in peptide ionization.

  • Chromatographic Separation (nanoLC):

    • Load the sample onto a reversed-phase analytical column (e.g., 75 µm ID x 25 cm, packed with C18 silica particles) connected to a nano-flow HPLC system.[10]

    • Separate the peptides using a binary solvent gradient over 90-120 minutes.

      • Solvent A: 0.1% formic acid in water

      • Solvent B: 0.1% formic acid in 90% acetonitrile

    • A typical gradient might run from 5% to 35% Solvent B, allowing for the separation of a complex peptide mixture.[10]

  • Mass Spectrometry (MS):

    • Analyze the eluted peptides on a high-resolution Orbitrap mass spectrometer (e.g., Q Exactive or Orbitrap Fusion Lumos).[5][10]

    • Acquisition Mode: Use a Data-Dependent Acquisition (DDA) method.

      • Full MS Scan (MS1): Acquire a high-resolution scan (e.g., 70,000 resolution) over a mass range of m/z 350–1800 to detect intact peptide ions.[5]

      • MS/MS Scan (MS2): Select the top 10-20 most intense precursor ions from the MS1 scan for fragmentation.[10]

      • Fragmentation: Use Higher-energy Collisional Dissociation (HCD) to fragment the peptides.[10]

      • Dynamic Exclusion: Set a dynamic exclusion duration (e.g., 15-30 seconds) to prevent repeated fragmentation of the same abundant peptides, allowing the instrument to sample lower-abundance species.[5]

    • Alternative Mode (DIA): For studies requiring high quantitative accuracy and reproducibility across many samples, Data-Independent Acquisition (DIA) is a powerful alternative that systematically fragments all ions within defined mass windows, reducing the problem of missing values.[15][18]

Part 2: Data Analysis and Interpretation

Raw mass spectrometry data must be processed through a computational pipeline to identify succinylated peptides, pinpoint the modification sites, and quantify their relative abundance between samples.

Database Search and PTM Identification
  • Software: Process the raw MS files using a dedicated proteomics software suite such as MaxQuant, Spectronaut, or Proteome Discoverer.[13][19]

  • Database: Search the generated peak lists against a relevant protein sequence database (e.g., UniProt/Swiss-Prot for your organism of interest).

  • Search Parameters:

    • Enzyme: Trypsin/P.

    • Missed Cleavages: Allow up to 2.

    • Fixed Modification: Carbamidomethylation of cysteine (+57.021 Da).

    • Variable Modifications: Oxidation of methionine (+15.995 Da), Acetylation (Protein N-terminus) (+42.011 Da), and Succinylation of lysine (+100.0186 Da) .[5]

    • Mass Tolerances: Set appropriate mass tolerances for precursor and fragment ions based on your instrument's performance (e.g., 10 ppm for MS1, 0.02 Da for MS2).

    • False Discovery Rate (FDR): Set a strict FDR of <1% for peptide and protein identification.

Quantification and Bioinformatics
  • Relative Quantification: Based on the experimental design (label-free or isobaric labeling), the software will calculate the relative abundance of each identified succinylated peptide across the different samples.

  • Statistical Analysis: Perform statistical tests (e.g., Student's t-test or ANOVA) on the normalized intensity values to identify succinylation sites that are significantly up- or down-regulated between conditions. A typical cutoff for significance is a fold change >1.5 and a p-value <0.05.[7]

  • Data Visualization: Volcano plots are an effective way to visualize differentially regulated sites, plotting the log2 fold change against the -log10 p-value.

  • Functional Enrichment Analysis: Use tools like DAVID or Panther to perform Gene Ontology (GO) and KEGG pathway enrichment analysis on the list of proteins with significantly altered succinylation.[12][20] This reveals which biological processes, cellular components, and molecular functions are most affected.[12][14]

Example Data Presentation

Quantitative results should be summarized in a clear, tabular format.

ProteinUniProt IDSuccinylation SiteFold Change (Treatment/Control)p-valueAssociated Pathway
Malate dehydrogenase, mitochondrialP08249K3102.850.0012TCA Cycle
Pyruvate kinase PKMP14618K4980.420.0035Glycolysis
ATP synthase subunit alphaP25705K4922.110.0150Oxidative Phosphorylation
Histone H3.1P68431K803.500.0008Chromatin Remodeling

Pathway Visualization: Succinylation in the TCA Cycle

Succinylation directly links the metabolic state of the cell, via the availability of succinyl-CoA, to protein regulation. Many enzymes within the TCA cycle itself are regulated by succinylation, creating a feedback mechanism.[10]

TCA_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Citrate Citrate AcetylCoA:e->Citrate:w Isocitrate Isocitrate Citrate->Isocitrate ACO AlphaKG α-Ketoglutarate Isocitrate->AlphaKG IDH SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA KGDH Succinate Succinate SuccinylCoA->Succinate SCS PDH PDH Complex (Ksuc) SuccinylCoA->PDH Provides succinyl group IDH Isocitrate Dehydrogenase (Ksuc) SuccinylCoA->IDH Provides succinyl group SDH Succinate Dehydrogenase (Ksuc) SuccinylCoA->SDH Provides succinyl group MDH Malate Dehydrogenase (Ksuc) SuccinylCoA->MDH Provides succinyl group Fumarate Fumarate Succinate->Fumarate SDH Malate Malate Fumarate->Malate FH Oxaloacetate Oxaloacetate Malate->Oxaloacetate MDH Oxaloacetate:n->Citrate:s CS Citrate Synthase ACO Aconitase KGDH α-KGDH Complex SCS Succinyl-CoA Synthetase FH Fumarase

Caption: Regulation of the TCA cycle by this compound modification.

References

  • Deciphering Protein Succinylation: Cellular Functions and Implic
  • Protein Succinylation: A Key Post-Translational Modific
  • Protein succinylation: regulating metabolism and beyond. (Source: PubMed Central)
  • Protein succinylation: regulating metabolism and beyond. (Source: Frontiers)
  • Protein succinylation: regulating metabolism and beyond.
  • Comprehensive analysis of the lysine succinylome in fish oil-treated prost
  • Comprehensive Succinylome Profiling Reveals the Pivotal Role of Lysine Succinylation in Energy Metabolism and Quorum Sensing of Staphylococcus epidermidis. (Source: PubMed Central)
  • Application Notes and Protocols for LC-MS/MS-based Detection of Succinyllysine-Containing Peptides. (Source: Benchchem)
  • Identification of Lysine Succinylation Substrates and the Succinylation Regulatory Enzyme CobB in Escherichia coli. (Source: NIH)
  • DIA/SWATH-Based Quantitative PTM Analysis.
  • Proteomics and succinylation modification characterization in clear cell renal cell carcinoma. (Source: SpringerLink)
  • Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds. (Source: PubMed Central)
  • Quantification and Identification of Post-Translational Modifications Using Modern Proteomics Approaches. (Source: PubMed Central)
  • PTMScan® Succinyl-Lysine Motif [Succ-K] Kit #13764. (Source: Cell Signaling Technology)
  • PTMScan® HS Succinyl-Lysine Motif (Succ-K) Kit #60724. (Source: Cell Signaling Technology)
  • MQSS 2019 | L15: Computational PTM proteomics | Kirti Sharma. (Source: YouTube)
  • Proteome-Wide Identification of Lysine Succinylation in the Proteins of Tomato (Solanum lycopersicum). (Source: PubMed Central)
  • Proteomic Quantification of Lysine Acetylation and Succinylation Profile Alterations in Lung Adenocarcinomas of Non-Smoking Females. (Source: PubMed Central)
  • Protein post-translational modification by lysine succinylation: Biochemistry, biological implications, and therapeutic opportunities. (Source: PubMed Central)
  • Benchmarking of quantitative proteomics workflows for Limited proteolysis mass spectrometry. (Source: EMBL-EBI)
  • Quantitative proteome and lysine succinylome analyses provide insights into metabolic regul

Sources

Application Notes and Protocols for In Silico Prediction of N6-Succinyllysine Sites

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Significance of N6-Succinyllysine in Cellular Regulation and Disease

This compound (Ksucc) is a crucial and widespread post-translational modification (PTM) where a succinyl group is covalently attached to a lysine residue on a protein.[1][2] This modification is more than a simple structural addition; it induces a significant chemical change by converting the positively charged amino group of lysine to a negatively charged one, a charge reversal of -1 to +1, and adds a bulky moiety of 100 Da.[3] This alteration can profoundly impact protein structure, stability, and function, thereby modulating a vast array of cellular processes.

Emerging research has highlighted the pivotal role of succinylation in regulating key metabolic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid metabolism.[4] Beyond metabolism, Ksucc is implicated in fundamental cellular activities such as gene expression regulation through histone modification, cell proliferation, and signaling.[5] Given its widespread influence, it is not surprising that aberrant succinylation is increasingly linked to various pathological conditions, including cancer and metabolic disorders.[6]

The experimental identification of Ksucc sites, primarily through mass spectrometry, is often a labor-intensive, time-consuming, and costly endeavor.[3][7] This has spurred the development of computational methods to predict potential succinylation sites from protein sequences. These bioinformatics tools leverage machine learning and deep learning algorithms to identify patterns and features associated with known Ksucc sites, offering a rapid and cost-effective means to guide experimental validation and uncover the functional implications of this vital PTM.[3][8]

II. The Landscape of Ksucc Prediction Tools: A Comparative Overview

A variety of bioinformatics tools have been developed for the prediction of this compound sites, each employing different algorithms and feature encoding schemes. The majority of these predictors are built upon machine learning frameworks, with Support Vector Machines (SVM) and Random Forests (RF) being particularly prevalent.[8] More recent developments have also incorporated deep learning architectures.[3][9][10]

Core Methodologies: A Glimpse Under the Hood

The predictive power of these tools hinges on two key components: the feature encoding strategy and the machine learning algorithm.

  • Feature Encoding: This process translates the amino acid sequence surrounding a potential Ksucc site into a numerical format that a machine learning model can interpret. Common encoding schemes include:

    • Amino Acid Composition (AAC): Represents the frequency of each amino acid in the sequence window.[7]

    • Binary Encoding: Assigns a unique binary vector to each amino acid, preserving positional information.[7]

    • Pseudo Amino Acid Composition (PseAAC): Incorporates sequence-order information and the physicochemical properties of amino acids.[11][12]

    • Position-Specific Scoring Matrix (PSSM): Captures evolutionary conservation information for each position in the sequence window by analyzing multiple sequence alignments.[13][14] This is a powerful feature as it reflects the functional importance of specific residues over evolutionary time.

  • Machine Learning Algorithms:

    • Support Vector Machines (SVM): A powerful classification algorithm that finds an optimal hyperplane to separate succinylated from non-succinylated sites in a high-dimensional feature space.[11][12]

    • Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees during training and outputs the class that is the mode of the classes of the individual trees.[15] Ensemble methods are particularly advantageous in bioinformatics as they can handle high-dimensional data and reduce the risk of overfitting, leading to more robust and accurate predictions.[16][17][18][19]

The logical workflow for a typical Ksucc prediction tool is illustrated in the diagram below.

Ksucc Prediction Workflow General Workflow of a Ksucc Prediction Tool Protein Sequence Protein Sequence Feature Extraction Feature Extraction Protein Sequence->Feature Extraction Sequence Windowing Machine Learning Model Machine Learning Model Feature Extraction->Machine Learning Model Prediction Score Prediction Score Machine Learning Model->Prediction Score Predicted Ksucc Sites Predicted Ksucc Sites Prediction Score->Predicted Ksucc Sites

Figure 1: A generalized workflow for bioinformatics tools predicting Ksucc sites.

Performance Evaluation Metrics

To assess and compare the performance of these prediction tools, several standard metrics are employed. A clear understanding of these is essential for interpreting the results.[12]

  • Sensitivity (Sn) or True Positive Rate (TPR): The proportion of actual succinylated sites that are correctly predicted. Sn = TP / (TP + FN)

  • Specificity (Sp) or True Negative Rate (TNR): The proportion of actual non-succinylated sites that are correctly predicted. Sp = TN / (TN + FP)

  • Accuracy (Acc): The overall proportion of correct predictions. Acc = (TP + TN) / (TP + TN + FP + FN)

  • Matthews Correlation Coefficient (MCC): A balanced measure that takes into account true and false positives and negatives, particularly useful for imbalanced datasets. It ranges from -1 (total disagreement) to +1 (perfect prediction), with 0 representing a random prediction.[4][20][21] MCC = (TPTN - FPFN) / sqrt((TP+FP)(TP+FN)(TN+FP)*(TN+FN))

  • Area Under the Receiver Operating Characteristic Curve (AUC): The AUC represents the probability that the classifier will rank a randomly chosen positive instance higher than a randomly chosen negative one. An AUC of 1.0 indicates a perfect classifier, while an AUC of 0.5 suggests a random guess.[22][23][24][25][26]

Where:

  • TP (True Positives): Correctly predicted succinylation sites.

  • TN (True Negatives): Correctly predicted non-succinylation sites.

  • FP (False Positives): Incorrectly predicted succinylation sites.

  • FN (False Negatives): Incorrectly missed succinylation sites.

Comparative Analysis of Prominent Ksucc Predictors

The following table summarizes the key features and reported performance of several widely used Ksucc prediction tools. It is important to note that performance metrics can vary depending on the benchmark dataset and cross-validation methodology used in the original studies.

Tool NameCore AlgorithmKey FeaturesReported Performance (AUC/MCC)Web Server
iSuc-PseAAC Support Vector Machine (SVM)Pseudo Amino Acid Composition (PseAAC)~0.79 / 0.43[11][12][11][27]
pSuc-Lys Ensemble Random ForestPseAAC, Random Down-sampling~0.85 / 0.54[20][20]
GPSuc Random Forest with Logistic RegressionMultiple sequence features (pCKSAAP, AAC, AAindex, Binary, PSSM)>0.85 / ~0.60[15][28][29]
SuccinSite2.0 Random ForestProfile-based features, Orthogonal binary features~0.87 / ~0.47[15]Not Publicly Available
pSuc-FFSEA Stacking Ensemble AlgorithmFeature fusion (EBGW, One-Hot, CBOW, etc.)Not specified in searches[9][10]

III. Practical Application: Step-by-Step Protocols

To facilitate the use of these powerful predictive tools, we provide detailed protocols for two of the most accessible and well-regarded web servers: GPSuc and iSuc-PseAAC .

Protocol 1: Predicting Ksucc Sites using the GPSuc Web Server

GPSuc is a versatile predictor that offers both generic and species-specific models, integrating multiple sequence features for enhanced accuracy.

Step 1: Access the GPSuc Web Server Navigate to the GPSuc homepage: [Link][28][29]

Step 2: Input Protein Sequence(s)

  • Ensure your protein sequence is in the FASTA format. The FASTA format consists of a single-line description, followed by lines of sequence data. The description line is distinguished from the sequence data by a greater-than (">") symbol in the first column.

  • Paste your FASTA-formatted sequence(s) into the text box provided under "Input your protein sequence here". The server accepts multiple sequences in a single submission.

Step 3: Select the Organism

  • From the dropdown menu labeled "Select the organism:", choose the species of your protein. GPSuc offers models for E. coli, S. cerevisiae, M. musculus, T. gondii, M. tuberculosis, S. lycopersicum, H. sapiens, A. capsulatus, T. aestivum, and a "Generic" model if your species is not listed.

  • Rationale: Species-specific models are trained on data from that particular organism and may capture species-specific sequence motifs around succinylation sites, potentially leading to higher accuracy. The generic model is trained on a combined dataset from multiple species.

Step 4: (Optional) Enter Email Address

  • You can enter your email address to receive a notification when the prediction is complete. This is particularly useful for large submissions.

Step 5: Submit the Job

  • Click the "Submit" button. The server will process your request, and the results will be displayed on a new page.

Step 6: Interpret the Output

  • The results page will display a table with the following columns:

    • Protein name: The identifier from your FASTA header.

    • Lysine position: The position of the lysine residue in the protein sequence.

    • Combined random forest score: A numerical score indicating the likelihood of succinylation. Higher scores suggest a higher probability.

    • Justification annotations: A confidence level for the prediction.

Protocol 2: Predicting Ksucc Sites using the iSuc-PseAAC Web Server

iSuc-PseAAC utilizes a Support Vector Machine (SVM) model with Pseudo Amino Acid Composition features to predict Ksucc sites.

Step 1: Access the iSuc-PseAAC Web Server Navigate to the iSuc-PseAAC homepage: [Link][11][27]

Step 2: Input Protein Sequence(s)

  • Paste your protein sequence(s) in FASTA format into the large text box. Alternatively, you can upload a file containing the sequences using the "Choose File" button.

Step 3: Submit for Prediction

  • Click the "Submit" button.

Step 4: Analyze the Results

  • The output will be displayed on a new page, typically in a tabular format.

  • The results will indicate the protein identifier, the position of the lysine residue, and a prediction of whether it is a succinylation site or not, often accompanied by a prediction score.

The following diagram illustrates the decision-making process for selecting and using a Ksucc prediction tool.

Tool Selection and Usage Decision Workflow for Ksucc Site Prediction Start Start Define Protein of Interest Define Protein of Interest Start->Define Protein of Interest Known Species? Known Species? Define Protein of Interest->Known Species? Use Species-Specific Model (e.g., GPSuc) Use Species-Specific Model (e.g., GPSuc) Known Species?->Use Species-Specific Model (e.g., GPSuc) Yes Use Generic Model (e.g., GPSuc, iSuc-PseAAC) Use Generic Model (e.g., GPSuc, iSuc-PseAAC) Known Species?->Use Generic Model (e.g., GPSuc, iSuc-PseAAC) No Prepare FASTA Sequence Prepare FASTA Sequence Use Species-Specific Model (e.g., GPSuc)->Prepare FASTA Sequence Use Generic Model (e.g., GPSuc, iSuc-PseAAC)->Prepare FASTA Sequence Submit to Web Server Submit to Web Server Prepare FASTA Sequence->Submit to Web Server Analyze Prediction Scores Analyze Prediction Scores Submit to Web Server->Analyze Prediction Scores Prioritize High-Confidence Sites Prioritize High-Confidence Sites Analyze Prediction Scores->Prioritize High-Confidence Sites Experimental Validation Experimental Validation Prioritize High-Confidence Sites->Experimental Validation

Figure 2: A decision-making workflow for selecting and applying a Ksucc prediction tool.

IV. Conclusion and Future Perspectives

Bioinformatics tools for the prediction of this compound sites have become indispensable for researchers in molecular biology, proteomics, and drug development. By providing rapid and reliable in silico predictions, these tools enable the prioritization of candidate sites for experimental validation, accelerating our understanding of the regulatory roles of succinylation. As more experimentally verified succinylation sites are discovered and machine learning algorithms continue to advance, we can anticipate the development of even more accurate and sophisticated prediction tools. The integration of diverse data types, such as protein structure information and protein-protein interaction networks, holds the promise of further enhancing the predictive power and biological context of these in silico approaches.

V. References

  • Simplilearn. (2025, July 31). ROC Curve and AUC in Machine Learning: A Complete Guide! Simplilearn.com. [Link]

  • Wong, T. T. (2016, September 28). A review of ensemble methods in bioinformatics. School of Mathematics and Statistics, University of Sydney.

  • Xu, Y., Ding, Y. X., Ding, J., Lei, Y. H., Wu, L. Y., & Deng, N. Y. (2015). iSuc-PseAAC: predicting lysine succinylation in proteins by incorporating peptide position-specific propensity. Scientific reports, 5, 10184. [Link]

  • Evidently AI. (2025, January 9). How to explain the ROC curve and ROC AUC score? Evidently AI. [Link]

  • DataCamp. (2024, September 10). AUC and the ROC Curve in Machine Learning. DataCamp. [Link]

  • Displayr. What is a ROC Curve and How to Interpret It. Displayr. [Link]

  • Hasan, M. M., & Kurata, H. (2019). Large-Scale Assessment of Bioinformatics Tools for Lysine Succinylation Sites. Cells, 8(2), 95. [Link]

  • ResearchGate. (2025, August 6). (PDF) ISuc-PseAAC: Predicting lysine succinylation in proteins by incorporating peptide position-specific propensity. ResearchGate. [Link]

  • ResearchGate. (2025, August 10). (PDF) A Review of Ensemble Methods in Bioinformatics. ResearchGate. [Link]

  • Bentham Science Publishers. (2010, December 1). A Review of Ensemble Methods in Bioinformatics. Bentham Science Publishers. [Link]

  • Towards Data Science. (2020, September 13). Understanding the ROC Curve and AUC. Towards Data Science. [Link]

  • Activeloop. What is MCC? Activeloop Glossary. [Link]

  • Tasmia, S. A., Kibria, M. K., Islam, M. A., Khatun, M. S., & Mollah, M. N. H. (2022). A Comprehensive Comparative Review of Protein Sequence-Based Computational Prediction Models of Lysine Succinylation Sites. Current protein & peptide science, 23(11), 744–756. [Link]

  • Semantic Scholar. (PDF) A Review of Ensemble Methods in Bioinformatics. Semantic Scholar. [Link]

  • R Discovery. ISuc-PseAAC: predicting lysine succinylation in proteins by incorporating peptide position-specific propensity.. R Discovery. [Link]

  • Ning, Q., Zhou, Y., & Li, G. (2018). Detecting Succinylation sites from protein sequences using ensemble support vector machine. BMC bioinformatics, 19(1), 237. [Link]

  • Thapa, N., Mohammad, T., & KC, D. B. (2021). Predicting Succinylation Sites in Proteins with Improved Deep Learning Architecture. arXiv preprint arXiv:2112.13735. [Link]

  • ResearchGate. Performance comparison of succinsite2.0 with existing predictors using independent testing dataset. ResearchGate. [Link]

  • ResearchGate. (2022, July 11). A Comprehensive Comparative Review of Protein Sequence-Based Computational Prediction Models of Lysine Succinylation Sites. ResearchGate. [Link]

  • ResearchGate. (2025, August 7). Extensive comparison of protein sequence-based bioinformatics applications for predicting lysine succinylation sites: a comparative review. ResearchGate. [Link]

  • Tung, C. S. (2007). On position-specific scoring matrix for protein function prediction. 2007 IEEE International Conference on Bioinformatics and Biomedicine (BIBM 2007), 127–132. [Link]

  • Jia, J., Liu, Z., Xiao, X., Liu, B., & Chou, K. C. (2016). pSuc-Lys: Predict lysine succinylation sites in proteins with PseAAC and ensemble random forest approach. Journal of theoretical biology, 394, 223–230. [Link]

  • Mao, L. (2019, August 4). Matthews Correlation Coefficient. Lei Mao's Log Book. [Link]

  • Wu, G., Ju, Z., Wang, X., Zhang, Y., & Li, M. (2022). pSuc-FFSEA: Predicting Lysine Succinylation Sites in Proteins Based on Feature Fusion and Stacking Ensemble Algorithm. Frontiers in genetics, 13, 881249. [Link]

  • Wu, G., Ju, Z., Wang, X., Zhang, Y., & Li, M. (2022). pSuc-FFSEA: Predicting Lysine Succinylation Sites in Proteins Based on Feature Fusion and Stacking Ensemble Algorithm. Frontiers in genetics, 13, 881249. [Link]

  • Wang, D., Zhang, Y., Wang, J., & Li, F. (2021). Mini-review: Recent advances in post-translational modification site prediction based on deep learning. Computational and structural biotechnology journal, 19, 4748–4757. [Link]

  • arXiv. (2024, June 8). A Fine-tuning Dataset and Benchmark for Large Language Models for Protein Understanding. arXiv. [Link]

  • ResearchGate. Matthews's correlation coefficients (MCC) calculated for random forest and other 5 machine learning classifiers.. ResearchGate. [Link]

  • Rice Computer Science. (2018, September 11). Position-specific score matrices. Species and Gene Evolution. [Link]

  • Anishnama. (2023, January 16). Matthews Correlation Coefficient(MCC) one of the best metric when 2 classes are imbalanced. Medium. [Link]

  • Cheek, S., Valley, J. L., & Keating, A. E. (2022). Position-Specific Enrichment Ratio Matrix scores predict antibody variant properties from deep sequencing data. mAbs, 14(1), 2058474. [Link]

  • Kyushu Institute of Technology. GPSuc|Prediction. [Link]

  • Kyushu Institute of Technology. GPSuc|Prediction. [Link]

  • International Journal of Computer Applications. Lysine Succinylation Sites Prediction in Proteins by using Support Vector Machine and Resolving Data Imbalance Is. International Journal of Computer Applications. [Link]

  • ResearchGate. (2022, April 7). (PDF) Protein post-translational modification by lysine succinylation: Biochemistry, biological implications, and therapeutic opportunities. ResearchGate. [Link]

  • Chen, T. R., Juan, S. H., Huang, Y. W., Lin, Y. C., & Lo, W. C. (2021). A secondary structure-based position-specific scoring matrix applied to the improvement in protein secondary structure prediction. PloS one, 16(7), e0255076. [Link]

  • ResearchGate. Summary of the four benchmark dataset.. ResearchGate. [Link]

  • OSF. Computational Prediction of Protein Post-Translational Modification Sites using ML Algorithms. OSF. [Link]

  • PubMed. (2025, December 22). A fully automated benchmarking suite to compare macromolecular complexes. PubMed. [Link]

  • Waterhouse, A., Bertoni, M., Bienert, S., Studer, G., Tauriello, G., Gumienny, R., Heer, F. T., de Beer, T. A. P., Rempfer, C., Bordoli, L., Lepore, R., & Schwede, T. (2018). SWISS-MODEL: homology modelling of protein structures and complexes. Nucleic acids research, 46(W1), W296–W303. [Link]

  • Lucris. Web Server Performance Modeling using an M/G/1/KPS Queue*. Lucris. [Link]

  • Zhang, Y., & Skolnick, J. (2005). The protein structure prediction problem could be solved using the T-score. Proceedings of the National Academy of Sciences of the United States of America, 102(4), 1029–1034. [Link]

  • Chou, K. C., & Shen, H. B. (2009). REVIEW: Recent advances in developing web-servers for predicting protein attributes. Natural science, 1(2), 63–92. [Link]

Sources

Application Notes and Protocols: Antibody-Based Affinity Enrichment of Succinylated Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Succinylome

Protein succinylation, a dynamic and reversible post-translational modification (PTM), involves the addition of a succinyl group to a lysine residue.[1][2] This modification is more than a simple structural alteration; it induces a significant charge change from +1 to -1 on the lysine residue and introduces a bulkier chemical group compared to acetylation or methylation.[2] These changes can profoundly impact protein structure, stability, and function, thereby regulating a wide array of cellular processes.[3]

Succinylation plays a critical role in fundamental cellular activities, including the regulation of metabolic pathways like the tricarboxylic acid (TCA) cycle, gene expression, and cellular signaling.[2][3][4] Dysregulation of protein succinylation has been implicated in a variety of diseases, including cancer, cardiovascular conditions, and metabolic disorders, making the study of the "succinylome" a promising area for therapeutic development.[2][5]

The low abundance of succinylated proteins presents a significant analytical challenge.[6] Therefore, highly specific and efficient enrichment techniques are paramount for their detection and characterization.[7] This guide provides a comprehensive overview and detailed protocols for the antibody-based affinity enrichment of succinylated proteins, a powerful method for isolating these modified proteins for downstream analysis, primarily by mass spectrometry.[3][7]

The Principle of Immunoaffinity Enrichment

Immunoaffinity enrichment leverages the high specificity of antibodies to capture target molecules. In this context, a "pan-specific" anti-succinyl-lysine antibody, which recognizes the succinyl-lysine motif irrespective of the surrounding amino acid sequence, is immobilized on a solid support, typically agarose or magnetic beads.[7][8] When a complex protein mixture, such as a cell lysate digest, is incubated with these antibody-conjugated beads, the succinylated peptides are selectively bound.[7] Unmodified peptides are then washed away, and the enriched succinylated peptides are eluted for subsequent analysis.[9][10]

Visualizing the Workflow

Succinylation_Enrichment_Workflow cluster_0 Sample Preparation cluster_1 Affinity Enrichment cluster_2 Downstream Analysis CellLysis Cell/Tissue Lysis ProteinQuant Protein Quantification CellLysis->ProteinQuant ReductionAlkylation Reduction & Alkylation ProteinQuant->ReductionAlkylation Digestion Proteolytic Digestion (e.g., Trypsin) ReductionAlkylation->Digestion Incubation Incubation with Peptide Mixture Digestion->Incubation AntibodyBeads Anti-Succinyl-Lysine Antibody-Coupled Beads AntibodyBeads->Incubation Washing Washing Steps Incubation->Washing Elution Elution Washing->Elution LCMS LC-MS/MS Analysis Elution->LCMS DataAnalysis Data Analysis & Site Identification LCMS->DataAnalysis Bioinformatics Bioinformatics Analysis DataAnalysis->Bioinformatics

Sources

Application Note: Development of a High-Sensitivity Targeted Proteomics Assay for Site-Specific Quantification of Protein Succinylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Protein Succinylation

Protein post-translational modifications (PTMs) are critical regulatory events that vastly expand the functional capacity of the proteome.[1][2] Among these, lysine succinylation—the addition of a succinyl group from succinyl-CoA to a lysine residue—is emerging as a pivotal modification linking cellular metabolism to protein function.[3][4][5] This PTM induces a significant chemical change, converting the lysine's positive charge to a negative one and adding a bulky structural moiety.[6] This alteration can profoundly impact protein structure, enzyme activity, and protein-protein interactions.[2][6]

Dysregulation of protein succinylation is implicated in a growing number of human diseases, including metabolic disorders, cancer, and inflammatory conditions.[7][8][9] Succinylation actively participates in diverse biological processes such as cell proliferation, metabolism, and gene expression.[7] Given its role in pathophysiology, the ability to accurately quantify changes in succinylation at specific protein sites is crucial for biomarker discovery, mechanistic studies, and the development of novel therapeutic strategies.[10]

Targeted mass spectrometry techniques, such as Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM), offer unparalleled sensitivity and specificity for quantifying predetermined sets of peptides in complex biological mixtures.[11][12][13] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on developing a robust targeted proteomics assay for the site-specific quantification of protein succinylation.

Assay Strategy: A Validated Workflow for Succinylation Quantification

The low stoichiometry of most PTMs, including succinylation, makes their detection and quantification challenging without a specialized workflow.[10] Our strategy is built on three core pillars: efficient enrichment of modified peptides, high-sensitivity targeted mass spectrometry, and the use of stable isotope-labeled (SIL) internal standards for ultimate quantitative accuracy.

The causality behind this multi-step process is clear:

  • Protein Extraction & Digestion: To access succinylation sites, proteins must be denatured, solubilized, and enzymatically digested into peptides. This foundational step ensures that all proteins are accessible to proteases.

  • Immunoaffinity Enrichment: Succinylated peptides are typically present at very low levels compared to their unmodified counterparts. Immunoaffinity enrichment using a high-specificity anti-succinyllysine antibody is essential to isolate and concentrate the target peptides, enabling their detection by the mass spectrometer.[5][10][14]

  • Targeted Mass Spectrometry (PRM/SRM): Instead of analyzing all peptides in a sample (discovery proteomics), a targeted approach focuses the instrument's time and sensitivity on a predefined list of succinylated peptides of interest.[13][15] This provides superior quantitative precision and a lower limit of detection.[16]

  • Data Analysis with Internal Standards: By spiking a known amount of a synthetic, heavy isotope-labeled version of the target peptide into the sample, relative or absolute quantification can be achieved with high confidence.[17][18][19]

The complete experimental workflow is depicted below.

AssayWorkflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment & Cleanup cluster_analysis Targeted MS Analysis A 1. Cell/Tissue Lysis & Protein Extraction B 2. Reduction, Alkylation & Trypsin Digestion A->B C 3. Spike-in Heavy Isotope Standard (SIL) B->C D 4. Immunoaffinity Enrichment (Anti-Succinyllysine Beads) C->D E 5. Wash & Elute Succinylated Peptides D->E F 6. LC-MS/MS Analysis (PRM Method) E->F G 7. Data Processing (Skyline) Peak Area Integration F->G H 8. Quantitative Analysis (Light/Heavy Ratio) G->H

Figure 1: High-level workflow for targeted succinylation analysis.

Detailed Protocols

Protocol 1: Protein Preparation and Digestion

This protocol is designed to achieve complete cell lysis and efficient, reproducible protein digestion, which is the foundation of any successful proteomics experiment.

Materials:

  • Lysis Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.0, supplemented with protease and phosphatase inhibitors.

  • Reducing Agent: 100 mM Dithiothreitol (DTT).

  • Alkylating Agent: 200 mM Iodoacetamide (IAA).

  • Digestion Buffer: 50 mM Tris-HCl, pH 8.0.

  • Sequencing-grade Trypsin.

  • Formic Acid (FA).

  • C18 Solid-Phase Extraction (SPE) cartridges.

Procedure:

  • Lysis: Lyse cell pellets or homogenized tissue in Lysis Buffer. Sonicate the lysate on ice to shear DNA and ensure complete disruption.[20]

  • Quantification: Centrifuge the lysate at 20,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Reduction: Add DTT to a final concentration of 5 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.[20]

  • Alkylation: Add IAA to a final concentration of 15 mM and incubate for 45 minutes in the dark at room temperature to cap free thiols, preventing disulfide bond reformation.[20]

  • Digestion: Dilute the sample with Digestion Buffer until the urea concentration is below 2 M. This is critical, as high urea concentrations inhibit trypsin activity. Add trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.[20]

  • Quenching & Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 SPE cartridge to remove salts and detergents. Lyophilize the clean peptides to dryness.

Protocol 2: Immunoaffinity Enrichment of Succinylated Peptides

The success of this protocol hinges on the specificity of the antibody and the stringency of the washes to minimize non-specific binding.

Materials:

  • NETN Buffer: 100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0.[9]

  • Anti-succinyllysine antibody-conjugated beads (e.g., PTMScan® Succinyl-Lysine Motif Kit).

  • Elution Buffer: 0.1% Trifluoroacetic Acid (TFA).[20]

  • Heavy isotope-labeled synthetic peptides corresponding to your targets (e.g., SpikeTides™ or AQUA peptides).[19][21]

Procedure:

  • Resuspension & Standardization: Resuspend the lyophilized peptides from Protocol 1 in NETN Buffer. Spike in the heavy isotope-labeled standard peptides at a concentration expected to be similar to the endogenous peptides.

  • Incubation: Add the anti-succinyllysine antibody-conjugated beads to the peptide solution. Incubate overnight at 4°C with gentle end-over-end rotation to capture the succinylated peptides.[9][20]

  • Washing: Pellet the beads and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound peptides:

    • Four washes with NETN buffer.[9][20]

    • Two washes with ice-cold, MS-grade water.[20]

  • Elution: Elute the enriched succinylated peptides from the beads by incubating with 0.1% TFA.[20] Collect the eluate. Repeat the elution step and combine the eluates.

  • Final Cleanup: Lyophilize the eluted peptides and desalt using a C18 ZipTip or equivalent before LC-MS/MS analysis.

Protocol 3: Targeted MS Method Development (PRM)

Parallel Reaction Monitoring (PRM) is the method of choice for targeted quantification on high-resolution mass spectrometers like the Orbitrap.[15][22] It offers excellent specificity by monitoring all fragment ions of a selected precursor, providing a richer dataset for confirmation compared to SRM.[15][22]

PRM_Principle A Peptide Mixture from LC Q1 Quadrupole (Q1) Isolates Target Precursor Ion (m/z) A->Q1 Ionization HCD HCD Cell Fragments Precursor Q1->HCD OT Orbitrap Analyzer Detects ALL Fragment Ions (Full MS/MS Scan) HCD->OT Data Data Analysis Extract Fragment Ion Chromatograms OT->Data

Figure 2: Principle of Parallel Reaction Monitoring (PRM).

Procedure:

  • Target Selection: Identify the succinylated peptides of interest from prior discovery experiments or literature. Note the precursor ion (m/z) and charge state for both the light (endogenous) and heavy (standard) versions.

  • Instrument Setup (Orbitrap Example):

    • Create a targeted inclusion list containing the precursor m/z values for each light/heavy peptide pair.

    • Set the MS1 resolution to >60,000 to ensure accurate precursor mass measurement.

    • For the PRM scan, use an isolation window of ~1.2-1.6 m/z.

    • Fragment the precursor ions using Higher-Energy Collisional Dissociation (HCD). Optimize the collision energy for each peptide if necessary, but a normalized collision energy (NCE) of 27-30% is a good starting point.

    • Acquire the MS/MS spectra in the Orbitrap at a resolution of >30,000.[23] This high resolution is key to separating target fragment ions from interferences.

  • Data Acquisition: Inject the enriched sample from Protocol 2 and acquire the data using the PRM method. Ensure the liquid chromatography gradient is long enough to resolve peptides effectively.

ParameterRecommended SettingRationale
MS1 Resolution 60,000 - 120,000Provides high mass accuracy for precursor selection.
PRM Isolation Window 1.2 - 1.6 m/zEfficiently isolates the target precursor ion.
Fragmentation HCD (NCE 27-30%)Provides robust and reproducible fragmentation of peptides.[23]
MS2 Resolution 30,000 - 60,000High resolution and mass accuracy are crucial for distinguishing fragment ions from isobaric interferences.[15][23]
AGC Target 1e5 - 2e5Prevents space-charge effects while ensuring good ion statistics.
Max Injection Time 50 - 100 msBalances scan speed with sensitivity for low-abundance analytes.

Table 1: Example PRM parameters for an Orbitrap mass spectrometer.

Data Analysis and Quality Control

Software: Skyline is a freely available and powerful tool for building targeted proteomics methods and analyzing the resulting data from SRM and PRM experiments.[16]

Analysis Workflow:

  • Import Data: Load the raw mass spectrometry files into Skyline.

  • Peak Integration: Skyline will automatically extract the chromatograms for the specified fragment ions of both the light (endogenous) and heavy (internal standard) peptides. Manually inspect and verify the peak integration boundaries for accuracy.

  • Quantification: The primary quantitative metric is the ratio of the integrated peak area of the endogenous (light) peptide to the known amount of the spiked-in (heavy) standard peptide.[17]

  • Quality Control:

    • Co-elution: The light and heavy peptides should co-elute perfectly. Any shift in retention time indicates a potential issue.

    • Fragment Ion Ratios: The relative ratios of the selected fragment ions should be consistent between the light and heavy peptides and across different samples. A deviation can indicate an interference.

    • Linearity and LLOQ: For absolute quantification, a calibration curve should be generated using varying amounts of the light peptide spiked into a representative matrix to determine the linear range and lower limit of quantification (LLOQ) of the assay.

Conclusion

This application note provides a comprehensive and validated framework for the development of a targeted proteomics assay for site-specific protein succinylation. By combining optimized sample preparation, high-efficiency immunoaffinity enrichment, and high-resolution PRM mass spectrometry, this workflow delivers the sensitivity, specificity, and quantitative accuracy required to investigate the role of this critical PTM in health and disease. The principles and protocols described herein empower researchers to move from hypothesis to validated, quantitative biological insights.

References

  • JPT Peptide Technologies. (n.d.). SpikeTides™ Reference Peptides for Targeted Proteomics.
  • MetwareBio. (n.d.). Parallel Reaction Monitoring (PRM) in Mass Spectrometry: A High-Resolution Targeted Quantification Method.
  • Hou, H., et al. (2024). Protein succinylation: regulating metabolism and beyond. Frontiers in Nutrition, 11.
  • Hou, H., et al. (2024). Protein succinylation: regulating metabolism and beyond. PubMed Central.
  • Mu, Y., et al. (2024). Dysregulation of protein succinylation and disease development. Frontiers in Physiology, 15.
  • Colby, A. R., et al. (2011). Constrained Selected Reaction Monitoring: Quantification of selected post-translational modifications and protein isoforms. PubMed Central.
  • Gillet, L. C., et al. (2024). Parallel reaction monitoring targeted mass spectrometry as a fast and sensitive alternative to antibody-based protein detection. Frontiers in Molecular Biosciences, 11.
  • Wikipedia. (n.d.). Selected reaction monitoring.
  • Hou, H., et al. (2024). Protein succinylation: regulating metabolism and beyond. ResearchGate.
  • SB-PEPTIDE. (n.d.). Stable Isotope Labeled (SIL) Peptides.
  • Held, J. M., et al. (2011). Applications Of Selected Reaction Monitoring (SRM)-Mass Spectrometry (MS) For Quantitative Measurement Of Signaling Pathways. PubMed Central.
  • Hou, H., et al. (2024). Protein succinylation: regulating metabolism and beyond. PubMed.
  • Creative Biostructure. (n.d.). Parallel Reaction Monitoring (PRM): Principles, Techniques and Applications.
  • Picotti, P., & Aebersold, R. (2008). Selected reaction monitoring for quantitative proteomics: a tutorial. BIOCEV.
  • University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies.
  • University of Washington Proteomics Resource. (n.d.). PRM.
  • JPT Peptide Technologies. (n.d.). Isotope Labeled Peptides: Precision Tools for Research.
  • MetwareBio. (n.d.). Succinylation Proteomics Service for Lysine Succinylation Analysis.
  • Creative Diagnostics. (n.d.). Protein Succinylation Proteomics Service.
  • Gao, Y., et al. (2025). Proteomics and succinylation modification characterization in clear cell renal cell carcinoma. Journal of Translational Medicine.
  • Zhao, L., et al. (2022). Quantification of Proteins Using Peptide Immunoaffinity Enrichment Coupled with Mass Spectrometry. JoVE.
  • PTM BIO. (n.d.). Succinylation Proteomics.
  • MtoZ Biolabs. (n.d.). Immunoaffinity Precipitation-Based Modified Peptide Enrichment Service.
  • Colak, G., et al. (2013). Enrichment of Succinylated Peptides from E. coli Lysate. ResearchGate.

Sources

workflow for global profiling of protein succinylation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Global Profiling of Protein Succinylation

Introduction: Unveiling the Succinylome

Protein succinylation is a dynamic and reversible post-translational modification (PTM) where a succinyl group is added to a lysine residue on a protein. This modification, first identified in E. coli in 2011, has since been implicated in a wide range of cellular processes across various organisms, from bacteria to humans. The addition of a succinyl group (C4H4O3) induces a significant chemical change, converting a positively charged lysine residue to a negatively charged one and introducing a larger structural moiety. This alteration can profoundly impact protein structure, function, enzymatic activity, and protein-protein interactions.

Global profiling of protein succinylation, or "succinylomics," is a powerful mass spectrometry-based proteomics approach used to identify and quantify thousands of succinylation sites in a complex biological sample. This application note provides a detailed, field-tested workflow for researchers, scientists, and drug development professionals aiming to investigate the role of protein succinylation in their biological systems of interest. The protocols described herein are designed to be robust and self-validating, drawing upon established methodologies and expert insights to ensure high-quality, reproducible results.

The Scientific Rationale: Why Study Protein Succinylation?

The study of protein succinylation is driven by its emerging roles in cellular metabolism and disease. Unlike more extensively studied PTMs like phosphorylation or acetylation, succinylation is intrinsically linked to the Krebs cycle, with succinyl-CoA serving as the donor molecule. This direct connection suggests that protein succinylation levels may act as a cellular sensor for metabolic flux and energy status.

Dysregulation of protein succinylation has been associated with various pathological conditions, including metabolic disorders, cancer, and neurodegenerative diseases. Therefore, a comprehensive understanding of the "succinylome" can provide novel insights into disease mechanisms and reveal potential biomarkers and therapeutic targets.

Experimental Workflow: A Comprehensive Overview

The global profiling of protein succinylation follows a multi-step proteomics workflow. Each stage is critical for the successful identification and quantification of succinylated peptides.

Succinylation_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis Prot_Ext 1. Protein Extraction & Quantification Reduction 2. Reduction & Alkylation Prot_Ext->Reduction Denature Digestion 3. Proteolytic Digestion Reduction->Digestion Prepare for cleavage Enrich 4. Succinyl-Peptide Immunoaffinity Enrichment Digestion->Enrich Generate peptides LC_MS 5. LC-MS/MS Analysis Enrich->LC_MS Isolate succinyl-peptides Data_Analysis 6. Database Searching & Bioinformatic Analysis LC_MS->Data_Analysis Generate spectra

Figure 1: A high-level overview of the global succinylomics workflow, from sample preparation to data analysis.

Part 1: Sample Preparation and Protein Digestion

The foundation of any successful proteomics experiment lies in meticulous sample preparation. The goal is to efficiently extract proteins, denature them, and digest them into peptides suitable for mass spectrometry analysis.

Protocol 1.1: Protein Extraction, Reduction, Alkylation, and Digestion

Rationale: This protocol details the initial steps of preparing a cell or tissue lysate for proteomic analysis. Lysis buffers containing urea are used to effectively denature proteins and solubilize cellular components. Dithiothreitol (DTT) reduces disulfide bonds, which are then permanently blocked by iodoacetamide (IAA) to prevent refolding. Finally, trypsin, a serine protease, is used to cleave proteins C-terminal to lysine and arginine residues, generating peptides of an ideal size for mass spectrometry.

Materials:

  • Lysis Buffer: 8 M Urea, 100 mM Tris-HCl, pH 8.0

  • Reducing Agent: 1 M Dithiothreitol (DTT)

  • Alkylating Agent: 1 M Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Tris-HCl, pH 8.0

  • BCA Protein Assay Kit

Procedure:

  • Cell/Tissue Lysis:

    • For cultured cells, wash the cell pellet with ice-cold PBS. Resuspend the pellet in Lysis Buffer.

    • For tissues, homogenize the tissue in Lysis Buffer on ice.

    • Sonicate the lysate on ice to shear DNA and ensure complete lysis.

    • Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Carefully collect the supernatant.

    • Determine the protein concentration using a BCA Protein Assay.

  • Reduction:

    • To a known amount of protein (e.g., 10 mg), add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 45 minutes.

  • Digestion:

    • Dilute the sample with 100 mM Tris-HCl, pH 8.0 to reduce the urea concentration to below 2 M. This is crucial for trypsin activity.

    • Add trypsin at a 1:50 (trypsin:protein) ratio by weight.

    • Incubate overnight at 37°C.

  • Desalting:

    • Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

    • Elute the peptides and dry them in a vacuum centrifuge.

Part 2: Immunoaffinity Enrichment of Succinylated Peptides

Succinylated peptides are typically of low abundance compared to their unmodified counterparts. Therefore, an enrichment step is essential to increase their concentration and enable their detection by mass spectrometry.

Protocol 2.1: Antibody-Based Enrichment of Succinyl-Lysine Peptides

Rationale: This protocol utilizes antibodies that specifically recognize the succinyl-lysine motif. These antibodies are conjugated to agarose beads, allowing for the capture and isolation of succinylated peptides from the complex peptide mixture.

Materials:

  • Anti-Succinyl-Lysine Antibody-Conjugated Agarose Beads

  • Immunoaffinity Purification (IAP) Buffer: 50 mM MOPS, pH 7.2, 10 mM Sodium Phosphate, 50 mM NaCl

  • Wash Buffer: IAP Buffer

  • Elution Buffer: 0.15% Trifluoroacetic Acid (TFA)

Procedure:

  • Bead Preparation:

    • Wash the anti-succinyl-lysine antibody-conjugated agarose beads three times with IAP Buffer.

  • Peptide Incubation:

    • Resuspend the dried, desalted peptide digest in IAP Buffer.

    • Add the peptide solution to the washed beads.

    • Incubate at 4°C for 2-4 hours with gentle rotation.

  • Washing:

    • Centrifuge the beads at 1,000 x g for 1 minute and discard the supernatant (this contains the non-succinylated peptides).

    • Wash the beads three times with IAP Buffer.

    • Wash the beads three times with water.

  • Elution:

    • Add Elution Buffer to the beads and incubate for 10 minutes at room temperature with gentle shaking.

    • Centrifuge and collect the supernatant containing the enriched succinylated peptides.

    • Repeat the elution step once more and combine the eluates.

  • Final Desalting:

    • Desalt the enriched peptides using a C18 ZipTip or similar SPE method.

    • Dry the enriched peptides in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.

Part 3: LC-MS/MS Analysis and Data Interpretation

The enriched succinylated peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their sequence and identify the site of modification.

LC_MS_Analysis cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Injection 1. Peptide Injection Separation 2. Reverse-Phase Separation Injection->Separation Gradient elution Ionization 3. Electrospray Ionization (ESI) Separation->Ionization Eluted peptides MS1 4. MS1 Scan (Precursor Ions) Ionization->MS1 Fragmentation 5. Fragmentation (CID/HCD) MS1->Fragmentation Select intense ions MS2 6. MS2 Scan (Fragment Ions) Fragmentation->MS2

Figure 2: The process of LC-MS/MS analysis for succinylated peptides.

3.1: LC-MS/MS Parameters

Rationale: High-resolution mass spectrometry is crucial for accurately identifying succinylated peptides. The succinyl group adds 100.01604 Da to the mass of a lysine residue. High mass accuracy in both the MS1 (precursor ion) and MS2 (fragment ion) scans is necessary to confidently assign the modification.

Typical Parameters:

  • LC System: A nano-flow HPLC system coupled to the mass spectrometer.

  • Column: A C18 reverse-phase column with a particle size of < 2 µm.

  • Gradient: A shallow gradient of acetonitrile in 0.1% formic acid is used to separate the peptides over 60-120 minutes.

  • Mass Spectrometer: A high-resolution Orbitrap or Q-TOF mass spectrometer.

  • MS1 Resolution: > 60,000

  • MS2 Resolution: > 15,000

  • Data-Dependent Acquisition (DDA): The top 10-20 most intense precursor ions from the MS1 scan are selected for fragmentation.

3.2: Data Analysis and Bioinformatics

Rationale: The raw mass spectrometry data is processed using specialized software to identify the peptides and localize the succinylation sites.

Workflow:

  • Database Searching:

    • Raw files are searched against a protein database (e.g., UniProt) using a search engine like MaxQuant, Sequest, or Mascot.

    • The search parameters must include:

      • Enzyme: Trypsin

      • Fixed Modification: Carbamidomethyl (C)

      • Variable Modifications: Oxidation (M), Acetyl (Protein N-term), and Succinyl (K).

      • Mass Tolerances: Appropriate for the instrument used (e.g., 10 ppm for precursor ions, 0.02 Da for fragment ions).

  • Site Localization:

    • The software will calculate a probability score for the localization of the succinyl group on a specific lysine residue within the peptide. High-confidence sites are typically those with a localization probability > 0.75.

  • Quantification:

    • For label-free quantification, the intensity of the precursor ion for a given peptide is compared across different samples.

    • For labeled quantification (e.g., SILAC, TMT), the relative intensities of the reporter ions are used.

  • Bioinformatic Analysis:

    • The identified succinylated proteins can be analyzed for enrichment in specific cellular compartments, biological processes, or molecular functions using tools like DAVID or Panther.

    • Motif analysis can be performed using tools like motif-X to identify consensus sequences around the succinylation sites.

Data Presentation: A Comparative Overview

The following table provides a summary of the expected outcomes and key considerations at each stage of the workflow.

Workflow Stage Key Objective Critical Parameters Expected Outcome
Protein Extraction & Digestion Obtain a clean, denatured, and digested peptide mixture.Urea concentration for trypsin activity; complete reduction and alkylation.1-10 mg of total peptides.
Enrichment Isolate succinylated peptides from the bulk of unmodified peptides.Antibody specificity and binding capacity; efficient washing and elution.A highly enriched population of succinyl-peptides.
LC-MS/MS Analysis Separate and sequence the enriched peptides.High-resolution mass analysis; appropriate fragmentation energy.High-quality MS/MS spectra for thousands of peptides.
Data Analysis Identify succinylated proteins and sites; perform quantification.Correct database and search parameters; stringent false discovery rate (FDR < 1%).A list of confidently identified and quantified succinylation sites.

Trustworthiness and Self-Validation

To ensure the reliability of the results, several quality control measures should be implemented:

  • Positive Controls: Spike a known succinylated protein (e.g., succinylated BSA) into a sample to verify the efficiency of the enrichment and LC-MS/MS detection.

  • Negative Controls: Perform a mock enrichment with beads that have not been conjugated to an antibody to assess non-specific binding.

  • Reproducibility: Analyze technical and biological replicates to ensure the consistency of the identified succinylation sites and their quantification.

By incorporating these measures, researchers can have high confidence in the validity of their succinylomics data.

References

  • Zhang, Z., Tan, M., Xie, Z., Dai, L., Chen, Y., & Zhao, Y. (2011). Identification of lysine succinylation as a new type of protein modification. Nature Chemical Biology, 7(1), 58–63. [Link]
  • Weinert, B. T., Scholz, C., Wagner, S. A., Iesmantavicius, V., Su, D., Daniel, J. A., & Choudhary, C. (2013). Lysine succinylation is a frequently occurring modification in prokaryotes and eukaryotes and extensively overlaps with acetylation. Cell Reports, 4(4), 842–851. [Link]
  • PTM-Biolabs. (n.d.). Succinylation Antibody, Anti-succinyllysine Antibody, PTM-401.

Application Note: A Researcher's Guide to Analyzing N6-Succinyllysine Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N6-succinyllysine (Ksucc) is a critical post-translational modification (PTM) that plays a pivotal role in regulating cellular metabolism and signaling.[1] This modification involves the addition of a succinyl group to a lysine residue, resulting in a significant mass shift of 100.0186 Da and a charge change from +1 to -1.[2][3][4] Such a substantial alteration can profoundly impact protein structure and function.[5][6] Given its deep involvement in metabolic pathways like the TCA cycle and its implications in diseases such as cancer, robust methods for its detection and analysis are paramount.[1][5][6] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the software and methodologies for analyzing Ksucc mass spectrometry data, ensuring both technical accuracy and insightful biological interpretation.

Introduction: The Significance of this compound

This compound is an evolutionarily conserved PTM found in both prokaryotes and eukaryotes.[7] The addition of the bulky and negatively charged succinyl group can lead to significant conformational changes in proteins, thereby affecting their activity, stability, and interactions.[8] Ksucc is particularly abundant in mitochondrial proteins and has been shown to regulate key enzymes in central metabolic pathways, including glycolysis, the TCA cycle, and fatty acid metabolism.[1][5][6] The dysregulation of protein succinylation is linked to various pathological conditions, making it a compelling subject for biomedical research and drug discovery.[4]

The analysis of Ksucc by mass spectrometry, however, is not without its challenges. The low stoichiometry of this modification necessitates highly sensitive enrichment techniques. Furthermore, the complexity of proteomics datasets requires specialized software and tailored bioinformatic workflows for accurate identification, site localization, and quantification.

The Integrated Workflow for Succinylome Analysis

A successful succinylomics experiment hinges on a well-structured workflow that seamlessly integrates wet-lab procedures with computational analysis. Each step is critical for the integrity of the final results.

succinylome_workflow cluster_experimental Experimental Phase cluster_data_analysis Data Analysis Phase ProteinExtract 1. Protein Extraction & Digestion Enrichment 2. Ksucc Peptide Enrichment (IAP) ProteinExtract->Enrichment LCMS 3. LC-MS/MS Analysis Enrichment->LCMS RawData 4. Raw Data Acquisition LCMS->RawData Data Transfer DBSearch 5. Database Search & PTM Identification RawData->DBSearch Quantification 6. Site Localization & Quantification DBSearch->Quantification Bioinformatics 7. Downstream Bioinformatics Quantification->Bioinformatics Interpretation 8. Biological Interpretation Bioinformatics->Interpretation

Caption: High-level overview of the experimental and computational workflow for Ksucc proteomics.

Recommended Software for Ksucc Data Analysis

Several software platforms are well-suited for the analysis of Ksucc data. The choice often depends on the experimental design (e.g., label-free vs. labeled quantification) and user familiarity with the interface.

Software PlatformKey Strengths for Ksucc AnalysisDeveloperLicense
MaxQuant A powerful, widely-used platform for quantitative proteomics, especially strong for Label-Free Quantification (LFQ).[9][10] It has robust algorithms for feature detection and alignment.Max Planck Institute of BiochemistryFree
Proteome Discoverer Offers a highly flexible, node-based workflow that allows for the integration of multiple search algorithms (e.g., Sequest HT) and PTM localization tools.[11][12]Thermo Fisher ScientificCommercial
PEAKS Studio Integrates de novo sequencing with traditional database searching, which is advantageous for identifying unexpected modifications and improving sequence coverage.[13][14][15]Bioinformatics Solutions Inc.Commercial
MS-Fragger (FragPipe) An ultrafast search engine that excels at open searches, making it highly effective for discovering a wide range of PTMs without prior specification.[16][17][18]Nesvizhskii Lab, University of MichiganFree

Detailed Protocols and Methodologies

Protocol 1: Immunoaffinity Purification of Succinylated Peptides

Causality: Due to the sub-stoichiometric nature of Ksucc, enrichment of modified peptides is a critical and non-negotiable step.[19] Immunoaffinity purification (IAP) using antibodies that specifically recognize the succinyl-lysine motif is the most effective method for this purpose.[19][20]

Materials:

  • Lyophilized tryptic peptides

  • Anti-succinyllysine antibody-conjugated beads (e.g., PTMScan® Succinyl-Lysine Motif [Succ-K] Kit)[21]

  • IAP Buffer (e.g., 50 mM MOPS/NaOH pH 7.2, 10 mM Na2HPO4, 50 mM NaCl)

  • Wash Buffer (e.g., IAP buffer)

  • Elution Buffer (0.15% Trifluoroacetic Acid in H2O)

  • C18 StageTips for desalting

Procedure:

  • Peptide Solubilization: Reconstitute the digested peptide mixture in IAP buffer.

  • Antibody Incubation:

    • Wash the anti-Ksucc antibody beads with IAP buffer to remove storage solutions.

    • Incubate the peptide solution with the beads for 2-4 hours at 4°C with gentle rotation. This allows for specific binding of Ksucc peptides to the antibody.

  • Washing:

    • Centrifuge the beads and carefully remove the supernatant, which contains unbound peptides.

    • Perform a series of washes (typically 3-5 times) with IAP buffer and then with water to remove non-specifically bound peptides. This step is crucial for reducing background noise.

  • Elution:

    • Add the acidic Elution Buffer to the beads to disrupt the antibody-peptide interaction.

    • Incubate for 10 minutes at room temperature with occasional vortexing.

    • Collect the supernatant containing the enriched Ksucc peptides.

  • Desalting and Concentration:

    • Desalt the eluted peptides using C18 StageTips to remove salts and detergents that can interfere with mass spectrometry.

    • Dry the purified peptides in a vacuum concentrator and store at -80°C until LC-MS/MS analysis.

Protocol 2: Data Analysis Workflow in MaxQuant

Causality: MaxQuant is selected here for its robust label-free quantification (LFQ) capabilities and its comprehensive output, which simplifies downstream analysis.[9][22]

Step-by-Step Guide:

  • Load Raw Data: Open MaxQuant and load your .raw mass spectrometry files.

  • Define Experimental Design: In the "Group-specific parameters," set up your experimental design by assigning samples to their respective groups.

  • Set Modification Parameters:

    • Under "Modifications," ensure "Succinylation (K)" is selected as a variable modification.

    • Include other common variable modifications like "Oxidation (M)".

    • Set "Carbamidomethyl (C)" as a fixed modification if you performed reduction and alkylation.

  • Configure Global Parameters:

    • In the "Global parameters" tab, add your FASTA database file.

    • Ensure "Match between runs" is enabled for LFQ to minimize missing values across samples.

    • Set the False Discovery Rate (FDR) for both peptides and proteins to 0.01.

  • Initiate the Search: Start the analysis. MaxQuant will perform peptide identification, quantification, and PTM localization.

  • Analyze the Output: The results will be in the combined/txt folder. The modificationSpecificPeptides.txt file is of primary interest. This file contains the identified succinylated peptides, their localization probabilities (a score indicating the confidence of site assignment), and their LFQ intensities across different samples.

Downstream Bioinformatics: From Data to Biological Insight

Identifying a list of succinylated proteins is just the beginning. The true value lies in understanding the biological implications of these modifications.

bioinformatics_pipeline cluster_downstream Bioinformatic Interpretation Ksucc_List High-Confidence Succinylated Protein List Motif Motif Analysis (e.g., motif-X) Ksucc_List->Motif GO GO & Pathway Enrichment (e.g., DAVID, Metascape) Ksucc_List->GO Network Protein-Protein Interaction Network Analysis (e.g., STRING) Ksucc_List->Network Biological_Context Biological Context & Hypothesis Generation Motif->Biological_Context GO->Biological_Context Network->Biological_Context

Caption: A workflow for the downstream bioinformatic analysis of succinylome data.

  • Motif Analysis: Tools such as motif-X can be used to analyze the amino acid sequences flanking the identified succinylation sites.[23] This can reveal consensus motifs that may be recognized by specific enzymes.

  • Gene Ontology (GO) and Pathway Enrichment: By submitting the list of succinylated proteins to databases like DAVID or Metascape, researchers can identify which biological processes, cellular components, and molecular functions are significantly overrepresented.[23][24] This often highlights the central role of succinylation in metabolism.[5][23]

  • Protein-Protein Interaction (PPI) Network Analysis: Using tools like the STRING database, one can visualize the interaction networks among the identified proteins.[23] This helps to identify functional clusters and key regulatory hubs that are targeted by succinylation.

Conclusion and Future Directions

The methodologies and software for analyzing this compound are continually improving, offering greater sensitivity and speed. The integration of data-independent acquisition (DIA) workflows, for instance, promises to enhance the depth and reproducibility of succinylome analysis.[25] By combining meticulous experimental protocols with sophisticated data analysis pipelines, researchers can effectively unravel the complex roles of protein succinylation in health and disease, paving the way for novel therapeutic strategies.

References

  • Vertex AI Search. (n.d.). Lysine succinylation, the metabolic bridge between cancer and immunity - PMC - NIH.
  • FragPipe. (n.d.). Open search for PTM discovery with FragPipe.
  • MSFragger. (n.d.). MSFragger | Ultrafast, comprehensive peptide identification for mass spectrometry–based proteomics.
  • ResearchGate. (n.d.). The role of lysine succinylation in metabolic reprogramming.
  • PMC - NIH. (2010). Identification of lysine succinylation as a new post-translational modification.
  • MetwareBio. (n.d.). Protein Succinylation: A Key Post-Translational Modification.
  • PMC - NIH. (n.d.). Large-Scale Assessment of Bioinformatics Tools for Lysine Succinylation Sites.
  • Frontiers. (n.d.). Protein succinylation: regulating metabolism and beyond.
  • YouTube. (2025). PTM and SPIDER Tutorial (PEAKS 12).
  • YouTube. (2017). PEAKS Studio 8.5 | PEAKS PTM Analysis Webinar.
  • PubMed. (2021). The Mystery of Extramitochondrial Proteins Lysine Succinylation.
  • PMC. (n.d.). Post-translational modulation of cell signalling through protein succinylation.
  • PMC - NIH. (2020). Identification of modified peptides using localization-aware open search.
  • PMC - PubMed Central. (n.d.). Succinome Analysis Reveals the Involvement of Lysine Succinylation in Metabolism in Pathogenic Mycobacterium tuberculosis.
  • The Prediction of Succinylation Site in Protein by Analyzing Amino Acid Composition. (2025).
  • ResearchGate. (n.d.). Basic statistical summary and bioinformatics analysis of succinylated....
  • YouTube. (2017). PEAKS Studio 8.5 | New Features.
  • Labile Search in MSFragger and FragPipe. (n.d.).
  • YouTube. (2017). PEAKS Studio 8.5 | Overview Webinar.
  • American Physiological Society Journal. (n.d.). The dawn of succinylation: a posttranslational modification.
  • YouTube. (2017). PEAKS Studio | Identification Walkthrough.
  • PubMed Central. (2020). SuccSite: Incorporating Amino Acid Composition and Informative k-spaced Amino Acid Pairs to Identify Protein Succinylation Sites.
  • bioRxiv. (2025). A New Detailed Mass Offset Search in MSFragger for Improved Interpretation of Complex PTMs.
  • Benchchem. (n.d.). Application Notes and Protocols for LC-MS/MS-based Detection of Succinyllysine-Containing Peptides.
  • ResearchGate. (2025). Identification of lysine succinylation as a new post-translational modification.
  • Cell Signaling Technology. (n.d.). PTMScan® Succinyl-Lysine Motif [Succ-K] Kit #13764.
  • Deciphering Protein Succinylation: Cellular Functions and Implications. (n.d.).
  • PTM BIO. (n.d.). Succinylation Proteomics.
  • SciSpace. (n.d.). Identification of lysine succinylation as a new post-translational modification.
  • PubChem - NIH. (n.d.). This compound.
  • Thermo Fisher. (n.d.). Set up the processing workflow - Proteome Discoverer Software.
  • MassIVE Dataset Summary. (n.d.). Improved Proteome-wide Succinylome Analysis by Data-Independent Acquisition Using High-Quality Succinyl Spectral Libraries.
  • PubMed Central. (2021). Comprehensive Succinylome Profiling Reveals the Pivotal Role of Lysine Succinylation in Energy Metabolism and Quorum Sensing of Staphylococcus epidermidis.
  • Pharmazie. (n.d.). MaxQuant – Information and Tutorial.
  • Galaxy Training!. (2020). Proteomics / Label-free data analysis using MaxQuant / Hands-on.
  • MaxQuant Software: Comprehensive Guide for Mass Spectrometry Data Analysis. (n.d.).
  • LNBio - CNPEM. (n.d.). Tutorial for protein identification and quantification with MaxQuant software platform.
  • Thermo Fisher. (n.d.). Processing-only analysis workflows - Proteome Discoverer Software.
  • YouTube. (2020). Overview of Proteome Discoverer.
  • MetwareBio. (n.d.). Succinylation Proteomics Service for Lysine Succinylation Analysis.
  • YouTube. (2020). B4B: Module 9 - Proteome Discoverer.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal in N6-Succinyllysine Western Blots

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support guide for the detection of N6-Succinyllysine (Ksucc) post-translational modifications (PTMs). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with low or no signal in their western blot experiments. Detecting lysine succinylation can be difficult due to its potentially low stoichiometry and the specific technical requirements needed to preserve and identify this modification. This guide provides in-depth, field-proven insights to help you diagnose and resolve these issues effectively.

Quick Diagnostic: A Troubleshooting Workflow

Before diving into detailed explanations, use the following flowchart to quickly diagnose the potential source of your low signal problem. This decision tree follows the logical flow of a western blot experiment, from sample preparation to final signal detection.

WB_Troubleshooting start Low or No Signal on Final Blot ponceau Check Ponceau S / Total Protein Stain on Membrane start->ponceau ponceau_ok Ponceau Signal is Strong & Even ponceau->ponceau_ok Yes ponceau_weak Ponceau Signal is Weak or Uneven ponceau->ponceau_weak No pos_ctrl Is the Positive Control Visible? ponceau_ok->pos_ctrl transfer_issue Potential Issue: - Inefficient protein transfer - Poor gel running conditions ponceau_weak->transfer_issue pos_ctrl_yes Positive Control is Visible pos_ctrl->pos_ctrl_yes Yes pos_ctrl_no Positive Control is NOT Visible pos_ctrl->pos_ctrl_no No sample_issue Potential Issue: - Low abundance of Ksucc in sample - Modification lost during prep pos_ctrl_yes->sample_issue immuno_issue Potential Issue: - Suboptimal antibody/blocking conditions - Inactive detection reagent pos_ctrl_no->immuno_issue solution1 Troubleshoot Sample Prep: - Increase protein load (50-100µg) - Use desuccinylase inhibitors (e.g., NAM) - Consider immunoprecipitation (IP) for enrichment sample_issue->solution1 solution2 Troubleshoot Immunodetection: - Optimize primary antibody concentration - Test different blocking buffers (BSA vs. Milk) - Use fresh, high-sensitivity ECL substrate - Increase exposure time immuno_issue->solution2 solution3 Troubleshoot Transfer/Electrophoresis: - Confirm transfer with Coomassie stain of post-transfer gel - Optimize transfer time/voltage - Use 0.2µm PVDF for smaller proteins - Ensure fresh running/transfer buffers transfer_issue->solution3

Caption: Troubleshooting decision tree for low signal in this compound western blots.

In-Depth Troubleshooting Guide & FAQs

This section is organized by experimental stage to help you systematically identify and resolve the root cause of weak signals.

Section 1: Sample Preparation & Protein Lysis

The stability and abundance of this compound in your sample are paramount. Issues at this stage are a primary cause of poor results.

Q1: My target protein is expressed, but I'm not seeing any succinylation signal. What's wrong?

A1: This is a classic problem that often points to two culprits: low natural abundance of the modification or its loss during sample preparation.

  • Causality—Low Stoichiometry: Succinylation, like many PTMs, can be substoichiometric, meaning only a small fraction of your total protein pool is modified at any given time.[1] If your total protein signal is strong but the Ksucc signal is weak, you may need to load significantly more protein than for a standard western blot. We recommend starting with 50-100 µg of total lysate per lane.[2] For very low-abundance targets, enrichment via immunoprecipitation (IP) using a succinyl-lysine motif antibody may be necessary before running the blot.[3][4][5]

  • Causality—Enzymatic Degradation: The succinyl group can be actively removed by cellular enzymes known as desuccinylases. The most prominent of these is SIRT5, a mitochondrial sirtuin that exhibits robust desuccinylase activity.[4][6][7][8] If these enzymes are active during lysis, you will lose your signal before you even load the gel.

    Solution: Always prepare lysates on ice and include inhibitors in your lysis buffer. Specifically for succinylation, the use of a general sirtuin inhibitor like Nicotinamide (NAM) is critical.[9] While specific SIRT5 inhibitors exist, NAM is broadly effective and readily available.[9]

Q2: What is the optimal lysis buffer formulation for preserving succinylation?

A2: A robust lysis buffer for PTM analysis must both efficiently solubilize proteins and inactivate degradative enzymes. We recommend a RIPA-based buffer supplemented with specific inhibitors.

ComponentFinal ConcentrationPurpose
Tris-HCl, pH 7.450 mMBuffering agent
NaCl150 mMMaintains ionic strength
NP-401% (v/v)Non-ionic detergent
Sodium deoxycholate0.5% (w/v)Ionic detergent
SDS0.1% (w/v)Strong ionic detergent
Protease Inhibitor Cocktail 1XPrevents protein degradation
Nicotinamide (NAM) 5-10 mMCrucial Sirtuin/Desuccinylase Inhibitor [8][9]
Trichostatin A (TSA)1 µMHDAC Inhibitor (often included for broad PTM analysis)
Sodium Butyrate5 mMHDAC Inhibitor (often included for broad PTM analysis)

Expert Tip: Prepare inhibitor stocks and add them fresh to your lysis buffer immediately before use, as their stability in aqueous solutions can be limited.

Section 2: Gel Electrophoresis & Membrane Transfer

Even with a perfectly prepared sample, inefficient separation or transfer will lead to a weak signal.

Q1: How can I be sure my succinylated proteins are transferring from the gel to the membrane correctly?

A1: Inefficient protein transfer is a frequent and often overlooked cause of weak western blot signals.[10] This is especially critical for PTM analysis where the target may already be in low abundance.

  • Trust but Verify: Never assume your transfer is complete. After transfer, stain the gel with Coomassie Blue.[11] A well-transferred gel should be faint, with only very high molecular weight proteins possibly remaining. If you see strong bands, your transfer is incomplete.

  • Optimize Transfer Conditions:

    • Membrane Choice: Polyvinylidene fluoride (PVDF) membranes are generally recommended over nitrocellulose due to their higher protein binding capacity and durability, which is advantageous for PTM detection.[12][13] For smaller proteins (<20 kDa), use a membrane with a smaller pore size (0.2 µm) to prevent "blow-through," where the protein passes through the membrane.[12][14]

    • Transfer Time & Voltage: These parameters are system-dependent (wet vs. semi-dry) and protein size-dependent.[14] High molecular weight proteins require longer transfer times or higher voltage, while low molecular weight proteins can be lost if the transfer runs too long.[11][14] If you are analyzing proteins of vastly different sizes, a gradient gel and an optimized wet transfer (e.g., overnight at a low constant voltage in the cold) often yield the most consistent results.[15]

  • Check for Bubbles: Air bubbles trapped between the gel and the membrane will completely block transfer, resulting in signal voids.[5][16] Use a roller or a pipette to gently and carefully remove any bubbles when assembling the transfer stack.[14][16]

Q2: Does the addition of a succinyl group affect my protein's migration on SDS-PAGE?

A2: Yes, and it's a critical point. The addition of a succinyl group changes the charge of a lysine residue from +1 to -1 at physiological pH and adds 100 Da of mass.[17][18][19] This significant change in both charge and size can lead to a noticeable shift in the protein's migration, often making it run slightly slower (higher apparent molecular weight) than the unmodified version. Be prepared for bands to appear at a slightly different position than predicted by the protein's primary sequence alone.[20]

Section 3: Antibody Incubation & Signal Detection

This final stage is where your signal is generated. Suboptimal conditions here can easily mask an otherwise successful experiment.

Q1: I'm still getting a weak signal even though I'm confident in my sample prep and transfer. What should I check next?

A1: The issue likely lies within your immunodetection steps: blocking, antibody concentration, or the detection reagent itself.

  • Blocking Buffer: The choice of blocking agent can significantly impact signal and background.

    • 5% w/v Non-Fat Dry Milk in TBST: This is a common and effective blocking agent. However, milk contains phosphoproteins which can sometimes interfere with phospho-specific antibodies. While less of a concern for succinylation, it's a point to consider.[2]

    • 5% w/v Bovine Serum Albumin (BSA) in TBST: BSA is a purified protein and is often considered a "cleaner" blocking agent. Many pan-succinyllysine antibody datasheets recommend using BSA.[17] If you are experiencing high background or weak signal with milk, switching to BSA is a primary troubleshooting step.[2]

  • Primary Antibody Concentration: Pan-succinyllysine antibodies are detecting a modification across many proteins, not a single target. The optimal dilution needs careful titration. Start with the manufacturer's recommended range (often 1:500 - 1:1000) and optimize from there.[17][19][21] Incubating overnight at 4°C can often increase signal specificity compared to a shorter incubation at room temperature.[22][23]

  • Detection Reagent (ECL Substrate): The sensitivity of your Enhanced Chemiluminescence (ECL) substrate is critical. Standard ECL reagents may not be sensitive enough for low-abundance PTMs. Solution: Use a high-sensitivity or "femto"-level ECL substrate.[22] These reagents can amplify the signal from the HRP-conjugated secondary antibody by orders of magnitude. Always prepare the ECL working solution fresh, as the reagents degrade after mixing.[24]

Q2: My film or imager shows no signal even after a long exposure. Could my antibodies or ECL be inactive?

A2: Absolutely. Reagents lose activity over time.

  • Antibody Activity: Ensure your primary and secondary antibodies have been stored correctly (typically at 4°C for short-term and -20°C for long-term) and have not been repeatedly frozen and thawed.[17][22]

  • ECL Substrate Activity: ECL reagents, particularly the peroxide solution, are sensitive to light and age. An expired or improperly stored substrate will fail to produce a signal.[22] Quick Test (Dot Blot): To quickly check your secondary antibody and ECL, spot a tiny amount (e.g., 1µL of a 1:1000 dilution) of your primary antibody directly onto a small piece of membrane. Let it dry, then proceed with your normal blocking, secondary antibody, and ECL detection steps. If you see a strong signal on the spot, your secondary antibody and ECL are working, and the problem lies elsewhere. If you see no signal, one of these reagents has lost activity.[5]

Key Experimental Protocols

Protocol 1: Preparation of Cell Lysates for Succinyllysine Analysis
  • Preparation: Pre-chill a centrifuge to 4°C. Prepare fresh Lysis Buffer (see table in Section 1) and keep it on ice.

  • Cell Harvest: Aspirate culture medium and wash cells twice with ice-cold PBS.

  • Lysis: Add an appropriate volume of ice-cold Lysis Buffer to the plate (e.g., 500 µL for a 10 cm dish). Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Homogenization: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. For tissue samples, homogenization may be required.

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[24]

  • Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a standard assay (e.g., BCA).

  • Storage: Add SDS-PAGE loading buffer, boil for 5 minutes, and store at -80°C for long-term use or use immediately.

Protocol 2: Immunodetection Workflow
  • Blocking: After protein transfer, wash the membrane briefly with TBST. Incubate the membrane in blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[23]

  • Primary Antibody Incubation: Dilute the anti-Succinyllysine antibody in fresh blocking buffer to the optimized concentration. Incubate the membrane in the primary antibody solution, typically overnight at 4°C, with gentle agitation.[23]

  • Washing: Decant the primary antibody solution. Wash the membrane three times for 5-10 minutes each with a generous volume of TBST at room temperature with agitation.[23]

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) in fresh blocking buffer. Incubate the membrane for 1 hour at room temperature with agitation.[15]

  • Final Washes: Decant the secondary antibody solution. Wash the membrane at least three times for 10 minutes each with TBST to remove unbound secondary antibody and reduce background.[15]

  • Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.[24] Immediately acquire the signal using a chemiluminescence imager or X-ray film. Start with a short exposure and increase as needed to avoid signal saturation.[22]

References

  • Rardin, M. J., He, W., Nishida, Y., Newman, J. C., Verdin, E., & Gibson, B. W. (2013). Sirt5 is a NAD-dependent protein lysine demalonylase and desuccinylase. Journal of Biological Chemistry.
  • Du, J., Zhou, Y., Su, X., Yu, J. J., Khan, S., Jiang, H., ... & Lin, H. (2011). Sirt5 is a NAD-dependent protein lysine demalonylase and desuccinylase. Science.
  • Abreu, R., Matos, A. R., & Moura, G. R. (2019).
  • Schlicker, C., Gertz, M., Papatheodorou, P., Kachholz, B., Becker, C. F., & Steegborn, C. (2013). Inhibitors of the NAD+-Dependent Protein Desuccinylase and Demalonylase Sirt5. ACS Medicinal Chemistry Letters.
  • Creative Proteomics. (n.d.). Succinylation Analysis Service.
  • PTM BIO. (n.d.). Anti-Succinyllysine Rabbit pAb. PTM BIO.
  • MetwareBio. (2023).
  • PTM BIO. (n.d.).
  • Galli, U., Rumpf, T., & Steegborn, C. (2022). Insights on the Modulation of SIRT5 Activity: A Challenging Balance. Journal of Medicinal Chemistry.
  • Matos, A. R., & Moura, G. R. (2019). Development and Optimization of a Miniaturized Western Blot-Based Screening Platform to Identify Regulators of Post-Translational Modifications.
  • MetwareBio. (2023).
  • Addgene. (2024). Troubleshooting and Optimizing a Western Blot. Addgene Blog.
  • Schiedel, M., Rumpf, T., & Karaman, B. (2022). Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5. Journal of Medicinal Chemistry.
  • Azure Biosystems. (2021).
  • CONICET Digital. (2019). Development and optimization of a miniaturized western blot-based screening platform to identify regulators of post-translational modifications. Repositorio Institucional CONICET Digital.
  • Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American Journal of Medical Sciences.
  • PhosphoSolutions. (n.d.). Western Blot Transfer Efficiency – The Good, the Bad, and the Ugly. PhosphoSolutions.
  • Abcam. (n.d.). Western blot transfer techniques. Abcam.
  • Bitesize Bio. (2025). How to Optimize Your Western Blot Transfers. Bitesize Bio.
  • Tcerkassova, O., & Yli-Harja, O. (2016). Quantification of Lysine Acetylation and Succinylation Stoichiometry in Proteins Using Mass Spectrometric Data-Independent Acquisitions (SWATH). Journal of The American Society for Mass Spectrometry.
  • Sino Biological. (n.d.). Western Blot Troubleshooting Low Signal or No Signal. Sino Biological.
  • Thermo Fisher Scientific. (n.d.). Western Blot Transfer Methods. Thermo Fisher Scientific.
  • Thermo Fisher Scientific. (n.d.). Western Blot Troubleshooting. Thermo Fisher Scientific.
  • Cell Signaling Technology. (n.d.). Western Blotting Troubleshooting Guide. Cell Signaling Technology.
  • Novus Biologicals. (n.d.). Succinyl-Lysine Antibody - BSA Free. Novus Biologicals.
  • Proteintech. (n.d.). Western Blot Troubleshooting: Weak/No Signal & Other. Proteintech Group.
  • Boster Biological Technology. (2024). Common Troubleshooting Tips for Western Blot Results. Boster Bio.
  • Biomol. (n.d.). Western Blot Protocol. Biomol.
  • ABclonal. (n.d.). Western Blot Protocol. ABclonal.
  • OriGene Technologies. (n.d.). Western Blot Protocol. OriGene Technologies.
  • Zhang, Z., Tan, M., Xie, Z., Dai, L., Chen, Y., & Zhao, Y. (2011). Identification of lysine succinylation as a new post-translational modification.
  • PTM BIO. (n.d.). Anti-Succinyllysine Mouse mAb. PTM BIO.
  • Fisher Scientific. (n.d.). PTM BIO LLC Pan anti-succinyllysine antibody, 100 uL. Fisher Scientific.
  • Cell Signaling Technology. (n.d.). PTMScan® Succinyl-Lysine Motif [Succ-K] Kit #13764. Cell Signaling Technology.

Sources

Technical Support Center: Enhancing the Efficiency of Succinylated Peptide Enrichment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for succinylated peptide enrichment. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating succinylated peptides for mass spectrometry-based proteomics. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your experiments are both efficient and reproducible.

Lysine succinylation is a critical post-translational modification (PTM) where a succinyl group from succinyl-CoA is added to a lysine residue on a protein.[1][2][3] This modification is not just a minor chemical change; it imparts a significant structural and chemical alteration by adding a bulky group (100 Da) and shifting the lysine's charge from +1 to -1 at physiological pH.[4][5] This substantial change can profoundly impact protein function, stability, and interactions, making it a key regulator in cellular metabolism, mitochondrial function, and various disease states like cancer.[1][2][6]

The most common and effective method for studying this PTM is through the enrichment of succinylated peptides from a complex protein digest using antibodies specific to succinyl-lysine, followed by analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][7] This guide focuses on troubleshooting and optimizing this crucial enrichment step.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions researchers often have when embarking on succinylation analysis.

Q1: Why is enrichment necessary for studying succinylated peptides?

Like many PTMs, succinylation is a low-abundance modification.[8][9] This means that in a typical cell lysate digest, unmodified peptides are present in vast excess. Without an enrichment step, the signals from succinylated peptides would be masked by the overwhelming abundance of their unmodified counterparts during mass spectrometry analysis, making their detection and quantification nearly impossible. Immunoaffinity enrichment using a succinyl-lysine specific antibody selectively captures these rare peptides, concentrating them to a level amenable for sensitive MS analysis.[7]

Q2: What is the difference between enzymatic and non-enzymatic succinylation, and does it affect my enrichment strategy?

Succinylation can occur through two mechanisms: enzymatically, catalyzed by succinyltransferases, or non-enzymatically, through the direct reaction of succinyl-CoA with lysine residues.[1][10] The high concentration of succinyl-CoA and alkaline pH within mitochondria are thought to drive significant non-enzymatic succinylation in that organelle.[11] For the purpose of enrichment, the anti-succinyl-lysine antibody recognizes the final modified lysine residue. Therefore, the enrichment strategy itself does not distinguish between peptides that were modified enzymatically or non-enzymatically. The pan-specific antibody will capture all succinyl-lysine containing peptides regardless of their origin.[4]

Q3: What are the critical controls I should include in my enrichment experiment?

To ensure the specificity and reliability of your results, several controls are essential:

  • Isotype Control: Perform a parallel immunoprecipitation (IP) with a non-specific antibody of the same isotype as your anti-succinyl-lysine antibody.[12] This helps to identify proteins or peptides that bind non-specifically to the immunoglobulin itself.

  • Beads-Only Control: Incubate your peptide lysate with the beads (e.g., Protein A/G agarose) alone, without any antibody. This control identifies peptides that adhere non-specifically to the bead matrix.[13]

  • Total Proteome/Input: Analyze a small fraction of the peptide digest before the enrichment step. This provides a reference for the overall protein composition and helps to confirm that the enrichment is selective for succinylated peptides.

Q4: Can I use the same sample preparation protocol for succinylation as I do for global proteomics?

While the initial steps of protein extraction, reduction, alkylation, and digestion are similar, succinylation analysis has specific requirements. Crucially, you must ensure your lysis and digestion buffers do not contain components that could interfere with the antibody-antigen interaction during enrichment. Furthermore, because succinylation blocks tryptic cleavage at the modified lysine, the resulting peptide landscape will be different from a standard digest.[14] It's also vital to work quickly and keep samples cold to minimize the activity of endogenous enzymes that might alter the PTM landscape post-lysis.[8]

Succinylated Peptide Enrichment Workflow

The following diagram outlines the key stages of a typical immunoaffinity-based enrichment experiment for succinylated peptides.

Succinylation_Workflow cluster_prep Sample Preparation cluster_enrich Enrichment cluster_analysis Analysis Start Cell/Tissue Lysis Digest Protein Digestion (e.g., Trypsin) Start->Digest Desalt1 Peptide Desalting (C18) Digest->Desalt1 Incubate Incubate Peptides with Anti-Succinyl-Lysine Antibody-Bead Conjugate Desalt1->Incubate Input Peptides Wash Wash Beads to Remove Non-Specific Binders Incubate->Wash Elute Elute Enriched Succinylated Peptides Wash->Elute Desalt2 Final Desalting (C18 ZipTip) Elute->Desalt2 LCMS LC-MS/MS Analysis Desalt2->LCMS Enriched Peptides Data Database Search & Bioinformatics LCMS->Data

Caption: Workflow for succinylated peptide enrichment and analysis.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common problems in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: Low Yield of Identified Succinylated Peptides

Q: I've completed my LC-MS/MS analysis, but the number of identified succinylated peptides is much lower than expected. What could be the cause?

Potential Causes & Solutions:

  • Inefficient Protein Digestion: Succinylation blocks tryptic cleavage at the modified lysine. If digestion is incomplete, very large peptides may be generated that are difficult to enrich or detect by MS.

    • Solution: Optimize your digestion protocol. Ensure your protease (e.g., trypsin) is active and used at an appropriate enzyme-to-substrate ratio (typically 1:20 to 1:50). Consider extending the digestion time or performing a sequential digestion with a second protease of different specificity (e.g., Lys-C).

  • Poor Antibody Performance: The affinity and specificity of the anti-succinyl-lysine antibody are paramount.

    • Solution: Verify the performance of your antibody lot. If possible, test it with a known succinylated protein standard. Consider purchasing a new antibody from a reputable vendor that provides validation data for IP applications.[5]

  • Suboptimal Incubation Conditions: Insufficient incubation time or incorrect temperature can lead to incomplete capture of target peptides.

    • Solution: Incubate the peptide lysate with the antibody-bead conjugate overnight at 4°C with gentle end-over-end rotation.[6][15] This ensures sufficient time for the binding equilibrium to be reached without compromising peptide stability.

  • Loss of Peptides During Washing/Elution: Overly stringent washing can strip away specifically bound peptides, while inefficient elution will leave them attached to the beads.

    • Solution: Use a well-established wash buffer like NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).[6][15][16] For elution, use a low pH solution such as 0.1% trifluoroacetic acid (TFA).[6][14] Ensure elution volumes are sufficient to cover the beads and consider performing multiple, sequential elutions that are then pooled.

Problem 2: High Background of Non-Specific Peptides

Q: My results show a high number of unmodified peptides, suggesting significant non-specific binding. How can I improve the specificity of my enrichment?

Potential Causes & Solutions:

  • Non-Specific Binding to Beads or Antibody: This is one of the most common challenges in any immunoprecipitation experiment.[17] Peptides can adhere to the agarose/magnetic beads or the antibody itself through hydrophobic or electrostatic interactions.[17]

    • Solution 1: Pre-clearing the Lysate: This is a highly effective step to reduce background.[12] Before adding the specific antibody, incubate your peptide lysate with beads-only (e.g., Protein A/G agarose) for 1-2 hours.[13] Centrifuge to pellet the beads and transfer the supernatant (which now has fewer non-specific binders) to a new tube for the actual immunoprecipitation.

    • Solution 2: Optimize Wash Buffer and Steps: Increase the stringency of your washes to disrupt weak, non-specific interactions. You can increase the salt concentration (e.g., from 150 mM to 300 mM NaCl) or the detergent concentration (e.g., 0.1% to 0.5% NP-40) in your wash buffer.[18][19] Additionally, increase the number of washes from 2-3 to 4-5.[6]

    • Solution 3: Blocking the Beads: Before adding the antibody, incubate the beads with a blocking agent like bovine serum albumin (BSA) or salmon sperm DNA to saturate non-specific binding sites.[12]

The following diagram illustrates the logic of reducing non-specific binding.

Troubleshooting_Binding cluster_problem Problem: High Non-Specific Binding cluster_causes Potential Causes cluster_solutions Solutions Problem High Background Unmodified peptides co-elute with succinylated peptides Cause1 Peptides bind to beads Problem->Cause1 Cause2 Peptides bind to antibody (non-specifically) Problem->Cause2 Cause3 Ineffective washing Problem->Cause3 Sol1 Pre-clear lysate with beads-only Cause1->Sol1 Sol2 Block beads with BSA Cause1->Sol2 Sol3 Use Isotype Control Antibody Cause2->Sol3 Sol4 Increase wash stringency (Salt/Detergent) Cause3->Sol4 Sol5 Increase number of washes Cause3->Sol5

Caption: Troubleshooting logic for high non-specific binding.

Problem 3: Poor Reproducibility Between Replicates

Q: I am seeing significant variation in the number and identity of succinylated peptides between my biological or technical replicates. What are the likely sources of this variability?

Potential Causes & Solutions:

  • Inconsistent Sample Handling: Variability in lysis efficiency, digestion times, or temperatures can lead to different starting material for each replicate.

    • Solution: Standardize every step of the sample preparation protocol. Use a programmable sonicator for consistent lysis, a temperature-controlled incubator for digestion, and ensure all reagents are from the same stock solution for a given experimental batch.

  • Variable Antibody/Bead Aliquoting: Inconsistent amounts of antibody or beads used for each IP will lead to variable enrichment capacity.

    • Solution: Create a homogenous slurry of the antibody-bead conjugate and use a wide-bore pipette tip to aliquot it into each sample. Gently mix the slurry before taking each aliquot to ensure the beads are evenly suspended.

  • Manual Enrichment Inconsistencies: Manual washing and elution steps can introduce significant variability.

    • Solution: If available, consider using an automated immunoprecipitation platform.[20] These systems use magnetic beads and programmed liquid handling to ensure each sample is treated identically, significantly improving reproducibility. If performing the protocol manually, be meticulous with timing, volumes, and aspiration steps to minimize sample-to-sample differences.

Key Experimental Protocols & Parameters

Table 1: Recommended Buffer Compositions
Buffer TypeComponentConcentrationPurpose
Lysis Buffer (Urea-based) Urea8 MDenatures proteins, inactivates proteases/phosphatases
Tris-HCl, pH 8.050 mMBuffering agent
Protease/Phosphatase InhibitorsVariesPrevent unwanted protein/PTM degradation
IP/Wash Buffer (NETN) Tris-HCl, pH 8.050 mMBuffering agent
NaCl100-150 mMReduces ionic non-specific interactions
EDTA1 mMChelates divalent cations
NP-40 (or Triton X-100)0.5%Non-ionic detergent to reduce hydrophobic interactions
Elution Buffer Trifluoroacetic Acid (TFA)0.1%Low pH disrupts antibody-antigen binding
Protocol 1: Immunoaffinity Enrichment of Succinylated Peptides

This protocol is a standard starting point and should be optimized for your specific experimental system.

  • Peptide Preparation: Start with lyophilized peptides from a successfully digested and desalted protein lysate.

  • Resuspension: Dissolve the dried peptides in NETN buffer to a final concentration of approximately 1-5 mg/mL.[6][15]

  • (Optional but Recommended) Pre-clearing: a. Add 20 µL of washed Protein A/G agarose bead slurry to the peptide solution. b. Incubate for 1-2 hours at 4°C with gentle rotation. c. Centrifuge at 2,000 x g for 1 min at 4°C. d. Carefully transfer the supernatant to a new, pre-chilled microfuge tube.

  • Immunoprecipitation: a. Add the anti-succinyl-lysine antibody (refer to manufacturer's recommendation for amount, e.g., 10-20 µg) to the pre-cleared peptide solution. b. Incubate for 2-4 hours at 4°C with gentle rotation. c. Add 40 µL of washed Protein A/G agarose bead slurry. d. Incubate overnight at 4°C with gentle rotation.[15]

  • Washing: a. Centrifuge the tubes at 2,000 x g for 1 min at 4°C and discard the supernatant. b. Add 1 mL of cold NETN buffer to the beads. Invert the tube several times to wash. c. Repeat the wash step three more times for a total of four washes.[6] d. Perform two final washes with 1 mL of cold, purified water to remove residual buffer components.[6]

  • Elution: a. After the final wash, remove all residual water. b. Add 50-100 µL of 0.1% TFA to the beads. c. Vortex briefly and incubate for 5-10 minutes at room temperature with occasional agitation. d. Centrifuge at 2,000 x g for 1 min and carefully transfer the supernatant (containing your enriched peptides) to a new tube. e. Repeat the elution step once more and pool the eluates.

  • Final Steps: a. Immediately desalt the eluted peptides using C18 ZipTips or an equivalent method to remove elution buffer components that are incompatible with mass spectrometry.[6] b. Dry the purified peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.

By systematically addressing these common issues and employing robust controls, you can significantly improve the efficiency, specificity, and reproducibility of your succinylated peptide enrichment experiments, leading to higher quality data and more reliable biological insights.

References

  • MetwareBio. (n.d.). Succinylation Proteomics Service for Lysine Succinylation Analysis.
  • MtoZ Biolabs. (n.d.). How to Prevent Non‑specific Binding in Co‑IP Assays?
  • Xia, X., Chen, X., Li, J., Zhou, X., Liu, Y., Zhong, L., Tang, Y., & Zheng, H. (2019). Global analysis of lysine succinylation in patchouli plant leaves. Horticulture Research, 6(1), 1-1.
  • Li, R., et al. (2025). Proteomics and succinylation modification characterization in clear cell renal cell carcinoma.
  • Creative Biolabs. (n.d.). Deciphering Protein Succinylation: Cellular Functions and Implications.
  • Creative Diagnostics. (n.d.). Protein Succinylation Proteomics Service.
  • ResearchGate. (2022). How can I reduce non-specific binding of protein during magnetic bead co-IP?
  • Hart, G. W., & Ball, L. E. (2019). The challenge of detecting modifications on proteins. Essays in Biochemistry, 63(3), 285-296.
  • Xie, Z., Dai, J., Dai, L., Tan, M., Cheng, Z., Wu, Y., Boeke, J. D., & Zhao, Y. (2012). Lysine succinylation and lysine malonylation in histones. Molecular & Cellular Proteomics, 11(5), 100-107.
  • Ramazi, S., & Zahiri, J. (2021). Post-translational modifications in proteins: resources, tools and prediction methods.
  • Antibodies.com. (2024). Immunoprecipitation (IP): The Complete Guide.
  • MetwareBio. (n.d.). Protein Succinylation: A Key Post-Translational Modification.
  • Zhang, Z., Tan, M., Xie, Z., Dai, L., Chen, Y., & Zhao, Y. (2011). Identification of lysine succinylation as a new post-translational modification.
  • Li, M., et al. (2022). Removal of nonspecific binding proteins is required in co-immunoprecipitation with nuclear proteins. BioTechniques, 73(6), 289-296.
  • ResearchGate. (2021). Immunoprecipitation - I am getting non specific binding of my protein of interest to negative IgG control. How to reduce this?
  • Chalkley, R. J., & Clauser, K. R. (2012). Protein PTMs: post-translational modifications or pesky trouble makers? Journal of Proteome Research, 11(11), 5077-5084.
  • Simithy, J., & Sidoli, S. (2021). Compartmentalised acyl-CoA metabolism and roles in chromatin regulation. Current Opinion in Genetics & Development, 67, 28-35.
  • Medzihradszky, K. F., & Chalkley, R. J. (2015). Common errors in mass spectrometry-based analysis of post-translational modifications. Molecular & Cellular Proteomics, 14(4), 834-843.
  • Tam, A., & Tsai, Y. H. (2018). Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence.
  • ResearchGate. (2025). Selective Acetylation of Peptides.
  • PTM BIO. (n.d.). Anti-Succinyllysine Rabbit pAb.
  • Weinert, B. T., et al. (2013).
  • Nishida, Y., et al. (2022). Succinyl-CoA-based energy metabolism dysfunction in chronic heart failure. Scientific Reports, 12(1), 16738.
  • Bio-Synthesis. (2008). N-Terminal Acetylation Amidation Peptides.
  • ResearchGate. (n.d.). Metabolic pathways leading to succinyl-CoA, in cytosol, mitochondria...
  • Guttman, M., et al. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development, 27(7), 1319-1326.
  • LifeTein. (n.d.). Peptide synthesis: Amidation and Acetylation.
  • PTM Biolabs. (n.d.). Anti-Succinyllysine Rabbit pAb.
  • Zhao, Y., & Garcia, B. A. (2010). Generation of acetyllysine antibodies and affinity enrichment of acetylated peptides.
  • Dou, Y., et al. (2024). Automated Immunoprecipitation Workflow for Comprehensive Acetylome Analysis. Methods in Molecular Biology, 2771, 153-163.
  • Jakymiw, A., et al. (2006). Optimization of immunoprecipitation–western blot analysis in detecting GW182-associated components of GW/P bodies.
  • He, D., et al. (2016). Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds. Molecular & Cellular Proteomics, 15(12), 3613-3628.
  • Lambeth, D. O., et al. (2004). Succinyl-CoA Synthetase is a Phosphate Target for the Activation of Mitochondrial Metabolism. Journal of Biological Chemistry, 279(35), 36623-36626.
  • Jakymiw, A., et al. (2006). Optimization of immunoprecipitation–western blot analysis in detecting GW182-associated components of GW/P bodies.

Sources

Technical Support Center: Mass Spectrometry Analysis of N-Succinylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N6-Succinyllysine (Ksucc) proteomics. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of identifying and quantifying this critical post-translational modification (PTM). Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven methodologies.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section provides a high-level overview of lysine succinylation and the primary challenges in its analysis.

Q1: What is this compound and why is its analysis challenging?

This compound is a post-translational modification where a succinyl group (C4H4O3) is covalently attached to the epsilon-amino group of a lysine residue. This modification is significant because it induces a substantial chemical change: it adds a larger, bulkier group compared to acetylation or methylation and, critically, it changes the charge of the lysine residue from +1 to -1 at physiological pH.[1]

The primary challenges in its mass spectrometry (MS) analysis stem from:

  • Low Abundance: Like many PTMs, succinylation is often sub-stoichiometric, requiring highly sensitive enrichment and detection methods.

  • Physicochemical Changes: The charge reversal and added bulk alter peptide behavior during chromatography and fragmentation.

  • Isobaric Interferences: Other modifications or combinations of modifications can have a mass that is nearly identical to succinylation, creating significant ambiguity.[2][3]

  • Lability: The modification can be unstable under certain sample preparation or mass spectrometry conditions.

Q2: What is the mass shift for succinylation and what are its most common isobaric interferences?

A succinyl group adds 100.0186 Da to a lysine residue.[4] This precise mass is key for identification. However, several other modifications are isobaric or near-isobaric, demanding high-resolution mass spectrometry to resolve.

ModificationMass Shift (Da)Mass Difference from Succinylation (Da)Resolution Required (at 1000 Da)Key Differentiators
Succinylation 100.0186 0 - -
Methylmalonylation100.01860Not resolvable by mass aloneChromatographic retention time, specific fragmentation patterns.[5]
Acetylation + Dimethylation42.0106 + 2*(14.0157) = 70.041929.9767LowDistinct fragmentation ions.
Trimethylation + Acetylation42.0470 + 42.0106 = 84.057615.961LowDistinct fragmentation ions.[2][6]

Expert Tip: The most critical isobar to consider is methylmalonylation. Differentiating it from succinylation is impossible by mass alone and requires careful chromatographic separation and MS/MS fragmentation analysis. Synthetic peptides are often necessary to confirm retention times and fragmentation patterns.[5]

Q3: What is the general workflow for a succinyl-proteomics experiment?

A typical bottom-up proteomics workflow is adapted for succinylation analysis, with a critical emphasis on the enrichment step.

Succinyl-Proteomics Workflow cluster_prep Sample Preparation cluster_enrich Enrichment cluster_analysis Analysis Lysis Cell/Tissue Lysis (with Deacetylase/Desuccinylase Inhibitors) Reduce_Alkylate Reduction & Alkylation Lysis->Reduce_Alkylate Protein Extract Digest Protein Digestion (e.g., Trypsin, Glu-C) Reduce_Alkylate->Digest Protein Extract Enrich Immunoaffinity Enrichment (Anti-Ksucc Antibody) Digest->Enrich Peptide Mixture LC_MS nanoLC-MS/MS Analysis Enrich->LC_MS Enriched Ksucc Peptides Data Database Search & Data Analysis LC_MS->Data Raw MS Data Validation Bioinformatic & Manual Validation Data->Validation Identified Sites Troubleshooting Low Enrichment Yield cluster_causes Potential Cause Categories cluster_solutions_ab Solutions: Antibody cluster_solutions_pep Solutions: Peptide cluster_solutions_pro Solutions: Protocol Start Low Yield of Succinylated Peptides Antibody_Issue Antibody/Bead Problem Start->Antibody_Issue Peptide_Issue Peptide Problem Start->Peptide_Issue Protocol_Issue Protocol Problem Start->Protocol_Issue Ab_QC Check Antibody Specificity (Dot Blot with Peptide Library) Antibody_Issue->Ab_QC Bead_Amount Optimize Antibody-Bead Ratio (Titration Experiment) Antibody_Issue->Bead_Amount Peptide_Quant Verify Peptide Concentration (BCA/Bradford before enrichment) Peptide_Issue->Peptide_Quant Peptide_Cleanup Ensure Proper Desalting (C18 StageTip Cleanup) Peptide_Issue->Peptide_Cleanup Incubation Increase Incubation Time (e.g., Overnight at 4°C) Protocol_Issue->Incubation Wash_Buffer Optimize Wash Buffer Strength (Test different salt/detergent conc.) Protocol_Issue->Wash_Buffer Elution Improve Elution (e.g., use 0.1% TFA, repeat elution) Protocol_Issue->Elution

Sources

minimizing non-specific binding in anti-succinyllysine immunoprecipitation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for anti-succinyllysine immunoprecipitation (IP). As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting strategies and frequently asked questions to help you minimize non-specific binding and achieve high-quality, reliable results in your succinylation research.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers have when encountering issues with their anti-succinyllysine IP experiments.

Q1: What are the primary sources of non-specific binding in anti-succinyllysine IP?

A1: Non-specific binding in this context arises from several factors. Firstly, the anti-succinyllysine antibody, being a pan-specific antibody, recognizes a post-translational modification rather than a unique protein sequence, which can increase the potential for off-target interactions.[1] Secondly, abundant cellular proteins can adventitiously bind to the IP beads (e.g., agarose or magnetic beads) or the antibody itself through hydrophobic or electrostatic interactions.[2][3] Finally, issues with lysate preparation, such as incomplete cell lysis or DNA contamination, can also contribute to a high background.

Q2: I'm seeing many non-specific bands in my negative control lane (IgG isotype control). What does this indicate?

A2: High background in your IgG isotype control lane strongly suggests that the non-specific binding is not primarily due to the anti-succinyllysine antibody's specific recognition of off-target proteins. Instead, it points towards issues with proteins binding directly to the beads or the Fc region of the antibody.[4][5] This is a common issue and can often be resolved by optimizing your blocking and washing steps.[6]

Q3: Can the type of beads I use (agarose vs. magnetic) affect non-specific binding?

A3: Yes, the choice of beads can influence the level of non-specific binding. Magnetic beads generally have a lower background compared to agarose beads due to their uniform size and smooth surface, which provides less surface area for non-specific protein adherence.[7] However, proper handling and blocking are crucial for both bead types.

Q4: How do I choose the right lysis buffer to minimize non-specific binding from the start?

A4: The ideal lysis buffer should efficiently solubilize proteins while preserving the integrity of the succinylation modification and minimizing non-specific interactions. For most applications, a RIPA buffer with a lower concentration of ionic detergents (like SDS) or a non-ionic detergent-based buffer (like those containing NP-40 or Triton X-100) is a good starting point.[8][9] It's crucial to include protease and phosphatase inhibitors in your lysis buffer to maintain protein integrity.[10]

II. In-Depth Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving persistent issues with non-specific binding in your anti-succinyllysine IP experiments.

Guide 1: Optimizing Your Blocking Strategy

Insufficient blocking is a primary culprit for high background. The goal of blocking is to saturate all potential non-specific binding sites on your IP beads and antibody.

Common Problem: High background in both the specific IP and the IgG control lanes.
Troubleshooting Steps & Explanations:
  • Pre-clear your lysate: Before adding your specific antibody, incubate your cell lysate with beads alone for 30-60 minutes at 4°C.[2][4] This step removes proteins that non-specifically bind to the beads.

  • Block the beads: After pre-clearing, and before adding your antibody, incubate the beads with a blocking agent. Common blocking agents include:

    • Bovine Serum Albumin (BSA): Typically used at a concentration of 1-5%.[11][12] It's a good general blocking agent but ensure it's IgG-free to avoid interference.[11]

    • Normal Serum: Using normal serum from the same species as your secondary antibody (e.g., normal goat serum) at a 5% concentration can effectively block non-specific binding sites.[11][13]

    • Non-fat Dry Milk: While cost-effective, it should be used with caution as it contains phosphoproteins that can interfere with the detection of certain post-translational modifications.[14] For succinyllysine IP, BSA or normal serum are generally safer choices.

  • Consider alternative blocking agents: If standard blockers fail, you might explore commercial blocking buffers or even fish gelatin, which lacks mammalian serum proteins that could cross-react.[14]

Workflow for Bead Blocking:

Lysate Cell Lysate Beads Protein A/G Beads Lysate->Beads Pre-clear (30-60 min, 4°C) BlockedBeads Blocked Beads Beads->BlockedBeads Incubate with Blocking Agent (e.g., 5% BSA, 1 hr, 4°C) Antibody Anti-Succinyllysine Ab BlockedBeads->Antibody Add Antibody IP_Complex Immunoprecipitated Complex Antibody->IP_Complex Add Pre-cleared Lysate

Caption: Workflow for pre-clearing and bead blocking.

Guide 2: Fine-Tuning Your Wash Buffer and Procedure

Inadequate washing will leave non-specifically bound proteins in your final eluate. The key is to find a balance where you wash away contaminants without disrupting the specific antibody-antigen interaction.

Common Problem: Persistent background bands despite adequate blocking.
Troubleshooting Steps & Explanations:
  • Increase the number and duration of washes: A good starting point is 3-5 washes of 5-10 minutes each on a rotator at 4°C.[3]

  • Modify the wash buffer composition:

    • Increase Salt Concentration: Gradually increase the NaCl concentration in your wash buffer (e.g., from 150 mM up to 500 mM) to disrupt electrostatic interactions.[2][9]

    • Add Detergents: Including a low concentration of non-ionic detergent (e.g., 0.05-0.1% Tween-20 or NP-40) in your wash buffer can help reduce hydrophobic interactions.[2][3] Be cautious, as higher concentrations may disrupt specific protein-protein interactions if you are performing a co-IP.[15][16]

  • Transfer beads to a new tube: For the final wash step, transfer the beads to a fresh microcentrifuge tube to avoid carrying over any proteins that may have bound to the tube walls.[2]

Table 1: Recommended Wash Buffer Modifications
ComponentStandard ConcentrationModified Concentration (for high background)Rationale
NaCl 150 mM250-500 mMDisrupts non-specific electrostatic interactions.[2][9]
Non-ionic Detergent (e.g., Tween-20) 0.05%0.1-0.5%Reduces non-specific hydrophobic interactions.[2][3]
pH 7.47.4-8.0Maintain physiological pH to preserve antibody-antigen binding.
Guide 3: Validating Your Antibody and Controls

Even with an optimized protocol, a sub-optimal antibody or improper controls can lead to ambiguous results.

Common Problem: Difficulty distinguishing between specific signal and background.
Troubleshooting Steps & Explanations:
  • Validate your anti-succinyllysine antibody: Ensure the antibody you are using has been validated for immunoprecipitation.[17][18][19] Check the manufacturer's datasheet for recommended antibody concentrations and validation data.

  • Use appropriate controls:

    • Isotype Control: Use a non-specific IgG from the same species and of the same isotype as your primary antibody at the same concentration to assess bead- and antibody-related background.[4]

    • Knockout/Knockdown Control: If possible, use a cell line where a known succinylated protein is knocked out or knocked down. A significant reduction in the signal for this protein in the IP from the modified cell line confirms the specificity of your antibody.[5]

    • Input Control: Always run a small percentage of your starting lysate on your Western blot to confirm the presence of your protein of interest.[4]

Experimental Setup for Controls:

cluster_0 Experimental Samples cluster_1 Negative Controls cluster_2 Positive Control Lysate_WT Wild-Type Lysate IP_WT IP with Anti-Succinyllysine Ab Lysate_WT->IP_WT IgG_Control IP with Isotype IgG Lysate_WT->IgG_Control Lysate_KO Knockout Lysate (if available) IP_KO IP with Anti-Succinyllysine Ab Lysate_KO->IP_KO Input Input (Lysate)

Caption: Recommended controls for anti-succinyllysine IP.

III. Detailed Protocols

Here are step-by-step protocols incorporating the best practices discussed above to minimize non-specific binding.

Protocol 1: Lysate Preparation
  • Harvest cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in 1 mL of ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with fresh protease and phosphatase inhibitors.[8]

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Sonicate the lysate to shear genomic DNA and ensure complete lysis.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new, pre-chilled tube. This is your cleared lysate.

Protocol 2: Immunoprecipitation and Washing
  • Pre-clearing: Add 20-30 µL of a 50% slurry of Protein A/G beads to 1 mg of your cleared lysate. Incubate with rotation for 1 hour at 4°C.

  • Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube.

  • Immunoprecipitation: Add the recommended amount of anti-succinyllysine antibody (or isotype control IgG) to the pre-cleared lysate. Incubate with gentle rotation for 4 hours to overnight at 4°C.

  • Add 30-40 µL of a 50% slurry of pre-blocked Protein A/G beads. Incubate with rotation for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Aspirate the supernatant.

    • Resuspend the beads in 1 mL of ice-cold Wash Buffer (e.g., IP Lysis Buffer with 250 mM NaCl).

    • Repeat the wash step 3-4 more times.

  • Elution: After the final wash, aspirate all supernatant. Elute the bound proteins by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.[20]

IV. References

  • Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Retrieved from [Link]

  • Rockland Immunochemicals. (n.d.). Tips for Immunoprecipitation. Retrieved from [Link]

  • Zhang, Z., Tan, M., Xie, Z., Dai, L., Chen, Y., & Zhao, Y. (2011). Identification of lysine succinylation as a new post-translational modification. Nature Chemical Biology, 7(1), 58–63. Retrieved from [Link]

  • Zhang, P., He, F., & Zhang, L. (2005). Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins. Journal of Biomolecular Techniques, 16(3), 223–229. Retrieved from [Link]

  • ResearchGate. (2016). Does the detergent used to solubilize membrane proteins affects the co- immunoprecipitation? Retrieved from [Link]

  • ResearchGate. (2005). (PDF) Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins. Retrieved from [Link]

  • Bitesize Bio. (2022). Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. Retrieved from [Link]

  • Chen, Y., Li, Y., & Zhang, H. (2018). Impact of Detergents on Membrane Protein Complex Isolation. Journal of Proteome Research, 17(2), 953–960. Retrieved from [Link]

  • CiteAb. (n.d.). (PTM-401) Anti-succinyllysine antibody - PTM BioLab. Retrieved from [Link]

  • Bio-Rad. (n.d.). Six Tips to Improve Your Co-IP Results. Retrieved from [Link]

  • G-Biosciences. (2020). Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. Retrieved from [Link]

  • Bitesize Bio. (2025). Block, Stock and Barrel – A Guide to Choosing Your Blocking Buffer. Retrieved from [Link]

  • ResearchGate. (2014). What is the importance of different Co-IP wash buffers? Retrieved from [Link]

  • Bond, N. J., & Chu, T. (2014). Method for suppressing non-specific protein interactions observed with affinity resins. BioTechniques, 57(3), 148–150. Retrieved from [Link]

  • Antibodies.com. (2024). Co-immunoprecipitation (Co-IP): The Complete Guide. Retrieved from [Link]

  • ResearchGate. (2021). Immunoprecipitation - I am getting non specific binding of my protein of interest to negative IgG control. How to reduce this? Retrieved from [Link]

  • Li, Y., Zhou, L., Liu, Y., & Liu, X. (2022). Removal of nonspecific binding proteins is required in co-immunoprecipitation with nuclear proteins. BioTechniques, 73(6), 289–296. Retrieved from [Link]

Sources

Global Succinylation Studies: A Technical Support Guide for Navigating Sample Complexity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for global succinylation analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of studying this critical post-translational modification (PTM). Here, we will address common challenges and provide practical, field-proven solutions to help you achieve robust and reproducible results in your succinylation studies.

Protein lysine succinylation, the addition of a succinyl group from succinyl-CoA to a lysine residue, is a dynamic and reversible PTM that plays a crucial role in regulating a wide range of cellular processes, including metabolism, gene expression, and signal transduction.[1][2] This modification is notable for inducing a significant change in the charge of the lysine residue from +1 to -1 and for adding a relatively bulky group, which can have a profound impact on protein structure and function.[3][4][5] However, the low stoichiometry of succinylation and the complexity of biological samples present significant analytical hurdles. This guide provides in-depth troubleshooting advice and detailed protocols to help you overcome these challenges.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive from researchers embarking on global succinylation studies:

Q1: Why is studying protein succinylation important for my research?

Understanding protein succinylation is critical as its dysregulation has been linked to various diseases, including cancer, cardiovascular diseases, and neurological disorders.[2][6] By identifying and quantifying changes in protein succinylation, you can gain insights into disease mechanisms, discover novel biomarkers, and identify potential therapeutic targets.[7]

Q2: What are the biggest challenges in global succinylation analysis?

The primary challenges stem from the low abundance of succinylated proteins and peptides compared to their unmodified counterparts.[8] This necessitates highly efficient enrichment strategies to isolate these modified species from a complex protein mixture. Additionally, distinguishing true succinylation events from other isobaric modifications and accurately localizing the modification site can be challenging during mass spectrometry analysis.[9]

Q3: How much starting material do I need for a global succinylation experiment?

The amount of starting material is critical and depends on the sample type and the expected abundance of succinylated proteins. For cultured cells, a typical starting amount is 10-20 mg of total protein. For tissues, which can be more complex, 20-50 mg of protein is often recommended to ensure sufficient recovery of succinylated peptides for mass spectrometry analysis. It is always advisable to perform a pilot experiment to optimize the starting amount for your specific sample.

Q4: What is the difference between enzymatic and non-enzymatic succinylation?

Succinylation can occur through both enzymatic and non-enzymatic mechanisms.[1] Enzymatic succinylation is catalyzed by specific succinyltransferases, while non-enzymatic succinylation can occur spontaneously when there are high cellular concentrations of succinyl-CoA.[1][10] The TCA cycle is a major source of succinyl-CoA, linking this PTM directly to the metabolic state of the cell.[6]

Q5: Which enrichment method is best for succinylated peptides?

Immunoaffinity purification using antibodies that specifically recognize succinyl-lysine residues is the most widely used and effective method for enriching succinylated peptides.[11][12] These antibodies can be pan-specific, recognizing the succinyl-lysine moiety regardless of the surrounding amino acid sequence, or site-specific.[4] For global studies, pan-specific antibodies are the standard choice.

Troubleshooting Guides

Even with the best protocols, you may encounter challenges during your experiments. This section provides troubleshooting guides for the key stages of a global succinylation workflow.

Module 1: Sample Preparation and Protein Extraction

Efficient protein extraction and proper handling are paramount to preserving the integrity of succinylated proteins.

Problem Potential Cause(s) Recommended Solution(s)
Low protein yield Incomplete cell lysis; Inefficient extraction buffer; Protease degradation.Optimize lysis method (e.g., sonication, bead beating); Use a lysis buffer with strong detergents (e.g., RIPA buffer); Always include a fresh protease inhibitor cocktail.
Protein degradation Insufficient protease inhibitors; Sample mishandling (e.g., repeated freeze-thaw cycles).Use a broad-spectrum protease inhibitor cocktail and ensure it is added fresh; Aliquot protein lysates to avoid multiple freeze-thaw cycles.
Interference from non-protein components (e.g., lipids, nucleic acids) Incomplete removal during extraction.Perform a cleanup step such as TCA/acetone precipitation (see protocol below); Treat lysate with DNase/RNase to remove nucleic acids.
Module 2: Protein Digestion and Peptide Quantification

Complete and reproducible protein digestion is crucial for subsequent peptide-level analysis.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete digestion Insufficient trypsin activity; Presence of trypsin inhibitors; Incorrect pH or temperature.Use a high-quality, sequencing-grade trypsin; Ensure a proper enzyme-to-substrate ratio (typically 1:20 to 1:50); Perform digestion at the optimal pH (around 8.0) and temperature (37°C); Ensure denaturants like urea are at a concentration that does not inhibit trypsin (typically < 2M).
Inaccurate peptide quantification Inaccurate initial protein quantification; Peptide loss during handling.Use a reliable protein quantification method (e.g., BCA assay) before digestion; Use low-protein-binding tubes and pipette tips; Be consistent with all handling steps.
Module 3: Succinyl-Peptide Enrichment

This is the most critical step for isolating low-abundance succinylated peptides.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of enriched peptides Insufficient antibody-bead conjugation; Inefficient binding of succinylated peptides; Over-aggressive washing steps.Ensure proper coupling of the antibody to the beads; Increase incubation time of peptides with antibody-beads (e.g., overnight at 4°C); Optimize washing buffer composition and number of washes to minimize loss of specifically bound peptides.
High background of non-succinylated peptides Non-specific binding to beads or antibody; Insufficient washing.Pre-clear the peptide lysate with beads alone before adding the antibody-conjugated beads; Increase the stringency of the wash buffer (e.g., by slightly increasing the salt concentration); Increase the number of wash steps.
Poor reproducibility between replicates Inconsistent antibody-bead amounts; Variation in incubation or wash times.Use a consistent amount of antibody-beads for each sample; Standardize all incubation and washing times across all samples.
Module 4: LC-MS/MS Analysis and Data Interpretation

Accurate mass spectrometry and robust bioinformatics are essential for confident identification and quantification.

Problem Potential Cause(s) Recommended Solution(s)
Low number of identified succinylated peptides Low abundance of peptides in the enriched sample; Poor fragmentation in the mass spectrometer; Inappropriate search parameters.Increase the amount of starting material; Optimize LC gradient and MS fragmentation parameters (e.g., use higher-energy collisional dissociation - HCD); Ensure the mass shift for succinylation (+100.0186 Da) is included as a variable modification in your database search.[10]
Ambiguous site localization Poor MS/MS spectral quality; Co-elution of isobaric peptides.[9]Use a high-resolution mass spectrometer for better fragment ion accuracy; Employ algorithms specifically designed for PTM site localization (e.g., A-score, PTM-score); Manually inspect MS/MS spectra for key site-determining fragment ions.[9]
High false discovery rate (FDR) Inappropriate database search settings; Overly relaxed filtering criteria.Use a target-decoy database search strategy to accurately estimate the FDR; Set a stringent FDR threshold (e.g., 1%) for protein, peptide, and modification site identifications.[10]

Experimental Protocols

Here are detailed protocols for key steps in the global succinylation workflow.

Protocol 1: TCA/Acetone Precipitation of Proteins for Sample Cleanup

This protocol is effective for removing interfering substances and concentrating your protein sample.

  • To your protein lysate, add ice-cold 100% (w/v) trichloroacetic acid (TCA) to a final concentration of 20%.

  • Incubate on ice for 30 minutes to precipitate the proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully discard the supernatant.

  • Wash the protein pellet twice with 500 µL of ice-cold acetone. For each wash, vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • After the final wash, carefully remove all residual acetone and allow the pellet to air-dry for 5-10 minutes. Do not over-dry the pellet as it will be difficult to resuspend.

  • Resuspend the protein pellet in a suitable buffer for downstream processing (e.g., a buffer containing 8 M urea for denaturation and digestion).

Protocol 2: Succinyl-Peptide Enrichment using PTMScan® Succinyl-Lysine Motif Antibody

This protocol is adapted for the use of commercially available antibody-bead conjugates, such as the PTMScan® kit from Cell Signaling Technology.[13]

  • Start with 1-2 mg of digested and desalted peptides per immunoprecipitation (IP).

  • Resuspend the peptides in 1X PTMScan® IAP Buffer.

  • Add the recommended amount of pre-washed Succinyl-Lysine Motif Antibody beads to the peptide solution.

  • Incubate overnight at 4°C with gentle rotation to allow for maximal binding.

  • The next day, gently pellet the beads by centrifugation and remove the supernatant.

  • Wash the beads three times with 1X PTMScan® IAP Buffer and twice with water to remove non-specifically bound peptides.

  • Elute the enriched succinylated peptides by incubating the beads with 0.15% trifluoroacetic acid (TFA) for 10 minutes at room temperature with gentle agitation.

  • Collect the eluate and repeat the elution step once more.

  • Combine the eluates and desalt the enriched peptides using a C18 ZipTip or equivalent before LC-MS/MS analysis.[12][14]

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key workflows.

Global Succinylation Analysis Workflow cluster_0 Sample Preparation cluster_1 Enrichment cluster_2 Analysis Protein Extraction Protein Extraction Protein Quantification Protein Quantification Protein Extraction->Protein Quantification Reduction & Alkylation Reduction & Alkylation Protein Quantification->Reduction & Alkylation Protein Digestion Protein Digestion Reduction & Alkylation->Protein Digestion Succinyl-Peptide IP Succinyl-Peptide IP Protein Digestion->Succinyl-Peptide IP Tryptic Peptides LC-MS/MS LC-MS/MS Succinyl-Peptide IP->LC-MS/MS Enriched Peptides Database Search Database Search LC-MS/MS->Database Search Data Analysis Data Analysis Database Search->Data Analysis Biological Interpretation Biological Interpretation Data Analysis->Biological Interpretation

Caption: Overall workflow for global succinylation analysis.

Succinyl-Peptide Enrichment Workflow Peptide Mixture Peptide Mixture Incubation Incubation Peptide Mixture->Incubation Antibody-Beads Antibody-Beads Antibody-Beads->Incubation Washing Washing Incubation->Washing Binding Elution Elution Washing->Elution Specific Binding Non-specific Peptides Non-specific Peptides Washing->Non-specific Peptides Removal Enriched Peptides Enriched Peptides Elution->Enriched Peptides Low pH

Sources

Technical Support Center: Anti-Succinyllysine Antibody Specificity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for anti-succinyllysine antibodies. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with pan- and site-specific anti-succinyllysine antibodies. Generating reliable and reproducible data hinges on antibody specificity. This resource provides in-depth troubleshooting guides and validation protocols to help you overcome common challenges and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: Why are anti-succinyllysine antibodies prone to specificity issues?

A1: Several factors contribute to the challenges in generating highly specific anti-succinyllysine antibodies:

  • Subtle Structural Differences: The succinyl group adds a -CH2-CH2-COOH moiety to the lysine residue. While this induces a significant charge change from +1 to -1, the modification itself is relatively small. Antibodies must distinguish this from other acyl modifications like acetylation (-COCH3) or malonylation (-COCH2COOH), which can be structurally similar.[1][2]

  • Local Sequence Context: The amino acid sequence surrounding the modified lysine can influence the antibody's binding pocket, making it difficult to generate a "pan-specific" antibody that recognizes succinyllysine (Ksucc) in all protein contexts equally.[1][3]

  • Immunogen Design: The production of polyclonal and monoclonal antibodies relies on immunizing animals with succinylated peptides conjugated to a carrier protein. The resulting antibodies may recognize parts of the peptide backbone or the carrier protein, leading to off-target binding.[2]

  • Low Affinity/Avidity: Some antibody clones may simply have low binding affinity for the succinyllysine modification, requiring higher concentrations that increase the risk of non-specific interactions.[3]

Q2: What is the single most important experiment to validate the specificity of my anti-succinyllysine antibody?

A2: The Peptide Competition Assay is the gold-standard experiment for confirming specificity.[4][5] This assay involves pre-incubating the antibody with a molar excess of the succinylated peptide immunogen before using it in your application (e.g., Western Blot). If the antibody is specific, the peptide will block the antigen-binding site, leading to a significant reduction or complete disappearance of the signal.[4][6] Running parallel controls with an unmodified peptide or a peptide with a different modification (e.g., acetyl-lysine) is crucial to demonstrate that the blocking is specific to the succinyl moiety.[5][7]

Q3: My pan-anti-succinyllysine antibody gives me many bands on a Western Blot. How do I know which are real?

A3: A complex banding pattern is expected with a pan-specific antibody, as many proteins can be succinylated. To determine specificity, you must perform validation experiments.

  • Peptide Competition: As mentioned in Q2, this is your primary validation tool. Only bands that disappear upon competition with the succinylated peptide should be considered specific.[5][7]

  • Biological Controls: Treat cells with compounds known to modulate succinylation. For example, increasing the concentration of succinate in cell culture media can enhance global succinylation levels.[8] A corresponding increase in band intensity would support specificity.

  • Immunoprecipitation followed by Mass Spectrometry (IP-MS): This is the ultimate validation. Use the antibody to enrich for succinylated proteins and identify them using mass spectrometry.[8][9] This provides an unbiased, global view of what the antibody is binding to in your sample.[10][11]

Q4: Can I use milk as a blocking agent for my anti-succinyllysine Western Blots?

A4: It is strongly recommended to avoid milk-based blockers . Milk contains various proteins, including caseins, which are heavily post-translationally modified. These modifications can sometimes cross-react with PTM antibodies.[12] Furthermore, milk proteins can mask low-abundance targets. Bovine Serum Albumin (BSA) at 3-5% in TBST or PBST is the preferred blocking agent for PTM antibody applications.[13]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during common immunoassays.

Issue 1: High Background or Non-Specific Bands in Western Blotting

High background can obscure specific signals and lead to false positives.

Potential Cause Explanation & Recommended Solution
Suboptimal Antibody Concentration Using too high a concentration of the primary antibody is a leading cause of non-specific binding. Solution: Perform a titration experiment to determine the optimal antibody dilution. Start with the manufacturer's recommended dilution and test a range (e.g., 1:500, 1:1000, 1:2000, 1:5000).[12][14] The best dilution provides a strong specific signal with minimal background.
Ineffective Blocking The blocking buffer is failing to prevent the antibody from binding non-specifically to the membrane. Solution: Increase the blocking time (e.g., from 1 hour to 2 hours or overnight at 4°C). Switch to a different blocking agent, such as 5% Bovine Serum Albumin (BSA) in TBST, which is often preferred for PTM antibodies over milk.[12][15]
Insufficient Washing Residual unbound primary or secondary antibody remains on the membrane. Solution: Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer like TBST (Tris-Buffered Saline with 0.1% Tween-20) and perform at least three washes of 5-10 minutes each.
Secondary Antibody Cross-Reactivity The secondary antibody may be binding to proteins in the lysate other than the primary antibody. Solution: Run a control lane where the primary antibody is omitted. If bands still appear, the secondary antibody is the source of the non-specific signal. Ensure you are using a high-quality, cross-adsorbed secondary antibody.
Poor Sample Quality Protein degradation or aggregation in the lysate can lead to smearing and non-specific bands. Solution: Always prepare lysates on ice with fresh protease and phosphatase inhibitor cocktails.[14] Ensure complete solubilization of proteins by using an appropriate lysis buffer (e.g., RIPA).[12]
Issue 2: Weak or No Signal in Western Blotting

A lack of signal can be frustrating, suggesting a problem with the target, antibody, or detection method.

Potential Cause Explanation & Recommended Solution
Low Abundance of Succinylated Protein The target protein may not be succinylated or may be present at very low levels in your sample. Solution: Use a positive control if available (e.g., lysate from cells known to have high succinylation). Consider enriching your target protein via immunoprecipitation (IP) before running the Western Blot.[16]
Inefficient Antibody Binding The antibody may have low affinity or the incubation conditions may be suboptimal. Solution: Increase the primary antibody incubation time (e.g., overnight at 4°C). Ensure the antibody dilution is not too high (see titration in Issue 1).
Poor Protein Transfer The proteins may not have transferred efficiently from the gel to the membrane. Solution: Verify transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of your proteins of interest. For large proteins, consider a wet transfer system overnight at 4°C.
Inactive HRP/Detection Reagent The horseradish peroxidase (HRP) enzyme on the secondary antibody or the ECL substrate may have lost activity. Solution: Use fresh ECL substrate. Ensure your secondary antibody has been stored correctly. Test the system by spotting a small amount of secondary antibody directly onto the membrane and adding ECL to see if it chemiluminesces.
Issue 3: Inconsistent Results in Immunoprecipitation (IP)

IP is a sensitive technique that requires careful optimization to ensure specific enrichment.

Potential Cause Explanation & Recommended Solution
Non-Specific Binding to Beads Proteins from the lysate are binding directly to the Protein A/G beads rather than through the antibody. Solution: Always perform a pre-clearing step by incubating the lysate with beads before adding the primary antibody.[17] This removes proteins that would non-specifically bind to the beads.
Wrong Isotype Control The negative control antibody is not appropriate, leading to a misinterpretation of background binding. Solution: Use a non-specific IgG from the same host species and of the same isotype as your anti-succinyllysine primary antibody as a negative control.[16] This will reveal the level of non-specific binding inherent in the system.
Harsh Lysis/Wash Buffers The buffers may be disrupting the antibody-antigen interaction. Solution: Use a less stringent lysis buffer (e.g., a Triton X-100 based buffer instead of a high-SDS RIPA buffer). Optimize wash buffers to be stringent enough to remove non-specific binders but gentle enough to preserve the specific interaction. This may require titrating the salt and detergent concentrations.
Antibody Not Suitable for IP Some antibodies, particularly those raised against linear denatured peptides, do not recognize the native protein conformation required for IP. Solution: Check the antibody datasheet to ensure it has been validated for IP.[18][19] If not, you may need to screen for a different antibody clone.

Key Validation Protocols & Workflows

Diagram 1: Troubleshooting Workflow for Western Blotting

WB_Troubleshooting Start Start: Unexpected WB Result Problem Problem Type? Start->Problem HighBG High Background / Non-Specific Bands Problem->HighBG High BG NoSignal Weak / No Signal Problem->NoSignal No Signal TitrateAb 1. Titrate Primary Ab (Lower Concentration) HighBG->TitrateAb CheckTransfer 1. Check Transfer (Ponceau S Stain) NoSignal->CheckTransfer OptimizeBlock 2. Optimize Blocking (Use 5% BSA, >1hr) TitrateAb->OptimizeBlock IncreaseWash 3. Increase Washes (3x 10 min in TBST) OptimizeBlock->IncreaseWash PeptideComp 4. Perform Peptide Competition Assay IncreaseWash->PeptideComp Resolved1 Problem Resolved PeptideComp->Resolved1 CheckReagents 2. Check Reagents (Fresh ECL/2° Ab) CheckTransfer->CheckReagents IncreaseLoad 3. Increase Protein Load or Enrich via IP CheckReagents->IncreaseLoad IncreaseAb 4. Increase 1° Ab Conc. (Titrate Up / Incubate O/N) IncreaseLoad->IncreaseAb Resolved2 Problem Resolved IncreaseAb->Resolved2

Caption: A decision tree for troubleshooting common Western Blot issues.

Protocol 1: Peptide Competition Assay for Western Blotting

This protocol is essential for verifying that the antibody signal is specific to the succinyllysine modification.[4][5]

Principle: The antibody is pre-saturated with a succinylated peptide, which blocks its antigen-binding site. When this "blocked" antibody is applied to the Western blot, it should no longer bind to succinylated proteins on the membrane, resulting in signal loss.

Materials:

  • Anti-succinyllysine antibody

  • Blocking peptide: A synthetic peptide corresponding to a known succinylated protein sequence (or the immunogen peptide).

  • Control peptide: The same peptide as above but without the succinyl modification.

  • Antibody dilution buffer (e.g., 5% BSA in TBST).

Step-by-Step Methodology:

  • Prepare Antibody Solutions: Prepare three separate tubes for your primary antibody incubation. For a final volume of 1 mL per blot:

    • Tube A (No Peptide Control): Add the optimized amount of primary antibody to 1 mL of dilution buffer.

    • Tube B (Blocking Peptide): Add the same amount of primary antibody to 1 mL of dilution buffer. Then, add the blocking peptide at a 5-10 fold molar excess relative to the antibody. Gently mix.

    • Tube C (Control Peptide): Add the same amount of primary antibody to 1 mL of dilution buffer. Then, add the non-succinylated control peptide at the same molar excess as the blocking peptide. Gently mix.

  • Pre-incubation: Incubate all three tubes for 1-2 hours at room temperature (or overnight at 4°C) with gentle rotation.[5] This allows the peptides to bind to the antibodies.

  • Centrifugation (Optional but Recommended): Centrifuge the tubes at ~14,000 x g for 15 minutes at 4°C to pellet any large immune complexes that may have formed.[4][13]

  • Western Blot Incubation: Prepare three identical Western blot membranes (e.g., by cutting a single blot into strips). After the blocking step, incubate each membrane with the supernatant from one of the prepared tubes (A, B, or C) following your standard protocol (e.g., 2 hours at RT or overnight at 4°C).

  • Washing and Detection: Wash all membranes and incubate with the secondary antibody as you normally would. Proceed with ECL detection.

Interpreting the Results:

  • Specific Signal: A band that is present in Tube A (No Peptide) and Tube C (Control Peptide) but is absent or significantly reduced in Tube B (Blocking Peptide) is a specific target of the anti-succinyllysine antibody.

  • Non-Specific Signal: A band that appears in all three conditions is non-specific and should be disregarded.

Diagram 2: Workflow for Peptide Competition Assay

PCA_Workflow cluster_prep Step 1: Antibody Preparation cluster_wb Step 3: Western Blot Ab Primary Antibody TubeA Tube A: Ab only Ab->TubeA TubeB Tube B: Ab + Succinyl-Peptide Ab->TubeB TubeC Tube C: Ab + Unmodified-Peptide Ab->TubeC Incubate Step 2: Pre-incubate (1-2h RT or O/N 4°C) TubeA->Incubate TubeB->Incubate TubeC->Incubate MembraneA Membrane A Incubate->MembraneA Apply Tube A Supernatant MembraneB Membrane B Incubate->MembraneB Apply Tube B Supernatant MembraneC Membrane C Incubate->MembraneC Apply Tube C Supernatant ResultA Result: Signal Present MembraneA->ResultA ResultB Result: Signal Absent MembraneB->ResultB ResultC Result: Signal Present MembraneC->ResultC Conclusion Conclusion: Signal is Specific ResultA->Conclusion ResultB->Conclusion ResultC->Conclusion

Caption: Step-by-step workflow of the Peptide Competition Assay.

References

  • National Institutes of Health (NIH). (2024).
  • PTM BioLab. Anti-succinyllysine antibody (PTM-401). CiteAb.
  • Fabgennix Intern
  • Thermo Fisher Scientific.
  • Novus Biologicals. Succinyl-Lysine Antibody - BSA Free (NBP3-16032).
  • Rockland Immunochemicals. Peptide Competition Assay (PCA) Protocol.
  • Hattori, T., & Taouatas, N. (2018).
  • Novus Biologicals. Peptide Competition Protocol.
  • MetwareBio.
  • Zhang, Z., et al. (2010).
  • Creative Biolabs. Succinylation Specific Antibody Discovery Service.
  • Cell Signaling Technology. PTMScan® Succinyl-Lysine Motif [Succ-K] Kit #13764.
  • Zhang, Z., et al. (2011). Identification of lysine succinylation as a new post-translational modification.
  • Proteintech Group. 7 Tips For Optimizing Your Western Blotting Experiments.
  • Abcam. Peptide Competition Assay (PCA).
  • ResearchGate. Can anyone help me with a peptide competitive assay protocol?. (2016).
  • Biocompare. (2012). Tips for Optimizing Western Blot Protocols.
  • Proteintech Group. How do I know if the antibody will cross-react?.
  • BioLegend. (2019).
  • Cell Signaling Technology. PTMScan® HS Pilot Succinyl-Lysine Motif (Succ-K) Kit #79589.
  • ResearchGate. Anti-acetyl lysine and anti-succinyl lysine western blot analyses.
  • ResearchGate.
  • Addgene. (2024). Troubleshooting and Optimizing a Western Blot.
  • Baeza, J., et al. (2016).
  • Chen, Y., et al. (2023).
  • National Institutes of Health (NIH). (2014). Posttranslational Modifications and the Immunogenicity of Biotherapeutics.
  • Rockland Immunochemicals.
  • Sigma-Aldrich.
  • Colak, G., et al. (2013). Identification of Lysine Succinylation Substrates and the Succinylation Regulatory Enzyme CobB in Escherichia coli. NIH.
  • PTM BIO.
  • Abcam. Immunoprecipitation (IP)

Sources

Navigating the Complexities of Succinylated Peptide Fragmentation: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive resource for optimizing the mass spectrometric analysis of succinylated peptides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of identifying and localizing this critical post-translational modification (PTM). Lysine succinylation, the addition of a succinyl group to a lysine residue, imparts a significant chemical change, adding 100.0186 Da to the peptide mass and, crucially, converting the lysine's positive charge to a negative one at physiological pH.[1][2] This charge reversal presents unique challenges in MS/MS analysis that necessitate a tailored approach to fragmentation.

This technical support center provides in-depth, experience-driven guidance on selecting and optimizing fragmentation methods, troubleshooting common experimental hurdles, and ensuring the confident identification and localization of succinylation sites.

The Challenge of Succinylation in the Mass Spectrometer

The addition of a succinyl group fundamentally alters the physicochemical properties of a peptide, which in turn affects its behavior during mass spectrometric analysis. The primary challenge stems from the introduction of a bulky, negatively charged moiety. This can lead to:

  • Altered Charge State Distribution: Succinylated peptides may exhibit a lower overall charge state in positive ion mode, which can impact fragmentation efficiency, particularly for methods that favor higher charge states like Electron Transfer Dissociation (ETD).

  • Poor Fragmentation Efficiency: The presence of the negatively charged succinyl group can influence peptide backbone fragmentation, sometimes leading to sparse MS/MS spectra with conventional methods like Collision-Induced Dissociation (CID).

  • Site Localization Ambiguity: When multiple lysine residues are in close proximity, determining the exact site of succinylation can be challenging, requiring high-quality MS/MS spectra with extensive sequence coverage.

To overcome these challenges, a thorough understanding of how different fragmentation methods interact with succinylated peptides is essential.

A Comparative Analysis of Fragmentation Methods for Succinylated Peptides

The choice of fragmentation method is paramount for the successful analysis of succinylated peptides. Each technique has its own mechanism, yielding different types of fragment ions and varying degrees of success in preserving the PTM for accurate localization.

Fragmentation MethodPrincipleAdvantages for Succinylated PeptidesDisadvantages for Succinylated Peptides
CID (Collision-Induced Dissociation) Low-energy collisions with an inert gas, leading to fragmentation primarily at the peptide backbone.[3]Widely available on most mass spectrometers.Can be inefficient for succinylated peptides due to their altered charge state. May lead to sparse b- and y-ion series.
HCD (Higher-Energy Collisional Dissociation) A beam-type CID method that occurs in a separate collision cell, enabling the detection of low-mass fragment ions.[3]Generally provides more complete fragmentation than CID, with richer b- and y-ion series. The ability to detect low-mass ions could be useful if diagnostic ions are present.The higher energy can potentially lead to the neutral loss of the succinyl group, although this is not as commonly reported for succinylation as for more labile PTMs like phosphorylation.
ETD (Electron Transfer Dissociation) Fragmentation is induced by the transfer of an electron to a multiply charged peptide ion, causing cleavage of the N-Cα bond in the peptide backbone.[4]Excellent for preserving PTMs, as the fragmentation mechanism is less likely to cleave the modification itself. Generates c- and z-type ions, providing complementary information to CID/HCD.[4]Typically most efficient for peptides with higher charge states (≥3+). The charge reduction caused by succinylation can make peptides less amenable to ETD.
EThcD (Electron Transfer/Higher-Energy Collision Dissociation) A hybrid method that combines ETD with supplemental HCD activation.[5]Offers the benefits of both ETD (preservation of PTMs, c- and z-ions) and HCD (fragmentation of the precursor and charge-reduced species, b- and y-ions), leading to more comprehensive sequence coverage.[6]More complex to set up and may require longer acquisition times. Availability is limited to certain instrument platforms.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the MS/MS analysis of succinylated peptides in a practical question-and-answer format.

Q1: Why is the fragmentation of my succinylated peptide so poor in HCD, even with a strong precursor ion signal?

Answer:

Poor fragmentation of succinylated peptides in HCD is a common issue that can often be traced back to suboptimal collision energy settings. The unique chemical nature of succinylated peptides requires careful optimization of this parameter.

Potential Causes and Solutions:

  • Suboptimal Normalized Collision Energy (NCE): A single, fixed NCE may not be sufficient to effectively fragment all succinylated peptides, which can vary in size, charge, and sequence.

    • Solution: Implement a stepped NCE strategy. By applying a range of collision energies (e.g., 25%, 30%, 35%) to the same precursor ion in a single MS/MS scan, you increase the likelihood of generating a wider variety of fragment ions, leading to better sequence coverage.[7][8][9] This approach has been shown to improve the localization of other PTMs like phosphorylation and is beneficial for generating a more complete fragmentation pattern.[7][8]

  • Charge State Effects: Succinylation neutralizes the positive charge of lysine, which can lead to peptides with a lower overall charge state. Lower charge state ions can be more difficult to fragment efficiently.

    • Solution: If you are consistently observing poor fragmentation for doubly charged succinylated precursors, consider using a higher NCE range in your stepped collision energy experiment. For peptides with higher charge states (3+ and above), a lower NCE range may be more appropriate to avoid over-fragmentation.

  • "Proton Sink" Effect: Although the succinyl group itself is acidic, the presence of other basic residues (arginine, histidine, or unmodified lysines) in the peptide can sequester protons, making the peptide backbone less likely to fragment.

    • Solution: If your peptide contains multiple basic residues, especially arginine, fragmentation can be challenging. In such cases, alternative fragmentation methods like ETD or EThcD, which are less dependent on proton mobility, are highly recommended.

Q2: I suspect I'm losing the succinyl group as a neutral loss during HCD. How can I confirm this and what can I do about it?

Answer:

While neutral loss is a well-documented phenomenon for labile PTMs like phosphorylation (loss of H₃PO₄), the neutral loss of the succinyl group (100.0186 Da) is less commonly reported as a dominant fragmentation pathway. However, it can occur, especially at higher collision energies.

Confirmation and Mitigation Strategies:

  • Look for the Neutral Loss Peak: In your MS/MS spectrum, look for a peak corresponding to the precursor m/z minus the mass of the succinyl group (and any associated atoms, though 100.0186 Da is the expected mass of the modification itself). If this is a dominant peak and your sequence ion intensities are low, neutral loss is likely occurring.

  • Optimize Collision Energy: As with poor fragmentation, high collision energies can promote neutral loss.

    • Solution: Use a lower NCE or a stepped NCE approach. The lower energy steps in a stepped NCE experiment will favor backbone fragmentation over the neutral loss of the modification.

  • Switch to an Orthogonal Fragmentation Method: Electron-based methods are the gold standard for analyzing labile PTMs.

    • Solution: Utilize ETD or EThcD . These methods fragment the peptide backbone through a radical-driven mechanism that typically leaves the PTM intact on the side chain.[3][4] This is the most effective way to circumvent issues with neutral loss and obtain confident site localization.

Q3: How can I confidently localize a succinylation site when there are two adjacent lysine residues in my peptide?

Answer:

Localizing a PTM between two closely spaced potential sites is one of the most significant challenges in proteomics. This requires a high-quality MS/MS spectrum with unambiguous fragment ions that can pinpoint the modification to a single residue.

Strategies for Confident Localization:

  • Maximize Sequence Coverage: The more complete your fragment ion series (b, y, c, and z-ions), the higher the chance you will have "site-determining ions" – fragments that contain one of the potential sites but not the other.

    • Solution: Employ EThcD . This hybrid fragmentation technique is often the most powerful tool for this challenge. It generates both c/z-ions from ETD and b/y-ions from HCD, providing the most comprehensive sequence coverage in a single spectrum and maximizing the chances of generating the critical site-determining ions.[5][6]

  • Use a Stepped HCD Approach: If EThcD is not available, a well-optimized stepped HCD method can still provide sufficient sequence coverage for localization.[7][8][9]

    • Solution: Ensure your stepped NCE range is broad enough to generate a rich series of fragment ions across the entire peptide sequence.

  • Utilize Localization Algorithms: Most proteomics software packages include algorithms that calculate a probability score for PTM localization (e.g., Ascore, PTM Score).

  • Consider Alternative Proteases: If you are consistently unable to resolve the localization, the issue may be the peptide itself.

    • Solution: Digesting your protein with a different protease (e.g., Glu-C, Asp-N) will generate a different set of peptides covering the region of interest. The new peptide may have a sequence that is more amenable to fragmentation and allows for unambiguous localization of the succinylation site.

Frequently Asked Questions (FAQs)

  • Q: Which fragmentation method should I start with for my succinylated peptide samples?

    • A: If available, a data-dependent method that utilizes EThcD for precursors with higher charge states and stepped HCD for lower charge states is an excellent starting point. If only one method can be chosen, stepped HCD is a robust choice for general screening due to its compatibility with the typically lower charge states of succinylated peptides.

  • Q: Are there any known diagnostic ions for succinyl-lysine?

    • A: While some acylated lysines produce characteristic diagnostic ions in the low m/z region of the MS/MS spectrum, a universally accepted and highly specific diagnostic ion for succinyl-lysine has not been well-established in the literature.[10] Therefore, identification should rely on accurate precursor mass and a high-quality MS/MS spectrum with good sequence coverage.

  • Q: How does the succinyl group's negative charge affect fragmentation?

    • A: The introduction of a negative charge at the succinylated lysine residue can alter the preferred sites of protonation on the peptide. This can influence which backbone bonds are more likely to cleave during CID/HCD, potentially leading to a different b- and y-ion pattern than the unmodified counterpart. This makes it even more critical to achieve high sequence coverage to avoid misinterpretation.

  • Q: What are the key parameters to set in my data analysis software for succinylated peptides?

    • A: Ensure you have specified succinylation of lysine as a variable modification with a mass shift of +100.0186 Da. Set your precursor and fragment ion mass tolerances appropriately for your instrument (e.g., 10 ppm for precursor, 0.02 Da for fragments on a high-resolution instrument). Crucially, use a search algorithm that provides a PTM localization score to assess the confidence of your site assignments.

Experimental Protocols & Workflows

Workflow for Succinylated Peptide Analysis

The following diagram illustrates a typical workflow for the identification and localization of succinylated peptides.

Succinylation_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis Protein_Extraction Protein Extraction from Cells/Tissues Digestion Tryptic Digestion Protein_Extraction->Digestion Enrichment Immunoaffinity Enrichment of Succinylated Peptides Digestion->Enrichment LC_Separation nanoLC Separation Enrichment->LC_Separation MS_Acquisition MS/MS Acquisition (HCD, ETD, EThcD) LC_Separation->MS_Acquisition Database_Search Database Search (e.g., Mascot, MaxQuant) MS_Acquisition->Database_Search Localization PTM Site Localization & Validation Database_Search->Localization Quantification Quantification Localization->Quantification

Caption: A standard workflow for the analysis of protein succinylation.

Illustrative Fragmentation Patterns

The diagrams below conceptualize the fragmentation of a model succinylated peptide by HCD and EThcD.

HCD Fragmentation of a Succinylated Peptide

HCD_Fragmentation cluster_peptide cluster_b_ions cluster_y_ions p1 P p2 E b1 b1 p1:e->b1:w b-ions p3 P p4 T p5 I p6 D p7 E-K(succ) p8 S p9 E p10 Q y1 y1 p10:w->y1:e y-ions b2 b2 b1:e->b2:w b3 b3 b2:e->b3:w b4 b4 b3:e->b4:w b5 b5 b4:e->b5:w b6 b6 b5:e->b6:w b7 b7 b6:e->b7:w b8 b8 b7:e->b8:w b9 b9 b8:e->b9:w y9 y9 y8 y8 y9:e->y8:w y7 y7 y8:e->y7:w y6 y6 y7:e->y6:w y5 y5 y6:e->y5:w y4 y4 y5:e->y4:w y3 y3 y4:e->y3:w y2 y2 y3:e->y2:w y2:e->y1:w

Caption: HCD produces b- and y-ions by cleaving peptide amide bonds.

EThcD Fragmentation of a Succinylated Peptide

EThcD_Fragmentation EThcD also produces b- and y-ions (not shown for clarity) cluster_peptide cluster_c_ions cluster_z_ions p1 P p2 E c1 c1 p1:e->c1:w c-ions p3 P p4 T p5 I p6 D p7 E-K(succ) p8 S p9 E p10 Q z1 z1 p10:w->z1:e z-ions c2 c2 c1:e->c2:w c3 c3 c2:e->c3:w c4 c4 c3:e->c4:w c5 c5 c4:e->c5:w c6 c6 c5:e->c6:w c7 c7 c6:e->c7:w c8 c8 c7:e->c8:w c9 c9 c8:e->c9:w z9 z9 z8 z8 z9:e->z8:w z7 z7 z8:e->z7:w z6 z6 z7:e->z6:w z5 z5 z6:e->z5:w z4 z4 z5:e->z4:w z3 z3 z4:e->z3:w z2 z2 z3:e->z2:w z2:e->z1:w

Caption: EThcD produces c/z-ions and b/y-ions for comprehensive coverage.

References

  • Diedrich, J. K., Pinto, A. F., & Yates, J. R., 3rd. (2013). Energy dependence of HCD on peptide fragmentation: stepped collisional energy finds the sweet spot. Journal of the American Society for Mass Spectrometry, 24(11), 1690–1699. [Link]
  • Diedrich, J. K., Pinto, A. F., & Yates, J. R., 3rd. (2013). Energy dependence of HCD on peptide fragmentation: stepped collisional energy finds the sweet spot. Journal of the American Society for Mass Spectrometry, 24(11), 1690–1699. [Link]
  • Zhang, T., et al. (2020). Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-level Tandem Mass Tag Labeling. bioRxiv. [Link]
  • Diedrich, J. K., & Yates, J. R., 3rd. (2013). Energy Dependence of HCD on Peptide Fragmentation: Stepped Collisional Energy Finds the Sweet Spot. Journal of the American Society for Mass Spectrometry, 24(11). [Link]
  • Matrix Science. (2023). Get better HCD results by matching internal fragments.
  • Lin, H., et al. (2019). Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds. Molecular & Cellular Proteomics, 18(9), 1744–1758. [Link]
  • Mor-de-la-Fuente, C., et al. (2021). Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications. International Journal of Molecular Sciences, 22(16), 8899. [Link]
  • Lee, K. A., & Lee, Y. J. (2014). Common errors in mass spectrometry-based analysis of post-translational modifications. Experimental & molecular medicine, 46(11), e121. [Link]
  • Zhang, Z., et al. (2011). Identification of lysine succinylation as a new post-translational modification. Nature chemical biology, 7(1), 58–63. [Link]
  • Zhang, Z., et al. (2011). Identification of lysine succinylation as a new post-translational modification. Nature Chemical Biology, 7(1), 58-63. [Link]
  • Wysocki, V. H., et al. (2005). Effect of Charge States on Backbone Fragmentation* of Peptides...
  • Wang, S., et al. (2021). Comprehensive Succinylome Profiling Reveals the Pivotal Role of Lysine Succinylation in Energy Metabolism and Quorum Sensing of Staphylococcus epidermidis. Frontiers in Microbiology, 12, 622839. [Link]
  • Li, Y., et al. (2020). Proteomic Quantification of Lysine Acetylation and Succinylation Profile Alterations in Lung Adenocarcinomas of Non-Smoking Females. Frontiers in Oncology, 10, 580. [Link]
  • Tabb, D. L., et al. (2006). Investigation of neutral loss during collision induced dissociation of peptide ions. Journal of proteome research, 5(9), 2184–2194. [Link]
  • Brodbelt, J. S. (2024). Impact of Charge State on Characterization of Large Middle-Down Sized Peptides by Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
  • Medzihradszky, K. F., & Chalkley, R. J. (2003). Investigation of neutral loss during collision-induced dissociation of peptide ions. Journal of the American Society for Mass Spectrometry, 14(11), 1259-1268. [Link]
  • Yang, Y., et al. (2020). Signature Ions Triggered Electron-Transfer/Higher-Energy Collisional Dissociation (EThcD) for Specific and Confident Glycation Site Mapping in Therapeutic Proteins. Analytical chemistry, 92(6), 4336–4344. [Link]
  • Sidoli, S., & Garcia, B. A. (2017). Leveraging immonium ions for targeting acyl-lysine modifications in proteomic datasets. Journal of proteomics, 158, 49–57. [Link]
  • Thingholm, T. E., et al. (2010). Unblocking the Sink: Improved CID-Based Analysis of Phosphorylated Peptides by Enzymatic Removal of the Basic C-Terminal Residue. Journal of proteome research, 9(1), 447–456. [Link]
  • Penkert, M., et al. (2019). Electron Transfer/Higher Energy Collisional Dissociation of Doubly Charged Peptide Ions: Identification of Labile Protein Phosphorylations. Journal of the American Society for Mass Spectrometry, 30(9), 1578–1585. [Link]
  • BayBioMS. (n.d.). Posttranslational Modifications - Identification and localization of PTMs. Technical University of Munich. [Link]
  • Yu, F., et al. (2019). Use of Multiple Ion Fragmentation Methods to Identify Protein Cross-links and Facilitate Comparison of Data Interpretation Algorithms. Molecular & cellular proteomics : MCP, 18(11), 2271–2284. [Link]
  • Wu, R., et al. (2014). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. Journal of proteome research, 13(1), 20–29. [Link]
  • Yu, Y., et al. (2017). Electron-Transfer/Higher-Energy Collision Dissociation (EThcD)-enabled Intact Glycopeptide/Glycoproteome Characterization. Scientific reports, 7(1), 10398. [Link]
  • UT Southwestern Proteomics Core. (n.d.). PTM Identification. UT Southwestern Medical Center. [Link]
  • Zhang, Y., & Figeys, D. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications.
  • Sidoli, S., & Garcia, B. A. (2012). Discovery of lysine post-translational modifications through mass spectrometric detection. Methods in molecular biology (Clifton, N.J.), 919, 101–114. [Link]
  • Bitesize Bio. (2025). Detecting Post-translational Modifications: 5 Easy Methods. Bitesize Bio. [Link]
  • Williams, E. R. (2000). Effects of Charge State on Fragmentation Pathways, Dynamics, and Activation Energies of Ubiquitin Ions Measured by Blackbody Infrared Radiative Dissociation. Journal of the American Chemical Society, 122(12), 2746-2754. [Link]
  • Jia, W., et al. (2015). Gas-phase Ion Isomer Analysis Reveals the Mechanism of Peptide Sequence Scrambling. Analytical chemistry, 87(12), 6006–6010. [Link]
  • The Importance of Multiple-Charge Ion Precursors in Peptide MS/MS Sequencing. (n.d.). ASMS. [Link]
  • Fragmentation Studies of Lysine and Lysine Analog Containing Tetrapeptides. (n.d.). University of the Pacific. [Link]
  • The Bowers Group. (n.d.). The effect of the peptide's charge state. University of California, Santa Barbara. [Link]
  • Stein, S. E. (2017). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. Journal of the American Society for Mass Spectrometry, 28(12), 2603–2614. [Link]
  • Stein, S. E. (2019). Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification. Forensic chemistry (Amsterdam, Netherlands), 12, 100140. [Link]
  • Bythell, B. J., et al. (2010). Gas-phase Structure and Fragmentation Pathways of Singly Protonated Peptides with N-terminal Arginine. The journal of physical chemistry. B, 114(1), 481–490. [Link]

Sources

best practices for storing samples for N6-Succinyllysine analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Best Practices in Sample Storage & Handling

Introduction: The Critical Role of Sample Storage

N6-Succinyllysine is a dynamic and significant post-translational modification (PTM) where a succinyl group is added to a lysine residue.[1][2] This modification can dramatically alter a protein's structure and function by changing the charge of the lysine residue from +1 to -1 under physiological conditions.[2][3] K-succ is implicated in regulating crucial cellular processes, particularly energy metabolism.[2][4] The integrity of your research findings depends entirely on the quality of your samples. Improper storage can lead to protein degradation, artifactual modifications, and loss of PTMs, rendering your data unreliable. This guide outlines the principles and protocols necessary to safeguard your samples from collection to analysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of samples for K-succ analysis?

For long-term storage (greater than one month), samples such as cell lysates and protein extracts should be flash-frozen in liquid nitrogen and subsequently stored at -80°C.[5] This temperature effectively halts enzymatic activity and minimizes chemical degradation. Long-term storage at -70°C or -80°C has been shown to have minimal effect on the proteome over several years.[6][7]

Q2: How should I handle short-term storage?

For short-term storage of a few days to a few weeks, -80°C is still the preferred temperature.[8] While -20°C can be acceptable for very short periods (a few days), it is not ideal as it may not completely inhibit all enzymatic degradation.[8]

Q3: Is it better to store whole tissue, protein lysate, or digested peptides?

This depends on your experimental workflow and goals.

  • Tissues/Cell Pellets: Storing snap-frozen tissue or cell pellets at -80°C is the best practice for preserving the in vivo state. This allows for future extraction using different protocols.

  • Protein Lysates: Storing lysates is common. The key is to process the tissue or cells quickly in a lysis buffer containing protease inhibitors to prevent degradation.[9] The lysate should then be quantified, aliquoted, and stored at -80°C.[5]

  • Digested Peptides: Peptides are generally quite stable.[8] For maximum stability, especially for shipping or very long-term storage, they can be lyophilized (freeze-dried) and stored at -20°C or -80°C, protected from moisture.[8][10]

Q4: How critical is it to avoid freeze-thaw cycles?

It is absolutely critical. Repeated freeze-thaw cycles are a primary cause of protein degradation and can lead to changes in PTM profiles.[6] The best practice is to divide your initial sample (e.g., protein lysate) into single-use aliquots before the first freeze. This ensures you only thaw the amount you need for a given experiment.

Q5: What inhibitors should I include in my lysis buffer to preserve K-succ modifications?

While K-succ is not added or removed by kinases or phosphatases, preserving the overall integrity of the proteome is paramount. Therefore, your lysis buffer should, at a minimum, contain a broad-spectrum protease inhibitor cocktail to prevent protein degradation.[9] The rapid denaturation and inhibition of all enzymatic activity upon lysis is the most effective strategy to preserve the native PTM state.

Troubleshooting Guide

Issue 1: Significant protein degradation is observed after thawing my stored sample.

  • Potential Cause: Insufficient inhibition of proteases during sample preparation, or damage from slow freezing or multiple freeze-thaw cycles.

  • Expert Recommendation:

    • Immediate Inhibition: Ensure you work quickly on ice during sample preparation and that your lysis buffer contains a potent protease inhibitor cocktail.[9]

    • Flash Freezing: Always snap-freeze your aliquots in liquid nitrogen before transferring them to a -80°C freezer.[5] This rapid temperature drop prevents the formation of large ice crystals that can denature proteins.

    • Aliquot Strategy: Never store samples in a single large volume. Prepare single-use aliquots to eliminate the need for repeated freeze-thaw cycles.[6]

Issue 2: My K-succ site occupancy appears lower than expected or varies between technical replicates.

  • Potential Cause: This could be due to protein degradation (if the target protein is being cleaved) or inconsistent sample handling. The stability of succinyl-CoA, the primary donor for succinylation, is a factor during initial sample preparation rather than storage, but inconsistent initial handling can lock in different modification levels.[1][2]

  • Expert Recommendation:

    • Standardize Collection: Implement a strict, standardized protocol for the time between sample collection and freezing. The goal is to halt all metabolic activity as quickly and consistently as possible.

    • Verify Protein Integrity: Before proceeding with enrichment and mass spectrometry, run a small amount of your thawed lysate on an SDS-PAGE gel to visually inspect for protein degradation.

    • Review Aliquoting: Ensure that aliquots are of a uniform volume and that they are frozen and thawed consistently.

Issue 3: I am shipping my samples to a core facility. What is the most robust method?

  • Potential Cause: Temperature fluctuations during shipping can compromise sample integrity, especially for liquid samples.

  • Expert Recommendation:

    • Lyophilize Peptides: The gold standard for shipping is to digest your proteins into peptides and then lyophilize them. Dried peptides are remarkably stable and can often be shipped at ambient temperature without issue.[8]

    • Ship on Dry Ice: If shipping protein lysates or extracts, they must be shipped frozen on a sufficient quantity of dry ice to ensure they remain below -70°C for the entire duration of the transit.

    • Alternative Method: A study has shown that running a protein sample briefly into a polyacrylamide gel, excising the band, and storing it dehydrated in acetonitrile can preserve proteins and their modifications (including phosphorylation and ubiquitination) for at least 30 days at room temperature.[11] This presents a viable alternative for shipping.

Issue 4: My mass spectrometry results are full of keratin and other contaminants.

  • Potential Cause: Contamination introduced during sample preparation, often from dust, skin, hair, or lab reagents.[5]

  • Expert Recommendation:

    • Maintain a Clean Workspace: Work in a clean environment, such as a laminar flow hood, to minimize dust.

    • Use Protective Gear: Always wear gloves, a lab coat, and tie back long hair.[5]

    • High-Purity Reagents: Use high-purity, proteomics-grade reagents and plastics. Avoid autoclaving plastic tubes or tips, as this can release plasticizers that interfere with mass spectrometry analysis.[5]

Data Presentation & Protocols

Summary of Recommended Storage Conditions
Sample TypeShort-Term Storage (<1 month)Long-Term Storage (>1 month)Key Considerations & Best Practices
Tissues / Cell Pellets -80°C-80°C or Liquid NitrogenSnap-freeze in liquid nitrogen immediately after collection to halt all biological activity.
Protein Lysate (in buffer) -80°C-80°CMust contain protease inhibitors.[9] Aliquot into single-use volumes before the first freeze to avoid freeze-thaw cycles.[6]
Digested Peptides (in solution) -20°C or -80°C[8]-80°CStore in low-adsorption plastic tubes. Avoid repeated freeze-thaw cycles.
Digested Peptides (Lyophilized) Room Temp / -20°C-20°C or -80°CExtremely stable.[8][10] Must be protected from moisture in a tightly sealed container.
Experimental Workflow Diagram

This diagram illustrates the critical decision points and processes from sample collection to long-term storage, emphasizing steps that preserve sample integrity for K-succ analysis.

G cluster_collection Sample Collection cluster_processing Initial Processing (Perform on Ice) cluster_storage_prep Storage Preparation cluster_storage Storage Collection Biological Sample (Tissue or Cells) Wash Wash with cold PBS Collection->Wash Lysis Lyse in Buffer with Protease Inhibitors Wash->Lysis Clarify Clarify Lysate (Centrifugation) Lysis->Clarify Quantify Protein Quantification (e.g., BCA Assay) Clarify->Quantify Aliquot Aliquot into Single-Use Tubes Quantify->Aliquot SnapFreeze Snap-Freeze (Liquid Nitrogen) Aliquot->SnapFreeze Store_Short Short-Term -80°C SnapFreeze->Store_Short Store_Long Long-Term -80°C SnapFreeze->Store_Long Default Path

Caption: Workflow from sample collection to secure long-term storage.

Protocol 1: Sample Collection and Snap-Freezing

This protocol is for the initial preservation of tissues or cell pellets.

  • Tissue Samples: Immediately after excision, rinse the tissue briefly in ice-cold phosphate-buffered saline (PBS) to remove any contaminants. Blot gently to remove excess liquid. Place the tissue in a pre-chilled, labeled cryovial.

  • Adherent Cell Cultures: Wash the cells twice with ice-cold PBS. Scrape the cells into a conical tube, centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C. Discard the supernatant.

  • Suspension Cell Cultures: Pellet the cells by centrifugation (e.g., 500 x g) for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS, repeating the centrifugation step.

  • Snap-Freezing: Immediately submerge the cryovial containing the tissue or cell pellet into liquid nitrogen. Hold for at least 60 seconds until all boiling ceases.

  • Storage: Transfer the frozen vial to a -80°C freezer or a liquid nitrogen dewar for long-term storage.

Factors Compromising Sample Integrity

This diagram highlights the key factors that can negatively impact your sample during storage and handling.

G center Stored Sample Integrity deg1 Enzymatic Degradation (Proteases) center->deg1 deg2 Freeze-Thaw Cycles center->deg2 deg3 Chemical Instability (e.g., pH shifts) center->deg3 deg4 Contamination (Keratins, Polymers) center->deg4 deg5 Slow Freezing center->deg5

Caption: Major threats to the integrity of stored proteomics samples.

References

  • Chen, Y., et al. (2018). Stable Protein Gel Storage in Acetonitrile for Mass Spectrometric Analysis. PubMed.
  • Perkins, D.N., et al. (1999). The challenge of detecting modifications on proteins. Essays in Biochemistry.
  • Moore, L.E., et al. (2011). Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects. PubMed Central.
  • Hoofnagle, A.N., et al. (2012). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry.
  • Dowling, P., et al. (2016). Utilization of dried and long-term stored polyacrylamide gels for the advanced proteomic profiling of mitochondrial contact sites from rat liver. PubMed Central.
  • (2023). Addressing Proteomics Challenges: Enhancing Sample Preparation Techniques. Technology Networks.
  • Various Authors. (2016). After peptides cleanup, what is the storage temperature before analysis by LC-ESI-MS/MS?. ResearchGate.
  • Toby, T.K., et al. (2016). Novel Strategies to Address the Challenges in Top-Down Proteomics. PubMed Central.
  • Chen, Y., et al. (2015). Surfactant-Induced Artifacts during Proteomic Sample Preparation. PubMed Central.
  • Wong, J.W.H., et al. (2020). The effect of storage time and temperature on the proteomic analysis of FFPE tissue sections. Clinical Proteomics.
  • Chen, X., et al. (2017). Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds. PubMed Central.
  • Chen, Y., et al. (2015). Surfactant-Induced Artifacts during Proteomic Sample Preparation. ResearchGate.
  • Salyer, S.A., et al. (2015). Impact of anesthesia and storage on posttranslational modifications of cardiac myofilament proteins. PubMed Central.
  • Heidelberg University. (n.d.). Guidelines for Sample Preparation & Storage. ZMBH.
  • Zhang, Z., et al. (2020). Protein post-translational modification by lysine succinylation: Biochemistry, biological implications, and therapeutic opportunities. PubMed Central.
  • Feng, J., et al. (2019). The Effects of Storage on Platelet Proteome Assessed by Protein Expression Changes and Lysine Modification Changes Using Tmt Iso. ResearchGate.
  • Ren, J., et al. (2021). Comprehensive Succinylome Profiling Reveals the Pivotal Role of Lysine Succinylation in Energy Metabolism and Quorum Sensing of Staphylococcus epidermidis. PubMed Central.
  • Biocompare. (2022). Best Practices for Biological Sample Storage and Management. Biocompare.
  • Zhang, Z., et al. (2011). Identification of lysine succinylation as a new post-translational modification. Nature Chemical Biology.
  • Breitenstein, D., et al. (2011). Storage of cell samples for ToF-SIMS experiments—How to maintain sample integrity. Surface and Interface Analysis.
  • Jing, H., et al. (2020). Protocol for the preparation of site-specific succinylated histone mimics to investigate the impact on nucleosome dynamics. PubMed Central.
  • MetwareBio. (n.d.). Protein Succinylation: A Key Post-Translational Modification. MetwareBio.
  • Oxford University Hospitals. (2023). Transport and storage of samples - Clinical Biochemistry. OUH.
  • Neoteryx. (2017). Optimal Storage Times for Biological Samples: Tissue, Urine, and Blood. Neoteryx.
  • Zhang, Z., et al. (2011). Identification of lysine succinylation as a new post-translational modification. PubMed Central.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Zhang, Z., et al. (2011). Identification of lysine succinylation as a new post-translational modification. ResearchGate.

Sources

how to handle labile N6-Succinyllysine modifications during sample prep

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with N6-Succinyllysine (K-succ), a dynamic and impactful post-translational modification (PTM). This guide provides in-depth troubleshooting advice and validated protocols designed to address the unique challenges posed by the labile nature of this modification during sample preparation.

Understanding the Challenge: The Lability of this compound

This compound involves the addition of a succinyl group to the ε-amino group of a lysine residue. This modification is significant, as it adds a mass of 100.0186 Da and, more importantly, converts the positive charge of lysine (+1) to a negative charge (-1) at physiological pH[1]. This substantial alteration in charge and bulk can dramatically impact protein structure, function, and interactions.

The primary challenge in studying K-succ is the stability of the amide bond linking the succinyl group to the lysine side chain. Like all amide bonds, it is susceptible to chemical hydrolysis, a process that can be accelerated by non-optimal conditions during sample preparation, leading to artefactual loss of the modification before analysis. Furthermore, cellular enzymes can actively remove the modification if not properly inactivated.

Mechanism of Lability

The stability of the this compound modification is critically dependent on pH and temperature. The amide bond is most stable in a slightly acidic to neutral pH range. Under harsh acidic or, particularly, alkaline conditions, the bond is subject to hydrolysis, which cleaves the succinyl group from the lysine residue. This process is significantly accelerated at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: Why is my succinylation signal so low or undetectable by mass spectrometry?

  • A1: This is the most common issue and typically points to the loss of the modification during sample preparation. The two primary causes are:

    • Enzymatic Removal: Deacylase enzymes, particularly the mitochondrial sirtuin SIRT5, are highly efficient at removing succinyl groups in vivo and in vitro[2][3]. If not immediately and completely inactivated during cell lysis, these enzymes will strip the modification from your proteins.

    • Chemical Hydrolysis: Using buffers with incorrect pH, prolonged incubation times, or high temperatures can cause the chemical breakdown of the amide bond.

Q2: What is the single most critical factor to control during sample preparation?

  • A2: Temperature. All steps, from cell harvesting to protein digestion, should be performed at low temperatures (e.g., 4°C or on ice) whenever possible. Low temperatures drastically slow down both enzymatic degradation and chemical hydrolysis, preserving the modification[4]. Samples should be flash-frozen in liquid nitrogen and stored at -80°C for long-term stability[4].

Q3: Can I use my standard lysis buffer for a succinylation experiment?

  • A3: It is highly discouraged unless it is specifically formulated for labile PTMs. A standard lysis buffer may lack the necessary components to inactivate desuccinylases. For optimal preservation, your lysis buffer must contain a strong denaturant (e.g., 8M Urea) and a comprehensive cocktail of protease and deacetylase/sirtuin inhibitors.

Q4: My digestion protocol requires incubation at 37°C. Will this destroy the modification?

  • A4: While 37°C is not ideal for stability, it is necessary for efficient trypsin digestion. This step represents a critical compromise. To minimize modification loss, the digestion time should be as short as possible (e.g., 4-6 hours or overnight at a lower temperature like room temperature if validated) and performed in a carefully pH-controlled buffer (pH 7.5-8.0).

Q5: How does pH affect the stability of this compound?

  • A5: The amide bond is most stable near neutral pH. Strongly alkaline conditions (pH > 9) and strongly acidic conditions (pH < 4) will promote hydrolysis. While trypsin works optimally around pH 8, this is already a slight compromise on stability. Therefore, it is crucial to maintain the pH strictly and avoid "pH creep" during long incubations.

In-Depth Troubleshooting Guide

Problem: Low Identification Rate of Succinylated Peptides

This guide addresses scenarios where you successfully identify proteins but find very few or no succinylated peptides after enrichment.

Possible Cause Underlying Mechanism (The "Why") Recommended Solution & Protocol
1. Aggressive Cell Lysis High-energy methods like probe sonication can generate localized heat, accelerating hydrolysis. Inadequate buffering can lead to pH fluctuations that damage the modification.Solution: Use passive lysis methods. Lyse cells directly in a pre-chilled, robust urea-based buffer designed to immediately denature and inactivate all enzymes. See Protocol 1 for an optimized lysis buffer formulation.
2. Incomplete Enzyme Inactivation Sirtuins and other deacylases are robust enzymes. If not fully denatured and inhibited during lysis, they will remain active and remove the succinyl groups, even at low temperatures.Solution: Your lysis buffer must contain a potent inhibitor cocktail. Include broad-spectrum sirtuin inhibitors like Nicotinamide (NAM) and specific inhibitors like Thio-succinyl-lysine if available, alongside standard protease inhibitors.
3. Modification Loss During Digestion Trypsin requires a slightly alkaline pH (~8.0) and elevated temperature (37°C), creating a window of vulnerability for the modification. Prolonged exposure to these conditions is a major source of sample loss.Solution: Minimize digestion time. Perform a shorter digestion (e.g., 4-6 hours) at 37°C. Ensure the buffer is freshly prepared and the pH is precisely 7.8-8.0. After digestion, immediately acidify the sample to quench trypsin activity and stabilize the peptides. See Protocol 2 .
4. Hydrolysis During Peptide Desalting Standard desalting protocols often use trifluoroacetic acid (TFA). While effective for peptide binding and elution, prolonged exposure to this strong acid can cause some hydrolysis of the labile amide bond.Solution: Work quickly during the desalting and elution steps. Use a lower concentration of acid (e.g., 0.1% Formic Acid) for elution if compatible with your downstream workflow. Do not let acidified samples sit for extended periods before LC-MS/MS analysis. See Protocol 3 .
Data Summary: Environmental Factors and K-succ Stability

While direct kinetic data for this compound is sparse in the literature, the following principles, derived from the known chemistry of amide bonds, should guide protocol design.

Condition pH Range Temperature Stability Impact & Rationale
Optimal Preservation 6.0 - 7.5≤ 4°CHighest Stability. Minimizes both acid- and base-catalyzed hydrolysis. Low temperature is critical to slow reaction rates. Ideal for long-term storage and initial lysis.
Enzymatic Digestion (Compromise) 7.5 - 8.225°C - 37°CModerate Risk. Necessary for trypsin activity. The slightly alkaline pH and higher temperature increase the rate of hydrolysis. Time is the critical variable to control here.
High Risk (Avoid) > 9.0> 40°CHigh Instability. Base-catalyzed hydrolysis is significantly accelerated, leading to rapid loss of the succinyl group.
High Risk (Avoid) < 4.0> 25°CModerate-to-High Instability. Acid-catalyzed hydrolysis occurs. Risk is elevated during prolonged steps like peptide desalting with strong acids.

Validated Protocols for Preserving this compound

Workflow Overview

The following diagram illustrates the critical control points in the sample preparation workflow for labile K-succ analysis.

Succinyl_Workflow cluster_prep 2. Protein Preparation cluster_digest 3. Digestion (Critical Compromise) cluster_cleanup 4. Peptide Cleanup & Analysis Lysis Cell Harvest & Lysis (≤ 4°C) Inhibitors Add Inhibitor Cocktail (Protease + Deacylase) Denaturation 8M Urea Denaturation Reduction Reduction (DTT) Denaturation->Reduction Protein Quantification (BCA) Alkylation Alkylation (IAA) Reduction->Alkylation Dilution Dilute Urea & Adjust pH to 8.0 Alkylation->Dilution Digestion Trypsin Digestion (37°C, Short Duration) Dilution->Digestion Quench Quench with Acid (e.g., FA) Digestion->Quench Desalt C18 Desalting (Minimize Acid Exposure) Quench->Desalt Enrichment Immuno-affinity Enrichment (Anti-K-succ) Desalt->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS

Caption: Critical control points in the K-succ sample prep workflow.
Protocol 1: Lysis and Protein Extraction

Objective: To achieve rapid cell disruption while simultaneously denaturing all proteins and inactivating enzymes.

  • Prepare Lysis Buffer: 8 M urea, 50 mM Tris-HCl pH 7.5, 150 mM NaCl. Just before use, add the following fresh from stock solutions:

    • 1x Protease Inhibitor Cocktail (e.g., Roche cOmplete™)

    • 10 mM Nicotinamide (NAM)

    • 1 µM Trichostatin A (TSA)

    • 3 mM Sodium Butyrate

  • Cell Harvesting: Wash cell pellets with ice-cold PBS containing inhibitors. Centrifuge and remove all supernatant.

  • Lysis: Add 500 µL of ice-cold Lysis Buffer directly to the cell pellet. Vortex vigorously for 30 seconds.

  • Disruption: Place the tube on ice and sonicate with a Bioruptor® or similar water bath sonicator for 3 cycles of 30 seconds ON / 30 seconds OFF. This avoids the localized heating of probe sonicators.

  • Clarification: Centrifuge at 20,000 x g for 15 minutes at 4°C.

  • Quantification: Carefully collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay compatible with urea. Proceed immediately to digestion or store at -80°C.

Protocol 2: Optimized In-Solution Digestion

Objective: To efficiently digest proteins into peptides while minimizing the loss of succinylation.

  • Reduction: To your protein lysate, add Dithiothreitol (DTT) to a final concentration of 5 mM. Incubate for 30 minutes at room temperature with gentle shaking.

  • Alkylation: Add Iodoacetamide (IAA) to a final concentration of 15 mM. Incubate for 30 minutes in the dark at room temperature.

  • Dilution & pH Adjustment: Dilute the sample with 50 mM ammonium bicarbonate (pH 8.0) to reduce the urea concentration to below 2 M. Check and ensure the final pH of the solution is between 7.8 and 8.0.

  • Digestion: Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio. Incubate for 4-6 hours at 37°C.

  • Quenching: Stop the digestion by adding formic acid (FA) to a final concentration of 1%, bringing the pH to < 3.

Protocol 3: Peptide Desalting with Minimized Succinyllysine Loss

Objective: To remove urea, salts, and detergents while minimizing acid-catalyzed hydrolysis.

  • Activation: Activate a C18 StageTip or Sep-Pak cartridge with 100% acetonitrile (ACN).

  • Equilibration: Equilibrate the C18 material with a solution of 0.1% formic acid in water.

  • Binding: Load the acidified peptide sample onto the C18 material.

  • Washing: Wash the C18 material thoroughly with 0.1% formic acid in water to remove all contaminants.

  • Elution: Elute the peptides using a solution of 50% ACN, 0.1% formic acid.

  • Drying: Immediately dry the eluted peptides in a vacuum centrifuge. Store the dried peptides at -80°C until immuno-affinity enrichment and LC-MS/MS analysis. Do not store peptides in acidic solution.

Visualizing the Modification

The diagram below shows the chemical structure of this compound, highlighting the labile amide bond that is the focus of preservation efforts.

Succinyl_Lysine cluster_lysine Lysine Side Chain cluster_succinyl Succinyl Group cluster_ksucc This compound Lys ...-NH-CH-CO-... | (CH₂)₄ | NH₃⁺ Succ ⁻OOC-CH₂-CH₂-CO-... Ksucc ...-NH-CH-CO-... | (CH₂)₄ | NH | CO /  CH₂    CH₂-COO⁻ AmideBond Amide Bond (Site of Lability) AmideBond->Ksucc

Caption: Structure of this compound, indicating the labile amide bond.

By understanding the chemical vulnerabilities of this compound and implementing these optimized protocols, researchers can significantly improve the fidelity and success rate of their succinyl-proteome analyses.

References

  • MetwareBio. (n.d.). Succinylation Proteomics Service for Lysine Succinylation Analysis.
  • Frizzell, N., et al. (2014). The Succinated Proteome. Mass Spectrometry Reviews, 33(2), 98-109. [Link]
  • Zhang, Z., et al. (2011). Identification of lysine succinylation as a new post-translational modification. Nature Chemical Biology, 7(1), 58-63. [Link]
  • Creative Proteomics. (n.d.). Proteomic Sample Preparation Guidelines for Biological Mass Spectrometry.
  • Weinert, B. T., et al. (2013). The Chemical Biology of Reversible Lysine Post-Translational Modifications. Annual Review of Biochemistry, 82, 791-825. [Link]
  • Hitosugi, T., & Deng, Y. (2019). Enzymatic and metabolic regulation of lysine succinylation. Genes & Diseases, 6(4), 369-374. [Link]
  • PubChem. (n.d.). This compound.
  • Zhang, K., et al. (2011). Lysine Acetylation Is a Highly Abundant and Evolutionarily Conserved Modification in Escherichia Coli. Molecular & Cellular Proteomics, 10(2), M110.000755. [Link]
  • Kloub, M. A., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(19), 14271–14313. [Link]
  • Hoover, A. A. (1953). Some aspects of the destruction of lysine under conditions of acid and enzymic hydrolysis of protein materials containing carbohydrates. Biochemical Journal, 55(4), 674–677. [Link]
  • Babe, L. M., & Schmidt, J. J. (2018). Energetically Unfavorable Amide Conformations for N6-Acetyllysine Side Chains in Refined Protein Structures. Biochemistry, 57(4), 455–458. [Link]

Sources

Navigating the Separation of Succinylated Peptides: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the liquid chromatography (LC) separation of succinylated peptides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into the nuances of handling these modified peptides. Succinylation, a post-translational modification (PTM), introduces a succinyl group to lysine residues, converting a positive charge to a negative one and adding significant hydrophilicity.[1] This dramatic shift in physicochemical properties presents unique challenges and opportunities in chromatographic separation.

This resource is structured to provide both foundational knowledge through frequently asked questions and practical, actionable solutions in a comprehensive troubleshooting section.

Frequently Asked Questions (FAQs)

What is lysine succinylation and how does it impact peptide properties?

Lysine succinylation is a post-translational modification where a succinyl group from succinyl-CoA is added to a lysine residue on a protein.[1] This modification has profound effects on the peptide's characteristics:

  • Charge Reversal: It converts the positively charged primary amine of the lysine side chain to a negatively charged carboxylate group at physiological pH.[1][2]

  • Increased Hydrophilicity: The addition of the succinyl group increases the peptide's overall polarity.

  • Structural Changes: The introduction of a larger, charged moiety can alter the peptide's local conformation.[3]

These changes necessitate specific considerations for LC method development, as they directly influence retention behavior on reversed-phase and other types of chromatography columns.

What is the best starting point for column selection in reversed-phase chromatography (RPC)?

For general peptide separations, C18 columns are the most common starting point due to their hydrophobicity, which allows for good retention of a wide range of peptides.[4] When working with succinylated peptides, consider the following:

  • Pore Size: Wide-pore columns (300 Å) are generally recommended for peptides and proteins to ensure the analytes can access the stationary phase surface without restriction, which is particularly important for larger peptides.[5]

  • Particle Technology: Columns with bridged-ethyl hybrid (BEH) particles can minimize secondary interactions with peptides, leading to improved peak shapes.[4] Superficially porous particles (SPP) can offer higher efficiency compared to fully porous particles.

  • Alternative Chemistries: While C18 is a robust starting point, C8 or C4 columns can be beneficial for very hydrophobic peptides, although this is less of a concern with generally hydrophilic succinylated peptides. Phenyl-hexyl columns offer different selectivity due to π-π interactions and can be a good alternative if C18 columns do not provide adequate separation.[6]

How does mobile phase pH affect the separation of succinylated peptides?

Mobile phase pH is a critical parameter for optimizing the separation of any ionizable compound, including succinylated peptides.[7] The succinyl group introduces a carboxylic acid moiety, making the peptide's charge highly dependent on the pH.

  • Low pH (e.g., pH 2-3 using formic acid or trifluoroacetic acid): At low pH, the carboxylic acid of the succinyl group will be protonated and neutral, while any remaining basic residues (like arginine, histidine, or the N-terminus) will be positively charged. This is a common starting point for peptide separations.

  • High pH (e.g., pH 10 using ammonium formate): At high pH, the succinyl group will be deprotonated and negatively charged. This can be advantageous for separating peptides with subtle differences in their succinylation state.[8] However, high pH can be detrimental to silica-based columns, so pH-stable columns should be used.

The choice of pH will significantly alter the retention and selectivity of your separation.[6][9]

What are ion-pairing reagents and why are they important?

Ion-pairing reagents are additives to the mobile phase that contain a hydrophobic part and a charged part. They interact with charged residues on the peptide, effectively modifying the peptide's overall hydrophobicity and improving peak shape.[10][11]

  • Trifluoroacetic Acid (TFA): A strong ion-pairing agent that is excellent for UV detection due to the sharp peaks it produces. However, it can cause ion suppression in mass spectrometry (MS).

  • Formic Acid (FA): A weaker ion-pairing agent that is much more compatible with MS detection. However, it may result in broader peaks for some peptides compared to TFA.[12]

  • Heptafluorobutyric Acid (HFBA) and Perfluoropentanoic Acid (PFPA): These are stronger, more hydrophobic ion-pairing agents than TFA and can significantly increase the retention of peptides.[13] They should be used with caution as they can be difficult to remove from the LC-MS system.[13]

The choice and concentration of the ion-pairing reagent can dramatically alter the selectivity of the separation.[10][14]

Can Hydrophilic Interaction Liquid Chromatography (HILIC) be used for succinylated peptides?

Yes, HILIC is a valuable alternative to RPC, especially for highly hydrophilic peptides that are poorly retained on C18 columns.[15][16] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent, like acetonitrile.[15][17] Water is the strong eluting solvent. Since succinylation increases a peptide's hydrophilicity, HILIC can provide excellent retention and unique selectivity for these modified peptides.[17]

Troubleshooting Guide

This section addresses common problems encountered during the LC separation of succinylated peptides.

Problem Potential Causes Solutions
Poor Peak Shape (Tailing) 1. Secondary Interactions: Residual silanols on silica-based columns can interact with basic residues on the peptide.[18][19] 2. Low Concentration of Ion-Pairing Reagent: Insufficient ion-pairing reagent may not effectively mask charged sites.[20] 3. Sample Overload: Injecting too much sample can lead to peak distortion.[20] 4. Incompatible Sample Solvent: Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion.[20]1. Increase Ion-Pairing Reagent Concentration: Try increasing the TFA concentration to 0.1% or slightly higher (e.g., 0.2-0.25%).[20][21] 2. Adjust Mobile Phase pH: Lowering the pH can help protonate silanols and reduce unwanted interactions.[18] 3. Use a Different Column: Consider a column with a different base particle, such as a hybrid particle column, which has fewer residual silanols.[4] 4. Reduce Sample Load: Decrease the amount of sample injected onto the column.[20] 5. Match Sample Solvent to Initial Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent.[20]
Poor Peak Shape (Fronting) 1. Sample Overload: Injecting too much sample is a common cause of fronting.[20] 2. Poor Sample Solubility: If the peptide is not fully dissolved in the injection solvent, it can lead to fronting.[20]1. Reduce Sample Load: Decrease the injection volume or sample concentration.[20] 2. Improve Sample Solubility: Ensure the peptide is fully dissolved. This may require changing the sample solvent or using a small amount of organic solvent, but be mindful of compatibility with the initial mobile phase.
Poor Resolution 1. Inadequate Separation Method: The gradient may be too steep, or the column may not have the right selectivity.[20] 2. Suboptimal Mobile Phase: The pH or ion-pairing reagent may not be providing the necessary selectivity. 3. High Flow Rate: A flow rate that is too high can reduce separation efficiency.[22]1. Optimize the Gradient: Decrease the gradient slope (e.g., from 2%/min to 0.5%/min) to improve separation.[20] 2. Screen Different Mobile Phases: Experiment with different ion-pairing reagents (e.g., TFA vs. FA) and pH values to alter selectivity.[23] 3. Try a Different Column: A column with a different stationary phase (e.g., C18 vs. Phenyl-Hexyl) can provide different selectivity. 4. Reduce the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution.[22] 5. Increase Column Temperature: Higher temperatures can improve peak shape and may alter selectivity.[20]
Low Retention/No Retention 1. Highly Hydrophilic Peptides: Succinylation significantly increases hydrophilicity, which can lead to poor retention on reversed-phase columns. 2. Inappropriate Mobile Phase: A mobile phase with too high of an organic content at the start of the gradient will not retain hydrophilic peptides.1. Use a More Retentive Column: Consider a column with a higher surface area or a longer carbon chain stationary phase if available. 2. Decrease Initial Organic Content: Start the gradient with a lower percentage of organic solvent. 3. Switch to HILIC: For very hydrophilic peptides, HILIC is an excellent alternative to reversed-phase chromatography.[16][24]
Sample Carryover 1. Strongly Adsorbed Peptides: Some peptides may bind irreversibly to the column. 2. Contaminated System: The injector or other parts of the LC system may be contaminated.1. Implement a Column Wash: After each run, include a high organic wash step (e.g., 95% acetonitrile) to elute strongly bound peptides. 2. Use a Stronger Wash Solvent: In some cases, a wash with a solvent mixture containing isopropanol may be necessary. 3. Clean the Injector: Follow the manufacturer's instructions for cleaning the autosampler and injection port.
Poor MS Sensitivity 1. Ion Suppression: TFA is a known cause of ion suppression in electrospray ionization. 2. Low Analyte Concentration: The concentration of the succinylated peptide may be too low for detection.1. Switch to an MS-Compatible Mobile Phase: Use formic acid instead of TFA. If TFA is necessary for the separation, keep the concentration as low as possible. 2. Enrich for Succinylated Peptides: Use immunoaffinity enrichment with anti-succinyl-lysine antibodies to increase the concentration of your target peptides prior to LC-MS analysis.[25][26]

Experimental Protocols

Protocol 1: General Reversed-Phase Separation of Succinylated Peptides
  • Column: C18, 300 Å, 2.1 x 150 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 5-40% B over 60 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 214 nm and/or MS.

  • Injection Volume: 5 µL.

This is a good starting point. The gradient, flow rate, and temperature can be optimized to improve resolution and run time.[27]

Protocol 2: Immunoaffinity Enrichment of Succinylated Peptides

This protocol is essential for increasing the concentration of succinylated peptides from complex mixtures, which is often necessary for successful LC-MS/MS analysis.[25][26]

  • Sample Preparation: Start with a tryptic digest of your protein sample. Ensure the digest is complete and the peptides are desalted.[25][26]

  • Bead Preparation: Use anti-succinyl-lysine antibody-conjugated agarose or magnetic beads. Wash the beads according to the manufacturer's protocol.[1]

  • Incubation: Resuspend the desalted peptides in an appropriate binding buffer (e.g., NETN buffer: 100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).[1][25][26] Incubate the peptide solution with the prepared beads overnight at 4 °C with gentle rotation.[1]

  • Washing: Wash the beads extensively to remove non-specifically bound peptides. A typical wash series includes multiple washes with the binding buffer followed by washes with water.[1]

  • Elution: Elute the enriched succinylated peptides from the beads using a low pH solution, such as 0.1% TFA.[1][25]

  • Desalting: Desalt the eluted peptides using a C18 StageTip or ZipTip before LC-MS/MS analysis.[25][26]

Visualizations

Workflow for Method Development

MethodDevelopment cluster_troubleshooting Troubleshooting start Start with Initial RPC Method (C18, 0.1% FA, 5-40% ACN gradient) eval1 Evaluate Peak Shape and Resolution start->eval1 poor_shape Poor Peak Shape? eval1->poor_shape poor_res Poor Resolution? poor_shape->poor_res No adjust_ip Adjust Ion-Pairing Agent (e.g., increase FA or switch to TFA) poor_shape->adjust_ip Yes opt_grad Optimize Gradient (e.g., shallower slope) poor_res->opt_grad Yes low_ret Low/No Retention? poor_res->low_ret No adjust_ip->eval1 change_col Change Column (e.g., Hybrid Particle or Phenyl-Hexyl) adjust_ip->change_col If needed change_col->eval1 opt_grad->eval1 change_ph Change Mobile Phase pH opt_grad->change_ph If needed change_ph->eval1 hilich Switch to HILIC low_ret->hilich Yes final Optimized Method low_ret->final No hilich->final

Caption: A decision tree for method development in separating succinylated peptides.

Impact of Succinylation on Peptide Properties

SuccinylationImpact cluster_lc Impact on Liquid Chromatography unmodified Unmodified Peptide + Positively Charged Lysine + More Hydrophobic succinylation Succinylation unmodified->succinylation modified Succinylated Peptide - Negatively Charged Succinyl-Lysine - More Hydrophilic succinylation->modified rpc Reversed-Phase Chromatography (RPC) - Decreased Retention modified->rpc Leads to hilich Hydrophilic Interaction Liquid Chromatography (HILIC) + Increased Retention modified->hilich Leads to

Caption: The effect of succinylation on peptide properties and LC behavior.

References

  • Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds. PubMed Central. [Link]
  • Comprehensive Succinylome Profiling Reveals the Pivotal Role of Lysine Succinylation in Energy Metabolism and Quorum Sensing of Staphylococcus epidermidis. PubMed Central. [Link]
  • Identification of lysine succinylation as a new post-translational modific
  • Enrichment of Succinylated Peptides from E. coli Lysate.
  • Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chrom
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
  • Hydrophilic interaction LC of peptides: columns comparison and clustering. PubMed. [Link]
  • Mobile phases comp
  • Hydrophilic interaction liquid chromatography (HILIC) in proteomics. PMC - NIH. [Link]
  • T1. Poor peak shape. Obrnuta faza. [Link]
  • HPLC Tips and Troubleshooting 17 - Poor Peak Shape. YouTube. [Link]
  • Hydrophilic interaction LC of peptides: Columns comparison and clustering. R Discovery. [Link]
  • Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity.
  • Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. PMC - NIH. [Link]
  • How to improve peptide purification by altering the mobile phase pH. Biotage. [Link]
  • Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Autom
  • How to choose an ion pairing agent to improve your peptide purific
  • Hydrophilic interaction liquid chromatography (HILIC) for the analysis of intact proteins and glycoproteins.
  • Peptide Isolation – Method Development Considerations.
  • HILIC and Its Applications for Biotechnology, Part II.
  • Tips for optimization of peptides and proteins separation by reversed-phase. YMC CO., LTD.. [Link]
  • The challenge of detecting modifications on proteins. Essays in Biochemistry. [Link]
  • The importance of ion-pairing in peptide purification by reversed-phase liquid chrom
  • Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chrom
  • Mobile Phase Additives for Peptide Characterization.
  • Conversion of ion-pairing agents/counter ions. Bio-Works. [Link]
  • The dawn of succinylation: a posttranslational modific
  • Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited.
  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
  • Peak capacity optimization of peptide separations in reversed-phase gradient elution chromatography: fixed column form
  • The Role of Adsorption and pH of the Mobile Phase on the Chromatographic Behavior of a Therapeutic Peptide.
  • Optimum separation condition of peptides in reversed-phase liquid chromatography.
  • Proteomics and succinylation modification characterization in clear cell renal cell carcinoma.
  • Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Anapharm Bioanalytics. [Link]
  • Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein.
  • Quantification of Lysine Acetylation and Succinylation Stoichiometry in Proteins Using Mass Spectrometric Data-Independent Acquisitions (SW
  • Trends and Challenges in Peptide Bioanalysis and Production. Oxford Global. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating N6-Succinyllysine Sites Identified by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate identification of post-translational modifications (PTMs) is paramount to unraveling complex biological processes and developing targeted therapeutics. Among the myriad of PTMs, N6-succinylation of lysine residues is gaining prominence for its significant roles in cellular metabolism and disease. While mass spectrometry (MS) has become the workhorse for identifying thousands of potential succinylation sites, the inherent complexities of this technique necessitate rigorous validation to distinguish true positives from false discoveries.[1][2] This guide provides an in-depth comparison of methodologies for validating putative N6-succinyllysine sites, grounded in scientific integrity and practical, field-proven insights.

The Imperative for Validation: Why MS Data Alone is Not Enough

Mass spectrometry-based proteomics has revolutionized our ability to perform large-scale PTM analyses.[3] However, several factors can lead to the erroneous assignment of succinylation sites. These challenges include:

  • Low Stoichiometry: Many PTMs, including succinylation, occur at low levels, making their detection and differentiation from background noise challenging.

  • Isobaric Modifications: Other modifications can have a similar mass shift to succinylation, leading to potential misidentification.

  • Complex Fragmentation Spectra: The fragmentation patterns of modified peptides can be complex and difficult to interpret definitively.[1]

Therefore, orthogonal validation methods are crucial to substantiate MS-based findings and build a solid foundation for subsequent functional studies.

The Gold Standard: Co-elution and Spectral Matching with Synthetic Peptides

The most definitive method for validating a putative succinylation site is to compare the chromatographic and mass spectrometric properties of the endogenous peptide with a chemically synthesized counterpart.[4][5][6] This approach provides multiple layers of evidence for the identity and modification site of the peptide .

The Underlying Principle

If an endogenously identified succinylated peptide and its corresponding synthetic version are chemically identical, they should exhibit identical behavior under the same analytical conditions. This includes:

  • Co-elution in Liquid Chromatography (LC): The two peptides should elute from the LC column at the same retention time.

  • Identical Precursor Mass: The mass-to-charge ratio (m/z) of the intact peptides should be the same.

  • Matching Tandem Mass (MS/MS) Spectra: The fragmentation patterns of the two peptides upon collision-induced dissociation should be superimposable.[7]

Experimental Workflow

Diagram: Workflow for Validation using Synthetic Peptides

G cluster_0 Mass Spectrometry Identification cluster_1 Synthetic Peptide Workflow cluster_2 Biological Sample Analysis cluster_3 Data Comparison and Validation MS_ID Putative Succinylated Peptide Identified by MS/MS Synthesis Synthesize the Putative Succinylated Peptide MS_ID->Synthesis LCMS_Bio Re-analyze Biological Sample by LC-MS/MS MS_ID->LCMS_Bio LCMS_Synth Analyze Synthetic Peptide by LC-MS/MS Synthesis->LCMS_Synth Compare Compare Retention Time and MS/MS Spectra LCMS_Synth->Compare LCMS_Bio->Compare Validated Validated Succinylation Site Compare->Validated Match Not_Validated Not Validated Compare->Not_Validated No Match G cluster_0 Sample Preparation & Electrophoresis cluster_1 Blotting and Immunodetection cluster_2 Analysis Lysate Protein Lysate SDS_PAGE SDS-PAGE Lysate->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Anti-Succinyllysine Ab Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Ab Primary_Ab->Secondary_Ab Detection Detection (e.g., Chemiluminescence) Secondary_Ab->Detection Result Analyze Band at Expected Molecular Weight Detection->Result Validated Protein is Succinylated Result->Validated Band Present Not_Validated Protein is not Succinylated Result->Not_Validated No Band

Caption: Workflow for validating protein succinylation using Western blotting.

Step-by-Step Protocol:

  • Protein Extraction and Quantification: Extract total protein from your samples and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a validated pan- or site-specific anti-succinyllysine antibody at the recommended dilution.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A band at the expected molecular weight of the target protein suggests it is succinylated. [8] Trustworthiness through Controls:

  • Loading Control: Always probe for a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Positive Control: If available, use a recombinant protein known to be succinylated or a cell lysate treated with a succinylating agent.

  • Negative Control: Use a lysate from a knockout or knockdown of the target protein, if possible.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA offers a quantitative approach to measure the levels of a specific succinylated protein in a sample. A sandwich ELISA format is typically employed for this purpose.

Step-by-Step Protocol:

  • Coating: Coat a 96-well plate with a capture antibody that recognizes the target protein (regardless of its modification state).

  • Blocking: Block the wells to prevent non-specific binding.

  • Sample Incubation: Add the protein samples to the wells. The capture antibody will bind the target protein.

  • Detection Antibody Incubation: Add a detection antibody that is a pan- or site-specific anti-succinyllysine antibody, which will bind to the captured succinylated protein.

  • Enzyme-Conjugated Secondary Antibody: Add an enzyme-conjugated secondary antibody that recognizes the detection antibody.

  • Substrate Addition and Measurement: Add a chromogenic substrate and measure the absorbance, which is proportional to the amount of succinylated protein.

Supportive Evidence: In Silico Prediction

While not a substitute for experimental validation, computational tools can provide valuable supporting evidence by predicting the likelihood of a lysine residue being succinylated based on the surrounding amino acid sequence. [9][10][11]Several web-based servers and algorithms are available for this purpose.

How it Works:

These tools are typically trained on large datasets of experimentally verified succinylation sites. [2][12]They identify conserved sequence motifs and other physicochemical properties that are characteristic of succinylation sites.

Utility in Validation:

If a novel succinylation site identified by MS is also predicted with high confidence by one or more of these tools, it increases the likelihood of it being a true positive. However, it is important to remember that these are predictions and must be confirmed experimentally.

Conclusion: A Multi-pronged Approach to Confident Site Validation

The robust validation of this compound sites is a critical step in advancing our understanding of the functional roles of this important PTM. While mass spectrometry is an invaluable discovery tool, it should be complemented by orthogonal validation strategies. The gold standard remains the comparison with synthetic peptides, offering the highest level of confidence. Antibody-based methods such as Western blotting and ELISA provide scalable and quantitative validation, especially when using well-characterized antibodies. In silico prediction tools can offer supportive evidence. By employing a multi-pronged approach, researchers can confidently validate their findings, paving the way for meaningful biological insights and the development of novel therapeutic strategies.

References

  • Synthetic Peptide Reference Standards for PTM Proteomics. J-T.M. Projects.
  • Peptide–Spectrum Match Validation with Internal Standards (P–VIS). PubMed Central - NIH.
  • The Prediction of Succinylation Site in Protein by Analyzing Amino Acid Composition.
  • Discovery of lysine post-translational modifications through mass spectrometric detection. PubMed Central.
  • How do I validate the PTM sites identified in PTMScan® experiments?. Cell Signaling Technology.
  • PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. NeurIPS.
  • Validation of the identified peptides using synthetic peptide....
  • Anti-Succinylated Lysine Antibodies. Invitrogen - Thermo Fisher Scientific.
  • SuccSite: Incorporating Amino Acid Composition and Informative k-spaced Amino Acid Pairs to Identify Protein Succinyl
  • Validation of acetylated and succinylated lysine antibodies. (A-B)...
  • Identification of lysine succinylation as a new post-translational modific
  • PTMScan ® Succinyl-Lysine Motif [Succ-K] Kit #13764. Cell Signaling Technology.
  • Characterization and Identification of Lysine Succinylation Sites based on Deep Learning Method. PMC - NIH.
  • Succinyl-Lysine Antibody - BSA Free (NBP3-16032). Novus Biologicals.
  • Detecting Succinylation sites from protein sequences using ensemble support vector machine. PMC - PubMed Central.
  • Identification of lysine succinylation as a new post-translational modification.
  • Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds. PubMed Central.
  • Anti-Succinyllysine Antibody Conjug
  • Succinylation Specific Antibody Discovery Service.
  • (PDF) Characterization and Identification of Lysine Succinylation Sites based on Deep Learning Method.
  • Anti-Succinyllysine Rabbit pAb. PTM BIO.
  • Identification of lysine succinylation as a new post-translational modific

Sources

A Researcher's Guide to Post-Translational Modifications: Comparing N6-Succinyllysine and N6-Acetyllysine

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of cellular regulation, post-translational modifications (PTMs) of proteins offer a sophisticated mechanism for expanding the functional diversity of the proteome. Among these, the acylation of lysine residues is a pivotal regulatory event. For decades, N6-acetyllysine (Kac) has been a central focus of study, particularly for its role in chromatin dynamics and gene expression. However, the discovery and characterization of N6-succinyllysine (Ksu) have illuminated a distinct, yet equally critical, layer of cellular control, deeply intertwined with metabolism. This guide provides an in-depth, objective comparison of these two vital lysine modifications, supported by experimental insights and methodologies for their investigation.

The Core Biochemical Distinction: Charge, Size, and Origin

The fundamental differences between acetylation and succinylation stem from the distinct chemical properties of the acyl groups transferred to the ε-amino group of a lysine residue.

  • N6-acetyllysine (Kac): This modification involves the transfer of a small, two-carbon acetyl group from acetyl-CoA. This process neutralizes the positive charge of the lysine side chain, changing it from +1 to 0.[1] This alteration can weaken electrostatic interactions, such as those between histones and DNA, thereby promoting a more open chromatin structure and facilitating gene transcription.[2][3]

  • This compound (Ksu): Succinylation introduces a larger, four-carbon succinyl group derived from succinyl-CoA, a key intermediate in the Krebs cycle.[1][4] This modification is more profound than acetylation; it not only neutralizes the lysine's positive charge but also introduces a net negative charge, resulting in a charge state change from +1 to -1 at physiological pH.[1][5] This significant alteration in both size and charge can induce more substantial structural changes in proteins, potentially having a greater impact on their function compared to acetylation.[1][5]

Table 1: Biochemical and Physical Properties

PropertyN6-acetyllysine (Kac)This compound (Ksu)
Molecular Formula C8H16N2O3[6]C10H18N2O5[7]
Molecular Weight 188.22 g/mol [6]246.26 g/mol [7]
Acyl Group Donor Acetyl-CoA[2]Succinyl-CoA[1]
Charge Change on Lysine +1 to 0[1]+1 to -1[1][5]

The Regulatory Axis: Writers, Erasers, and Readers

The dynamic addition and removal of these modifications are tightly controlled by specific enzymes, with effector proteins—or "readers"—translating the modification into a downstream biological signal.

  • Writers (Acyltransferases): The enzymes that catalyze acetylation, known as histone acetyltransferases (HATs) or lysine acetyltransferases (KATs), are well-documented. Interestingly, some KATs, like p300, exhibit promiscuous activity and can also function as lysine succinyltransferases (KSTs). However, the full spectrum of dedicated KSTs is still an active area of research.

  • Erasers (Deacylases): The removal of these acyl groups is primarily managed by the sirtuin family of NAD+-dependent deacetylases. While SIRT1, SIRT2, and SIRT3 are known for their robust deacetylase activity, SIRT5 has been identified as a highly efficient desuccinylase, with catalytic activity for succinylated residues up to 1,000-fold higher than for acetylated ones.[8] This enzymatic division of labor underscores the distinct regulatory pathways for these two modifications.

  • Readers (Effector Proteins): These proteins recognize and bind to specific acylated lysine residues. Bromodomains are the classic "readers" of acetyllysine, binding to acetylated histones and other proteins to mediate downstream signaling in processes like transcriptional activation.[3][9] The identification of specific reader proteins for the negatively charged succinyllysine mark is an emerging and critical area of investigation.

PTM_Regulation cluster_writers Writers (Acyltransferases) cluster_erasers Erasers (Deacylases) cluster_readers Readers (Effector Proteins) KATs KATs / KSTs (e.g., p300) Kac N6-acetyllysine (Kac) Charge: 0 KATs->Kac Acetylation Ksu This compound (Ksu) Charge: -1 KATs->Ksu Succinylation HDACs SIRT1-3 (Deacetylases) KSDs SIRT5 (Desuccinylase) Bromodomain Bromodomains (Kac Readers) Ksu_Readers Ksu Readers (Under Investigation) Lysine Protein Lysine (Charge: +1) Acetyl_CoA Acetyl-CoA Succinyl_CoA Succinyl-CoA Kac->Bromodomain Recognition Kac->Lysine Deacetylation Ksu->Ksu_Readers Recognition Ksu->Lysine Desuccinylation

Figure 1. Overview of the enzymatic regulation for N6-acetyllysine and this compound modifications.

Divergent Biological Roles: From Epigenetics to Metabolic Control

While both modifications are widespread, proteomic studies reveal a significant divergence in their preferred protein targets and, consequently, their primary regulatory domains.

  • N6-acetyllysine: Historically linked to epigenetics, Kac is abundant on histone proteins, where it plays a crucial role in regulating chromatin structure and gene expression.[10] It is also known to regulate transcription factors, DNA repair proteins, and cytoskeletal components.[2][9] While acetylation also targets metabolic enzymes, its role in nuclear signaling is arguably its most characterized function.

  • This compound: This modification is highly enriched on proteins involved in central metabolism.[1][11] A large number of enzymes in the TCA cycle, glycolysis, fatty acid metabolism, and amino acid metabolism are subject to succinylation.[4][12] This prevalence in mitochondria is logical, given that its precursor, succinyl-CoA, is a core component of the TCA cycle. This creates a direct feedback loop where the cell's metabolic state can rapidly modulate enzyme activity through succinylation.

Experimental Guide: A Workflow for Comparative Proteomics

Dissecting the roles of Kac and Ksu requires a robust analytical strategy. The following workflow outlines a standard, yet powerful, approach for the identification and quantification of these modifications from cellular or tissue samples.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_enrichment 2. Affinity Enrichment cluster_analysis 3. Analysis & Validation Cell_Lysis Cell Lysis & Protein Extraction Protein_Digestion Protein Digestion (e.g., Trypsin) Cell_Lysis->Protein_Digestion IP_Kac Immunoprecipitation with anti-Kac Antibody Protein_Digestion->IP_Kac IP_Ksu Immunoprecipitation with anti-Ksu Antibody Protein_Digestion->IP_Ksu Western_Blot Western Blot Validation Protein_Digestion->Western_Blot Input Control LC_MS LC-MS/MS Analysis IP_Kac->LC_MS IP_Kac->Western_Blot Enrichment Validation IP_Ksu->LC_MS Bioinformatics Bioinformatic Analysis (Identification, Quantification, Pathway Analysis) LC_MS->Bioinformatics

Figure 2. A standard workflow for the comparative proteomic analysis of lysine acylation.

Detailed Protocol: Affinity Enrichment of Acylated Peptides

This protocol is a critical step for isolating low-abundance acylated peptides from a complex biological sample prior to mass spectrometry analysis.

A. Materials & Reagents:

  • High-affinity pan-specific anti-acetyllysine (anti-Kac) and anti-succinyllysine (anti-Ksu) antibodies conjugated to agarose beads.

  • Protein digest (e.g., from trypsinization) of your cellular or tissue lysate.

  • Immuno-Precipitation (IP) Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.5% NP-40.

  • Wash Buffer: Same as IP Buffer.

  • Elution Buffer: 0.1% Trifluoroacetic Acid (TFA).

  • C18 StageTips for desalting.

B. Step-by-Step Methodology:

  • Antibody Bead Preparation: Aliquot the required amount of anti-Kac and anti-Ksu antibody-conjugated beads into separate microcentrifuge tubes. Wash the beads twice with 1 mL of cold IP Buffer.

  • Peptide Incubation: Resuspend the washed beads in 500 µL of IP Buffer. Add the digested peptide sample to the beads. Incubate for 4 hours at 4°C with gentle end-over-end rotation.

  • Washing Series (Critical Step):

    • Pellet the beads by centrifugation (e.g., 2,000 x g for 2 min at 4°C). Carefully remove and discard the supernatant.

    • Wash the beads three times with 1 mL of cold IP Buffer to remove non-specifically bound peptides.

    • Wash twice more with 1 mL of cold, sterile water to remove salts and detergents.

  • Elution: After the final wash, add 50-100 µL of Elution Buffer to the beads. Vortex briefly and incubate at room temperature for 10 minutes.

  • Collection and Desalting: Centrifuge to pellet the beads and carefully collect the supernatant containing the enriched acylated peptides. Desalt the sample using a C18 StageTip before proceeding to LC-MS/MS analysis.

Trustworthiness and Self-Validation: To ensure the specificity of the enrichment, it is imperative to run parallel control IPs using beads without a conjugated antibody (or with a non-specific IgG). Furthermore, the efficacy of the enrichment should be validated by performing a Western blot on a small fraction of the eluate using the same pan-specific antibodies.[5][13]

Conclusion and Future Directions

This compound and N6-acetyllysine represent two distinct, yet interconnected, regulatory codes written onto the proteome. While acetylation is a well-established regulator of chromatin and nuclear signaling, succinylation has emerged as a dominant modification in the metabolic heart of the cell—the mitochondrion. The profound charge change induced by succinylation suggests a powerful mechanism for allosteric regulation of enzyme activity in direct response to metabolic flux.

For researchers and drug development professionals, understanding the unique writers, erasers, and readers of each modification is paramount. Targeting the SIRT5 desuccinylase, for example, presents a therapeutic avenue for metabolic disorders that is distinct from targeting the SIRT1-3 deacetylases. Future research will undoubtedly focus on identifying the full complement of succinyltransferases and the reader proteins that interpret the succinyl-code, paving the way for novel therapeutic interventions in cancer, metabolic syndrome, and other diseases driven by aberrant cellular metabolism.

References

  • Ma, Y., Wang, Y., & Chen, Y. (2022). Lysine succinylation, the metabolic bridge between cancer and immunity.
  • The Human Milk Composition Database (HMDB). (n.d.). N6-Acetyl-L-lysine (BMDB0000206). [Link]
  • The Human Metabolome Database (HMDB). (2023). N6-Acetyl-L-lysine (HMDB0000206). [Link]
  • The Microbiota Metabolome Database (MiMeDB). (2024). N6-Acetyl-L-lysine (MMDBc0000503). [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46947876, this compound. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92832, epsilon-Acetyl-L-lysine. [Link]
  • MetaboAge. (n.d.). N6-acetyl-L-lysine. [Link]
  • FooDB. (2025). N6-Acetyl-L-lysine (FDB000476). [Link]
  • Zhang, Z., Tan, M., Xie, Z., Dai, L., Chen, Y., & Zhao, Y. (2011). Identification of lysine succinylation as a new post-translational modification. Nature Chemical Biology, 7(1), 58-63. [Link]
  • Al-Kuraishy, H. M., Al-Gareeb, A. I., Al-Naimi, M. S., & Batiha, G. E. S. (2022). N6-Acetyl-L-Lysine and p-Cresol as Key Metabolites in the Pathogenesis of COVID-19 in Obese Patients. Frontiers in Cardiovascular Medicine, 9, 868953. [Link]
  • Zhang, Y., Qiu, Z., Liu, Y., Li, D., Zhang, H., & Li, Z. (2021). Comprehensive Succinylome Profiling Reveals the Pivotal Role of Lysine Succinylation in Energy Metabolism and Quorum Sensing of Staphylococcus epidermidis. Frontiers in Microbiology, 12, 624193. [Link]
  • Wikipedia. (2023). Acetyllysine. [Link]
  • Yang, Y., Zhang, Z., & Li, X. (2021). Protein post-translational modification by lysine succinylation: Biochemistry, biological implications, and therapeutic opportunities. Journal of Cellular and Molecular Medicine, 25(4), 1774-1784. [Link]
  • Fessel, J. P., & Wellen, K. E. (2018). Post-translational modulation of cell signalling through protein succinylation. Biochemical Society Transactions, 46(4), 931-940. [Link]
  • Zhang, Y., Li, D., & Li, Z. (2022). Protein succinylation: regulating metabolism and beyond. Frontiers in Physiology, 13, 995471. [Link]
  • U.S. Food & Drug Administration. (n.d.). N6-ACETYL/SUCCINYLLYSINE. [Link]
  • Hansen, B. K., Gupta, R., & Rasmussen, M. I. (2014). A Method to Determine Lysine Acetylation Stoichiometries. Journal of Proteome Research, 13(12), 5417-5425. [Link]
  • Lin, H., Su, X., & He, B. (2012). Generation of acetyllysine antibodies and affinity enrichment of acetylated peptides.
  • Carabetta, V. J., Greco, T. M., & Cristea, I. M. (2016). Anti-acetyl lysine and anti-succinyl lysine western blot analyses.

Sources

Beyond Acetylation: A Comparative Guide to Protein Succinylation and Its Functional Divergence

Author: BenchChem Technical Support Team. Date: January 2026

For decades, lysine acetylation has been a focal point of post-translational modification (PTM) research. However, the expanding landscape of lysine acylations reveals a diverse world of regulatory mechanisms. Among these, succinylation stands out, not as a mere variation of acetylation, but as a modification with profoundly different physicochemical properties and functional consequences. This guide provides an in-depth comparison between succinylation and other acylations, offering experimental insights for researchers in cellular biology and drug development.

Part 1: The Physicochemical Divide: Why Succinylation is Different

At its core, the functional divergence of acylation stems from the distinct chemical nature of the acyl group transferred to the ε-amino group of a lysine residue. While acetylation involves the addition of a small, two-carbon acetyl group, succinylation introduces a larger, four-carbon succinyl group.[1]

The most critical distinction lies in their effect on lysine's charge.[2][3] At physiological pH, lysine carries a positive charge (+1). Acetylation neutralizes this charge to zero. In stark contrast, succinylation not only neutralizes the positive charge but introduces a carboxyl group, reversing the charge to negative (-1).[3][4] This charge reversal is a paramount feature, inducing significant structural and functional changes comparable in magnitude to phosphorylation.[3][4] Other dicarboxylic acylations like malonylation and glutarylation also impart a negative charge, but the size and structure of the acyl group further fine-tune their biological impact.[5][6]

Acyl Group Formula Mass Shift (Da) Charge Change (at pH 7.4) Key Features
Acetylation -CO-CH₃42.01+1 to 0Small, Neutralizes Charge
Propionylation -CO-CH₂-CH₃56.03+1 to 0
Butyrylation -CO-(CH₂)₂-CH₃70.04+1 to 0
Malonylation -CO-CH₂-COOH86.00+1 to -1Charge Reversal, Acidic
Succinylation -CO-(CH₂)₂-COOH100.02+1 to -1Charge Reversal, Bulky, Acidic
Glutarylation -CO-(CH₂)₃-COOH114.03+1 to -1Charge Reversal, Bulkier, Acidic[7]

Table 1: Physicochemical Properties of Common Lysine Acyl Groups. The table summarizes the mass and charge alterations induced by various acylations. Succinylation and other dicarboxylic modifications are unique in their ability to reverse the charge of the lysine residue, a property that underpins their distinct functional roles.[4][8]

The structural impact of these modifications can be visualized as follows:

Figure 1: Chemical Transformation of Lysine. This diagram contrasts the chemical outcome of lysine acetylation with succinylation. Acetylation neutralizes the positive charge, whereas succinylation introduces a larger, negatively charged moiety, leading to more dramatic alterations in protein electrostatics and structure.

Part 2: Divergent Impacts on Protein Biology and Metabolism

The profound physicochemical differences between succinylation and other acylations translate into distinct biological roles.

A. Impact on Protein Structure and Function

The charge reversal and steric bulk introduced by succinylation can dramatically alter a protein's conformation, stability, and interaction interfaces.[1][2] This is in contrast to acetylation, which causes more subtle structural changes. The introduction of a negative charge can disrupt existing electrostatic interactions (e.g., salt bridges) or create new ones, potentially unfolding protein domains or altering enzyme active sites.[5][9] Consequently, succinylation has been shown to have a more potent effect on improving the functional properties of proteins, such as solubility and emulsifying capacity, when compared to acetylation.[9][10]

B. A Direct Readout of Cellular Metabolic Status

A key functional distinction arises from the metabolic origins of the acyl-CoA donors. Acetyl-CoA is a central hub of metabolism, derived from glycolysis, fatty acid oxidation, and amino acid catabolism. Succinyl-CoA, however, is a core intermediate of the tricarboxylic acid (TCA) cycle.[4][11] This positions protein succinylation as a direct sensor of mitochondrial TCA cycle activity and metabolic state.[12][13] For instance, disruptions in the TCA cycle can lead to an accumulation of succinyl-CoA, which in turn can drive non-enzymatic protein succinylation.[12]

MetabolicLink Glycolysis Glycolysis AcetylCoA Acetyl-CoA Glycolysis->AcetylCoA FattyAcidOx Fatty Acid Oxidation FattyAcidOx->AcetylCoA TCA_Cycle TCA Cycle SuccinylCoA Succinyl-CoA TCA_Cycle->SuccinylCoA α-KG -> AcetylCoA->TCA_Cycle Acetylation Protein Acetylation AcetylCoA->Acetylation Donor SuccinylCoA->TCA_Cycle -> Fumarate Succinylation Protein Succinylation SuccinylCoA->Succinylation Donor ProteomicsWorkflow cluster_workflow Proteomic Analysis Workflow cluster_input Input cluster_output Output ProteinExtract 1. Protein Extraction (with PTM inhibitors) Digestion 2. Proteolytic Digestion (e.g., Trypsin) ProteinExtract->Digestion Enrichment 3. Immunoaffinity Enrichment (Anti-Succinyl-Lysine Ab) Digestion->Enrichment LCMS 4. LC-MS/MS Analysis Enrichment->LCMS DataAnalysis 5. Data Analysis (Site ID & Quantification) LCMS->DataAnalysis Results Identified Succinylation Sites & Quantitative Data DataAnalysis->Results Cells Cells / Tissues Cells->ProteinExtract

Sources

A Researcher's Guide to Navigating the Specificity of Anti-Succinyllysine Antibodies

Author: BenchChem Technical Support Team. Date: January 2026

In the expanding landscape of post-translational modifications (PTMs), lysine succinylation has emerged as a critical regulator of protein function and cellular metabolism. This modification, involving the addition of a succinyl group to a lysine residue, induces a significant charge change from +1 to -1 and introduces a larger structural moiety than acetylation or methylation.[1] Consequently, the demand for highly specific antibodies to detect and quantify succinylated proteins has surged. However, the structural similarity among various lysine acylations presents a significant challenge, raising concerns about the cross-reactivity of anti-succinyllysine antibodies.

This guide provides an in-depth comparison of methodologies to assess the specificity of anti-succinyllysine antibodies. We will delve into the causality behind experimental choices, provide detailed protocols for key validation assays, and present data to illustrate the importance of rigorous antibody characterization. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to confidently select and validate antibodies for their specific research needs.

The Challenge of Specificity in PTM Antibody Development

The development of antibodies that specifically recognize a particular PTM without cross-reacting with other modifications is a formidable task.[2] The chemical moieties of PTMs can be small, and the differences between them subtle.[2] For instance, succinylation, malonylation, and glutarylation all introduce negatively charged acyl groups to lysine residues, creating structurally similar epitopes that can be difficult for an antibody to distinguish.[1][3] This potential for cross-reactivity can lead to erroneous data and misinterpretation of biological phenomena.[4] Therefore, it is imperative that researchers critically evaluate the specificity of their anti-succinyllysine antibodies before embarking on extensive studies.

Experimental Strategies for Assessing Cross-Reactivity

A multi-pronged approach employing several immunochemical techniques is the most robust strategy for validating the specificity of anti-succinyllysine antibodies. The three key methods we will discuss are the Dot Blot Assay, Competitive ELISA, and Western Blotting.

Dot Blot Assay: A Rapid Screening Tool

The dot blot assay is a simple and effective method for the initial screening of antibody specificity against a panel of different PTMs.[5][6] By immobilizing peptides with various modifications onto a membrane, one can quickly assess the antibody's binding profile.

The principle of the dot blot is straightforward: if the antibody is specific for succinyllysine, it should only bind to the succinylated peptide and not to peptides with other modifications or to the unmodified lysine. The inclusion of a dilution series for each peptide can also provide a semi-quantitative measure of the antibody's affinity for its target and any off-targets.[7]

Diagram of the Dot Blot Workflow

DotBlot_Workflow cluster_prep Membrane Preparation cluster_assay Immunodetection Peptide_Spotting Spot Peptides onto Nitrocellulose Membrane Drying Air Dry Membrane Peptide_Spotting->Drying Blocking Block with 5% BSA to Prevent Non-specific Binding Drying->Blocking Primary_Ab Incubate with Anti-Succinyllysine Ab Blocking->Primary_Ab Washing1 Wash (3x with TBST) Primary_Ab->Washing1 Secondary_Ab Incubate with HRP-conjugated Secondary Ab Washing1->Secondary_Ab Washing2 Wash (3x with TBST) Secondary_Ab->Washing2 Detection Add ECL Substrate and Image Washing2->Detection

Caption: A streamlined workflow for assessing antibody specificity using a dot blot assay.

  • Peptide Preparation: Prepare stock solutions of synthetic peptides (typically 1 mg/mL in a suitable solvent like DMSO or water). Include a succinyllysine peptide, an unmodified lysine peptide, and peptides with other acyl modifications such as acetyllysine, malonyllysine, and glutaryllysine.

  • Membrane Spotting: On a nitrocellulose or PVDF membrane, carefully spot 1-2 µL of each peptide in a serial dilution (e.g., 100 ng, 20 ng, 4 ng).[8] Allow the spots to dry completely.

  • Blocking: Immerse the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.[5]

  • Primary Antibody Incubation: Dilute the anti-succinyllysine antibody in the blocking buffer (a typical starting dilution is 1:1000). Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Repeat the washing step as in step 5.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system.

A highly specific anti-succinyllysine antibody will produce a strong signal on the succinyllysine peptide spots with minimal to no signal on the other modified or unmodified peptide spots.

Peptide SpottedExpected Signal for a Specific AntibodyPotential for Cross-Reactivity
SuccinyllysineStrong-
Unmodified LysineNoneHigh
AcetyllysineNoneModerate
MalonyllysineNoneHigh
GlutaryllysineNoneHigh

Table 1: Expected outcomes and potential cross-reactivity in a dot blot analysis of an anti-succinyllysine antibody.

Competitive ELISA: Quantifying Specificity

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) offers a more quantitative assessment of antibody specificity and affinity.[9][10] This technique measures the ability of free peptides (competitors) to inhibit the binding of the antibody to its immobilized target.

In this setup, a plate is coated with a succinylated peptide. The anti-succinyllysine antibody is pre-incubated with various concentrations of different competitor peptides before being added to the plate. If a competitor peptide can bind to the antibody, it will prevent the antibody from binding to the coated peptide, resulting in a reduced signal. The concentration of the competitor peptide required to inhibit the signal by 50% (IC50) is a measure of the antibody's affinity for that competitor.

Diagram of the Competitive ELISA Principle

Competitive_ELISA cluster_high_specificity High Specificity Scenario cluster_cross_reactivity Cross-Reactivity Scenario Ab1 Anti-Succinyllysine Ab Well1 Well coated with Succinyllysine Peptide Ab1->Well1 Binds Succ_Peptide1 Free Succinyllysine (Competitor) Succ_Peptide1->Ab1 Inhibits Binding Other_PTM1 Free Other PTM (Competitor) Other_PTM1->Ab1 No Inhibition Ab2 Anti-Succinyllysine Ab Well2 Well coated with Succinyllysine Peptide Ab2->Well2 Binds Succ_Peptide2 Free Succinyllysine (Competitor) Succ_Peptide2->Ab2 Inhibits Binding Other_PTM2 Free Other PTM (Competitor) Other_PTM2->Ab2 Inhibits Binding

Caption: Principle of competitive ELISA for assessing antibody specificity.

  • Plate Coating: Coat the wells of a 96-well microplate with a succinylated peptide or succinylated BSA (1-10 µg/mL in coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6).[11] Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20). Block the wells with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[11]

  • Competition Reaction: In a separate plate or tubes, pre-incubate a fixed, sub-saturating concentration of the anti-succinyllysine antibody with a serial dilution of each competitor peptide (succinyllysine, unmodified lysine, acetyllysine, malonyllysine, etc.) for at least 1 hour at room temperature.

  • Incubation: Transfer the antibody-peptide mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing and Detection: Wash the plate and add a TMB substrate. Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm.[11]

Plot the absorbance against the log of the competitor concentration. A highly specific antibody will show a steep inhibition curve only for the succinyllysine peptide, with a low IC50 value. Other peptides should show little to no inhibition, resulting in much higher or non-determinable IC50 values.

Competitor PeptideIC50 for a Highly Specific Antibody
SuccinyllysineLow (e.g., nM range)
Unmodified LysineVery High or No Inhibition
AcetyllysineVery High or No Inhibition
MalonyllysineHigh or No Inhibition
GlutaryllysineHigh or No Inhibition

Table 2: Ideal competitive ELISA results for a highly specific anti-succinyllysine antibody.

Western Blotting: Validation in a Biological Context

Western blotting is crucial for confirming that the antibody recognizes the succinylated protein of interest within a complex biological sample, such as a cell lysate. It also provides information about the apparent molecular weight of the target protein.

This technique separates proteins by size, allowing for the assessment of the antibody's ability to detect a specific protein band corresponding to the expected molecular weight of the succinylated target. Peptide competition assays can be incorporated into the Western blotting protocol to further confirm specificity.

  • Sample Preparation: Prepare protein lysates from cells or tissues under conditions that preserve PTMs (i.e., with appropriate inhibitors).

  • Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane as described for the dot blot assay.

  • Primary Antibody Incubation with Competition:

    • For the control blot, incubate the membrane with the anti-succinyllysine antibody diluted in blocking buffer.

    • For the competition blot, pre-incubate the diluted primary antibody with an excess of the succinyllysine peptide (e.g., 10-100 µg/mL) for at least 1 hour before adding it to the membrane.

    • To test for cross-reactivity, pre-incubate the antibody with other modified peptides (e.g., acetyllysine, malonyllysine).

  • Washing, Secondary Antibody Incubation, and Detection: Proceed with the same steps as for the dot blot assay.

A specific anti-succinyllysine antibody should detect a band or multiple bands in the control lane. This signal should be significantly reduced or completely eliminated in the lane where the antibody was pre-incubated with the succinyllysine peptide.[7] Pre-incubation with other modified peptides should not affect the signal.[12]

Conclusion: A Commitment to Scientific Integrity

The reliability of research into lysine succinylation is fundamentally dependent on the quality and specificity of the antibodies used. As we have demonstrated, a comprehensive validation strategy is not merely a preliminary step but a cornerstone of rigorous scientific practice. By employing a combination of dot blot, competitive ELISA, and Western blotting with peptide competition, researchers can gain a high degree of confidence in their anti-succinyllysine antibodies. This commitment to validation ensures the generation of accurate and reproducible data, ultimately advancing our understanding of the critical roles of this important post-translational modification.

References

  • Hattori, T., Koide, A., & Koide, S. (2018). Next-generation antibodies for post-translational modifications. Current Opinion in Chemical Biology, 45, 1-8. [Link]
  • Rockland Immunochemicals. (2021). Validating Antibodies for Western Blotting. [Link]
  • Pillai-Kastoori, L., He, Y., & Shiloach, J. (2020). Antibody validation for Western blot: By the user, for the user. Journal of Biological Chemistry, 295(43), 14777-14781. [Link]
  • Riso, M., Shah, R. N., Koide, A., Ruthenburg, A. J., Koide, S., & Hattori, T. (2024). Binding mode–guided development of high-performance antibodies targeting site-specific posttranslational modifications. Proceedings of the National Academy of Sciences, 121(1). [Link]
  • Artiukhov, A. V., Zgoda, V. G., & Moshkovskii, S. A. (2021). Preparation of Affinity Purified Antibodies against ε-Glutaryl-Lysine Residues in Proteins for Investigation of Glutarylated Proteins in Animal Tissues. Biochemistry (Moscow), 86(Suppl 1), S159–S170. [Link]
  • Creative Diagnostics. (n.d.). The Dot Blot Protocol. [Link]
  • Zhang, Z., Tan, M., Xie, Z., Dai, L., Chen, Y., & Zhao, Y. (2011). Identification of lysine succinylation as a new post-translational modification. Nature Chemical Biology, 7(1), 58-63. [Link]
  • Creative Biolabs. (n.d.). Dot Blot Protocol. [Link]
  • Creative Biolabs. (n.d.). Dot Blot Protocol & Troubleshooting Guide. [Link]
  • PTM BIO. (n.d.). Anti-Succinyllysine Rabbit pAb. [Link]
  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. [Link]
  • BioPharmaSpec. (n.d.).
  • Creative Biolabs Antibody. (n.d.). Protocol of Competition (Inhibition) ELISA. [Link]
  • Cusabio. (n.d.). Competitive ELISA. [Link]
  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. [Link]
  • Biocompare. (2023). Great Anti-Succinyllysine Antibody for Western Blotting. [Link]
  • PTM BIO. (n.d.).
  • Creative Biolabs. (n.d.). Succinylation Specific Antibody Discovery Service. [Link]
  • PTM BIO. (n.d.). PTM-1151 - Anti-Glutaryllysine Rabbit pAb. [Link]
  • Xie, Z., Dai, J., Dai, L., Tan, M., Cheng, Z., Wu, Y., Boeke, J. D., & Zhao, Y. (2012). Lysine succinylation and lysine malonylation in histones. Molecular & cellular proteomics : MCP, 11(5), 100–107. [Link]
  • Smith, J. C., & Rogowska-Wrzesinska, A. (2020). The challenge of detecting modifications on proteins. Journal of Proteomics, 211, 103565. [Link]
  • Hirschey, M. D., & Zhao, Y. (2015). Metabolic Regulation by Lysine Malonylation, Succinylation, and Glutarylation. Molecular & cellular proteomics : MCP, 14(9), 2308–2315. [Link]

Sources

A Senior Application Scientist's Guide to Quantitative Comparison of Succinylation Levels Across Different Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein succinylation, a post-translational modification (PTM) involving the addition of a succinyl group to lysine residues, is emerging as a critical regulator of diverse cellular processes.[1][2] This modification can significantly alter a protein's charge, structure, and function, thereby impacting metabolic pathways, gene expression, and signaling cascades.[3] Dysregulation of succinylation has been implicated in a range of diseases, including cancer and metabolic disorders, making the quantitative analysis of succinylation levels across different conditions a crucial area of research for drug development and biomarker discovery.[4]

This guide provides a comprehensive comparison of the primary methodologies for quantifying protein succinylation, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate strategy for their experimental goals. We will delve into the technical nuances of mass spectrometry-based proteomics, antibody-based assays, and the application of chemical probes, providing not only procedural outlines but also the rationale behind experimental choices.

The Biological Significance of Protein Succinylation

Succinylation is a dynamic and reversible PTM that is enzymatically and non-enzymatically regulated.[3][5] The addition of the bulky and negatively charged succinyl group can induce profound changes in protein conformation and electrostatic interactions. This modification is particularly prevalent in the mitochondria, where the concentration of the succinyl-group donor, succinyl-CoA, is high. Key cellular processes regulated by succinylation include:

  • Metabolic Regulation: Succinylation plays a pivotal role in central metabolism, including the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and amino acid metabolism, by modulating the activity of key enzymes.

  • Gene Expression: The succinylation of histones and other nuclear proteins can alter chromatin structure and regulate gene transcription.

  • Cellular Signaling: Succinylation can influence signaling pathways by altering protein-protein interactions and the activity of signaling molecules.[6]

Given its widespread impact, the ability to accurately quantify changes in succinylation levels between different cellular states, disease conditions, or in response to therapeutic interventions is of paramount importance.

Methodologies for Quantitative Succinylation Analysis: A Comparative Overview

The choice of methodology for quantifying succinylation depends on several factors, including the specific research question, the required sensitivity and throughput, and available instrumentation. Here, we compare the three main approaches: mass spectrometry-based proteomics, antibody-based methods, and chemical probes.

Mass Spectrometry-Based Proteomics: The Gold Standard for Global and Site-Specific Quantification

Mass spectrometry (MS)-based proteomics has become the cornerstone for the comprehensive and quantitative analysis of protein succinylation.[7] This approach allows for the identification of thousands of succinylation sites and the quantification of their abundance across different samples.

Experimental Workflow

The general workflow for quantitative succinylation proteomics involves several key steps:

cluster_sample_prep Sample Preparation cluster_labeling Quantitative Labeling (Optional) cluster_enrichment Enrichment cluster_analysis Analysis Protein Extraction Protein Extraction Protein Digestion Protein Digestion Protein Extraction->Protein Digestion Trypsin Labeling Labeling Protein Digestion->Labeling SILAC, TMT, or Label-Free Enrichment of Succinylated Peptides Enrichment of Succinylated Peptides Labeling->Enrichment of Succinylated Peptides Anti-Succinyllysine Antibody LC-MS/MS Analysis LC-MS/MS Analysis Enrichment of Succinylated Peptides->LC-MS/MS Analysis High-Resolution MS Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Bioinformatics cluster_separation Protein Separation cluster_transfer Transfer cluster_detection Detection Protein Lysate Protein Lysate SDS-PAGE SDS-PAGE Protein Lysate->SDS-PAGE Membrane Transfer Membrane Transfer SDS-PAGE->Membrane Transfer Blocking Blocking Membrane Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Signal Detection Signal Detection Secondary Antibody Incubation->Signal Detection

Sources

A Senior Application Scientist's Guide to Experimental Validation of Bioinformatic Succinylation Site Predictions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From In Silico Probability to In Vivo Certainty

Lysine succinylation, the addition of a succinyl group from succinyl-CoA to a lysine residue, is a pivotal post-translational modification (PTM).[1] This modification is not a subtle tweak; it induces a dramatic chemical change, converting the lysine's positive charge to a negative one and adding a bulky structural moiety (100 Da).[2][3][4][5] These alterations can profoundly impact protein structure, enzyme activity, and subcellular localization, making succinylation a key regulator in cellular metabolism, mitochondrial function, and even epigenetics.[6][7]

The rapid expansion of proteomic datasets has fueled the development of sophisticated bioinformatics tools designed to predict succinylation sites from protein sequences.[2][3][4][8][9] These computational methods, often leveraging machine learning algorithms, offer an invaluable, cost-effective, and high-throughput approach to generate hypotheses about which proteins are modified and where.[2][8] However, a prediction is merely a statistical probability. To translate these computational hypotheses into biological facts, rigorous experimental validation is not just recommended—it is an absolute requirement for scientific integrity.

This guide provides a comparative framework and detailed methodologies for researchers, scientists, and drug development professionals to navigate the critical path from a computer-generated list of potential succinylation sites to their definitive experimental confirmation and functional characterization.

Chapter 1: The Landscape of Succinylation Site Prediction Tools

Computational predictors analyze the amino acid sequence surrounding a lysine residue to identify patterns or features associated with known succinylation sites. These tools typically employ machine learning models like Support Vector Machines (SVM) or Random Forests (RF) trained on experimentally verified datasets.[8] They analyze properties such as amino acid composition, physicochemical properties, and sequence order to calculate a probability score for each lysine.[8]

While powerful, the performance of these tools varies, and their output should be viewed as a prioritized list for investigation. Below is a comparison of several publicly available predictors.

Predictor ToolCore AlgorithmReported Accuracy (Acc)Reported MCC*Key Features
PSuccE Ensemble SVM84.5% (Independent Test)0.20 (Independent Test)Combines multiple feature types (amino acid composition, physicochemical properties).[10]
iSuc-PseAAC Support Vector Machine (SVM)~78%~0.56Uses pseudo-amino acid composition to incorporate sequence-order information.[8]
SuccinSite SVM~77%~0.54Exploits amino acid patterns and properties for prediction.[10]
GPSuc GPS (Group-based Prediction System)~75%~0.50Utilizes motif-matching and scoring strategies.[11]

*MCC (Matthew's Correlation Coefficient): A balanced measure of prediction quality, ranging from -1 (total disagreement) to +1 (perfect prediction), with 0 being random. It is often considered a more informative metric than accuracy for imbalanced datasets, which are common in PTM prediction.

Expert Insight: The primary value of these tools is not their absolute accuracy, but their ability to narrow down a vast search space. A high-scoring prediction from multiple tools is a strong candidate, but it remains a candidate until proven otherwise in the lab.

Chapter 2: A Strategic Framework for Experimental Validation

A robust validation strategy moves from broad confirmation to targeted functional analysis. This multi-tiered approach ensures that research efforts are focused on biologically relevant modifications. The overall workflow can be visualized as a decision-making process.

G cluster_0 Computational Phase cluster_1 Validation Phase cluster_2 Functional Analysis Pred Bioinformatics Prediction of Succinylation Sites MS Proteome-Wide Screen (LC-MS/MS) Pred->MS Is the modification present in the proteome? Target Targeted Validation (Mutagenesis & WB) Pred->Target Is this specific site functionally important? MS->Target Confirm high-confidence sites Func Functional Assays (Enzyme activity, PPI, etc.) Target->Func Characterize phenotype of mutation

Caption: Strategic workflow for validating predicted succinylation sites.

This framework logically progresses from high-throughput identification (Mass Spectrometry) to specific functional interrogation (Site-Directed Mutagenesis and Western Blotting), culminating in a clear understanding of the modification's biological role.

Chapter 3: Proteomic-Scale Validation: The Gold Standard of Identification

High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive gold standard for identifying succinylation sites.[6] This method provides direct, unambiguous evidence of the modification by precisely measuring the mass of the modified peptide and pinpointing the modified lysine residue through fragmentation analysis.

The causality behind this workflow is to isolate the "needles" (succinylated peptides) from the "haystack" (the entire cellular proteome) before MS analysis, dramatically increasing the sensitivity and confidence of detection.

G start Protein Extraction digest Tryptic Digestion start->digest enrich Immunoaffinity Enrichment (Anti-Succinyl-Lysine Ab) digest->enrich lc LC Separation enrich->lc Enriched Peptides ms1 MS1 (Peptide Mass) lc->ms1 ms2 MS2 (Fragmentation) ms1->ms2 Select & Fragment db Database Search (Mascot / MaxQuant) ms2->db end Validated Succinylation Site db->end

Caption: Standard workflow for mass spectrometry-based succinylation site identification.

Detailed Protocol: Immunoaffinity Enrichment of Succinylated Peptides for LC-MS/MS

This protocol outlines the key steps for isolating succinylated peptides from a complex biological sample, a crucial prerequisite for successful mass spectrometry analysis.[12][13][14]

Principle: This procedure uses an antibody that specifically recognizes the succinyl-lysine motif to capture modified peptides.[13] By immobilizing this antibody on beads, we can perform an immunoprecipitation (IP) to selectively pull down our target peptides from the complex mixture of a total protein digest.[14]

Methodology:

  • Protein Extraction and Digestion:

    • Action: Lyse cells or tissues in a urea-containing buffer (e.g., 8 M urea). The urea is a strong denaturant, ensuring proteins are unfolded and accessible to proteases.

    • Action: Reduce disulfide bonds with dithiothreitol (DTT) and then alkylate the resulting free thiols with iodoacetamide (IAA). This step prevents disulfide bonds from reforming, ensuring complete digestion.

    • Action: Dilute the urea concentration to <2 M and digest the proteins into peptides overnight using trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, creating peptides of an ideal size for MS analysis.

    • Action: Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge to remove urea, salts, and other contaminants.

  • Immunoaffinity Precipitation (IP):

    • Action: Resuspend the dried peptides in an IP buffer (e.g., IAP buffer).

    • Action: Incubate the peptide solution with anti-succinyl-lysine antibody conjugated to agarose or magnetic beads for 2-4 hours at 4°C with gentle rotation.[15] This is the capture step where the antibody binds to the succinylated peptides.

    • Action: Pellet the beads and discard the supernatant, which contains unmodified peptides.

    • Action: Perform a series of washes with IP buffer and then pure water to remove non-specifically bound peptides. This step is critical for reducing background noise and ensuring high-quality data.

  • Elution and Preparation for LC-MS/MS:

    • Action: Elute the captured succinylated peptides from the antibody beads using a low-pH solution, typically dilute trifluoroacetic acid (TFA) or formic acid. The acidic condition disrupts the antibody-antigen interaction.

    • Action: Desalt the eluted peptides one final time using a C18 micro-tip to remove any residual IP buffer components and concentrate the sample.

    • Action: The sample is now ready for analysis by LC-MS/MS.

Trustworthiness and Data Interpretation: The definitive validation comes from the MS/MS spectrum. The instrument isolates a peptide (MS1) and fragments it. In the resulting MS2 spectrum, a series of fragment ions (b- and y-ions) are observed. By matching these fragments to the predicted sequence, one can confirm the peptide's identity. The mass difference of 100.0186 Da on a lysine residue within that confirmed sequence provides unambiguous proof of succinylation at that specific site.[16]

Chapter 4: Targeted Validation and Functional Interrogation

While mass spectrometry confirms existence, it does not reveal function. To understand the biological consequence of a specific succinylation event, targeted molecular biology approaches are essential.

Method 1: Site-Directed Mutagenesis

Principle: Site-directed mutagenesis is used to create a version of the protein where the target lysine cannot be succinylated.[17][18] By comparing the function of this mutant protein to the wild-type (WT) protein, one can infer the role of the modification. The choice of mutation is critical:

  • Lysine to Arginine (K-to-R): This is the most common choice. Arginine is structurally similar to lysine and, crucially, preserves the positive charge. This mutant effectively mimics the unmodified state of the lysine residue.

  • Lysine to Alanine (K-to-A): This mutation removes the side chain, creating a null state that can neither be modified nor hold a positive charge.

Detailed Protocol: PCR-Based Site-Directed Mutagenesis

This protocol describes a standard method for introducing a point mutation into a gene cloned in a plasmid vector.[18]

  • Primer Design: Design a pair of complementary mutagenic primers (~25-45 bases long) that contain the desired mutation (e.g., changing an AAG codon for lysine to AGG for arginine) and are flanked by 10-15 bases of correct sequence on both sides.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing your gene of interest as the template and the mutagenic primers. The reaction will amplify the entire plasmid, incorporating the mutation.

  • Template Digestion: Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA. Since the template plasmid isolated from E. coli is methylated, it will be digested. The newly synthesized, mutated PCR product is unmethylated and will remain intact. This is the key step for selecting for the mutant plasmid.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on a selective antibiotic plate. Pick several colonies, grow them in liquid culture, and isolate the plasmid DNA. Verify the presence of the desired mutation and the absence of any other mutations by Sanger sequencing.

  • Functional Analysis: Express the validated wild-type and mutant proteins in a suitable system (e.g., mammalian cells, bacteria) and perform a relevant functional assay (e.g., measure enzyme kinetics, test for protein-protein interactions, observe cellular localization). A significant difference between WT and the mutant implicates succinylation at that site as functionally important.

Method 2: Western Blotting with Anti-Succinyl-Lysine Antibodies

Principle: Western blotting provides a semi-quantitative assessment of protein succinylation levels.[5][19] It can be used to compare the overall succinylation of a specific protein under different conditions or to compare the succinylation of a wild-type protein versus a non-succinylatable mutant.

Detailed Protocol: Western Blotting for Succinylation

  • Sample Preparation: Lyse cells and quantify total protein concentration. For analyzing a specific protein, it is often necessary to first immunoprecipitate the protein of interest before running the western blot.

  • SDS-PAGE and Transfer: Denature the protein lysates by boiling in SDS-sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[19] This step prevents the primary antibody from binding non-specifically to the membrane.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for succinyl-lysine overnight at 4°C.[19][20]

  • Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Self-Validation/Controls: To ensure antibody specificity, perform a competition assay.[21] Before incubating with the membrane, pre-incubate the primary antibody with a large excess of a free succinylated peptide. This should block the antibody and lead to a significant reduction or complete loss of the signal on the blot, confirming that the antibody is indeed recognizing the succinyl-lysine motif.[16][21]

Chapter 5: Comparative Analysis and Best Practices

Choosing the right validation method depends on the specific research question.

FeatureMass Spectrometry (LC-MS/MS)Site-Directed MutagenesisWestern Blotting
Primary Question What is modified and where?What is the function of the modification?Is the modification level changing?
Information Type Identification & QuantificationFunctional ConsequenceRelative Quantification
Throughput High (Proteome-wide)Low (Single site per experiment)Medium
Specificity Unambiguous (MS/MS spectra)High (Requires functional assay)Moderate (Relies on antibody specificity)
Key Advantage Definitive site identificationDirectly probes biological functionRapidly compares sample conditions
Key Limitation Doesn't provide functional dataIndirect; phenotype could be due to structural changesSemi-quantitative; requires good antibodies
Cost / Effort HighMediumLow

Expert Best Practices:

  • Antibody is Key: For both immunoaffinity enrichment and western blotting, the quality and specificity of the anti-succinyl-lysine antibody are paramount. Always perform controls, such as the peptide competition assay described above, to validate your antibody in your system.[21]

  • Context Matters: Remember that succinylation levels can be highly dynamic and are often linked to the metabolic state of the cell, particularly the availability of succinyl-CoA.[6][7] Design experiments that consider the relevant physiological or pathological context.

Conclusion

The journey from a bioinformatics prediction to a validated, functionally relevant PTM site is a cornerstone of modern proteomics and cell biology. Computational tools provide the essential map, but the experimental techniques described in this guide provide the ground truth. Mass spectrometry offers the definitive "what and where," while site-directed mutagenesis and western blotting answer the crucial "so what?" By strategically combining these powerful approaches, researchers can move beyond correlation to causation, transforming in silico probabilities into concrete biological knowledge.

References

  • Hasan, M. M., et al. (2021). Large-Scale Assessment of Bioinformatics Tools for Lysine Succinylation Sites. Biology, 10(9), 843.
  • Creative Biolabs. (n.d.). Deciphering Protein Succinylation: Cellular Functions and Implications. Creative Biolabs.
  • Tasmia, S. A., et al. (2024). Extensive comparison of protein sequence-based bioinformatics applications for predicting lysine succinylation sites: a comparative review. Biotechnology & Biotechnological Equipment, 38(1), 58-76.
  • Tasmia, S. A., et al. (2022). A Comprehensive Comparative Review of Protein Sequence-Based Computational Prediction Models of Lysine Succinylation Sites. Current Protein & Peptide Science, 23(11), 744-756.
  • Tasmia, S. A., et al. (2022). A Comprehensive Comparative Review of Protein Sequence-Based Computational Prediction Models of Lysine Succinylation Sites. Bentham Science.
  • Tasmia, S. A., et al. (2022). A Comprehensive Comparative Review of Protein Sequence-Based Computational Prediction Models of Lysine Succinylation Sites. ResearchGate.
  • ResearchGate. (n.d.). Comparison of SSEvol-Suc and state-of-the-art predictors. ResearchGate.
  • MetwareBio. (n.d.). Succinylation Proteomics Service for Lysine Succinylation Analysis. MetwareBio.
  • Taylor & Francis Online. (2024). Extensive comparison of protein sequence-based bioinformatics applications for predicting lysine succinylation sites: a comparative review.
  • Ning, Q., et al. (2018). Detecting Succinylation sites from protein sequences using ensemble support vector machine. BMC Bioinformatics, 19(Suppl 5), 147.
  • PTM BIO. (n.d.). Succinylation Proteomics. PTM BIO.
  • Applied Biomics. (n.d.). Succinyl-Lysine 2D Western Blot. Applied Biomics.
  • Wikipedia. (n.d.). Site-directed mutagenesis. Wikipedia.
  • Zhang, Z., et al. (2011). Identification of lysine succinylation as a new post-translational modification. Nature Chemical Biology, 7(1), 58-63.
  • Basavaraja, N., et al. (2023). Site-Directed Mutagenesis Protocol to Determine the Role of Amino Acid Residues in Polycomb Group (PcG) Protein Function. Methods in Molecular Biology, 2655, 79-89.
  • Bio-protocol. (2021). Western blot assay. Bio-protocol, 11(17), e4148.
  • ResearchGate. (n.d.). Verification of lysine succinylation by western blot analysis. ResearchGate.
  • Liu, X., & Li, J. (2022). Orthogonal Translation for Site-Specific Installation of Post-translational Modifications. Frontiers in Chemistry, 10, 859424.
  • Konieczny, M., et al. (2022). Posttranslational Chemical Mutagenesis Methods to Insert Posttranslational Modifications into Recombinant Proteins. International Journal of Molecular Sciences, 23(14), 7559.
  • Colak, G., et al. (2013). Identification of Lysine Succinylation Substrates and the Succinylation Regulatory Enzyme CobB in Escherichia coli. Molecular & Cellular Proteomics, 12(12), 3509-3520.
  • Mackay, C. L., et al. (2018). Post-translational mutagenesis for installation of natural and unnatural amino acid side chains into recombinant proteins. Nature Protocols, 13(11), 2571-2591.
  • Zhang, H., et al. (2024). Dysregulation of protein succinylation and disease development. Frontiers in Physiology, 15, 1388147.
  • Yang, G., et al. (2023). Protein succinylation: regulating metabolism and beyond. Frontiers in Physiology, 14, 1197171.
  • Zhao, L., et al. (2009). Quantification of proteins using peptide immunoaffinity enrichment coupled with mass spectrometry. Journal of Visualized Experiments, (25), 1141.
  • MtoZ Biolabs. (n.d.). Immunoaffinity Precipitation-Based Modified Peptide Enrichment Service. MtoZ Biolabs.
  • Swatek, K. N., et al. (2016). Peptide Immunoaffinity Enrichment Enhances Ubiquitination Site Identification on Individual Proteins. Journal of Proteome Research, 15(7), 2211-2220.
  • Colak, G., et al. (2013). Enrichment of Succinylated Peptides from E. coli Lysate. ResearchGate.

Sources

A Comparative Guide for Researchers: Unraveling the Impact of Protein Succinylation and Glutarylation on Cellular Function

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of cellular regulation, post-translational modifications (PTMs) serve as the fine-tuning orchestra, dictating the function, localization, and stability of proteins. Among these, a growing class of lysine acylations, including succinylation and glutarylation, have emerged as critical players, particularly in the realm of metabolism and cellular signaling. While both modifications involve the addition of a dicarboxylic acid to a lysine residue, their subtle structural differences cascade into distinct and significant functional consequences. This guide provides a comprehensive comparison of protein succinylation and glutarylation, offering an in-depth technical resource for researchers, scientists, and drug development professionals. We will explore their biochemical underpinnings, compare their impacts on protein function with supporting data, and detail the experimental methodologies crucial for their investigation.

Biochemical Distinctions: More Than Just One Carbon Apart

The fundamental difference between succinylation and glutarylation lies in the acyl group transferred to the ε-amino group of a lysine residue. Succinylation involves the addition of a four-carbon succinyl group, while glutarylation adds a five-carbon glutaryl group.[1] This seemingly minor variation in carbon chain length has profound implications for the modified protein's physicochemical properties.

  • Succinylation: This modification utilizes succinyl-CoA as the acyl donor and results in a substantial change in the charge of the lysine residue, converting the native positive charge (+1) to a negative charge (-1) at physiological pH.[2][3] This charge reversal is a more dramatic alteration than the neutralization seen in the well-studied acetylation, leading to significant perturbations in protein structure and electrostatic interactions.[4][5] Succinylation can occur both enzymatically, catalyzed by succinyltransferases, and non-enzymatically.[4] The removal of this modification is primarily catalyzed by the NAD+-dependent deacetylase SIRT5, which exhibits robust desuccinylase activity.[6][7]

  • Glutarylation: Similarly, glutarylation is a PTM where a glutaryl group is added to a lysine residue, with glutaryl-CoA serving as the donor molecule.[8][9] This modification also induces a positive-to-negative charge switch on the lysine residue.[1][9] The addition of the five-carbon chain can impart distinct steric and hydrophobic properties compared to the four-carbon succinyl group, potentially leading to different downstream functional effects.[10] Like succinylation, glutarylation can occur non-enzymatically, and SIRT5 has been identified as the primary deglutarylase, highlighting a key point of regulatory overlap.[6][8][11]

Caption: Biochemical pathways of succinylation and glutarylation.

A Comparative Look at Functional Consequences

While both modifications are prevalent in the mitochondria and impact a wide array of cellular processes, their specific targets and functional outcomes can differ.

FeatureSuccinylationGlutarylation
Acyl-CoA Donor Succinyl-CoA (TCA cycle intermediate)Glutaryl-CoA (Lysine and tryptophan metabolism intermediate)[8]
Charge Alteration +1 to -1[2][3]+1 to -1[1][9]
Primary Demodifying Enzyme SIRT5[6][7]SIRT5[6][8][11]
Key Cellular Location Mitochondria[5]Mitochondria[8][12]
Impact on Metabolism Regulates enzymes in the TCA cycle, fatty acid oxidation, and amino acid metabolism.[13][14]Regulates enzymes in amino acid metabolism and the urea cycle.[8][15]
Associated Pathologies Implicated in metabolic diseases, cancer, and inflammatory conditions.[3]Linked to glutaric aciduria type I and asthenospermia.[16][17]
Overlapping and Divergent Roles in Metabolism

The high concentration of acyl-CoA donors in the mitochondria makes this organelle a hotspot for both succinylation and glutarylation.

  • Succinylation's Broad Metabolic Reach: A large number of mitochondrial proteins are succinylated, impacting key metabolic pathways. For example, succinylation of enzymes in the TCA cycle and fatty acid oxidation often leads to their inhibition, suggesting a role in metabolic slowdown during nutrient surplus.[13]

  • Glutarylation's Specific Metabolic Influence: Glutarylation also targets numerous metabolic enzymes.[8][12] A notable example is the regulation of carbamoyl phosphate synthase 1 (CPS1), the rate-limiting enzyme in the urea cycle. Glutarylation inhibits CPS1 activity, and this inhibition is reversed by SIRT5.[8][12] This has significant implications for diseases like glutaric aciduria type I, where elevated glutaryl-CoA levels lead to hyperglutarylation and subsequent metabolic dysregulation.[15][16] While some proteins are targets of both modifications, the specific lysine residues modified and the resulting functional changes can be distinct.[8]

Expanding the Regulatory Paradigm Beyond Metabolism

The influence of these modifications extends to other fundamental cellular processes.

  • Chromatin Dynamics and Gene Expression: Both succinylation and glutarylation have been identified on histone proteins.[2][16] The introduction of a negative charge on lysine residues can weaken the histone-DNA interaction, leading to a more open chromatin structure and potentially influencing gene expression. This adds another layer of complexity to the epigenetic regulation of gene activity.

  • Cellular Signaling: Key signaling proteins are also subject to these modifications, suggesting their involvement in signal transduction pathways.[2][4] The precise roles of succinylation and glutarylation in modulating cellular signaling are an active area of research with potential implications for understanding and treating diseases driven by aberrant signaling.

Experimental Approaches: A Guide to Interrogation

Investigating the functional roles of succinylation and glutarylation requires robust and specific experimental methodologies.

Workflow for Identification and Quantification of Acylated Proteins

The general workflow for studying these PTMs involves a multi-step process from sample preparation to data analysis.

cluster_0 PTM Analysis Workflow A 1. Protein Extraction & Digestion B 2. Immunoaffinity Enrichment of Modified Peptides A->B Trypsin Digestion C 3. High-Resolution LC-MS/MS B->C Elution of Enriched Peptides D 4. Bioinformatic Analysis (Identification, Site Localization, Quantification) C->D Data Acquisition

Caption: A typical workflow for the analysis of succinylation and glutarylation.

Detailed Experimental Protocols

Protocol 1: Immunoaffinity Enrichment of Succinylated or Glutarylated Peptides

Causality Behind Experimental Choices: Due to the often low abundance of these modifications, enrichment of the modified peptides is a critical step prior to mass spectrometric analysis. This protocol relies on the high specificity of antibodies raised against succinyl-lysine or glutaryl-lysine to isolate the peptides of interest from a complex mixture.

Step-by-Step Methodology:

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a buffer containing protease and deacetylase inhibitors to preserve the PTMs.

    • Quantify the total protein concentration using a reliable method (e.g., BCA assay).

    • Reduce and alkylate the protein sample to linearize the proteins and prevent disulfide bond reformation.

    • Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.

  • Immunoaffinity Enrichment:

    • Incubate the resulting peptide mixture with anti-succinyl-lysine or anti-glutaryl-lysine antibody-conjugated agarose beads.

    • Perform stringent washing steps to remove non-specifically bound peptides.

    • Elute the specifically bound, modified peptides using a low pH buffer.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptide fraction using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][18]

    • The mass spectrometer will identify the peptide sequences and pinpoint the modification sites based on the characteristic mass shift.

Protocol 2: Quantitative Analysis using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Causality Behind Experimental Choices: To compare the relative abundance of succinylation or glutarylation between different conditions (e.g., control vs. drug-treated), quantitative proteomic approaches are necessary. SILAC provides a highly accurate method for relative quantification by metabolically incorporating stable isotopes into the proteome.

Step-by-Step Methodology:

  • Cell Labeling: Grow two populations of cells in parallel: one in "light" medium containing standard amino acids and the other in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆,¹⁵N₂-Lysine).

  • Experimental Treatment: Apply the experimental condition to one of the cell populations.

  • Sample Pooling and Processing: Harvest the cells, and combine the "light" and "heavy" protein lysates in a 1:1 ratio.

  • Enrichment and LC-MS/MS: Proceed with the protein digestion and immunoaffinity enrichment as described in Protocol 1.

  • Data Analysis: In the mass spectrometer, the "light" and "heavy" versions of the same peptide will appear as a pair with a known mass difference. The ratio of their signal intensities directly reflects the relative abundance of the modification between the two conditions.[19]

Concluding Remarks and Future Perspectives

Succinylation and glutarylation represent two fascinating and functionally significant post-translational modifications that are expanding our understanding of cellular regulation. Their ability to induce a dramatic charge switch on lysine residues, coupled with their intimate connection to cellular metabolism, positions them as key regulatory hubs. While sharing the same primary deacylase, SIRT5, their distinct acyl-CoA donors and the subtle structural differences they impart on proteins allow for both overlapping and unique regulatory roles.

The continued advancement of mass spectrometry-based proteomics and the development of novel molecular tools will undoubtedly uncover new substrates, regulatory enzymes, and functional consequences of these modifications.[10][20] A deeper understanding of the interplay between succinylation, glutarylation, and other PTMs will be crucial in elucidating the complex regulatory networks that govern cellular health and disease, ultimately paving the way for novel therapeutic interventions targeting these pathways.

References

  • MetwareBio.
  • Frontiers in Physiology.
  • Simic, Z., et al. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection. International Journal of Molecular Sciences, 2022. [Link]
  • PubMed.
  • Tan, M., et al. Lysine Glutarylation Is a Protein Post-Translational Modification Regulated by SIRT5. Cell Metabolism, 2014. [Link]
  • Xie, L., et al. Functions and Mechanisms of Lysine Glutarylation in Eukaryotes. Frontiers in Cell and Developmental Biology, 2021. [Link]
  • Fottner, M., et al. Deciphering functional roles of protein succinylation and glutarylation using genetic code expansion.
  • Xie, L., et al. Functions and Mechanisms of Lysine Glutarylation in Eukaryotes. Frontiers in Cell and Developmental Biology, 2021. [Link]
  • Hirschey, M. D., & Zhao, Y. Metabolic Regulation by Lysine Malonylation, Succinylation, and Glutarylation. Molecular & Cellular Proteomics, 2015. [Link]
  • Wu, S., et al. Dysregulation of protein succinylation and disease development. Frontiers in Physiology, 2024. [Link]
  • Ali, I., et al. The dawn of succinylation: a posttranslational modification. American Journal of Physiology-Cell Physiology, 2018. [Link]
  • Gualdani, R., et al. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5. Journal of Medicinal Chemistry, 2022. [Link]
  • Du, J., et al. Sirt5 Is a NAD-Dependent Protein Lysine Demalonylase and Desuccinylase. Science, 2011. [Link]
  • MtoZ Biolabs.
  • Kumar, S., & Lombard, D. B. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology. Critical Reviews in Biochemistry and Molecular Biology, 2017. [Link]
  • Schmiesing, J., et al. Disease-Linked Glutarylation Impairs Function and Interactions of Mitochondrial Proteins and Contributes to Mitochondrial Heterogeneity. Cell Reports, 2018. [Link]
  • Gualdani, R., et al. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5.
  • Yang, Y., et al. Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds. Molecular & Cellular Proteomics, 2020. [Link]
  • Dittenhafer-Reed, K. E., & Lombard, D. B. Role of glutathiolation in preservation, restoration and regulation of protein function. IUBMB Life, 2007. [Link]
  • Hirschey, M. D., & Zhao, Y. Metabolic Regulation by Lysine Malonylation, Succinylation, and Glutarylation. Molecular & Cellular Proteomics, 2015. [Link]
  • Tan, M., et al. Lysine glutarylation is a protein posttranslational modification regulated by SIRT5. Cell Metabolism, 2014. [Link]
  • Fottner, M., et al. Deciphering functional roles of protein succinylation and glutarylation using genetic code expansion.
  • Zolg, D. P., et al. ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides. Molecular & Cellular Proteomics, 2017. [Link]
  • Hirschey, M. D., & Zhao, Y. Metabolic regulation by lysine malonylation, succinylation, and glutarylation.
  • Ning, Q., et al. Detecting Succinylation sites from protein sequences using ensemble support vector machine.
  • Hirschey, M. D., & Zhao, Y.
  • Wu, Y., et al. Enzymatic and Metabolic Regulation of Lysine Succinylation.
  • Zhang, Z., et al. Identification of lysine succinylation as a new post-translational modification.
  • Colak, G., et al. Identification of Lysine Succinylation Substrates and the Succinylation Regulatory Enzyme CobB in Escherichia coli. Molecular & Cellular Proteomics, 2013. [Link]

Sources

A Senior Application Scientist's Guide to Orthogonal Methods for Validating Protein Succinylation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparison of orthogonal methods for the validation of protein succinylation, a critical post-translational modification (PTM) involved in regulating a myriad of cellular processes. Designed for researchers, scientists, and drug development professionals, this document offers in-depth technical insights, detailed experimental protocols, and a comparative analysis to aid in the robust validation of protein succinylation events.

Introduction: The Significance of Protein Succinylation

Protein succinylation is a dynamic and reversible post-translational modification where a succinyl group is covalently attached to a lysine residue.[1] This modification is not merely a structural alteration; it induces a significant change in the charge of the lysine residue from a positive to a negative state, which can profoundly impact protein structure, function, and cellular localization.[1] Dysregulation of protein succinylation has been implicated in various pathological conditions, including metabolic disorders and cancer, making its accurate detection and validation paramount for advancing our understanding of cellular physiology and for the development of novel therapeutics.[1][2]

The validation of protein succinylation is a multi-faceted process that necessitates the use of orthogonal methods to ensure the accuracy and reliability of the findings. Relying on a single technique can lead to false positives or an incomplete understanding of the succinylation event. This guide will explore a suite of complementary techniques, from high-throughput screening to targeted validation, providing a robust framework for your research.

The Workflow of Succinylation Validation: A Multi-pronged Approach

A robust validation strategy for protein succinylation typically involves a combination of methods that provide evidence at different levels, from the global proteome to a specific lysine residue on a target protein. The following diagram illustrates a logical workflow for the validation of protein succinylation.

Succinylation_Validation_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase MS_Proteomics Mass Spectrometry-based Proteomics (Global Screen) Western_Blot Western Blot (Pan/Site-specific) MS_Proteomics->Western_Blot Identifies potential succinylated proteins Bioinformatics Bioinformatics Prediction Bioinformatics->Western_Blot Predicts potential succinylation sites Immunoprecipitation Immunoprecipitation (IP) Western_Blot->Immunoprecipitation Confirms succinylation of target protein Immunoprecipitation->MS_Proteomics Enriches for MS/MS validation of site Site_Directed_Mutagenesis Site-Directed Mutagenesis & Functional Assay Immunoprecipitation->Site_Directed_Mutagenesis Provides target for functional validation Enzymatic_Assay Enzymatic Assay (e.g., SIRT5 activity) Enzymatic_Assay->Western_Blot Validates regulation of succinylation

Caption: A typical workflow for the discovery and validation of protein succinylation.

Core Orthogonal Methods for Succinylation Validation

This section delves into the principles, protocols, and comparative aspects of the key orthogonal methods used to validate protein succinylation.

Mass Spectrometry-Based Proteomics: The Gold Standard for Discovery and Site Identification

High-resolution mass spectrometry (MS) is the cornerstone of succinylation research, offering unparalleled sensitivity and specificity for the identification and quantification of succinylation sites.[3] The typical workflow involves the digestion of proteins into peptides, enrichment of succinylated peptides, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle: Succinylation of a lysine residue results in a characteristic mass shift of +100.0186 Da. By precisely measuring the mass of peptides and their fragments, MS can identify the presence of this modification and pinpoint the exact lysine residue that is succinylated.

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a buffer containing protease and deacetylase inhibitors to preserve the PTMs.

    • Quantify the protein concentration of the lysate.

    • Reduce and alkylate the proteins to denature them and prevent disulfide bond formation.

    • Digest the proteins into peptides using an enzyme such as trypsin.

  • Immunoaffinity Enrichment of Succinylated Peptides:

    • Incubate the peptide mixture with anti-succinyl-lysine antibodies conjugated to agarose or magnetic beads. This step is crucial for enriching the low-abundance succinylated peptides from the complex mixture.

    • Wash the beads extensively to remove non-specifically bound peptides.

    • Elute the enriched succinylated peptides from the beads.

  • LC-MS/MS Analysis:

    • Separate the enriched peptides using reverse-phase liquid chromatography.

    • Analyze the eluted peptides using a high-resolution mass spectrometer. The instrument will perform tandem mass spectrometry (MS/MS) on the peptide ions to generate fragmentation spectra.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant, Mascot) to search the acquired MS/MS spectra against a protein sequence database.[3] The software will identify peptides and map the succinylation sites based on the observed mass shifts.

MS_Workflow Start Protein Sample Lysis Cell Lysis & Protein Extraction Start->Lysis Digestion In-solution or In-gel Digestion (e.g., Trypsin) Lysis->Digestion Enrichment Immunoaffinity Enrichment (Anti-Succinyl-Lysine Ab) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Database Searching & Site Localization LC_MS->Data_Analysis End Validated Succinylation Sites Data_Analysis->End

Caption: Workflow for Mass Spectrometry-based analysis of protein succinylation.

Western Blotting: A Versatile Tool for Detection and Semi-Quantitative Analysis

Western blotting is a widely used technique to detect the presence of succinylated proteins in a complex sample. It can be performed using pan-specific anti-succinyl-lysine antibodies to assess global succinylation levels or with site-specific antibodies for targeted validation.

Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with an antibody that specifically recognizes succinylated lysine residues. The binding of the antibody is then detected using a secondary antibody conjugated to an enzyme or a fluorophore.

  • Sample Preparation:

    • Prepare protein lysates from cells or tissues as described for the MS protocol.

    • Determine the protein concentration of each sample.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for succinyl-lysine.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore.

    • Wash the membrane to remove unbound secondary antibody.

  • Detection:

    • For enzyme-conjugated secondary antibodies, add a chemiluminescent substrate and detect the signal using an imager.

    • For fluorophore-conjugated secondary antibodies, detect the signal directly using a fluorescence imager.

Immunoprecipitation (IP): Enriching Succinylated Proteins for Downstream Analysis

Immunoprecipitation is a powerful technique for isolating a specific protein or a group of proteins with a particular modification from a complex mixture. For succinylation studies, IP can be used to enrich succinylated proteins for subsequent analysis by Western blotting or mass spectrometry.

Principle: An antibody specific for succinyl-lysine is used to capture succinylated proteins from a cell lysate. The antibody-protein complexes are then pulled down using protein A/G-conjugated beads.

  • Lysate Preparation:

    • Prepare cell or tissue lysates as for Western blotting, ensuring the use of appropriate inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating it with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an anti-succinyl-lysine antibody.

    • Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

    • Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the immunoprecipitated proteins from the beads using an elution buffer.

    • Analyze the eluted proteins by Western blotting or mass spectrometry.

Enzymatic Assays: Probing the Regulation of Succinylation

The succinylation status of a protein is dynamically regulated by enzymes. For instance, Sirtuin 5 (SIRT5) is a known desuccinylase.[4] Enzymatic assays can be employed to validate the role of such enzymes in regulating the succinylation of a target protein.

Principle: The activity of a desuccinylase like SIRT5 can be measured by incubating the purified enzyme with a succinylated substrate (either a peptide or a full-length protein) and monitoring the removal of the succinyl group over time. This can be assessed by various methods, including mass spectrometry or Western blotting.

  • Reagent Preparation:

    • Purify the recombinant desuccinylase enzyme (e.g., SIRT5).

    • Synthesize or purify the succinylated substrate (peptide or protein).

  • Enzymatic Reaction:

    • Incubate the succinylated substrate with the desuccinylase in an appropriate reaction buffer containing necessary cofactors (e.g., NAD+ for sirtuins).

    • Take aliquots of the reaction at different time points.

  • Analysis:

    • Analyze the reaction products by mass spectrometry to quantify the decrease in the succinylated substrate and the increase in the desuccinylated product.

    • Alternatively, analyze the reaction products by Western blotting using an anti-succinyl-lysine antibody to visualize the decrease in the succinylation signal.

Bioinformatics Prediction: An In Silico Approach to Guide Experimental Validation

A variety of computational tools have been developed to predict potential lysine succinylation sites based on protein sequence features and machine learning algorithms.[5][6][7][8] These in silico methods can be a valuable first step in identifying candidate succinylation sites for experimental validation.

Principle: These tools are trained on large datasets of experimentally verified succinylation sites and learn to recognize patterns and sequence motifs that are characteristic of succinylation.

Workflow Integration: Bioinformatics predictions should always be followed by experimental validation using one or more of the methods described above. For example, a predicted succinylation site can be investigated by generating a site-specific antibody for Western blotting or by performing site-directed mutagenesis to assess the functional consequences of the modification.[9]

Comparative Analysis of Orthogonal Validation Methods

Choosing the appropriate validation method depends on the specific research question, available resources, and the desired level of detail. The following table provides a comparative overview of the key methods.

FeatureMass SpectrometryWestern BlottingImmunoprecipitationEnzymatic AssayBioinformatics
Primary Use Discovery, site identification, quantificationDetection, semi-quantificationEnrichment, pull-downFunctional validation of regulationPrediction, hypothesis generation
Sensitivity HighModerate to HighHigh (for enrichment)VariableNot Applicable
Specificity High (site-specific)Moderate (pan-antibody), High (site-specific)High (with specific antibody)HighVariable
Throughput High (global analysis)ModerateLow to ModerateLowHigh
Cost HighLow to ModerateModerateModerateLow
Expertise HighModerateModerateModerateLow to Moderate
Quantitative? Yes (label-free or labeled)Semi-quantitativeNo (primarily qualitative)YesNo

Conclusion: A Framework for Rigorous Validation

The validation of protein succinylation is a critical step in understanding its biological significance. A multi-pronged, orthogonal approach is essential to ensure the accuracy and reliability of research findings. This guide has provided a comprehensive overview of the key experimental and computational methods for validating protein succinylation. By combining the power of mass spectrometry for discovery, the versatility of Western blotting and immunoprecipitation for confirmation, the functional insights from enzymatic assays, and the predictive power of bioinformatics, researchers can build a robust and compelling case for the succinylation of their protein of interest. As our understanding of the succinylome continues to expand, the rigorous application of these orthogonal validation strategies will be instrumental in deciphering the complex roles of this important post-translational modification in health and disease.

References

  • Deciphering Protein Succinylation: Cellular Functions and Implic
  • Identification of lysine succinylation as a new post-translational modific
  • Identification of lysine succinylation as a new post-translational modific
  • Large-Scale Assessment of Bioinformatics Tools for Lysine Succinyl
  • Improving succinylation prediction accuracy by incorporating the secondary structure via helix, strand and coil, and evolutionary information
  • THE SUCCIN
  • Advantages and Disadvantages of Mass Spectrometry-Based Protein Sequencing. (URL: [Link])
  • Verification of lysine succinylation by western blot analysis.(a)...
  • The Prediction of Succinylation Site in Protein by Analyzing Amino Acid Composition. (URL: [Link])
  • Detecting Succinylation sites from protein sequences using ensemble support vector machine. (URL: [Link])
  • Identification of Lysine Succinylation Substrates and the Succinylation Regulatory Enzyme CobB in Escherichia coli. (URL: [Link])
  • Defining decreased protein succinylation of failing human cardiac myofibrils in ischemic cardiomyop
  • Extensive comparison of protein sequence-based bioinformatics applications for predicting lysine succinylation sites: a compar
  • Protein post-translational modification by lysine succinylation: Biochemistry, biological implications, and therapeutic opportunities. (URL: [Link])
  • Characterization and Identification of Lysine Succinylation Sites based on Deep Learning Method. (URL: [Link])
  • A Comprehensive Comparative Review of Protein Sequence-Based Computational Prediction Models of Lysine Succinyl
  • (PDF) Sirt5 Is a NAD-Dependent Protein Lysine Demalonylase and Desuccinylase. (URL: [Link])
  • Use of western blotting. (URL: [Link])
  • Sirt5 Is an NAD-Dependent Protein Lysine Demalonylase and Desuccinylase. (URL: [Link])
  • Validation by combining immunoprecipitation with Western blotting using anti-acetyl lysine antibodies.
  • Identification of lysine succinylation substrates and the succinylation regulatory enzyme CobB in Escherichia coli. (URL: [Link])
  • Characterization and Identification of Lysine Succinylation Sites based on Deep Learning Method. (URL: [Link])
  • Sirt5 is a NAD-dependent protein lysine demalonylase and desuccinylase. (URL: [Link])
  • Protein succinylation: regulating metabolism and beyond. (URL: [Link])
  • SIRT5-Mediated Lysine Desuccinylation Impacts Diverse Metabolic P
  • Succinylation proteomic analysis identified differentially expressed succinylation sites affecting porcine muscle fiber type function. (URL: [Link])
  • Insights on the Modulation of SIRT5 Activity: A Challenging Balance. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Validating N6-Succinyllysine Antibodies with Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of antibodies is the bedrock of reliable and reproducible results. This is particularly critical when studying post-translational modifications (PTMs) like N6-succinyllysine (Ksucc), a modification implicated in cellular metabolism and disease.[1][2] This guide provides an in-depth, experience-driven comparison of methods for validating Ksucc antibodies, with a focus on the precise and versatile tool of synthetic peptides.

The addition of a succinyl group to a lysine residue introduces a significant structural and charge change, converting the positively charged lysine to a negatively charged residue.[3][4] This substantial alteration underscores the necessity for antibodies that can specifically recognize the succinylated form without cross-reacting with unmodified lysine or other structurally similar PTMs.[4]

The Central Role of Synthetic Peptides in Ksucc Antibody Validation

Synthetic peptides are indispensable tools for the validation of PTM-specific antibodies.[5] They offer a controlled and defined system to assess antibody specificity and sensitivity. For anti-PTM antibody development, typically two peptides are synthesized: a modified peptide to be used as the immunogen and for validation, and an unmodified peptide with the same sequence to serve as a negative control.[6]

Causality in Peptide Design: The choice of the peptide sequence surrounding the modified lysine is crucial. It is essential to consider the immunogenicity of the flanking amino acid sequences and avoid conserved patterns relative to the host species to optimize the immune response against the modification itself.[6]

Comparative Analysis of Validation Methodologies

A multi-pronged approach to antibody validation provides the most robust and trustworthy data. Here, we compare three key immunoassays that leverage synthetic peptides to rigorously assess the performance of this compound antibodies.

Dot Blot Analysis: A Rapid and Effective Specificity Screen

The dot blot is a simple, rapid, and cost-effective technique for determining the presence of a target molecule and for an initial screen of antibody specificity.[7][8][9] It involves directly spotting the antigen onto a membrane, which is then probed with the antibody.[7][9]

Expert Insight: While dot blots do not provide information on the molecular weight of the target protein, their strength lies in the ability to quickly assess an antibody's preference for the modified versus the unmodified peptide.[8] This makes it an ideal first-pass validation step.

Below is a workflow for a typical dot blot experiment for Ksucc antibody validation.

Dot_Blot_Workflow cluster_prep Membrane Preparation cluster_probing Immunodetection prep_membrane Prepare Nitrocellulose Membrane spot_peptides Spot Serial Dilutions of: - Ksucc Peptide - Unmodified Peptide - Other PTM Peptides prep_membrane->spot_peptides dry_membrane Air Dry Membrane spot_peptides->dry_membrane block Block with 5% Non-fat Milk in TBST dry_membrane->block primary_ab Incubate with Anti-Ksucc Antibody block->primary_ab wash1 Wash 3x with TBST primary_ab->wash1 secondary_ab Incubate with HRP-conjugated Secondary Antibody wash1->secondary_ab wash2 Wash 3x with TBST secondary_ab->wash2 detect Detect with ECL Substrate wash2->detect

Caption: Dot Blot Workflow for Ksucc Antibody Specificity.

Data Presentation: Interpreting Dot Blot Results

A high-quality anti-Ksucc antibody will show strong reactivity to the succinylated peptide with minimal to no signal for the unmodified peptide or peptides with other modifications.

Peptide SpottedAntibody A (1:1000)Antibody B (1:1000)
Ksucc Peptide (10 ng) ++++++
Ksucc Peptide (1 ng) ++++
Unmodified Peptide (10 ng) -+
Acetylated Peptide (10 ng) --
Unmodified BSA --
(Signal Intensity: +++ Strong, ++ Moderate, + Weak, - No Signal)
Competitive ELISA: Quantifying Specificity

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful method for quantifying the specificity of an antibody.[10][11][12] In this assay, the sample antigen (in this case, free Ksucc peptide) competes with a coated antigen for binding to the antibody.[11][13][14] A stronger signal indicates less competition, meaning the antibody has a lower affinity for the free peptide.

Expert Insight: The key advantage of a competitive ELISA is its quantitative nature. It allows for the determination of the antibody's half-maximal inhibitory concentration (IC50) for the target modification, providing a precise measure of specificity.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection coat_plate Coat Microplate Wells with Ksucc-BSA Conjugate block_plate Block with BSA Solution coat_plate->block_plate add_to_plate Add Mixture to Coated Wells block_plate->add_to_plate prepare_mix Pre-incubate Anti-Ksucc Ab with Serial Dilutions of: - Free Ksucc Peptide - Free Unmodified Peptide prepare_mix->add_to_plate incubate_bind Incubate to Allow Binding add_to_plate->incubate_bind wash_plate Wash Wells incubate_bind->wash_plate add_secondary Add HRP-conjugated Secondary Antibody wash_plate->add_secondary wash_again Wash Wells add_secondary->wash_again add_substrate Add TMB Substrate wash_again->add_substrate read_plate Read Absorbance at 450 nm add_substrate->read_plate

Caption: Competitive ELISA Workflow for Ksucc Antibody.

Data Presentation: Quantitative Comparison

The results of a competitive ELISA can be plotted to visualize the antibody's specificity. A highly specific antibody will show a significant decrease in signal only in the presence of the free Ksucc peptide.

Competitor PeptideAntibody A IC50 (µM)Antibody B IC50 (µM)
Ksucc Peptide 0.51.2
Unmodified Peptide > 10050
Acetylated Peptide > 100> 100
Western Blotting with Peptide Competition: Validation in a Complex Milieu

While dot blots and ELISAs are excellent for assessing specificity against isolated peptides, Western blotting is crucial for validating antibody performance in a complex biological sample, such as a cell lysate.[15][16] A peptide competition assay within the Western blot protocol provides definitive evidence of specificity.[17][18]

Expert Insight: This is the gold standard for demonstrating that the antibody recognizes the intended PTM on the target protein and not other off-target proteins. The disappearance of a specific band upon pre-incubation with the immunizing peptide confirms the antibody's specificity for that epitope.[17][18]

WB_Peptide_Competition_Workflow cluster_sample_prep Sample Preparation & Electrophoresis cluster_blocking_ab Blocking & Antibody Incubation cluster_detection_wb Detection prepare_lysate Prepare Cell Lysate sds_page Separate Proteins by SDS-PAGE prepare_lysate->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block_membrane Block Membrane transfer->block_membrane prepare_abs Prepare Antibody Solutions: 1. Ab only 2. Ab + Ksucc Peptide 3. Ab + Unmodified Peptide block_membrane->prepare_abs incubate_primary Incubate Membrane Strips with Different Ab Solutions prepare_abs->incubate_primary wash_membrane Wash Membrane incubate_primary->wash_membrane incubate_secondary Incubate with HRP-conjugated Secondary Antibody wash_membrane->incubate_secondary detect_signal Detect with ECL Substrate incubate_secondary->detect_signal

Caption: Western Blot with Peptide Competition Workflow.

Data Presentation: Visualizing Specificity in Lysates

The Western blot results will visually demonstrate the antibody's specificity. The band corresponding to the succinylated protein should be absent or significantly reduced only when the antibody is pre-incubated with the Ksucc peptide.

LaneDescriptionExpected Result with a Specific Antibody
1 Cell Lysate + Anti-Ksucc AbBand at expected MW of succinylated protein
2 Cell Lysate + Anti-Ksucc Ab + Ksucc PeptideNo band or significantly reduced band intensity
3 Cell Lysate + Anti-Ksucc Ab + Unmodified PeptideBand at expected MW (no change from Lane 1)

Experimental Protocols

Dot Blot Protocol
  • Membrane Preparation: Spot 1-2 µL of serial dilutions of the Ksucc peptide, unmodified peptide, and other control peptides onto a nitrocellulose membrane. Allow the spots to dry completely.

  • Blocking: Block the membrane in 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Incubate the membrane with the anti-Ksucc antibody diluted in the blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 4 and then detect the signal using an enhanced chemiluminescence (ECL) substrate.

Competitive ELISA Protocol
  • Plate Coating: Coat the wells of a 96-well plate with 1-10 µg/mL of Ksucc-conjugated BSA in a suitable coating buffer overnight at 4°C.[13]

  • Blocking: Wash the wells and block with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.[13]

  • Competitive Reaction: In separate tubes, pre-incubate a fixed concentration of the anti-Ksucc antibody with serial dilutions of the free Ksucc peptide, unmodified peptide, or other control peptides.

  • Incubation: Add the antibody-peptide mixtures to the coated and blocked wells and incubate for 1-2 hours at 37°C.

  • Detection: Wash the wells and add an HRP-conjugated secondary antibody. After incubation and further washing, add a TMB substrate and stop the reaction with a stop solution. Read the absorbance at 450 nm.[14]

Western Blot with Peptide Competition Protocol
  • Protein Separation and Transfer: Separate cell lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Antibody Pre-incubation: Prepare three tubes of the anti-Ksucc antibody at the desired dilution. To one tube, add a 10-100 fold molar excess of the Ksucc peptide. To another, add the same excess of the unmodified peptide. Leave the third tube with the antibody only. Incubate these mixtures for 1 hour at room temperature.

  • Primary Antibody Incubation: Cut the membrane into strips and incubate each strip with one of the antibody preparations overnight at 4°C.

  • Detection: Wash the membrane strips and proceed with secondary antibody incubation and ECL detection as described in the dot blot protocol.

Conclusion

The validation of this compound antibodies is a multi-step process that requires careful experimental design and the use of appropriate controls. Synthetic peptides are an invaluable resource in this process, providing a defined and controlled means to assess antibody specificity. By employing a combination of dot blot, competitive ELISA, and Western blotting with peptide competition, researchers can be confident in the quality and specificity of their Ksucc antibodies, leading to more accurate and reliable experimental outcomes.

References

  • Creative Diagnostics. The Dot Blot Protocol. [Link]
  • Creative Biolabs.
  • PTM BIO. Anti-Succinyllysine Mouse mAb. [Link]
  • Pillai-Kastoori, L., Heaton, S., & Shiflett, S. D. (2019). Antibody validation for Western blot: By the user, for the user. Journal of Biological Chemistry, 294(8), 2746–2757. [Link]
  • Rockland Immunochemicals. Validating Antibodies for Western Blotting. [Link]
  • Zhang, Z., Tan, M., Xie, Z., Dai, L., Chen, Y., & Zhao, Y. (2011). Identification of lysine succinylation as a new post-translational modification. Nature Chemical Biology, 7(1), 58–63. [Link]
  • Creative Biolabs. Succinylation Specific Antibody Discovery Service. [Link]
  • Uhlig, T., & Kyprianou, N. (2020). Design, Production, Characterization, and Use of Peptide Antibodies. International Journal of Molecular Sciences, 21(21), 8089. [Link]
  • St John's Laboratory Ltd. Choosing Between a Sandwich and Competitive ELISA. [Link]
  • Covalab. Choose the adapted immunogen - PTM. [Link]
  • Genemedi.
  • Sino Biological. Competitive ELISA. [Link]
  • ResearchGate.
  • Pillai-Kastoori, L., Heaton, S., & Shiflett, S. D. (2019). Antibody Validation for Western blot: By the User, for the User.
  • ResearchGate. Validation of the identified peptides using synthetic peptide.... [Link]
  • Tsurushita, N., & Taki, S. (2018). Next-generation antibodies for post-translational modifications. FEBS Letters, 592(10), 1645–1656. [Link]
  • Ju, Z., et al. (2021). Comprehensive Succinylome Profiling Reveals the Pivotal Role of Lysine Succinylation in Energy Metabolism and Quorum Sensing of Staphylococcus epidermidis. Frontiers in Microbiology, 12, 629230. [Link]
  • Zhang, Z., et al. (2011). Identification of lysine succinylation as a new post-translational modification. Nature Chemical Biology, 7(1), 58-63. [Link]
  • An, L. L., & Montelaro, R. C. (1992). A versatile synthetic peptide-based ELISA for identifying antibody epitopes. Journal of Immunological Methods, 155(1), 15-24. [Link]
  • PubChem. This compound. [Link]
  • Ju, Z., et al. (2021). Comprehensive Succinylome Profiling Reveals the Pivotal Role of Lysine Succinylation in Energy Metabolism and Quorum Sensing of Staphylococcus epidermidis. Frontiers in Microbiology, 12. [Link]

Sources

A Researcher's Guide to the Comparative Analysis of Succinylomes Across Species

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Succinylome, a Key Regulator of Cellular Processes

In the intricate world of cellular regulation, post-translational modifications (PTMs) of proteins are critical for expanding the functional diversity of the proteome. Among these, lysine succinylation—the addition of a succinyl group to a lysine residue—has emerged as a significant regulatory mechanism.[1][2] This modification is not a mere molecular adornment; it induces profound changes in protein structure and function. By adding a succinyl group (–CO-CH2-CH2-CO2H), succinylation increases the molecular mass by 100 Daltons and, more importantly, converts a positively charged lysine residue into a negatively charged one at physiological pH.[3][4] This charge reversal can dramatically alter a protein's conformation, stability, and interactions with other molecules.[5]

Succinylation is a highly conserved PTM, found in organisms from bacteria to plants and mammals, underscoring its fundamental biological importance.[3][6] It plays a pivotal role in regulating a wide array of cellular processes, including metabolism, gene expression, and signal transduction.[5][7] The donor for this modification is succinyl-CoA, a central intermediate in the tricarboxylic acid (TCA) cycle, directly linking the cell's metabolic state to the regulation of its proteome.[1][8] Given its widespread influence, the comparative analysis of succinylomes—the complete set of succinylated proteins in an organism—across different species offers a unique window into the evolution of metabolic regulation and cellular adaptation. This guide provides a comprehensive overview of the methodologies for succinylome analysis and a comparative look at the findings across different domains of life.

The Biochemical Basis of Succinylation

Protein succinylation is driven by the availability of succinyl-CoA and can occur through both enzymatic and non-enzymatic mechanisms.[5] Succinyl-CoA is primarily generated within the mitochondria as a key component of the TCA cycle.[9][10] It is also involved in the metabolism of certain amino acids and odd-chain fatty acids.[2][10] The close connection between succinyl-CoA levels and the extent of protein succinylation means that this PTM can act as a sensor for the cell's metabolic flux.[1][11]

While the enzymatic machinery for succinylation is still being fully elucidated, some enzymes with succinyltransferase activity have been identified.[1][5] Conversely, desuccinylation is carried out by a class of enzymes known as sirtuins, with SIRT5 being a major mitochondrial desuccinylase in mammals.[7] The dynamic interplay between succinyltransferases and desuccinylases allows for the precise control of protein function in response to cellular needs.[7]

Methodology: A Unified Workflow for Succinylome Analysis

The analysis of the succinylome requires a combination of sophisticated protein chemistry and high-resolution mass spectrometry. The following protocol outlines a robust and widely adopted workflow for the identification and quantification of succinylated proteins and their modification sites.

Experimental Protocol for Succinylome Analysis
  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve the native state of proteins.

    • Quantify the total protein concentration using a standard method like the BCA assay.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA) to prevent them from reforming.

    • Digest the proteins into smaller peptides using a sequence-specific protease, most commonly trypsin, which cleaves after lysine and arginine residues.[12]

  • Affinity Enrichment of Succinylated Peptides:

    • This is a critical step due to the low abundance of succinylated peptides in a complex biological sample.

    • Incubate the peptide mixture with antibodies that specifically recognize succinyl-lysine residues. These antibodies are typically conjugated to agarose or magnetic beads for easy separation.[12][13][14]

    • After incubation, wash the beads extensively to remove non-specifically bound peptides.[12][13]

    • Elute the enriched succinylated peptides from the beads using a low-pH solution, such as 0.1% trifluoroacetic acid (TFA).[12][13]

  • LC-MS/MS Analysis:

    • Analyze the enriched peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

    • The peptides are first separated by reverse-phase liquid chromatography based on their hydrophobicity.

    • The separated peptides are then introduced into the mass spectrometer, which measures their mass-to-charge ratio (MS1 scan).

    • Selected peptides are fragmented, and the masses of the fragments are measured (MS/MS or MS2 scan).[13][16]

  • Bioinformatic Analysis:

    • The resulting MS/MS spectra are searched against a protein sequence database of the organism of interest to identify the peptide sequences.

    • Specialized software is used to identify the succinylation sites based on the mass shift of 100.02 Da on lysine residues.[3]

    • Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways) to understand the biological processes and pathways that are enriched with succinylated proteins.[13][17]

    • Utilize tools like STRING to construct protein-protein interaction networks to visualize the functional relationships between the identified proteins.[17][18]

Succinylome_Workflow cluster_SamplePrep Sample Preparation cluster_Enrichment Enrichment cluster_Analysis Analysis cluster_Output Results ProteinExtraction Protein Extraction & Digestion PeptideMixture Total Peptide Mixture ProteinExtraction->PeptideMixture Trypsin AffinityEnrichment Anti-Succinyl-Lysine Antibody Enrichment PeptideMixture->AffinityEnrichment EnrichedPeptides Enriched Succinylated Peptides AffinityEnrichment->EnrichedPeptides LCMS LC-MS/MS EnrichedPeptides->LCMS DataAnalysis Bioinformatic Analysis (Site ID, GO, Pathway) LCMS->DataAnalysis SuccinylomeData Succinylome Profile & Biological Insights DataAnalysis->SuccinylomeData

A generalized workflow for succinylome analysis.

Comparative Succinylome Analysis: Key Findings Across Domains of Life

Global succinylome studies have been conducted in a variety of organisms, revealing both conserved and species-specific features of this modification.

FeatureBacteria (e.g., E. coli, M. tuberculosis)Plants (e.g., Rice, Tomato, Arabidopsis)Mammals (e.g., Human, Mouse)
Number of Identified Succinylation Sites Hundreds to thousands[16]Hundreds to thousands[13][19][20][21]Thousands[22]
Number of Succinylated Proteins Hundreds[16]Hundreds[13][19][20][21]Hundreds to thousands[22]
Key Enriched Pathways Central carbon metabolism (TCA cycle, glycolysis), amino acid metabolism[16][17]Photosynthesis, carbon fixation, TCA cycle, amino acid biosynthesis[6][19][20]TCA cycle, fatty acid metabolism, amino acid metabolism, oxidative phosphorylation[14][23]
Subcellular Localization Predominantly cytoplasmic[17]Chloroplast, cytoplasm, mitochondria, nucleus[6][19]Predominantly mitochondrial, but also cytoplasmic and nuclear[22][24]

Bacteria: In prokaryotes, succinylation is widespread and primarily targets enzymes involved in central metabolic pathways.[16] This suggests a direct role for succinylation in modulating metabolic flux in response to environmental conditions. For instance, in Mycobacterium tuberculosis, a significant number of enzymes in the TCA cycle and glycolysis are succinylated, highlighting the importance of this modification in the pathogen's metabolism and survival.[16]

Plants: Plant succinylomes reveal a significant enrichment of succinylated proteins in the chloroplast, the site of photosynthesis.[6] This indicates a crucial role for succinylation in regulating photosynthesis and carbon fixation, processes unique to plants.[6][20] Additionally, as in other organisms, enzymes of the TCA cycle and amino acid biosynthesis are common targets of succinylation in plants.[6][19]

Mammals: In mammals, a large proportion of succinylated proteins are located in the mitochondria, consistent with the primary site of succinyl-CoA production.[22] Succinylation is heavily implicated in the regulation of mitochondrial energy metabolism, including the TCA cycle and fatty acid oxidation.[9][15] Dysregulation of protein succinylation in mammals has been linked to various diseases, including metabolic disorders and cancer.[15][24]

Functional Implications and Divergence

The primary function of succinylation across all species appears to be the regulation of metabolism. By modifying key enzymes, succinylation can alter their activity, stability, or interactions, thereby fine-tuning metabolic pathways to meet the cell's needs.[1][2] For example, succinylation of enzymes in the TCA cycle can act as a feedback mechanism to control the flow of metabolites through this central hub of cellular metabolism.[1][8]

TCA_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Complex Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA α-KG Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase ProteinSucc Protein Succinylation SuccinylCoA->ProteinSucc Succinyl Donor Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

The TCA cycle as the primary source of succinyl-CoA for protein succinylation.

A key point of divergence is the specific pathways that are most heavily regulated by succinylation in different organisms, which reflects their unique physiological demands. The prominent role of succinylation in regulating photosynthesis in plants is a clear example of this evolutionary adaptation.[6][20] In bacteria, the ability to rapidly modulate metabolism via succinylation is likely a key advantage in adapting to fluctuating nutrient availability.[25][26] In mammals, with their more stable internal environment, succinylation appears to be more involved in the long-term regulation of metabolic homeostasis and has been implicated in the pathophysiology of chronic diseases.[27][28]

Challenges and Future Directions

While significant progress has been made in the field of succinylomics, several challenges remain. The development of more sensitive and specific antibodies for the enrichment of succinylated peptides would improve the depth of succinylome coverage. Furthermore, the absolute quantification of succinylation stoichiometry—the percentage of a protein that is modified at a specific site—is technically challenging but crucial for understanding the functional impact of this PTM.

Future research will likely focus on elucidating the enzymatic machinery responsible for succinylation and desuccinylation, as well as understanding the crosstalk between succinylation and other PTMs like acetylation.[29] The application of advanced bioinformatic tools and machine learning algorithms will also be essential for predicting succinylation sites and interpreting the large datasets generated by succinylome studies.[30][31][32]

Conclusion

The comparative analysis of succinylomes across different species has provided valuable insights into the conserved and divergent roles of this important post-translational modification. As a direct link between cellular metabolism and protein function, succinylation has emerged as a key regulator of a multitude of biological processes. From modulating central metabolism in bacteria to regulating photosynthesis in plants and energy homeostasis in mammals, the succinylome reflects the unique physiological adaptations of each organism. Continued research in this area promises to further unravel the complexities of cellular regulation and may lead to the development of novel therapeutic strategies for a range of human diseases.

References

  • MetwareBio. (n.d.). Protein Succinylation: A Key Post-Translational Modification.
  • Yang, Y., et al. (2023). Protein succinylation: regulating metabolism and beyond. Frontiers in Physiology, 14, 1269527. [Link]
  • Wang, R., et al. (2024). Protein succinylation, hepatic metabolism, and liver diseases. World Journal of Gastroenterology, 30(12), 1605-1616. [Link]
  • Yang, Y., et al. (2023). Protein succinylation: regulating metabolism and beyond. Frontiers in Physiology, 14, 1269527. [Link]
  • Wikipedia. (2023, December 2). Succinylation.
  • Wang, J., et al. (2019). Comprehensive Analysis of the Lysine Succinylome and Protein Co-modifications in Developing Rice Seeds. Molecular & Cellular Proteomics, 18(Suppl 1), S35-S48. [Link]
  • Yang, Y., et al. (2023). Protein succinylation: regulating metabolism and beyond.
  • Hasan, M. M., et al. (2019).
  • Zhang, Y., et al. (2022). Succinylation – encoded metabolic codes: cracking the molecular logic of cellular adaptation.
  • Chen, X., et al. (2022). Succinylation and redox status in cancer cells. Frontiers in Oncology, 12, 1064299. [Link]
  • Xu, Z., et al. (2022). Proteomics and succinylation modification characterization in clear cell renal cell carcinoma. BMC Cancer, 22(1), 586. [Link]
  • Mailloux, R. J. (2015). Succinylation reactions may be influenced. Redox Biology, 6, 634-642. [Link]
  • He, C., et al. (2023). Comprehensive analysis of the lysine succinylome in fish oil-treated prostate cancer cells. EMBO Molecular Medicine, 15(9), e17502. [Link]
  • PTM BIO. (n.d.). Succinylation Proteomics.
  • Wu, Q., et al. (2023). Lysine succinylome analysis of MRSA reveals critical roles in energy metabolism and virulence.
  • Yang, G., et al. (2015). Succinylome Analysis Reveals the Involvement of Lysine Succinylation in Metabolism in Pathogenic Mycobacterium tuberculosis. Molecular & Cellular Proteomics, 14(4), 796-811. [Link]
  • Zhou, L., et al. (2019). Global analysis of lysine succinylation in patchouli plant leaves. Plant Physiology and Biochemistry, 145, 145-154. [Link]
  • Li, T., et al. (2018). First comprehensive analysis of lysine succinylation in paper mulberry (Broussonetia papyrifera). BMC Plant Biology, 18(1), 216. [Link]
  • Jin, W., & Wu, F. (2016). Proteome-Wide Identification of Lysine Succinylation in the Proteins of Tomato (Solanum lycopersicum). PLoS ONE, 11(1), e0147586. [Link]
  • Wikipedia. (2024, January 4). Succinyl-CoA.
  • G-Biosciences. (2021, June 4).
  • Li, Y., et al. (2024). Proteomic Analysis of Lysine Acetylation and Succinylation to Investigate the Pathogenicity of Virulent Pseudomonas syringae pv. tomato DC3000 and Avirulent Line Pseudomonas syringae pv. tomato DC3000 avrRpm1 on Arabidopsis thaliana. International Journal of Molecular Sciences, 25(8), 4410. [Link]
  • Hasan, M. M., et al. (2019).
  • Hasan, M. M., et al. (2019).
  • Zhang, T., et al. (2022). A review of the mechanism of succinylation in cancer. Frontiers in Oncology, 12, 1039727. [Link]
  • Weinert, B. T., et al. (2013). Lysine Succinylation Depends on Succinyl-CoA Formed through the Tricarboxylic Acid Cycle.
  • bio.tools. (n.d.). Bioinformatics Tools and Services Discovery Portal.
  • Wang, X., et al. (2022). Comprehensive analysis of the succinylome in Vero cells infected with peste des petits ruminants virus Nigeria 75/1 vaccine strain. Virology Journal, 19(1), 22. [Link]
  • Ge, J., et al. (2022). Conjoint analysis of succinylome and phosphorylome reveals imbalanced HDAC phosphorylation-driven succinylayion dynamic contibutes to lung cancer.
  • Raices, M., et al. (2022). Protein succinylome analysis identifies citrate synthase as a central regulator of osteoclast metabolic activity. The FEBS Journal, 290(13), 3736-3753. [Link]
  • OmicsLogic. (2024, April 4). Top 10 Bioinformatics Tools & Software - A Comprehensive Guide. YouTube. [Link]
  • Martin, F. P., et al. (2007). A top-down systems biology view of microbiome-mammalian metabolic interactions in a mouse model. Molecular Systems Biology, 3, 112. [Link]
  • ScienceDaily. (2005, October 20). Based On Body Size, Bacteria And Elephants Have Similar Metabolism, Ecologists Find.
  • McFall-Ngai, M., et al. (2013). Animals in a bacterial world, a new imperative for the life sciences. Proceedings of the National Academy of Sciences, 110(9), 3229-3236. [Link]

Sources

A Senior Application Scientist's Guide to Assessing N6-Succinyllysine Stoichiometry at Specific Sites

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the precise level of a post-translational modification (PTM) is paramount. It's not merely about presence, but proportion. N6-Succinyllysine (Ksucc), a recently discovered PTM, is rapidly gaining attention for its significant roles in metabolism and cellular regulation.[1][2] This modification involves the addition of a succinyl group to a lysine residue, inducing a substantial mass shift (+100 Da) and a charge change from +1 to -1 at physiological pH.[2][3] These alterations can profoundly impact protein structure and function.[2] Consequently, determining the stoichiometry—the fraction of a specific protein population modified at a particular site—is critical to elucidating its biological significance.[4]

This guide provides an in-depth comparison of the primary methodologies for assessing Ksucc stoichiometry, focusing on the causality behind experimental choices and providing field-proven insights to ensure robust and reliable results.

The Central Role of Mass Spectrometry in Stoichiometry Assessment

Mass spectrometry (MS)-based proteomics is the cornerstone for site-specific PTM analysis, offering unparalleled precision in identifying and quantifying modified peptides.[5][6] The general challenge lies in the often low abundance of PTMs, which can exist at sub-stoichiometric levels, making their detection difficult without enrichment strategies.[4][6] However, for stoichiometry, both the modified and unmodified forms of the peptide must be quantified, presenting a unique set of analytical hurdles.[7]

Here, we compare the dominant MS-based quantitative strategies.

Isotopic Labeling Strategies: The Gold Standard for Accuracy

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique renowned for its high accuracy and reproducibility in quantitative proteomics.[5][8] In a typical SILAC experiment for stoichiometry, cells are grown in media containing either "light" (normal isotope) or "heavy" (e.g., ¹³C, ¹⁵N-labeled) essential amino acids like lysine and arginine.[8][9] This creates two distinct, chemically identical but mass-distinguishable proteomes.

Causality of Choice: By mixing the "light" and "heavy" cell populations before sample processing, SILAC minimizes variation introduced during sample preparation, a major source of error in other methods.[5][8] The ratio of heavy to light peptide signals in the mass spectrometer directly reflects their relative abundance.

A sophisticated variation involves using a "heavy" SILAC-labeled proteome as an internal standard spiked into an unlabeled sample, which allows for the calculation of stoichiometry by determining the "ratio of ratios" between different samples and the standard.[8]

Workflow: SILAC-based Stoichiometry of this compound

SILAC_Workflow cluster_CellCulture Cell Culture cluster_Processing Sample Processing cluster_Analysis Analysis Light Grow cells in 'Light' medium (e.g., K0, R0) Mix Combine Light & Heavy Cell Lysates 1:1 Light->Mix Heavy Grow cells in 'Heavy' medium (e.g., K8, R10) Heavy->Mix Digest Protein Digestion (e.g., Trypsin/Glu-C) Mix->Digest Enrich Optional: Anti-Succinyl-K Immunoaffinity Purification Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Quant Quantify Peak Areas of Light & Heavy Peptide Pairs LCMS->Quant Stoich Calculate Stoichiometry: Modified / (Modified + Unmodified) Quant->Stoich

Caption: SILAC workflow for Ksucc stoichiometry.

Chemical Labeling for Absolute Stoichiometry

An alternative to metabolic labeling is a chemical labeling approach that can be applied to any protein sample, not just cultured cells.[4] This powerful method directly measures the stoichiometry of succinylation at each site. The core principle involves chemically acetylating all unmodified lysine residues with a heavy, stable isotope-labeled reagent, such as deuterated acetic anhydride (acetic anhydride-d6).[10][11]

Causality of Choice: This procedure creates a sample where endogenously succinylated lysines remain "light," while all originally unmodified lysines are now "heavy" (acetylated). The ratio of the "light" (succinylated) peptide to the "heavy" (formerly unmodified) peptide in the mass spectrometer provides a direct measure of the modification's stoichiometry.[10][12] A similar strategy can be employed using deuterium-labeled succinic anhydride-d4.[11]

Label-Free Quantification (LFQ)

Label-free quantification determines the relative amount of proteins by comparing the signal intensities of precursor ions or by counting the number of identified spectra for a given peptide across different runs.[13] While cost-effective and applicable to any sample type, its precision for stoichiometry can be lower than labeling methods due to variations in sample processing and instrument performance.[5]

Causality of Choice: LFQ is best suited for identifying large-scale changes in succinylation across different conditions rather than determining precise, absolute stoichiometry at a single site. Reproducibility is a key challenge, and meticulous experimental design with multiple technical replicates is essential.

Advanced MS Acquisition Strategies: A Comparative Overview

The choice of how the mass spectrometer acquires data is critical for accurate quantification.

  • Data-Dependent Acquisition (DDA): In DDA, the instrument performs a survey scan (MS1) and then selects the most abundant precursor ions for fragmentation and analysis (MS2).[14] While excellent for discovery, its stochastic nature can lead to missing values, especially for low-abundance peptides, which complicates quantification across multiple samples.[14][15]

  • Data-Independent Acquisition (DIA): DIA, including methods like SWATH-MS, systematically fragments all precursor ions within predefined mass-to-charge (m/z) windows.[14][15] This approach provides a comprehensive and reproducible digital map of the sample's peptides and fragments.[16][17] DIA is increasingly favored for PTM quantification because it minimizes missing values and allows for consistent detection of analytes across samples.[15] Coupling chemical labeling with DIA analysis has been shown to improve the accuracy of acylation stoichiometry measurements by using fragment ions for quantification, which reduces interferences common in MS1-level analysis.[10][11]

  • Targeted Proteomics (PRM/SRM): Parallel Reaction Monitoring (PRM) and Selected Reaction Monitoring (SRM) are targeted methods that offer the highest sensitivity and specificity for quantifying a predefined list of peptides.[18][19][20] The instrument is programmed to specifically isolate a peptide of interest and monitor its specific fragment ions. PRM, performed on high-resolution instruments like Orbitraps, monitors all fragment ions simultaneously, simplifying method development and increasing specificity compared to SRM.[18][21][22]

Causality of Choice: For validating and precisely quantifying the stoichiometry of a small to moderate number of known succinylation sites, PRM is the superior method.[19][21] It is an ideal follow-up to a discovery-based DDA or DIA experiment.

Comparison of MS Acquisition Strategies

MS_Strategies DDA DDA (Data-Dependent) 'Top N' Precursors Selected DDA_Pros Pros: - Good for discovery - Deep proteome coverage DDA->DDA_Pros DDA_Cons Cons: - Stochastic sampling - Missing values DDA->DDA_Cons DIA DIA (Data-Independent) All Precursors Fragmented DIA_Pros Pros: - Comprehensive - Reproducible - Fewer missing values DIA->DIA_Pros DIA_Cons Cons: - Complex data analysis - Requires spectral library DIA->DIA_Cons PRM PRM (Targeted) Pre-selected Precursors PRM_Pros Pros: - Highest sensitivity - Highest specificity - Absolute quantification PRM->PRM_Pros PRM_Cons Cons: - Not for discovery - Limited number of targets PRM->PRM_Cons

Caption: Comparison of MS data acquisition strategies.

Antibody-Based Methods: A Complementary Approach

While less precise for site-specific stoichiometry, antibody-based methods are valuable for assessing global changes in succinylation and for validating MS results.

  • Western Blotting: Using a pan-succinyllysine antibody, Western blotting can reveal changes in the overall level of protein succinylation in a sample.[23][24] It can also be used to confirm the succinylation of a specific protein after immunoprecipitation.[24][25] The key to a trustworthy result is rigorous antibody validation, including peptide competition assays where the antibody signal is blocked by pre-incubation with succinylated peptides but not by unmodified peptides.[24]

  • ELISA: An Enzyme-Linked Immunosorbent Assay (ELISA) can be developed to quantify the total amount of a specific succinylated protein in a sample, provided a high-quality, site-specific antibody is available. This approach is highly sensitive but requires significant effort in antibody development and validation.

Trustworthiness: The specificity of pan-succinyllysine antibodies must be rigorously confirmed.[23][24] Without proper controls, cross-reactivity with other modifications or non-specific binding can lead to false-positive results.

Comparative Summary of Methodologies

Method Primary Use Quantitative Precision Throughput Key Advantage Key Limitation
SILAC-MS Relative StoichiometryHighMediumHigh accuracy, minimizes processing errors.[5]Limited to metabolically active cells.[5]
Chemical Labeling-MS Absolute StoichiometryHighMediumApplicable to all sample types, direct measurement.[10]Potential for incomplete labeling reactions.
LFQ-MS Relative QuantificationLow-MediumHighCost-effective, universally applicable.[13]Lower precision, sensitive to run-to-run variation.[5]
DIA-MS Discovery & QuantificationHighHighComprehensive and reproducible data acquisition.[15]Complex data analysis workflows.[14]
PRM-MS Targeted QuantificationVery HighLowUnmatched sensitivity and specificity for known sites.[19][20]Not a discovery tool, requires prior knowledge.[22]
Western Blot Global/Targeted ChangesLow (Semi-quantitative)LowValidates global changes, widely accessible.[3][26]Relies heavily on antibody specificity.[27][24]

Experimental Protocol: Stoichiometry of Ksucc via Chemical Labeling and DIA-MS

This protocol provides a self-validating system for determining the absolute stoichiometry of this compound sites.

1. Protein Extraction and Preparation

  • Lyse cells or tissue in a buffer containing 8 M urea and deacetylase/desuccinylase inhibitors (e.g., Nicotinamide, Trichostatin A).[11]

  • Determine protein concentration using a BCA assay.

  • Reduce disulfide bonds with 20 mM Dithiothreitol (DTT) at 37°C for 1 hour.[11]

  • Alkylate free cysteine residues with 40 mM Iodoacetamide (IAA) in the dark at room temperature for 30 minutes.[11]

2. Isotopic Labeling of Unmodified Lysines

  • Dilute the sample to <2 M urea with 200 mM ammonium bicarbonate, pH 8.0.

  • Perform three sequential additions of succinic anhydride-d4 (heavy label).[10][11] After each addition, vortex and incubate. This ensures complete labeling of all available unmodified lysine ε-amino groups.

  • Causality: Repetitive additions drive the chemical reaction to completion, which is critical for accurate stoichiometry. Incomplete labeling of unmodified sites will lead to an overestimation of the endogenous succinylation level.[11]

3. Protein Digestion

  • Digest the labeled protein sample overnight at 37°C using an appropriate protease. Endoproteinase Glu-C is often used as it does not cleave at succinylated or labeled lysine sites, generating larger, more informative peptides.[11] Trypsin can also be used.

  • Quench the digestion by adding formic acid to a final concentration of 1%.

4. Peptide Desalting and Analysis

  • Desalt the peptides using C18 StageTips.[11]

  • Analyze the peptide mixture via nano-LC coupled to a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap Fusion).

  • Acquire data using a Data-Independent Acquisition (DIA/SWATH) method with variable window widths covering the full mass range (e.g., m/z 400-1250).[10][11]

  • Self-Validation: Include a quality control sample of a known protein (e.g., BSA) with defined levels of succinylation (e.g., 1%, 10%, 50%) to validate the accuracy of the workflow.[11]

5. Data Analysis

  • Process the DIA data using software like Skyline, Spectronaut, or DIA-NN.[11][19]

  • Build a spectral library from DDA analysis of a fractionated, unenriched portion of the sample or use library-free approaches.

  • Extract the peak areas for both the light (endogenously succinylated) and heavy (chemically labeled, formerly unmodified) peptide pairs.

  • Calculate stoichiometry for each site using the formula: Stoichiometry (%) = [Light Peak Area / (Light Peak Area + Heavy Peak Area)] * 100

Conclusion

Determining the stoichiometry of this compound is essential for understanding its regulatory function. While discovery methods like DDA and DIA are crucial for initial identification, high-precision quantification relies on robust strategies. For the most accurate relative quantification in cell culture models, SILAC remains a top choice.[5] For absolute stoichiometry across diverse sample types, chemical labeling coupled with DIA offers a powerful and accurate workflow.[10][11] Finally, for validating key findings and achieving the highest sensitivity on a select number of sites, PRM is the undisputed gold standard.[20] The choice of method must be guided by the specific biological question, available resources, and the need for either relative or absolute quantitative data.

References

  • Gessulat, S. et al. (2019). Data-Independent Acquisition: A Milestone and Prospect in Clinical Mass Spectrometry–Based Proteomics. PubMed Central. [Link]
  • Chen, Y. et al. (2017). Label‐free quantitative identification of lysine succinylome in...
  • Orsburn, B. et al. (2022). Analysis and Interpretation of Protein Post-Translational Modification Site Stoichiometry.
  • Meyer, J. G. et al. (2018). Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry. National Institutes of Health (NIH). [Link]
  • Meyer, J. G. et al. (2016).
  • Applied Biomics. Succinyl-Lysine 2D Western Blot. [Link]
  • Li, Z. et al. (2021). Quantitative profiling of PTM stoichiometry by resolvable mass tags. PubMed Central. [Link]
  • Meyer, J. G. et al. (2016).
  • Xie, Z. et al. (2012). Lysine Succinylation and Lysine Malonylation in Histones. PubMed Central. [Link]
  • Aebersold, R. & Mann, M. (2016). Status of Large-scale Analysis of Post-translational Modifications by Mass Spectrometry. PubMed Central. [Link]
  • Meyer, J. G. et al. (2016). Data Independent Acquisition: Expanding the Scope of DIA Strategies for Quantitative Mass Spectrometry. American Society for Mass Spectrometry (ASMS). [Link]
  • Zhang, Z. et al. (2011).
  • Wang, Y. et al. (2022).
  • Packer, L. E. et al. (2024). A Chemical Approach to Assess the Impact of Post-translational Modification on MHC Peptide Binding and Effector Cell Engagement.
  • Zecha, J. et al. (2022). Linking post-translational modifications and protein turnover by site-resolved protein turnover profiling. PubMed Central. [Link]
  • Chaube, R. (2014).
  • Bonaldi, T. et al. (2010). SILAC-based proteomic analysis to dissect the "histone modification signature" of human breast cancer cells. PubMed. [Link]
  • Wang, Y. et al. (2022). Data‐independent acquisition proteomics methods for analyzing post‐translational modifications.
  • Zhang, Z. et al. (2011). Verification of lysine succinylation by western blot analysis.
  • Kosono, S. et al. (2015). Anti-acetyl lysine and anti-succinyl lysine western blot analyses.
  • Eccles, R. L. et al. (2020). The challenge of detecting modifications on proteins. Essays in Biochemistry. [Link]
  • Abcam. Pan-Succinyl-K Rabbit mAb. [Link]
  • Ronsein, G. E. et al. (2015). Parallel reaction monitoring (PRM) and selected reaction monitoring (SRM) exhibit comparable linearity, dynamic range and precision for targeted quantitative HDL proteomics. PubMed Central. [Link]
  • University of Washington Proteomics Resource. PRM - Targeted Proteomics by Parallel-Reaction Monitoring. [Link]
  • Colak, G. et al. (2013). Identification of Lysine Succinylation Substrates and the Succinylation Regulatory Enzyme CobB in Escherichia coli. National Institutes of Health (NIH). [Link]
  • Zhang, Z. et al. (2011).
  • Abcam. Affinity Gel-conjugated Pan Succinyl-Lysine Rabbit mAb. [Link]
  • Vinh, J. (2019). Challenges of protein PTM analysis by mass spectrometry. HAL open science. [Link]
  • Wikipedia.
  • MetwareBio. (2024). Parallel Reaction Monitoring (PRM)
  • Bezstarosti, K. et al. (2024). Parallel reaction monitoring targeted mass spectrometry as a fast and sensitive alternative to antibody-based protein detection. Frontiers in Molecular Biosciences. [Link]
  • National Center for Biotechnology Information. This compound. PubChem. [Link]
  • Li, X. et al. (2025). Protocol for label-free quantitative lysine lactylproteome profiling. PubMed Central. [Link]
  • Yang, Y. et al. (2022). Protein succinylation: regulating metabolism and beyond. PubMed Central. [Link]
  • Yang, L. et al. (2021). Protein post-translational modification by lysine succinylation: Biochemistry, biological implications, and therapeutic opportunities. PubMed Central. [Link]
  • Baeza, J. et al. (2014). Stoichiometry of Site-specific Lysine Acetylation in an Entire Proteome. Semantic Scholar. [Link]
  • Baeza, J. et al. (2015). A Method to Determine Lysine Acetylation Stoichiometries. PubMed Central. [Link]

Sources

distinguishing between succinylation and other isobaric modifications

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Distinguishing Succinylation from Isobaric Post-Translational Modifications

Introduction

Post-translational modifications (PTMs) are critical to cellular function, adding a layer of complexity to the proteome that regulates everything from protein structure to signaling pathways.[1] Among these, lysine succinylation—the addition of a succinyl group to a lysine residue—is a significant modification linked to metabolism and various diseases.[2][3][4] Succinylation is particularly noteworthy because it induces a substantial chemical change, converting the positively charged lysine side chain to a negatively charged one and adding a bulky group, which can dramatically alter protein structure and function.[4]

However, identifying succinylation with high confidence is a significant analytical challenge. The primary obstacle is the existence of isobaric modifications : different chemical moieties that have the same nominal mass. This guide provides a comprehensive overview of the strategies and experimental choices required to unambiguously distinguish lysine succinylation from its isobaric counterparts, ensuring the scientific integrity of your proteomics data.

The Challenge: A Field of Isobaric Mimics

The 100.0186 Dalton mass shift of succinylation can be easily mimicked by other modifications, leading to potential misidentification if relying solely on low-resolution mass spectrometry. Understanding these mimics is the first step toward confident identification.

ModificationChemical FormulaMonoisotopic Mass (Da)Mass Shift (Da)Key Biological Context
Succinylation C4H4O3100.0160100.0186 Metabolism, Tricarboxylic Acid (TCA) Cycle[3][4]
MalonylationC3H2O386.000486.0004Fatty Acid Synthesis, Metabolism[2][3]
MethylmalonylationC4H4O3100.0160100.0186Amino Acid Metabolism

Note: While malonylation is not strictly isobaric, it is a structurally similar dicarboxylic acid modification often studied alongside succinylation and serves as an important point of comparison.[2][3] Methylmalonylation, however, is a true isobaric challenge.

The gold standard for confirming any PTM is a multi-pronged approach that combines biochemical enrichment, chromatographic separation, and advanced mass spectrometry techniques.[5][6][7]

A Multi-Tiered Strategy for Unambiguous Identification

Confident identification of succinylation requires a workflow that builds evidence at multiple, orthogonal stages. Relying on a single technique is insufficient; instead, researchers should integrate biochemical specificity, physical separation, and high-resolution mass analysis.

cluster_0 Pre-Mass Spectrometry cluster_1 Liquid Chromatography (LC) cluster_2 Mass Spectrometry (MS/MS) cluster_3 Data Analysis Protein_Extraction Protein Extraction & Digestion Enrichment Immuno-enrichment (Anti-Succinyl-Lysine) Protein_Extraction->Enrichment Tryptic Peptides LC_Separation High-Resolution RPLC (Separates Isobars) Enrichment->LC_Separation MS1 MS1: High-Resolution Scan (Precursor m/z) LC_Separation->MS1 Fragmentation MS2: Fragmentation (HCD and/or ETD) MS1->Fragmentation Select Precursor Data_Analysis Database Search & Validation (Confirm Sequence & PTM Site) Fragmentation->Data_Analysis

Caption: Overall workflow for confident succinylation analysis.

Biochemical Specificity: Immuno-enrichment

The low stoichiometry of most PTMs necessitates an enrichment step prior to mass spectrometry analysis.[1] Using a highly specific anti-succinyl-lysine antibody is the first and most critical line of defense against misidentification.

Principle of Causality: This technique relies on the unique three-dimensional structure of the succinyl-lysine side chain. A high-quality monoclonal or polyclonal antibody will have a binding pocket that specifically recognizes this epitope, with low affinity for other modifications like malonylation or acetylation. This enriches the sample for true succinylated peptides, increasing their concentration and improving the chances of detection by the mass spectrometer.[5][8]

Experimental Protocol: Immuno-enrichment of Succinylated Peptides

This protocol outlines a standard procedure for enriching succinylated peptides from a complex protein digest.

Materials:

  • Tryptic digest of your protein sample (e.g., from cell lysate)

  • Anti-Succinyl-Lysine Antibody Agarose Beads (or similar affinity resin)

  • Immuno-enrichment Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Wash Buffer (same as enrichment buffer)

  • Elution Buffer (e.g., 0.1% Trifluoroacetic Acid (TFA))

  • C18 spin tips for desalting

Methodology:

  • Sample Preparation: Start with a fully digested and clarified protein sample. Ensure the peptide concentration is accurately determined.

  • Antibody Bead Preparation: Wash the anti-succinyl-lysine antibody beads twice with 1 mL of Immuno-enrichment Buffer to remove any storage solutions.

  • Binding: Resuspend the digested peptides in Immuno-enrichment Buffer and add them to the washed antibody beads. Incubate for 2-4 hours at 4°C with gentle end-over-end rotation. This allows for maximal binding of target peptides to the antibody.

  • Washing: After incubation, gently pellet the beads by centrifugation. Carefully remove the supernatant (this is the "flow-through" and can be saved for analysis of other modifications).

  • Wash the beads three times with 1 mL of ice-cold Wash Buffer. This step is crucial to remove non-specifically bound peptides.

  • Elution: To release the bound succinylated peptides, add 50-100 µL of Elution Buffer (0.1% TFA) to the beads. Incubate for 10 minutes at room temperature with occasional vortexing.

  • Collection: Centrifuge the beads and carefully collect the supernatant, which now contains your enriched succinylated peptides.

  • Desalting: The eluted peptides must be desalted using a C18 spin tip before LC-MS/MS analysis to remove salts and TFA that can interfere with ionization.

  • QC Check (Optional but Recommended): A small aliquot of the eluate can be analyzed by Western blot using the same anti-succinyl-lysine antibody to confirm successful enrichment before committing to expensive mass spectrometry time.

Physical Separation: High-Performance Liquid Chromatography (HPLC)

Even with excellent enrichment, some isobaric peptides may co-enrich. High-performance liquid chromatography (HPLC), the separation step before mass spectrometry, provides another opportunity for differentiation.[9][10][11]

Principle of Causality: While succinylation and methylmalonylation have the same mass and elemental composition, their structural differences can lead to subtle variations in hydrophobicity and interaction with the HPLC column's stationary phase. A succinyl group has a linear four-carbon chain, while a methylmalonyl group is branched. This can result in different retention times.[5] By employing a long, shallow chromatographic gradient, you increase the separation time, providing a better chance to resolve these closely eluting species before they enter the mass spectrometer.[5][10]

Physicochemical Distinction: Advanced Mass Spectrometry

This is the final and most definitive stage of differentiation, where the physical properties of the ions themselves are used for identification.

High-Resolution Mass Analysis (MS1)

Modern mass spectrometers like the Orbitrap can achieve extremely high mass resolution and accuracy.[1][12] This is sufficient to distinguish modifications with different elemental compositions but similar nominal masses. For example, trimethylation (C3H9N) adds 43.0548 Da, while acetylation (C2H2O) adds 42.0106 Da. A high-resolution instrument can easily tell these apart. However, for true isobars like succinylation and methylmalonylation (both C4H4O3), which have the exact same monoisotopic mass, MS1 data alone is insufficient. Differentiation must occur at the MS2 (fragmentation) level.

Advanced Fragmentation Strategies (MS2)

The method used to fragment the peptide for sequencing is paramount for localizing the modification and distinguishing between isobars.

  • Collision-Induced Dissociation (CID) / Higher-Energy C-trap Dissociation (HCD): These are the most common fragmentation methods. They vibrate the peptide backbone until it breaks, primarily generating b- and y-type fragment ions.[13][14] While excellent for peptide sequencing, these energetic methods can sometimes cause the PTM itself to be lost from the side chain, making localization difficult.

  • Electron Transfer Dissociation (ETD): ETD is a "gentler," non-ergodic fragmentation technique. It transfers an electron to the peptide, causing the N-Cα backbone bond to cleave, generating c- and z-type ions.[13][14][15] The key advantage of ETD is that it tends to preserve labile PTMs on the amino acid side chains.[15][16][17] This provides unambiguous evidence of which specific lysine residue was modified. For complex PTMs, ETD often provides superior data for site localization compared to HCD or CID.[15][16]

Diagnostic Ions: A crucial advantage of fragmentation is the potential to generate diagnostic ions . These are small, modification-specific fragments observed in the low m/z region of the MS2 spectrum. For instance, a study on methylmalonylated peptides showed a characteristic neutral loss of CO2 (−43.9898 Da), which was absent in the spectra of succinylated peptides.[5] Searching for such diagnostic ions or neutral losses provides an additional layer of validation.[18][19]

Start Precursor Ion Selected for MS2 Question1 Is the primary goal peptide identification? Start->Question1 Question2 Is the PTM known to be labile (e.g., phosphorylation, glycosylation)? Question1->Question2 No HCD Use HCD Question1->HCD Yes Question3 Is confident site localization critical? Question2->Question3 No ETD Use ETD Question2->ETD Yes Question3->HCD No Both Use Decision Tree: Acquire both HCD and ETD spectra Question3->Both Yes

Caption: Decision tree for choosing the optimal fragmentation method.

Summary and Best Practices

Misidentification of isobaric PTMs is a significant risk in proteomics research. To confidently report the presence of lysine succinylation, a rigorous, multi-step validation approach is essential.

StrategyPrincipleAdvantage
Immuno-enrichment Antibody specificityDrastically increases the concentration of target peptides, making detection feasible.
HPLC Separation Differential hydrophobicityCan physically separate isobaric peptides before they enter the mass spectrometer.
High-Resolution MS Accurate mass measurementDistinguishes PTMs with different elemental compositions.
ETD Fragmentation Non-ergodic fragmentationPreserves labile PTMs on the side chain, enabling confident site localization.
Diagnostic Ions Modification-specific fragmentsProvide an additional, definitive layer of spectral evidence for a specific modification.

By integrating these strategies—starting with specific enrichment, followed by optimized chromatography, and culminating in advanced MS/MS analysis—researchers can generate high-quality, trustworthy data, paving the way for a deeper understanding of the biological roles of protein succinylation.

References
  • Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699-711. [Link]
  • Zubarev, R. A., & Makarov, A. (2013). Orbitrap Mass Spectrometry. Analytical Chemistry, 85(11), 5288-5296. [Link]
  • Zhang, Z., Tan, M., Xie, Z., Dai, L., Chen, Y., & Zhao, Y. (2011). Identification of lysine succinylation as a new post-translational modification. Nature Chemical Biology, 7(1), 58-63. [Link]
  • Aebersold, R., & Mann, M. (2016). Mass-spectrometric exploration of the proteome.
  • Syka, J. E., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528-9533. [Link]
  • Olsen, J. V., Macek, B., Lange, O., Makarov, A., Horning, S., & Mann, M. (2007). Higher-energy C-trap dissociation for peptide modification analysis.
  • Hseiky, L., Arlotto, M., & Gout, E. (2021).
  • Colby, J. M., & Clowers, B. H. (2018). Separation of Isobaric Lipids in Imaging Mass Spectrometry Using Gas-Phase Charge Inversion Ion/Ion Reactions. Journal of The American Society for Mass Spectrometry, 29(11), 2250-2259. [Link]
  • Hirschey, M. D., & Zhao, Y. (2015). Metabolic Regulation by Lysine Malonylation, Succinylation, and Glutarylation. Molecular & Cellular Proteomics, 14(9), 2308-2315. [Link]
  • Hart-Smith, G., & Raftery, M. J. (2012). Electron transfer dissociation: the mass spectrometric breakthrough essential for O-GlcNAc protein site assignments – A study of the O-GlcNAcylated protein Host Cell Factor C1. Journal of The American Society for Mass Spectrometry, 23(1), 124-134. [Link]
  • Swaney, D. L., McAlister, G. C., & Coon, J. J. (2008). ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. Journal of Proteome Research, 7(3), 1163-1169. [Link]
  • Valdez-Sinon, A. N., Gokhale, A., Faundez, V., & Bassell, G. J. (2020). Protocol for Immuno-Enrichment of FLAG-Tagged Protein Complexes. STAR Protocols, 1(2), 100083. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N6-Succinyllysine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of N6-Succinyllysine, a key post-translational modification studied in proteomics and drug development. As researchers and scientists, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle, including their ultimate disposal. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and reproducibility in your laboratory.

Part 1: Hazard Assessment and Chemical Profile of this compound

Chemical Identity:

Identifier Value Source
IUPAC Name (2S)-2-amino-6-(3-carboxypropanoylamino)hexanoic acid[1]
CAS Number 52685-16-2[1][3]
Molecular Formula C10H18N2O5[1][3][4]
Molecular Weight 246.26 g/mol [1][3]

Based on the safety data for L-lysine and other amino acid derivatives, this compound is not expected to be classified as a hazardous substance.[5] However, as with any laboratory chemical, it should be handled with care, assuming it may cause mild irritation upon contact with skin or eyes.[5] The primary components, lysine and succinic acid, are both naturally occurring and generally considered non-hazardous.

Key Safety Considerations:

  • Ingestion: May cause gastrointestinal irritation.[5]

  • Eye Contact: May cause mild irritation.[5]

  • Skin Contact: May cause mild irritation.[5]

  • Inhalation: Avoid generating and inhaling dust.[6][7]

Part 2: Personal Protective Equipment (PPE) and Spill Management

A proactive approach to safety is paramount. The following PPE is mandatory when handling this compound in any form (solid or solution).

Recommended PPE:

  • Eye Protection: Safety glasses with side shields or goggles are required.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.[5]

  • Body Protection: A standard laboratory coat should be worn.[5]

Spill Management Protocol:

In the event of a spill, the primary objective is to contain the material and prevent its spread, while ensuring personnel safety.

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it into a designated, labeled container for disposal.[5] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a suitable container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: The collected spill material should be disposed of following the procedures outlined in Part 3 of this guide.

Part 3: Step-by-Step Disposal Protocol for this compound

The disposal of this compound should be approached with the understanding that while it is likely non-hazardous, responsible chemical waste management is a core tenet of laboratory safety and environmental protection.

Step 1: Waste Characterization and Segregation

  • Non-Hazardous Classification: Based on available data for similar compounds, this compound can be presumptively classified as non-hazardous chemical waste, provided it has not been mixed with any hazardous substances.[5]

  • Segregation: It is critical to segregate this compound waste from other waste streams. Do not mix it with hazardous chemical waste, biological waste, or sharps.

Step 2: Containerization and Labeling

  • Solid Waste: Place dry, solid this compound waste and any lightly contaminated materials (e.g., weighing paper, gloves) into a durable, sealable container, such as a high-density polyethylene (HDPE) bottle or a securely sealed plastic bag.[8]

  • Liquid Waste: Aqueous solutions of this compound can be collected in a clearly labeled waste container. Small quantities of dilute aqueous solutions may be eligible for drain disposal in some jurisdictions, but this requires verification with your institution's Environmental Health and Safety (EHS) department.[9] Never pour organic solvent solutions down the drain.

  • Labeling: Clearly label the waste container as "Non-hazardous Waste: this compound" and include the date of accumulation.

Step 3: Final Disposal

  • Solid Waste: The sealed and labeled container of solid this compound waste should be disposed of through your institution's designated non-hazardous solid waste stream.[8]

  • Liquid Waste: For collected liquid waste, consult your institution's EHS guidelines. Depending on the volume and concentration, it may be incinerated or otherwise treated by a licensed waste disposal contractor.

Disposal Decision Workflow:

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Decision Workflow start Start: this compound Waste is_mixed Is the waste mixed with a hazardous substance? start->is_mixed is_solid Is the material pure solid or lightly contaminated? is_mixed->is_solid No hazardous_disposal Dispose of as hazardous waste following institutional guidelines. is_mixed->hazardous_disposal Yes solid_container Place in a labeled, sealed non-hazardous solid waste container. is_solid->solid_container Yes (Solid) liquid_container Collect in a labeled, sealed non-hazardous liquid waste container. is_solid->liquid_container No (Liquid) non_hazardous_solid Dispose in designated non-hazardous laboratory waste stream. solid_container->non_hazardous_solid non_hazardous_liquid Follow institutional EHS guidelines for non-hazardous liquid waste. liquid_container->non_hazardous_liquid consult_ehs Consult Institutional EHS for specific disposal protocol. hazardous_disposal->consult_ehs non_hazardous_liquid->consult_ehs

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.